molecular formula C9H9FO B116937 6-Fluorochroman CAS No. 82070-01-7

6-Fluorochroman

Cat. No.: B116937
CAS No.: 82070-01-7
M. Wt: 152.16 g/mol
InChI Key: AADYIFLRRCYLRF-UHFFFAOYSA-N
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Description

6-Fluorochroman-2-carboxylic acid (CAS No: 99199-60-7) is a pivotal chiral synthon in modern pharmaceutical research and development. Its primary research value lies in its role as a critical building block for the synthesis of novel this compound derivatives, which are extensively investigated as potential antagonists for the 5-HT1A receptor . These receptors are significant targets in the development of therapies for neurological and psychiatric disorders. Optically pure (S) and (R) enantiomers of this compound are of particular importance, and recent advances have enabled their efficient production via a green and practical enzymatic resolution method, achieving high enantiomeric excess and yield . Researchers can utilize this compound for various applications, including pharmaceutical development, where it serves as a key intermediate. The compound is supplied with a high purity of >98.0% and has a molecular weight of 196.18 g/mol . It is characterized as a white to off-white solid and should be stored sealed in a cool, dry place, preferably between 2-8°C . This product is intended for research purposes only and is not approved for human consumption .

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene
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InChI

InChI=1S/C9H9FO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYIFLRRCYLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466796
Record name 6-fluorochroman
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Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82070-01-7
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran
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Record name 6-fluorochroman
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Record name 6-fluoro-3,4-dihydro-2H-1-benzopyran
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive resource on the physicochemical properties of 6-Fluorochroman. In the landscape of medicinal chemistry, chroman scaffolds are of significant interest, and the introduction of a fluorine atom at the 6-position can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions. While the derivatives of this compound, notably this compound-2-carboxylic acid and this compound-4-one, are well-documented due to their roles as key intermediates in the synthesis of pharmaceuticals like Nebivolol[1][2][3][4], the parent molecule, this compound, remains less characterized in publicly available literature.

This guide is structured to provide a thorough understanding of what is known, and equally importantly, to equip you with the methodologies to explore what is not. We will begin by contextualizing the importance of this compound, then present the available physicochemical data, and dedicate a significant portion of this document to detailed, field-proven experimental protocols for the determination of its key properties. Our objective is to empower your research by providing not just data, but also the practical knowledge to generate it.

The Strategic Importance of the this compound Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds, including vitamin E. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved binding affinity through favorable electrostatic interactions, and altered lipophilicity, which can in turn modulate absorption, distribution, metabolism, and excretion (ADME) properties.

The 6-position of the chroman ring is a strategic point for substitution, as modifications at this site can influence the electronic properties of the aromatic ring and its interactions with biological targets. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

Physicochemical Properties of this compound: A Current Overview

General and Physical Properties
PropertyThis compoundThis compound-4-oneThis compound-2-carboxylic acidSource(s)
CAS Number 82070-01-766892-34-099199-60-7[5][6][7]
Molecular Formula C₉H₉FOC₉H₇FO₂C₁₀H₉FO₃[5][6][7]
Molecular Weight 152.17 g/mol 166.15 g/mol 196.18 g/mol [5][6][7]
Appearance PowderLight yellow powder/solidWhite to off-white solid[8][9]
Melting Point Not available114 - 116 °C129.2 - 130.3 °C[8]
Boiling Point Not availableNot available358.0 ± 42.0 °C (Predicted)
Density Not availableNot available1.364 ± 0.06 g/cm³ (Predicted)
Solubility and Partitioning Behavior

A qualitative understanding of this compound's solubility has been reported by some suppliers.

SolventSolubilitySource(s)
ChloroformSoluble[9]
DichloromethaneSoluble[9]
Dimethyl Sulfoxide (DMSO)Soluble[9]
WaterSoluble[10]

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's pharmacokinetic properties. While an experimental logP for this compound is not available, its determination is highly recommended for any drug discovery program.

Acidity/Basicity

The pKa of this compound is not expected to be significant in the physiological pH range, as it lacks readily ionizable functional groups. However, understanding the electronic influence of the fluorine atom on the aromatic ring is crucial for predicting its interaction with biological targets.

Synthesis of this compound: A Proposed Pathway

While a specific, detailed synthesis protocol for this compound is not extensively reported, a plausible route can be inferred from the well-documented synthesis of its derivatives, such as this compound-2-carboxylic acid, which often starts from 4-fluorophenol[11].

A potential synthetic approach could involve the following key steps:

  • Alkylation of 4-Fluorophenol: Reaction of 4-fluorophenol with an appropriate three-carbon building block, such as acrolein or a protected equivalent, under basic conditions to form a phenoxy-propanal or a related intermediate.

  • Reductive Cyclization: Subsequent intramolecular cyclization and reduction to form the chroman ring system.

Synthesis_Pathway A 4-Fluorophenol B Alkylation (e.g., with Acrolein) A->B Base C Phenoxy-propanal Intermediate B->C D Intramolecular Cyclization & Reduction C->D Acid catalyst, Reducing agent E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-15 °C/minute for a preliminary determination.

  • Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C/minute starting from approximately 10 °C below the preliminary melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Melting_Point_Workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary (2-3 mm height) prep->load instrument Place in Melting Point Apparatus load->instrument heat_fast Rapid Heating (10-15 °C/min) for Preliminary Range instrument->heat_fast heat_slow Slow Heating (1-2 °C/min) for Accurate Measurement heat_fast->heat_slow record Record Melting Point Range heat_slow->record end End record->end

Caption: Workflow for melting point determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and is a key indicator of volatility.

Protocol:

  • Apparatus Setup: Place a small amount of this compound into a small test tube. Invert a sealed-end capillary tube into the liquid.

  • Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil).

  • Observation: Heat the bath gently and observe for a continuous stream of bubbles emerging from the capillary tube.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

  • Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.

Solubility Determination (Shake-Flask Method)

Causality: Understanding a compound's solubility in various solvents is crucial for formulation development and for designing biological assays.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Solubility_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate with Agitation (24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Solute in Supernatant (HPLC-UV) separate->quantify calculate Calculate Equilibrium Solubility quantify->calculate end End calculate->end

Caption: Shake-flask method for solubility determination.

LogP Determination (HPLC Method)

Causality: The logP value is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.

Protocol:

  • Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve of log k' (logarithm of the retention factor) versus logP.

  • Sample Analysis: Inject a solution of this compound and determine its retention time.

  • Calculation: Calculate the log k' for this compound and use the calibration curve to determine its logP value.

Spectral Analysis

Causality: Spectroscopic techniques provide definitive structural confirmation and information about the chemical environment of atoms within the molecule.

Protocol:

  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a ¹H NMR spectrum to determine the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to determine the number of different types of carbon atoms and their chemical environments.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous structural assignment.

Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory (if solid).

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H stretching of the aromatic and aliphatic regions, C-O stretching of the ether).

Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Mass Analysis: Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): For confirmation of the elemental composition, perform HRMS to obtain a highly accurate mass measurement.

  • Tandem Mass Spectrometry (MS/MS) (Optional): Induce fragmentation of the molecular ion to obtain structural information from the resulting fragment ions.

Conclusion and Future Directions

This compound is a molecule of significant potential in the field of drug discovery. This guide has aimed to provide a comprehensive overview of its known physicochemical properties and, more importantly, to empower researchers with the practical tools to further characterize this important scaffold. The lack of extensive public data on this compound presents an opportunity for further research to fill these knowledge gaps. The experimental determination of its melting point, boiling point, density, logP, and detailed spectral analysis will be invaluable to the scientific community and will undoubtedly facilitate its application in the development of novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]
  • IUCr. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]
  • LookChem. (n.d.). 6-fluoro-3,4-dihydro-2h-chromene. [Link]
  • BDL.cz. (n.d.). This compound-2-carboxylic Acid. [Link]
  • Tianming Pharmaceutical. (n.d.). This compound-2-Carboxylic Acid. [Link]
  • LookChem. (n.d.). 303176-46-7. [Link]
  • Coompo. (n.d.). This compound. [Link]
  • ChemBuyersGuide.com, Inc. (n.d.).
  • PubChem. (n.d.). 2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 6-Fluorochroman from p-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluorochroman is a pivotal structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including selective β₁-adrenergic receptor blockers and 5-HT1A receptor antagonists.[1][2][3] Its synthesis from readily available starting materials is a subject of significant interest for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound derivatives from p-fluorophenol. We will delve into two main pathways: a robust multi-step synthesis via a butenedioic acid intermediate and the classic approach involving a Claisen rearrangement. This guide will explain the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the this compound Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the 6-position can significantly enhance a molecule's pharmacological properties. Fluorine's high electronegativity and relatively small size can improve metabolic stability, binding affinity, and lipophilicity, thereby favorably modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Consequently, efficient and scalable synthetic routes to this compound are highly sought after.

Primary Synthetic Strategies from p-Fluorophenol

There are two principal and scientifically sound approaches to synthesizing the this compound core starting from p-fluorophenol. Each route presents a unique set of advantages and challenges in terms of yield, scalability, and operational complexity.

Route 1: The Acetylenedicarboxylate Pathway

This modern and well-documented route proceeds through a series of reliable, high-yielding steps to produce this compound-2-carboxylic acid, a versatile intermediate that can be further modified.[4][5] The overall transformation involves an initial addition reaction, followed by hydrolysis, intramolecular cyclization, and finally, a reduction of the pyran ring.

Route 2: The Claisen Rearrangement Pathway

This classical approach leverages two fundamental named reactions in organic synthesis: the Williamson ether synthesis and the Claisen rearrangement.[6][7] This pathway involves the O-allylation of p-fluorophenol, a thermal or Lewis acid-catalyzed[8][8]-sigmatropic rearrangement to form an ortho-allyl phenol intermediate, followed by a final ring-closing step to construct the chroman heterocycle.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often dictated by the specific research goals, available equipment, and desired scale. The following table provides a comparative summary of the two primary pathways.

ParameterRoute 1: Acetylenedicarboxylate PathwayRoute 2: Claisen Rearrangement Pathway
Starting Materials p-Fluorophenol, Dimethyl acetylenedicarboxylatep-Fluorophenol, Allyl bromide
Key Intermediates 2-(p-Fluorophenoxy)butenedioic acid, 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acidAllyl p-fluorophenyl ether, 2-Allyl-4-fluorophenol
Number of Steps 3 (to this compound-2-carboxylic acid)3 (to this compound)
Overall Yield High (Reported crude yield of 73.6% for the carboxylic acid derivative)[9]Variable, dependent on rearrangement and cyclization efficiency
Scalability Well-suited for industrial production due to high yields and simple operations[4]Generally suitable for lab-scale; thermal rearrangement may pose challenges on a large scale.
Key Advantages High yields, well-documented, recyclable sulfuric acid in cyclization step[9]Utilizes common and well-understood reactions, avoids high-pressure hydrogenation.
Potential Challenges Requires pressurized hydrogenation, handling of concentrated sulfuric acid.The Claisen rearrangement can require high temperatures; the final ring-closing step can sometimes lead to side products.

Detailed Experimental Protocols and Methodologies

Route 1: Detailed Protocol for the Synthesis of this compound-2-carboxylic Acid

This protocol is a composite representation derived from established literature and patents, providing a robust and reproducible method.[4][9]

Step 1: Synthesis of 2-(p-Fluorophenoxy)butenedioic Acid

This step involves the Michael addition of p-fluorophenol to dimethyl acetylenedicarboxylate, followed by in-situ hydrolysis of the resulting diester.

  • Reagents and Materials: p-Fluorophenol, Dimethyl acetylenedicarboxylate, Methanol, Triethylamine, Sodium hydroxide, Concentrated hydrochloric acid.

  • Procedure:

    • Dissolve p-fluorophenol (1 molar equivalent) and dimethyl acetylenedicarboxylate (1-1.5 molar equivalents) in methanol in separate flasks at room temperature.[4]

    • Combine the two solutions in a reaction flask equipped with a dropping funnel and place it in an ice-water bath to maintain a temperature of 10-15°C.[4][9]

    • Slowly add a catalytic amount of triethylamine to the reaction mixture. After the addition is complete, allow the reaction to proceed at room temperature for 1 hour.[4]

    • To the resulting solution containing the crude dimethyl 2-(p-fluorophenoxy)butenedioate, add an aqueous solution of sodium hydroxide (4 molar equivalents) while maintaining the temperature between 25-35°C.[4]

    • Stir the mixture at room temperature for 2-3 hours to ensure complete hydrolysis.[4]

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid, which will precipitate a faint yellow solid.[4]

    • Filter the solid, wash with water, and dry to obtain 2-(p-fluorophenoxy)butenedioic acid.

  • Expected Yield: ~85%[9]

Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

This is an intramolecular Friedel-Crafts acylation reaction, where the carboxylic acid attacks the aromatic ring in the presence of a strong acid to form the chromenone core.[10]

  • Reagents and Materials: 2-(p-Fluorophenoxy)butenedioic acid, Concentrated sulfuric acid (≥90%).

  • Procedure:

    • Carefully add the dried 2-(p-fluorophenoxy)butenedioic acid to concentrated sulfuric acid at a controlled temperature of 25-30°C.[4][9]

    • Stir the suspension for approximately 5 hours at this temperature.[9]

    • Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Expected Yield: Up to 98%[9]

Step 3: Hydrogenation to this compound-2-carboxylic Acid

The final step involves the catalytic hydrogenation of both the double bond in the pyran ring and the ketone at the 4-position.

  • Reagents and Materials: 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, 5% Palladium on carbon (Pd/C), Glacial acetic acid, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, charge the 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, 5% Pd/C catalyst, and glacial acetic acid.[11]

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 2.0 MPa.[11]

    • Heat the reaction mixture to 70-80°C and maintain for 30-35 hours, or until hydrogen uptake ceases.[11]

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to recover the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product can be purified by recrystallization.

  • Expected Yield: ~88%[9][11]

Conceptual Protocol for Route 2: The Claisen Rearrangement Pathway

This pathway is conceptually straightforward but requires careful optimization for each step.

Step 1: O-Allylation of p-Fluorophenol

  • Concept: A standard Williamson ether synthesis where the phenoxide of p-fluorophenol acts as a nucleophile, displacing a halide from an allyl halide.

  • Typical Conditions: p-Fluorophenol is treated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like acetone or DMF, followed by the addition of allyl bromide or allyl chloride. The reaction is typically run at room temperature or with gentle heating.

Step 2: Claisen Rearrangement of Allyl p-Fluorophenyl Ether

  • Concept: A thermal[8][8]-sigmatropic rearrangement that is a concerted, intramolecular process.[6][12] The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.

  • Typical Conditions: The allyl p-fluorophenyl ether is heated, often neat or in a high-boiling solvent, to temperatures typically in the range of 180-250°C. The progress of the rearrangement can be monitored by techniques such as TLC or GC-MS.[13]

Step 3: Ring Closing to form this compound

  • Concept: The 2-allyl-4-fluorophenol intermediate must be cyclized to form the dihydropyran ring. There are several methods to achieve this:

    • Acid-Catalyzed Cyclization: Treatment with a strong acid can protonate the double bond of the allyl group, generating a carbocation that is then attacked by the phenolic oxygen.

    • Hydroboration-Oxidation followed by Cyclization: The terminal double bond of the allyl group is converted to a primary alcohol. Subsequent acid-catalyzed dehydration and cyclization (an intramolecular Williamson ether synthesis) yields the chroman ring.

    • Ring-Closing Metathesis (RCM): While not directly applicable to 2-allyl-4-fluorophenol itself, derivatives can be designed to undergo RCM.[14][15][16] This powerful reaction uses ruthenium-based catalysts (e.g., Grubbs' catalyst) to form cyclic alkenes.[17][18]

Visualizing the Synthetic Workflow

Route 1: Acetylenedicarboxylate Pathway

Synthesis of this compound-2-carboxylic Acid cluster_start Starting Materials p_fluorophenol p-Fluorophenol intermediate1 2-(p-Fluorophenoxy) butenedioic acid p_fluorophenol->intermediate1 1. Michael Addition 2. Hydrolysis dicarboxylate Dimethyl Acetylenedicarboxylate intermediate2 6-Fluoro-4-oxo-4H-chromene- 2-carboxylic Acid intermediate1->intermediate2 H₂SO₄ (Cyclization) final_product This compound- 2-carboxylic Acid intermediate2->final_product H₂, Pd/C (Hydrogenation)

Caption: Workflow for the synthesis of this compound-2-carboxylic acid.

Route 2: Claisen Rearrangement Pathway

Claisen Rearrangement Pathway to this compound cluster_start Starting Materials p_fluorophenol p-Fluorophenol intermediate1 Allyl p-fluorophenyl ether p_fluorophenol->intermediate1 Williamson Ether Synthesis allyl_bromide Allyl Bromide intermediate2 2-Allyl-4-fluorophenol intermediate1->intermediate2 Claisen Rearrangement (Heat) final_product This compound intermediate2->final_product Ring Closing (e.g., Acid Catalysis)

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound from p-fluorophenol is a well-established process with multiple viable routes. The acetylenedicarboxylate pathway stands out as a high-yielding and scalable method, particularly suitable for producing the valuable this compound-2-carboxylic acid intermediate.[4][9] The Claisen rearrangement route, while conceptually elegant and rooted in classic organic chemistry, may require more optimization to achieve comparable efficiency. For researchers and drug development professionals, the choice between these methods will depend on the desired final product, scale of synthesis, and available resources. As the demand for fluorinated heterocyclic compounds continues to grow, further refinement of these synthetic pathways, perhaps through the development of novel catalytic systems for the ring-closing step or milder conditions for the Claisen rearrangement, will remain an active area of research.

References

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  • Crimmins, M. T., & Christie, H. S. (2009). Synthesis of (+)-Didemniserinolipid B: Application of a 2-Allyl-4-fluorophenyl Auxiliary for Relay Ring-Closing Metathesis.PubMed Central.
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  • Jones, J. P., et al. (2001). Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes.PubMed.
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  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Vahle, K. M., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).NIH.
  • Ring Closing Metathesis - Organic Chemistry II. (2015). YouTube.
  • Vahle, K. M., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl).PubMed.
  • Lee, S. J., & Katzenellenbogen, J. A. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.NIH.

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The Crucial Role of 6-Fluorochroman in the Stereoselective Synthesis of Nebivolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Nebivolol's Stereochemistry

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. Its molecular structure is unique among beta-blockers, featuring four stereogenic centers, which gives rise to the possibility of 16 stereoisomers.[1][2][3][4] However, due to the molecule's symmetry, this number is reduced to 10.[1][2][3][4] The commercially available drug is a racemic mixture of two enantiomers: (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol). This specific combination of stereoisomers is crucial for its unique pharmacological profile, which combines highly selective β1-adrenergic receptor blockade with vasodilation mediated by nitric oxide release. The synthesis of this complex molecule in its desired stereoisomeric form presents a significant challenge, where the control of stereochemistry is paramount. At the heart of this synthetic challenge lies a key structural motif: the 6-fluorochroman moiety.

The Cornerstone Intermediate: this compound and its Carboxylic Acid Derivative

The this compound scaffold is the foundational building block in the most common and efficient synthetic routes to nebivolol.[5] Specifically, this compound-2-carboxylic acid is a pivotal starting material that provides the essential fluorochroman structure.[5] This moiety is critical for the drug's selective binding to beta-1 adrenergic receptors, which is responsible for its therapeutic effects in lowering blood pressure and improving cardiac function.[5] The high purity of this intermediate, often exceeding 99%, is essential to minimize side reactions and ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

The synthesis of racemic this compound-2-carboxylic acid typically starts from p-fluorophenol.[6][7] One common method involves the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate, followed by hydrolysis and cyclization to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is then catalytically hydrogenated to yield the desired this compound-2-carboxylic acid.[7][8]

The Gateway to Chirality: Resolution of this compound-2-Carboxylic Acid

Given that nebivolol is a specific combination of stereoisomers, the resolution of racemic this compound-2-carboxylic acid into its (S) and (R) enantiomers is a critical step in the stereocontrolled synthesis. This separation allows for the independent synthesis of the two chiral halves of the nebivolol molecule.

Classical chemical resolution is a widely used method, involving the formation of diastereomeric salts with a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[6] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

More recently, enzymatic resolution methods have been developed as a more sustainable and efficient alternative.[9] These methods utilize stereoselective esterases to selectively hydrolyze a racemic ester of this compound-2-carboxylic acid, yielding one enantiomer as the acid and leaving the other as the unreacted ester, allowing for their separation.[9]

Resolution Method Resolving Agent/Enzyme Key Principle Advantages/Disadvantages
Chemical Resolution Chiral amines (e.g., α-methylbenzylamine)Formation and separation of diastereomeric saltsWell-established but can be low-yielding and generate significant waste.
Enzymatic Resolution Stereoselective esterases (e.g., EstS, EstR)Enantioselective hydrolysis of a racemic esterHigh enantiomeric excess, milder conditions, more environmentally friendly.

From Chiral Acid to Key Epoxide: A Diastereoselective Transformation

Once the (S)- and (R)-6-fluorochroman-2-carboxylic acids are obtained, they are converted into a more versatile intermediate for the coupling reaction: 6-fluoro-2-(oxiran-2-yl)chroman, an epoxide. This transformation introduces a new stereocenter, meaning that each enantiomer of the carboxylic acid will produce a mixture of two diastereomeric epoxides. For example, (R)-6-fluorochroman-2-carboxylic acid will yield (R,S)- and (R,R)-6-fluoro-2-(oxiran-2-yl)chroman.[10]

The synthesis of these epoxides often proceeds via the corresponding aldehyde, which can be unstable and prone to racemization.[3][4] A common route involves reducing the carboxylic acid to the aldehyde, followed by reaction with a sulfur ylide (e.g., from trimethylsulfonium iodide) to form the epoxide ring.[3][4][11]

The separation of these diastereomeric epoxides is crucial for the subsequent stereocontrolled synthesis of nebivolol and is typically achieved by column chromatography.[1][10]

Caption: Formation and separation of diastereomeric epoxides.

The Convergent Synthesis of Nebivolol: Assembling the Chiral Halves

The synthesis of nebivolol is a convergent synthesis, where two different chiral fragments derived from this compound are synthesized separately and then joined together in a key coupling step. These two fragments are an amino alcohol and an epoxide.

Protocol 1: Synthesis of d-Nebivolol (SRRR Isomer)

This protocol outlines the synthesis of d-Nebivolol starting from the separated diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman.[12]

Step 1: Synthesis of the Amino Alcohol Fragment - (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol

  • Reaction Setup: In a suitable reaction vessel, dissolve (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chroman in a solvent such as isopropanol.

  • Addition of Benzylamine: Add benzylamine to the solution. A typical molar ratio is 1:1 to 1.2:1 (epoxide:benzylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to 0-5°C to precipitate the product. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol.

Step 2: Coupling Reaction to form N-benzyl-d-Nebivolol

  • Reaction Setup: In a reaction vessel, dissolve the amino alcohol product from Step 1 and (2R,2'R)-6-fluoro-2-(oxiran-2-yl)chroman in methanol.

  • Reaction Conditions: Reflux the mixture for 16-18 hours. Monitor the reaction by HPLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude N-benzyl-d-Nebivolol can be purified by crystallization.

Step 3: Debenzylation to form d-Nebivolol

  • Reaction Setup: Dissolve the purified N-benzyl-d-Nebivolol in a suitable solvent like methanol.

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the debenzylation is complete (monitored by HPLC).

  • Final Isolation: Filter off the catalyst and evaporate the solvent to obtain d-Nebivolol.

The synthesis of l-Nebivolol (RSSS isomer) follows a similar sequence, using the corresponding enantiomeric starting materials. The final racemic nebivolol is obtained by mixing equal amounts of d- and l-nebivolol.

Caption: Convergent synthesis of d-Nebivolol.

Industrial and Innovative Synthetic Approaches

While the convergent synthesis described above is a cornerstone, numerous process improvements and alternative strategies have been developed for the industrial-scale production of nebivolol. These often focus on improving yields, reducing the number of steps, and avoiding costly purification methods like column chromatography.[13][14][15]

Some patented processes describe a "one-pot" synthesis of nebivolol from the epoxy monomer, which proceeds stereospecifically in high yield without the need to isolate the benzylated intermediate.[16] Other approaches focus on the development of more efficient methods for synthesizing the key this compound epoxide intermediates.[2][3][4][11][17][18]

Furthermore, the field of biocatalysis is offering promising new routes. The use of stereoselective alcohol dehydrogenases for the asymmetric reduction of a 2-chloro-1-(this compound-2-yl)ethan-1-one precursor can provide all the required enantiomers of the corresponding chloro-alcohol with high enantiomeric excess, offering a green and efficient alternative to traditional chemical methods.[19]

Conclusion

The this compound moiety is undeniably the linchpin in the synthesis of the complex cardiovascular drug, nebivolol. The journey from the achiral starting material, p-fluorophenol, to the final, stereochemically pure active ingredient is a testament to the ingenuity of modern synthetic organic chemistry. The critical steps of resolving this compound-2-carboxylic acid and the subsequent diastereoselective formation and separation of the key epoxide intermediates are central to the successful construction of the desired (S,R,R,R) and (R,S,S,S) isomers. As the demand for more efficient and sustainable manufacturing processes grows, innovations in the synthesis and manipulation of the this compound core will continue to be a major focus of research and development in the pharmaceutical industry.

References

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  • An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 - EPO. (n.d.).
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  • US20190031636A1 - Process for the synthesis of intermediates of nebivolol - Google Patents. (n.d.).
  • PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL - European Patent Office - EP 3405467 B1 - EPO. (2021, August 4).
  • Process for the preparation of nebivolol - European Patent Office - EP 2646426 B1 - Googleapis.com. (2011, November 30).
  • Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - NIH. (n.d.).
  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - MDPI. (n.d.).
  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - European Patent Office - EP 3974419 A2 - EPO. (2022, March 30).
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing. (n.d.).
  • WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol - Google Patents. (n.d.).
  • US10392361B2 - Process for the synthesis of intermediates of Nebivolol - Google Patents. (n.d.).
  • WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents. (2014, July 24).
  • CN104072470A - Preparation method of this compound-2-formic acid - Google Patents. (n.d.).

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An In-Depth Technical Guide to the Structural Characterization of 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochroman is a key heterocyclic moiety and a fundamental building block in the synthesis of various pharmaceutical agents. Its structural integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the analytical methodologies employed for the definitive structural elucidation of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to the structural characterization of this important compound.

Introduction: The Significance of this compound

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. A notable application of a this compound derivative is in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[1] Given its importance, a thorough and unambiguous structural characterization of this compound and its derivatives is a critical step in drug discovery and development.

This guide will explore the primary analytical techniques for characterizing this compound, focusing on providing a holistic understanding of its three-dimensional structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Expected ¹H NMR Spectral Data (inferred from this compound-2-carboxylic acid in CDCl₃): [2]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (H5, H7, H8)6.76-7.01m-
Methine (H2)~4.8 (in carboxylic acid)t-
Methylene (H4)2.82-2.85t12
Methylene (H3)2.14-2.37m-

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it dissolves the analyte without producing a large solvent signal in the ¹H NMR spectrum. The chemical shifts are reported relative to an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm. The multiplicity (singlet, doublet, triplet, multiplet) arises from spin-spin coupling between neighboring protons and provides valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Expected ¹³C NMR Spectral Data (inferred from this compound-2-carboxylic acid in CDCl₃): [2]

CarbonExpected Chemical Shift (δ, ppm)
C=O (in carboxylic acid)175.2
C6 (C-F)156.0-158.4
C8a149.0
C4a122.3-122.4
C5, C7, C8115.2-117.9
C273.2
C424.1-23.5
C324.1-23.5

Expertise & Experience: The large downfield shift for the carbon attached to fluorine (C6) is a characteristic feature, a result of the strong deshielding effect of the electronegative fluorine atom. The signals for the aliphatic carbons (C2, C3, and C4) appear in the upfield region of the spectrum.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube Standard TMS Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phase & Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Analysis Assign Signals, Determine Structure Processing->Analysis

Figure 1: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak

For this compound (C₉H₉FO), the expected exact mass is approximately 152.06 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 152 would be expected.

Fragmentation Pattern

The fragmentation of the this compound molecular ion will be dictated by the stability of the resulting fragments. Key fragmentation pathways for ethers and aromatic compounds are likely to be observed.

Expected Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[3]

  • Loss of Alkene: A retro-Diels-Alder type reaction can lead to the loss of an alkene from the dihydropyran ring.

  • Aromatic Ring Fragmentation: Fragmentation of the fluorinated benzene ring can also occur.

Trustworthiness: The presence of a fluorine atom will be evident in the isotopic pattern of fluorine-containing fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, providing a self-validating system for formula assignment.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Sample This compound Ion_Source Ion Source (EI/ESI) Sample->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Accelerate Ions Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Analysis Identify Molecular Ion, Analyze Fragmentation Mass_Spectrum->Analysis

Figure 2: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic
~2850-2960C-H stretchAliphatic (CH₂)
~1580-1600C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1100-1150C-F stretchAryl fluoride

Authoritative Grounding: The specific frequencies of these vibrations are characteristic of the bonds and functional groups present. The C-F stretch is a particularly useful diagnostic band for confirming the presence of the fluorine substituent.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the infrared spectrum of the this compound sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state. While data for the parent this compound is not available, the crystal structure of the derivative, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, has been reported and provides valuable insights into the geometry of the chroman ring system.[1]

Crystallographic Data for (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman: [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.3742 (3)
b (Å)4.76845 (12)
c (Å)11.0212 (3)
β (°)114.202 (4)
Volume (ų)449.35 (3)
Z2

Expertise & Experience: The crystal structure reveals the conformation of the dihydropyran ring, which typically adopts a half-chair or sofa conformation. The bond lengths and angles obtained from the crystallographic data provide a precise geometric description of the molecule.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

  • Structure Analysis: Analyze the bond lengths, bond angles, and torsion angles to fully characterize the molecular geometry.

XRay_Workflow cluster_crystal Crystal Growth cluster_data_coll Data Collection cluster_analysis Structure Solution & Analysis Compound This compound Derivative Single_Crystal Single Crystal Compound->Single_Crystal Solvent Suitable Solvent Solvent->Single_Crystal Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Mount Crystal Diffraction_Data Diffraction Data Diffractometer->Diffraction_Data Solve_Structure Solve Structure Diffraction_Data->Solve_Structure Refine_Structure Refine Structure Solve_Structure->Refine_Structure Final_Structure Analyze Final Structure Refine_Structure->Final_Structure

Sources

The Strategic Discovery of Novel 6-Fluorochroman Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Chroman Scaffold and the Strategic Imperative of Fluorination

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1] This heterocyclic system is a key structural feature in compounds ranging from E vitamins (tocopherols) to pharmaceuticals like nebivolol.[1] The inherent structural rigidity and the synthetic tractability of the chroman ring system make it an ideal starting point for the design of novel therapeutic agents targeting a wide array of biological targets.[2]

In the rational design of new drug candidates, the incorporation of fluorine has become a powerful and widely adopted strategy. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa, which can in turn improve membrane permeability and bioavailability.[5][6][7]

This technical guide provides an in-depth exploration of the discovery of novel 6-fluorochroman derivatives, a class of compounds that marries the therapeutic potential of the chroman scaffold with the advantageous properties of fluorine. We will delve into the synthetic strategies for their creation, present detailed experimental protocols, analyze their structure-activity relationships with a focus on their activity as 5-HT1A receptor antagonists, and discuss their broader therapeutic potential.

Synthetic Strategies: Constructing the this compound Core

The synthesis of this compound derivatives typically commences with a readily available fluorinated phenolic precursor, most commonly p-fluorophenol. A prevalent and efficient strategy involves a multi-step sequence that first builds a this compound-4-one intermediate, which can then be further modified.

A robust and scalable approach to the this compound-4-one core involves the following key transformations:

  • Michael Addition: The synthesis is initiated by a Michael addition of p-fluorophenol to an appropriate Michael acceptor, such as dimethyl acetylenedicarboxylate. This reaction, often catalyzed by a mild base like triethylamine, forms a vinyl ether intermediate.

  • Hydrolysis: The resulting diester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the corresponding diacid.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The crucial ring-closing step is achieved through an intramolecular Friedel-Crafts acylation of the diacid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[5][8] This reaction proceeds via the formation of an acylium ion, which is then attacked by the electron-rich aromatic ring to form the six-membered heterocyclic ring of the chromanone.

  • Reduction and Derivatization: The ketone at the 4-position of the chromanone can be reduced to a hydroxyl group or completely removed to yield the chroman scaffold. The carboxylic acid group at the 2-position can be converted to a variety of other functional groups, or the chromanone itself can be derivatized at various positions to generate a library of novel compounds.

This synthetic workflow is highly adaptable and allows for the introduction of diverse substituents on the chroman ring system to explore structure-activity relationships.

G cluster_0 Synthesis of this compound-4-one Intermediate cluster_1 Derivatization p-Fluorophenol p-Fluorophenol Michael_Addition Michael_Addition p-Fluorophenol->Michael_Addition Dimethyl_Acetylenedicarboxylate Dimethyl_Acetylenedicarboxylate Dimethyl_Acetylenedicarboxylate->Michael_Addition Hydrolysis Hydrolysis Michael_Addition->Hydrolysis Vinyl Ether Intermediate Intramolecular_Friedel_Crafts Intramolecular_Friedel_Crafts Hydrolysis->Intramolecular_Friedel_Crafts Diacid 6_Fluorochroman_4_one_2_carboxylic_acid 6_Fluorochroman_4_one_2_carboxylic_acid Intramolecular_Friedel_Crafts->6_Fluorochroman_4_one_2_carboxylic_acid Reduction Reduction 6_Fluorochroman_4_one_2_carboxylic_acid->Reduction Functional_Group_Interconversion Functional_Group_Interconversion 6_Fluorochroman_4_one_2_carboxylic_acid->Functional_Group_Interconversion Novel_6_Fluorochroman_Derivatives Novel_6_Fluorochroman_Derivatives Reduction->Novel_6_Fluorochroman_Derivatives Functional_Group_Interconversion->Novel_6_Fluorochroman_Derivatives

Synthetic Workflow for Novel this compound Derivatives

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key this compound intermediate and its subsequent elaboration into a target molecule. These protocols are based on established literature procedures and are intended to be a practical guide for researchers.[3][4]

Protocol 1: Synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid

This protocol details the synthesis of a key intermediate, 6-fluoro-4-oxochroman-2-carboxylic acid, starting from p-fluorophenol.

Materials:

  • p-Fluorophenol

  • Dimethyl acetylenedicarboxylate

  • Triethylamine

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ice

Procedure:

  • Step 1: Synthesis of Dimethyl 2-(4-fluorophenoxy)maleate.

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-fluorophenol (1.0 eq) in methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add triethylamine (0.1 eq) to the solution.

    • Add dimethyl acetylenedicarboxylate (1.1 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the methanol under reduced pressure to obtain the crude product.

  • Step 2: Hydrolysis to 2-(4-fluorophenoxy)maleic acid.

    • To the crude product from Step 1, add a 2 M aqueous solution of NaOH (2.5 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Step 3: Intramolecular Friedel-Crafts Acylation.

    • Carefully add the dried 2-(4-fluorophenoxy)maleic acid from Step 2 to concentrated sulfuric acid (5-10 volumes) at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours. The reaction is highly exothermic and should be controlled.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to yield 6-fluoro-4-oxochroman-2-carboxylic acid.

Protocol 2: Synthesis of a Novel this compound-based 5-HT1A Receptor Antagonist

This protocol describes the synthesis of a representative this compound derivative with potential 5-HT1A receptor antagonist activity, starting from a derivatized this compound intermediate.[4]

Materials:

  • 8-(2-Bromoethoxy)-6-fluorochroman-4-one

  • 4-(1,3-Benzodioxol-5-yl)butan-1-amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Coupling Reaction.

    • To a solution of 8-(2-bromoethoxy)-6-fluorochroman-4-one (1.0 eq) in acetonitrile, add 4-(1,3-benzodioxol-5-yl)butan-1-amine (1.2 eq) and potassium carbonate (1.5 eq).

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 2: Purification.

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2 DCM:MeOH).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the target compound, 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one.

Biological Evaluation and Signaling Pathways

A significant area of investigation for novel this compound derivatives has been their interaction with serotonin receptors, particularly the 5-HT1A subtype.[4] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the central nervous system and are implicated in the modulation of mood, anxiety, and cognition.[9]

Biological Assays

The biological activity of these compounds is typically assessed through a combination of in vitro assays:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity of the novel compounds for the 5-HT1A receptor.[4] In a competitive binding assay, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]8-OH-DPAT) is incubated with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated, which is a measure of the compound's binding affinity.

  • Forskolin-Stimulated Adenylate Cyclase Assay: This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.[4] The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] In this assay, adenylyl cyclase is stimulated with forskolin, causing a large increase in cAMP production.[10] The ability of a test compound to inhibit this forskolin-stimulated cAMP production indicates its agonist activity. An antagonist will block the effect of a known agonist in this assay.

5-HT1A Receptor Signaling Pathway

Antagonism of the 5-HT1A receptor by a this compound derivative blocks the downstream signaling cascade that is normally initiated by the binding of serotonin. This has significant implications for neuronal excitability and neurotransmitter release.

G cluster_0 5-HT1A Receptor Signaling Cascade Serotonin Serotonin 5_HT1A_Receptor 5-HT1A Receptor Serotonin->5_HT1A_Receptor Binds and Activates 6_Fluorochroman_Antagonist 6_Fluorochroman_Antagonist 6_Fluorochroman_Antagonist->5_HT1A_Receptor Blocks Binding Gi_Protein Gi Protein 5_HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Inhibition PKA->Cellular_Response

Mechanism of 5-HT1A Receptor Antagonism

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for high-affinity binding and antagonist activity at the 5-HT1A receptor. The following table summarizes the SAR for a series of this compound derivatives, highlighting the impact of various substituents on their biological activity.[4]

Compound IDR1R2R35-HT1A Ki (nM)α1-adrenergic Ki (nM)D2-dopaminergic Ki (nM)
1 HH4-Methoxyphenyl1.250250
2 HH1,3-Benzodioxole0.845200
3 =OH1,3-Benzodioxole0.5>1000>1000
4 OH (S)H1,3-Benzodioxole0.7800950
5 OH (R)H1,3-Benzodioxole1.5900>1000
6 HCH₃1,3-Benzodioxole2.160300

Key SAR Insights:

  • The 6-Fluoro Substituent: The presence of the fluorine atom at the 6-position is generally well-tolerated and is believed to contribute to favorable pharmacokinetic properties.

  • Substitution at the 4-Position: The introduction of an oxo (=O) or a hydroxyl (OH) group at the 4-position of the chroman ring significantly enhances selectivity for the 5-HT1A receptor over α1-adrenergic and D2-dopaminergic receptors.[4] This suggests that this region of the molecule is critical for interacting with the binding pocket of the 5-HT1A receptor in a way that is not replicated in the other receptors.

  • Stereochemistry at the 4-Position: When a hydroxyl group is present at the 4-position, the (S)-enantiomer generally exhibits slightly higher affinity than the (R)-enantiomer, indicating a degree of stereoselectivity in the binding interaction.

  • The Terminal Aromatic Ring: The nature of the terminal aromatic ring has a significant impact on binding affinity. The 1,3-benzodioxole moiety is particularly favorable, yielding compounds with sub-nanomolar affinity for the 5-HT1A receptor.

Broader Therapeutic Potential

Beyond their activity as CNS agents, fluorinated chroman derivatives have shown promise in other therapeutic areas:

  • Anticancer Activity: Certain 6-fluorochromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors for cancer therapy.[11] Topoisomerases are essential enzymes for DNA replication and repair, and their inhibition can lead to cancer cell death.

  • Antiviral Activity: The chroman scaffold is found in some natural products with antiviral properties. The introduction of fluorine can enhance the antiviral potency of these compounds. While specific data on this compound derivatives is emerging, related fluorinated heterocyclic compounds have shown activity against various viruses.

Conclusion

The discovery of novel this compound derivatives represents a successful application of rational drug design principles. By combining the privileged chroman scaffold with the strategic incorporation of fluorine, it is possible to develop potent and selective modulators of key biological targets, such as the 5-HT1A receptor. The synthetic methodologies are well-established and versatile, allowing for the systematic exploration of structure-activity relationships. The insights gained from these studies provide a strong foundation for the further development of this compound derivatives as potential therapeutic agents for a range of diseases, from neurological disorders to cancer and infectious diseases. This in-depth technical guide serves as a valuable resource for researchers in the field, providing both the conceptual framework and the practical details necessary to advance the discovery of this promising class of compounds.

References

  • PubMed. (1998). Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(26), 5267-5275.
  • Molecules. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • Journal of Medicinal Chemistry. (2009). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
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  • Journal of Medicinal Chemistry. (2011). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
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  • Bioorganic & Medicinal Chemistry Letters. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed.
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  • Molecules. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. MDPI.
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6-Fluorochroman Derivatives as 5-HT1A Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 1A (5-HT1A) receptor, a key player in the modulation of mood and anxiety, represents a significant target for therapeutic intervention in various psychiatric disorders.[1][2] While agonists and partial agonists at this receptor have found clinical application, there is a compelling rationale for the development of selective 5-HT1A receptor antagonists.[3][4] This guide provides an in-depth exploration of a promising class of compounds: 6-fluorochroman derivatives. We will delve into the medicinal chemistry, structure-activity relationships (SAR), and the critical in vitro and in vivo assays necessary for the characterization of these potent antagonists. The overarching goal is to equip researchers with the foundational knowledge and practical insights required to advance the discovery and development of novel therapeutics targeting the 5-HT1A receptor.

The 5-HT1A Receptor: A Critical Node in Neuropsychiatric Circuitry

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system.[5] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, amygdala, and prefrontal cortex.[6]

  • Presynaptic Autoreceptors: Activation of these receptors inhibits the firing of serotonergic neurons, thereby reducing the release of serotonin.[7]

  • Postsynaptic Heteroreceptors: Activation of these receptors in downstream neurons typically leads to hyperpolarization and a decrease in neuronal excitability.[1]

Dysfunction in 5-HT1A receptor signaling has been implicated in the pathophysiology of major depressive disorder (MDD) and anxiety disorders.[8] While selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment, their therapeutic effects are often delayed, a phenomenon attributed in part to the activation of 5-HT1A autoreceptors, which initially dampens serotonin release.[2][9]

The therapeutic hypothesis for 5-HT1A antagonists centers on their ability to block these autoreceptors, thereby preventing the negative feedback mechanism and potentially accelerating and enhancing the therapeutic effects of SSRIs.[10] Furthermore, antagonism of postsynaptic 5-HT1A receptors may also contribute to antidepressant and anxiolytic effects by modulating downstream signaling pathways.

Signaling Pathways of the 5-HT1A Receptor

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins.[5] Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits, initiating a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[5]

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Conversion K_ion_out K+ GIRK->K_ion_out K+ Efflux (Hyperpolarization) Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Binds & Blocks ATP ATP PKA PKA K_ion_in K+

Caption: 5-HT1A Receptor Signaling Pathway and Point of Antagonist Intervention.

The this compound Scaffold: A Privileged Structure for 5-HT1A Receptor Antagonism

Medicinal chemistry efforts have identified the this compound scaffold as a promising starting point for the development of potent and selective 5-HT1A receptor antagonists.[3][12] A lead compound, N-2-[[(this compound-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine, demonstrated high affinity for the 5-HT1A receptor but lacked selectivity over α1-adrenergic and D2-dopaminergic receptors.[3]

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general synthetic route is outlined below. The synthesis of various derivatives can be achieved by reacting bromoalkyl derivatives with the appropriate arylpiperazine in the presence of a base.[13][14]

Synthesis_Workflow Start Starting Materials: - 6-Fluorochromanone - Arylpiperazine Step1 Step 1: Introduction of Bromoalkyl Linker Start->Step1 Step2 Step 2: Nucleophilic Substitution with Arylpiperazine Step1->Step2 Step3 Step 3: Purification and Characterization Step2->Step3 Final Final this compound Derivative Step3->Final

Caption: General Synthetic Workflow for this compound Derivatives.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the lead compound have provided valuable insights into the SAR of this compound derivatives at the 5-HT1A receptor.[3][15]

  • Chroman Ring Modifications: Introduction of an oxo or a hydroxyl group at the C-4 position of the chroman ring has been shown to improve selectivity against α1-adrenergic and D2-dopaminergic receptors.[12]

  • Linker and Terminal Aromatic Ring: Variations in the length and composition of the linker chain connecting the chroman moiety to the terminal aromatic ring, as well as substitutions on the terminal ring itself, significantly impact binding affinity and functional activity.[3] For instance, a terminal 1,3-benzodioxole ring has been associated with potent antagonist activity.[12]

  • Stereochemistry: The stereochemistry at the 3-position of the chroman ring can play a crucial role in determining the antagonistic properties of the molecule.[15]

The following diagram illustrates key SAR points for this compound derivatives.

SAR_Diagram cluster_scaffold This compound Scaffold Scaffold [Image of this compound scaffold with key positions highlighted: C4, Linker, Terminal Ring] C4_Mod C4 Position: - Oxo or Hydroxyl group - Improves selectivity Scaffold->C4_Mod Linker_Mod Linker Chain: - Length and composition - Affects binding affinity Scaffold->Linker_Mod Terminal_Ring_Mod Terminal Aromatic Ring: - Substitutions impact affinity and functional activity - e.g., 1,3-benzodioxole Scaffold->Terminal_Ring_Mod Stereo_Mod Stereochemistry (C3): - Influences antagonistic properties Scaffold->Stereo_Mod

Caption: Key Structure-Activity Relationship Points for this compound Derivatives.

In Vitro Characterization: A Step-by-Step Guide

A robust in vitro characterization is essential to determine the binding affinity, functional activity, and selectivity of novel this compound derivatives.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor.[5] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor in a cold lysis buffer.[16]

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the pellet in a fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a binding buffer.[16]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT for agonist binding or [³H]WAY-100635 for antagonist binding).[10]

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[16]

    • Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with an ice-cold wash buffer.[16]

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[16]

Functional Assays: Differentiating Agonists from Antagonists

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist.[17]

This assay measures the activation of G-proteins, an early event in GPCR signaling.[17][18] Agonists promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, while antagonists block this effect.[19][20]

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, GDP, and the test compound.

    • To determine antagonist activity, also include a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a defined period.

    • Terminate the reaction by rapid filtration through a glass fiber filter.

    • Wash the filters with an ice-cold wash buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters.

    • For agonists, determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal effect).

    • For antagonists, determine the IC₅₀ for the inhibition of agonist-stimulated [³⁵S]GTPγS binding and calculate the Kb (equilibrium dissociation constant).

This assay measures the downstream effect of 5-HT1A receptor activation on cAMP production.[12] Since the 5-HT1A receptor is coupled to Gi/o, its activation by an agonist will inhibit adenylyl cyclase and reduce cAMP levels. Antagonists will block this agonist-induced reduction.

Protocol: Forskolin-Stimulated Adenylate Cyclase Assay

  • Cell Culture: Use cells stably expressing the human 5-HT1A receptor (e.g., CHO cells).

  • Assay Setup:

    • Pre-incubate the cells with the test compound.

    • Stimulate the cells with forskolin (an activator of adenylyl cyclase) in the presence or absence of a 5-HT1A receptor agonist.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • Determine the ability of the test compound to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

    • Calculate the IC₅₀ and Kb values for the antagonist.

AssayParameter MeasuredInformation Gained
Radioligand Binding Displacement of a radioligandBinding affinity (Ki)
[³⁵S]GTPγS Binding G-protein activationFunctional activity (agonist, antagonist), Potency (EC₅₀/IC₅₀), Efficacy (Emax)
Adenylate Cyclase cAMP levelsDownstream functional activity, Potency (IC₅₀), Efficacy

In Vivo Evaluation: Assessing Therapeutic Potential

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, target engagement, and efficacy in relevant behavioral paradigms.

Animal Models for Anxiety and Depression

Several well-validated animal models are used to evaluate the anxiolytic and antidepressant potential of novel compounds.

  • Elevated Plus Maze: This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

  • Forced Swim Test: This model is used to screen for antidepressant activity. Antidepressant compounds reduce the immobility time of rodents when placed in an inescapable cylinder of water.[21]

  • 8-OH-DPAT-Induced Behavioral Syndrome: The 5-HT1A agonist 8-OH-DPAT induces a characteristic set of behaviors in rats, including flat body posture and forepaw treading. A 5-HT1A antagonist is expected to block these behaviors.[12]

Electrophysiology and Microdialysis

These techniques provide direct measures of target engagement and its neurochemical consequences in the living brain.

  • In Vivo Electrophysiology: This technique involves recording the firing rate of serotonergic neurons in the dorsal raphe nucleus. A 5-HT1A antagonist should block the inhibitory effect of an agonist like 8-OH-DPAT on neuronal firing.[12]

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions. A 5-HT1A antagonist is expected to enhance the increase in extracellular serotonin levels induced by an SSRI.[10]

In_Vivo_Workflow Start Promising In Vitro Candidate PK Pharmacokinetic Studies Start->PK Target_Engage Target Engagement (Electrophysiology, Microdialysis) PK->Target_Engage Behavior Behavioral Efficacy (Anxiety/Depression Models) Target_Engage->Behavior Final Lead Candidate for Further Development Behavior->Final

Caption: In Vivo Evaluation Workflow for 5-HT1A Receptor Antagonists.

Conclusion and Future Directions

This compound derivatives represent a promising class of 5-HT1A receptor antagonists with the potential to address unmet needs in the treatment of depression and anxiety. The continued exploration of the SAR of this scaffold, coupled with a rigorous in vitro and in vivo characterization pipeline, will be critical for the identification of lead candidates with optimal potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular interactions of these compounds with the 5-HT1A receptor through structural biology studies and exploring their therapeutic potential in combination with existing antidepressant medications.

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An In-depth Technical Guide to the Therapeutic Potential of Fluorinated Chromans

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of fluorinated chromans. We will explore their synthesis, mechanisms of action, and therapeutic potential, moving beyond a simple recitation of facts to an in-depth analysis of the strategic rationale behind their design and application.

Part 1: The Strategic Advantage of Fluorinating the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide range of biologically active compounds, including natural products like vitamin E and various flavonoids.[1][2] Its inherent properties make it an attractive starting point for drug discovery. However, the introduction of fluorine atoms onto this scaffold represents a powerful and strategic modification to enhance its therapeutic potential.[3]

The rationale for fluorination is multifaceted, leveraging the unique properties of the fluorine atom—the most electronegative element—to modulate the physicochemical and biological properties of the parent molecule.[4][5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Strategic placement of fluorine at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's metabolic stability and in vivo half-life.[6][7]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the molecule. This can lead to more favorable interactions with target proteins through the formation of hydrogen bonds or other non-covalent interactions, ultimately increasing binding affinity and potency.[4][7]

  • Modulation of Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity, pKa, and membrane permeability.[4] For instance, incorporating fluorine can enhance a drug's ability to cross the blood-brain barrier, a critical attribute for therapies targeting the central nervous system (CNS).[6][8]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the chroman ring, potentially locking it into a bioactive conformation that is more favorable for target engagement.[9]

These modifications, when applied rationally, can transform a promising chroman-based compound into a viable drug candidate with improved efficacy and pharmacokinetic properties.

Part 2: Therapeutic Applications and Mechanistic Insights

The versatility of the fluorinated chroman scaffold has led to its exploration in a variety of therapeutic areas. Here, we delve into some of the most promising applications, supported by mechanistic data and preclinical evidence.

Neuroprotection and Neurodegenerative Diseases

Oxidative stress and mitochondrial dysfunction are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's.[10] Chroman derivatives, particularly those related to vitamin E, are known for their antioxidant properties. Fluorination can further enhance these neuroprotective effects.[11]

Mechanism of Action: Fluorinated chromans can exert neuroprotection through multiple mechanisms:

  • Sirtuin 2 (SIRT2) Inhibition: SIRT2, a histone deacetylase, is implicated in neurodegenerative processes.[3] Certain chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as fluorine, at specific positions on the chroman ring can enhance inhibitory activity.[3]

  • Modulation of Signaling Pathways: These compounds can influence key neuroprotective signaling pathways. For example, they may activate the Sirt-1/Nrf2 axis, which plays a crucial role in cellular defense against oxidative stress and in promoting mitochondrial health.[12]

The following diagram outlines a typical workflow for a fluorometric SIRT2 inhibition assay, a common method to evaluate the potency of potential inhibitors like fluorinated chromans.[3]

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis sirt2 SIRT2 Enzyme mix Incubate Components: SIRT2, Substrate, NAD+, Inhibitor sirt2->mix substrate Fluorogenic Substrate (e.g., Acetylated Peptide) substrate->mix nad NAD+ nad->mix inhibitor Test Compound (Fluorinated Chroman) inhibitor->mix deacetylation Deacetylation Reaction mix->deacetylation develop Add Developing Reagent deacetylation->develop read Measure Fluorescence (Ex/Em Wavelengths) develop->read analyze Calculate % Inhibition Determine IC50 read->analyze

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

Antiviral Activity

Recent studies have highlighted the potential of fluorinated 2-arylchroman-4-ones as potent antiviral agents, particularly against influenza viruses.[13][14]

Key Findings: A study investigating a series of fluorinated flavanone derivatives found that 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited significant activity against the influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC50 of 6 µM and a selectivity index (SI) of 150.[14] This compound also showed activity against other influenza strains, including A(H5N2) and influenza B.[14]

Potential Mechanisms: Flavonoids, the parent class of these chroman derivatives, can interfere with multiple stages of the viral life cycle.[3] This may include inhibiting viral entry by interfering with proteins like hemagglutinin, or inhibiting viral replication and protein translation.[3]

The diagram below illustrates potential stages in a viral life cycle where antiviral compounds like fluorinated chromans could exert their inhibitory effects.

G cluster_cell Host Cell Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication (Genome & Proteins) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release (Budding) Assembly->Release Virus Virus Particle Release->Virus New Virions Virus->Entry Inhibitor1 Inhibition Point A (e.g., Entry Blockers) Inhibitor1->Entry Inhibitor2 Inhibition Point B (e.g., Replication Inhibitors) Inhibitor2->Replication

Caption: Potential inhibition points in the viral life cycle.

Modulation of Potassium Channels

Certain chroman derivatives, such as cromakalim, are well-known potassium channel openers.[15] These channels, particularly the Kv7 (KCNQ) family, are crucial for regulating neuronal excitability and are targets for anticonvulsant and analgesic drugs.[16][17] Fluorinated analogs of these compounds are being investigated for their potential to fine-tune this activity.

Therapeutic Rationale: By opening potassium channels, these compounds can hyperpolarize cell membranes, making it more difficult for neurons to fire action potentials. This mechanism is beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy. Fluorination can potentially improve the potency, selectivity, and pharmacokinetic profile of these modulators.[18][19]

Part 3: Quantitative Data and Experimental Protocols

To provide a clearer picture of the impact of fluorination, this section presents comparative data and detailed experimental protocols for key assays.

Comparative Biological Activity Data

The following table summarizes the antiviral activity of a key fluorinated chroman derivative compared to its non-fluorinated counterparts is not directly available in the provided search results, but the high potency of the fluorinated compound itself is notable.

Compound Virus Strain IC50 (µM) Selectivity Index (SI) Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)6150[14]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A(H5N2)Not specified53[14]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza BNot specified42[14]
Detailed Experimental Protocols

The following are step-by-step methodologies for assays relevant to the evaluation of fluorinated chromans.

This assay is a gold standard for determining the concentration of a compound required to inhibit viral replication, measured by the reduction in viral plaque formation.[3]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a specific virus.

Materials:

  • Monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Virus stock of known titer

  • Test compound (fluorinated chroman) at various concentrations

  • Semi-solid overlay medium (e.g., agar or methylcellulose)

  • Cell culture medium and supplements

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Plate host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a predetermined amount of virus (to produce a countable number of plaques).

  • Viral Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.

  • Compound Treatment: Remove the virus-containing inoculum. Overlay the cells with the semi-solid medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution.

    • Remove the fixative and stain the cells with crystal violet solution.

    • Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background of stained cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Part 4: Conclusion and Future Directions

The strategic incorporation of fluorine into the chroman scaffold has proven to be a highly effective strategy for generating novel therapeutic candidates with enhanced potency, selectivity, and metabolic stability. Research into fluorinated chromans has already yielded promising leads in antiviral and neuroprotective applications.

Future research should focus on:

  • Expanding the SAR: A broader exploration of fluorination patterns on the chroman ring is needed to fully understand the structure-activity relationships for various biological targets.

  • In Vivo Studies: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their effects will be crucial for their clinical development and for identifying potential biomarkers of response.

The fluorinated chroman platform represents a rich and versatile source for the discovery of next-generation therapeutics for a range of challenging diseases.

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An In-Depth Technical Guide to the Synthesis and Resolution of (R)- and (S)-6-Fluorochroman-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically pure (R)- and (S)-6-fluorochroman-2-carboxylic acids are crucial chiral building blocks in the pharmaceutical industry, notably as key intermediates in the synthesis of drugs like Nebivolol.[1][2][3] This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of racemic 6-fluorochroman-2-carboxylic acid and the subsequent resolution of its enantiomers. Emphasizing the causality behind experimental choices, this document details both classical chemical resolution and modern enzymatic approaches, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Significance of Chiral this compound-2-carboxylic Acid

The chroman ring system is a privileged scaffold found in a variety of bioactive molecules.[4] The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, the enantiomers of this compound-2-carboxylic acid serve as indispensable intermediates for cardiovascular drugs.[1] The stereochemistry at the C2 position is critical for the biological activity of the final active pharmaceutical ingredient (API).[5] Therefore, robust and efficient methods for the preparation of enantiomerically pure (R)- and (S)-6-fluorochroman-2-carboxylic acids are of paramount importance.

Synthesis of Racemic this compound-2-carboxylic Acid

The most prevalent and industrially scalable synthesis of racemic this compound-2-carboxylic acid commences with p-fluorophenol.[6] A common pathway involves the catalytic hydrogenation of a 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid precursor.[7][8]

Synthetic Pathway Overview

A typical synthetic route involves a multi-step process starting from readily available materials.[2]

Synthesis_Pathway A p-Fluorophenol C 2-(p-Fluorophenoxy) butenedioic acid A->C Addition Reaction B Dimethyl acetylenedicarboxylate B->C D 6-Fluoro-4-oxo-4H-1-benzopyran -2-carboxylic acid C->D Cyclization (Conc. H2SO4) E Racemic this compound -2-carboxylic acid D->E Catalytic Hydrogenation (Pd/C, H2)

Caption: General synthetic scheme for racemic this compound-2-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of the chromone precursor to the desired chroman.[7][8]

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (5% or 10% Pd/C, wet)

  • Glacial acetic acid

  • Hydrogen gas

  • Autoclave reactor

  • Filtration apparatus

Procedure:

  • Charge the autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and glacial acetic acid.

  • Add the wet Pd/C catalyst to the mixture. The choice of a wet catalyst is crucial for safety, minimizing the risk of ignition upon contact with flammable solvents or hydrogen.

  • Seal the reactor and purge with an inert gas, such as nitrogen, three times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to a pressure of 1.0–3.0 MPa.[2]

  • Heat the reaction mixture to 70–80°C with stirring.[7][8] The elevated temperature and pressure are necessary to facilitate the reduction of both the ketone and the double bond in the heterocyclic ring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when the pressure remains stable.[8]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the Pd/C catalyst. The catalyst can often be recycled, which is an important consideration for process economy.

  • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

  • The crude product can be further purified by crystallization from a suitable solvent system, such as toluene or petroleum ether, to yield the final racemic this compound-2-carboxylic acid as a white solid.[8]

Data Summary:

ParameterValueReference
Starting Material6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[7][8]
Catalyst5-10% Pd/C[2]
SolventGlacial Acetic Acid[7][8]
Hydrogen Pressure1.0–3.0 MPa[2]
Temperature70–80 °C[7][8]
Typical Yield>88%[7][8]
Purity>99%[8]

Resolution of (R)- and (S)-Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Two primary strategies are employed: classical chemical resolution via diastereomeric salt formation and enzymatic resolution.

Classical Chemical Resolution

This well-established method relies on the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts.[9][10] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]

Causality: The principle behind this technique is the conversion of an enantiomeric pair into a diastereomeric pair. While enantiomers have identical physical properties in an achiral environment, diastereomers do not. This difference in solubility in a given solvent is exploited to selectively crystallize one diastereomer, leaving the other in the mother liquor.

Choice of Resolving Agent: A common and effective resolving agent for this compound-2-carboxylic acid is a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[6] The choice of the specific enantiomer of the resolving agent determines which enantiomer of the acid will preferentially crystallize.

Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers A Racemic (R/S)-Acid C Mixture of Diastereomeric Salts ((R)-Acid·(R)-Amine) & ((S)-Acid·(R)-Amine) A->C B (R)-Chiral Amine B->C D Fractional Crystallization C->D E Less Soluble Diastereomer ((R)-Acid·(R)-Amine) - Solid D->E F More Soluble Diastereomer ((S)-Acid·(R)-Amine) - Solution D->F G Acidification (e.g., HCl) E->G F->G H Pure (R)-Acid G->H I Pure (S)-Acid G->I

Caption: Workflow for classical chemical resolution of a racemic carboxylic acid.

Experimental Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

  • Dissolve the racemic this compound-2-carboxylic acid in a suitable solvent (e.g., ethanol or methanol).

  • Add an equimolar amount of (R)-(+)-α-methylbenzylamine.

  • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate crystallization.

  • The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free carboxylic acid, dissolve the diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid.

  • The enantiomerically enriched this compound-2-carboxylic acid will precipitate and can be collected by filtration, washed with water, and dried.

  • The enantiomeric purity can be determined by chiral HPLC or by measuring the specific optical rotation.[5]

Enzymatic Resolution

A more modern and "green" alternative to classical resolution is the use of enzymes, such as esterases or lipases.[11][12] This method offers high enantioselectivity under mild reaction conditions.

Causality: Enzymatic resolution is a form of kinetic resolution. The enzyme, being chiral itself, selectively catalyzes the reaction of one enantiomer of a racemic substrate at a much higher rate than the other.

A practical approach involves the enzymatic hydrolysis of a racemic ester derivative, such as methyl this compound-2-carboxylate (MFCC).[11] Specific esterases can be chosen to selectively hydrolyze either the (S)-ester or the (R)-ester.

Example: Sequential Resolution using Two Esterases A study has demonstrated an innovative sequential biphasic batch resolution using two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.[11]

  • EstS selectively hydrolyzes the (S)-methyl ester to the (S)-acid, leaving the (R)-methyl ester unreacted.

  • EstR selectively hydrolyzes the (R)-methyl ester to the (R)-acid, leaving the (S)-methyl ester unreacted.

This allows for the sequential production of both enantiomerically pure acids from the same batch of racemic ester.[11]

Data Summary for Enzymatic Resolution:

Parameter(S)-FCCA Production(R)-FCCA ProductionReference
EnzymeEstSEstR[11]
SubstrateRacemic Methyl 6-fluoro-chroman-2-carboxylate (MFCC)Racemic Methyl 6-fluoro-chroman-2-carboxylate (MFCC)[11]
SystemAqueous-toluene biphasic systemAqueous-toluene biphasic system[11]
Enantiomeric Excess (ee)>99%95-96%[11]
Total Mole Yield (Sequential)\multicolumn{2}{c}{93.5%}[11]

This enzymatic method presents significant advantages over chemical resolution, including reduced complexity, higher yields, and a more environmentally friendly process.[11]

Analytical Characterization

Accurate determination of enantiomeric purity is crucial.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) of the final product.[13] Specialized chiral stationary phases (CSPs) are used to separate the enantiomers, allowing for their quantification.

  • Polarimetry: Measurement of the specific optical rotation can be used to confirm the identity of the enantiomer and provide an indication of its purity.[5] For example, (S)-6-fluorochroman-2-carboxylic acid has been reported to have a specific rotation of +14.4 to +15.2 (c 1.0, DMF).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.[14]

Conclusion

The synthesis and resolution of (R)- and (S)-6-fluorochroman-2-carboxylic acids are well-established processes vital to the pharmaceutical industry. The synthesis of the racemic acid is efficiently achieved through the catalytic hydrogenation of a chromone precursor. For the critical resolution step, classical diastereomeric salt formation with chiral amines remains a robust and widely used technique. However, emerging enzymatic resolution methods offer a more sustainable and highly selective alternative, aligning with the principles of green chemistry. The choice of method will depend on factors such as scale, cost, and desired purity. A thorough analytical characterization, primarily using chiral HPLC, is essential to validate the enantiomeric integrity of the final product.

References

  • Title: Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn Source: RSC Publishing URL:[Link]
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  • Title: Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
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  • Title: WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents Source: Google Patents URL
  • Title: Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions Source: MDPI URL:[Link]
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Whitepaper: The Strategic Impact of Fluorine Substitution on Chroman Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1][2][3] Its modification offers a fertile ground for the development of novel therapeutics. Among the various chemical modifications, the introduction of fluorine atoms stands out as a powerful strategy to modulate the biological and physicochemical properties of organic molecules.[4][5][6][7] This technical guide provides an in-depth analysis of the impact of fluorine substitution on the bioactivity of chroman derivatives. We will explore how this strategic modification influences metabolic stability, target binding affinity, and overall therapeutic potential, with a focus on anticancer, antiviral, and enzyme-inhibiting activities. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive review of structure-activity relationships (SAR).

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The Chroman Scaffold: A Versatile Pharmacophore

Chroman-4-one, a heterocyclic moiety composed of a fused benzene and dihydropyran ring, is a foundational structure in medicinal chemistry.[2] Its derivatives, including flavanones and chromones, are extensively studied for a wide range of pharmacological activities such as anticancer, antioxidant, and antidiabetic properties.[2][8] The structural rigidity and synthetic tractability of the chroman core make it an ideal starting point for lead optimization in drug discovery programs.[2][3][9]

The Role of Fluorine in Modern Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][10][11] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly alter a molecule's properties.[4][6][12] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and improve pharmacokinetic profiles by modulating lipophilicity and pKa.[1][4][6][10]

Modulating Bioactivity: Key Therapeutic Areas

Strategic fluorination of the chroman scaffold has led to the discovery of potent agents in several therapeutic areas. The position and number of fluorine substituents are critical determinants of the resulting biological activity.[1]

Antiviral Activity: Targeting Influenza Virus

Fluorinated 2-arylchroman-4-ones have shown significant promise as antiviral agents, particularly against influenza viruses.[1][13]

  • Mechanism of Action : While the precise mechanism can vary, flavonoids (the parent class for many chroman derivatives) are known to interfere with multiple stages of the viral life cycle.[1] This can include inhibiting viral entry by interfering with the hemagglutinin protein, or blocking viral replication and protein translation.[1]

  • Key Findings : A notable example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , demonstrated high potency against Influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC50 of 6 μM and a selectivity index (SI) of 150.[13] This compound was also active against other distinct influenza strains, highlighting the potential of polyfluorinated chromans as broad-spectrum anti-influenza candidates.[13]

Table 1: Antiviral Activity of a Lead Fluorinated Chroman Derivative

Compound Virus Strain IC50 (µM) Selectivity Index (SI) Source
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one Influenza A/H1N1 6 150 [13]
Influenza A/H5N2 - 53 [13]

| | Influenza B | - | 42 |[13] |

Enzyme Inhibition: Targeting Sirtuin 2 (SIRT2)

Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer and neurodegenerative diseases.[1][14]

  • Structure-Activity Relationship (SAR) : SAR studies reveal that the substitution pattern is crucial for SIRT2 inhibition. Electron-withdrawing groups, such as halogens, at the 6- and 8-positions of the chroman ring generally enhance inhibitory activity.[1][14] However, the position of fluorine is critical; a 7-fluoro substituted chroman-4-one showed only weak activity (18% inhibition at 200 µM), indicating that not all fluorination strategies are beneficial.[1][14] This underscores the importance of precise structural placement to achieve desired biological outcomes.

  • Cellular Pathway : SIRT2 inhibitors can exert anticancer effects by regulating the acetylation of α-tubulin.[1] This, in turn, affects the stability and dynamics of microtubules, leading to cell cycle arrest and apoptosis.[1]


// Nodes FC [label="Fluorinated\nChroman-4-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT2 [label="SIRT2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="Acetylated\nα-Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubule\nInstability", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FC -> SIRT2 [label="Inhibits", arrowhead=tee, color="#5F6368", fontname="Arial", fontsize=9]; SIRT2 -> Tubulin [label="Deacetylates", arrowhead=normal, style=dashed, color="#5F6368", fontname="Arial", fontsize=9]; Tubulin -> Microtubules [label="Leads to", arrowhead=normal, color="#5F6368", fontname="Arial", fontsize=9]; Microtubules -> Apoptosis [label="Induces", arrowhead=normal, color="#5F6368", fontname="Arial", fontsize=9]; }

Figure 1: Simplified pathway of SIRT2 inhibition by fluorinated chroman-4-ones.

Potassium Channel Modulation

Certain fluorinated chroman derivatives have been investigated for their effects on ion channels. Flocalin, a fluorine-containing derivative of the KATP channel opener pinacidil, demonstrates complex pharmacology.[15] While its primary action is opening ATP-sensitive potassium (KATP) channels, which is cardioprotective, it also inhibits voltage-gated sodium and calcium channels at higher concentrations.[15] This dual activity highlights how fluorination can lead to compounds with polypharmacological profiles, which can be either beneficial or a source of side effects depending on the therapeutic context.

Synthesis and Experimental Protocols

The synthesis of fluorinated chroman derivatives often involves multi-step procedures starting from fluorinated precursors. A common and efficient method is the acid-catalyzed one-pot reaction of fluorinated 2-hydroxyacetophenones with benzaldehydes.[13][16]

General Synthesis of Fluorinated 2-Arylchroman-4-ones

This protocol outlines a p-toluenesulfonic acid (p-TsOH) catalyzed one-pot synthesis, which is valued for being metal-free, operationally simple, and productive.[13][16]

  • Reactant Preparation : Equimolar amounts of a substituted 2-hydroxyacetophenone (containing fluorine at the desired positions) and a substituted aromatic aldehyde are dissolved in a suitable solvent like toluene or ethanol.

  • Catalyst Addition : A catalytic amount of p-toluenesulfonic acid is added to the mixture. The acid's role is crucial for catalyzing the initial aldol condensation to form a chalcone intermediate, followed by an intramolecular Michael addition (cyclization) to form the chroman-4-one ring.

  • Reaction Condition : The reaction mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired fluorinated 2-arylchroman-4-one.[13]

Protocol: Fluorometric SIRT2 Inhibition Assay

This assay quantitatively measures the ability of a test compound to inhibit the deacetylase activity of the SIRT2 enzyme.[1]

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Enzyme : Recombinant human SIRT2 enzyme.

    • Substrate : A commercial fluorogenic acetylated peptide substrate.

    • Cofactor : NAD+.

    • Test Compound : Fluorinated chroman derivative, dissolved in DMSO to create a stock solution, then serially diluted.

  • Assay Procedure :

    • In a 96-well microplate, add 25 µL of the assay buffer.

    • Add 5 µL of the serially diluted test compound to the wells.

    • Add 10 µL of the SIRT2 enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding a 10 µL mixture of the fluorogenic substrate and NAD+.

  • Data Acquisition :

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

  • Analysis :

    • Calculate the percent inhibition relative to a DMSO control (no compound).

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.


// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Reagents\n(Buffer, Enzyme, Substrate, NAD+)", fillcolor="#FBBC05", fontcolor="#202124"]; plate [label="Plate Compound Dilutions\n& SIRT2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Pre-incubate\n(15 min @ 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="Initiate Reaction\n(Add Substrate + NAD+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate\n(1-2 hours @ 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Inhibition\n& Determine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep [color="#5F6368"]; prep -> plate [color="#5F6368"]; plate -> incubate1 [color="#5F6368"]; incubate1 -> initiate [color="#5F6368"]; initiate -> incubate2 [color="#5F6368"]; incubate2 -> measure [color="#5F6368"]; measure -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }

Figure 2: Workflow for a fluorometric SIRT2 inhibition assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the chroman scaffold is a validated and highly effective strategy for modulating bioactivity.[1][4][6] As demonstrated in antiviral and enzyme inhibition studies, fluorination can significantly enhance potency and selectivity.[1][13] However, the impact of fluorine is highly context-dependent, with the position and degree of substitution playing a critical role in the structure-activity relationship.[1][12][14] A poorly positioned fluorine atom can be detrimental to activity, underscoring the necessity of rational design and systematic SAR exploration.[12][14]

Future research should focus on expanding the library of fluorinated chromans and screening them against a wider range of biological targets. The development of novel, more efficient synthetic methods for regioselective fluorination will be crucial.[10][16] Furthermore, in-depth studies into the pharmacokinetic and metabolic profiles of lead compounds are necessary to translate promising in vitro activity into in vivo efficacy. The synergy of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation therapeutics based on the fluorinated chroman scaffold.

References

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  • Makriyannis, A., et al. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
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  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).
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  • ResearchGate. (2018). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
  • ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
  • ResearchGate. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
  • MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives.
  • SciSpace. (2008). Fluorine in medicinal chemistry.
  • PubMed. (n.d.). Pharmacology of the potassium channel openers.
  • RSC Publishing. (n.d.). Study of the structure-activity relationship of flavonoids based on their interaction with human serum albumin.
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The Strategic Value of the 6-Fluorochroman Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluorochroman Intermediates in Pharmaceutical Synthesis

This guide provides a comprehensive exploration of this compound intermediates, pivotal building blocks in modern pharmaceutical synthesis. We will delve into the strategic importance of the this compound scaffold, detail robust synthetic methodologies for key intermediates, and illuminate their application in the construction of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply these critical molecular frameworks.

The chroman ring system, a benzopyran derivative, is a privileged structure found in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.

The introduction of a fluorine atom at the 6-position of the chroman ring is a deliberate and strategic choice in drug design. Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[3][4] Its small size allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[3][5][6] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[3][5]

  • Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding potency.[7]

  • Modulation of pKa: The inductive effect of fluorine can alter the acidity or basicity of nearby functional groups, optimizing ionization at physiological pH and improving cell membrane permeability.[6][7]

  • Improved Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Consequently, the this compound scaffold has become a cornerstone in the development of drugs targeting a range of therapeutic areas, most notably cardiovascular disease.[8][9]

Synthesis of a Cornerstone Intermediate: this compound-2-carboxylic Acid

Among the various this compound intermediates, this compound-2-carboxylic acid (CAS: 99199-60-7) is arguably the most critical, serving as the primary starting material for the blockbuster cardiovascular drug, Nebivolol.[8][10] Its synthesis, both in racemic and enantiomerically pure forms, is a well-established and vital process in industrial pharmaceutical manufacturing.

Racemic Synthesis via Catalytic Hydrogenation

The most common and efficient industrial route to racemic this compound-2-carboxylic acid involves the catalytic hydrogenation of a chromone precursor.[10] This approach is favored for its high yield and purity.

Causality of Experimental Design: The choice of a chromone precursor, specifically 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, is strategic as it already contains the complete carbon skeleton. The subsequent hydrogenation reaction simultaneously reduces both the ketone at the 4-position and the endocyclic double bond, efficiently converting the planar chromone ring into the saturated chroman system in a single, atom-economical step.[10] Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and selectivity for this type of transformation. Glacial acetic acid serves as an effective solvent, and an inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions before the introduction of hydrogen.[10]

G start 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid process Catalytic Hydrogenation (in Autoclave) start->process reagents Catalyst: Pd/C (5%) Solvent: Glacial Acetic Acid Atmosphere: H₂ (2.0 MPa) Temperature: 70-80°C reagents->process workup 1. Filter Catalyst 2. Concentrate Solvent 3. Precipitate with Anti-Solvent 4. Filter & Dry process->workup product Racemic this compound-2-carboxylic Acid workup->product

Table 1: Typical Reaction Parameters for Hydrogenation

ParameterValue/ConditionRationale
Catalyst 5-10% Palladium on Carbon (Pd/C)High activity and selectivity for reduction of ketones and alkenes.
Solvent Glacial Acetic AcidProvides a suitable medium for the reaction and dissolves the starting material.
Hydrogen Pressure 2.0 MPaEnsures sufficient hydrogen concentration for the reaction to proceed efficiently.
Temperature 70-80°CAccelerates the reaction rate without causing significant degradation.
Typical Yield >88%Demonstrates the efficiency of the transformation.[10]
Typical Purity >99%High purity is essential for subsequent pharmaceutical synthesis steps.[8][10]

Experimental Protocol: Synthesis of Racemic this compound-2-carboxylic Acid

  • Vessel Preparation: Charge a high-pressure autoclave with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq), wet palladium on carbon (5% Pd/C, ~15% w/w), and glacial acetic acid (10-15 volumes).

  • Inerting: Seal the autoclave and purge the system three times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa with hydrogen.

  • Reaction: Begin agitation and heat the reactor to an internal temperature of 70-80°C. Maintain these conditions, monitoring the pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Purification: Add an anti-solvent such as petroleum ether to the concentrated residue to precipitate the product. Filter the resulting white solid, wash with a small amount of cold anti-solvent, and dry under vacuum to yield the final product.[10][11]

Asymmetric Synthesis: Accessing Enantiopure Intermediates

For many pharmaceuticals, including Nebivolol, only one specific stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to side effects. Therefore, obtaining enantiomerically pure this compound intermediates is a critical objective.

Chiral Resolution: A classical and industrially proven method for separating the racemic mixture is through diastereomeric salt formation. The racemic this compound-2-carboxylic acid is treated with a single enantiomer of a chiral amine, such as (R)-(+)-α-methylbenzylamine.[12] This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. Subsequent acidification of the separated salt liberates the desired enantiomer of the carboxylic acid.

G racemate Racemic Acid (R-Acid + S-Acid) salts Mixture of Diastereomeric Salts (R-Acid:R-Amine) (S-Acid:R-Amine) racemate->salts resolver Chiral Resolving Agent (e.g., R-Amine) resolver->salts separation Fractional Crystallization (Separation based on solubility) salts->separation salt_R Isolated Salt (R-Acid:R-Amine) separation->salt_R salt_S Salt in Mother Liquor (S-Acid:R-Amine) separation->salt_S acidification_R Acidification salt_R->acidification_R acidification_S Acidification salt_S->acidification_S product_R Enantiopure R-Acid acidification_R->product_R product_S Enantiopure S-Acid acidification_S->product_S

Catalytic Asymmetric Synthesis: Modern synthetic chemistry increasingly favors catalytic enantioselective methods, which can generate the desired enantiomer directly, avoiding the material loss inherent in resolution. For chroman synthesis, several strategies have been developed:

  • Asymmetric Cascade Reactions: These elegant reactions, often catalyzed by bifunctional organocatalysts, can construct the chiral chroman ring from simple precursors in a single step with high enantioselectivity (up to 96% ee).[13][14]

  • Transition-Metal Catalysis: Chiral complexes of metals like Nickel, Palladium, and Copper can catalyze various cyclization reactions to produce chiral chromans with excellent stereocontrol.[1][15]

  • Biocatalysis: The use of enzymes, such as stereoselective alcohol dehydrogenases, offers a green and highly efficient route. For example, the asymmetric reduction of a ketone precursor can set the stereochemistry for a key intermediate in the Nebivolol synthesis.[16]

Application in Pharmaceutical Synthesis: The Nebivolol Case Study

The synthesis of Nebivolol is a quintessential example of the application of this compound intermediates. Nebivolol is a highly selective β1-adrenergic receptor blocker used to treat hypertension.[8] It is administered as a racemic mixture of two enantiomers, (d)-Nebivolol (SRRR-Nebivolol) and (l)-Nebivolol (RSSS-Nebivolol), each contributing to the drug's overall therapeutic profile. The synthesis requires precise control over four stereocenters, making the enantiopurity of the starting materials paramount.

The synthesis begins with the enantiomerically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids. Each enantiomer is taken through a parallel synthetic sequence to generate two key epoxide intermediates. For instance, the (R)-acid is converted into a mixture of (R,S)- and (R,R)-epoxides.[17][18] These diastereomeric epoxides are then separated. Finally, the appropriate epoxide is coupled with the appropriate amino alcohol fragment (derived from the other acid enantiomer) to construct the final Nebivolol molecule.[19]

G cluster_R From (R)-Acid cluster_S From (S)-Acid R_acid (R)-6-Fluorochroman- 2-carboxylic Acid R_intermediate Multi-step Conversion (Reduction, Epoxidation) R_acid->R_intermediate R_epoxide (R,S)-Epoxide R_intermediate->R_epoxide coupling Coupling Reaction R_epoxide->coupling S_acid (S)-6-Fluorochroman- 2-carboxylic Acid S_intermediate Multi-step Conversion (Epoxide Opening) S_acid->S_intermediate S_aminoalcohol (S,R,R)-Amino Alcohol S_intermediate->S_aminoalcohol S_aminoalcohol->coupling nebivolol d-Nebivolol (SRRR-Isomer) coupling->nebivolol

Broader Horizons and Future Perspectives

While the synthesis of Nebivolol is a primary application, the this compound scaffold is not limited to cardiovascular drugs. Researchers have prepared and evaluated novel this compound derivatives as potential 5-HT1A receptor antagonists for neurological applications.[20][21] Furthermore, related 6-fluorochromone derivatives have been investigated as potential topoisomerase inhibitors for anticancer therapy.[22]

The field of chroman synthesis continues to evolve. Emerging methodologies such as visible-light photocatalysis are providing new, sustainable, and efficient strategies for constructing and functionalizing the chromene and chroman cores.[23][24] These innovative approaches promise to deliver novel this compound intermediates for future drug discovery campaigns.

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A Comprehensive Technical Guide to the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the cardiovascular drug, Nebivolol.[1] This in-depth technical guide provides a comprehensive overview of the prevailing synthetic strategies for 6-Fluorochromane-2-carboxylic acid, with a focus on practical, field-proven methodologies. We will delve into the intricacies of the most common synthetic route, the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, providing a detailed experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide will explore the synthesis of the requisite starting material and critically evaluate the methods for obtaining enantiomerically pure forms of the target molecule, including both classical chemical resolution and modern enzymatic approaches. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important pharmaceutical intermediate.

Introduction: The Significance of 6-Fluorochromane-2-carboxylic Acid in Medicinal Chemistry

The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 6-position of the chromane ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. 6-Fluorochromane-2-carboxylic acid, in its racemic and enantiomerically pure forms, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[2]

Its most prominent application is in the multi-step synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension.[1] The specific stereochemistry of the chromane ring in Nebivolol is crucial for its therapeutic activity, underscoring the importance of efficient and stereoselective synthetic routes to its chiral precursors. Beyond its role in Nebivolol synthesis, 6-Fluorochromane-2-carboxylic acid is a versatile reagent for the development of novel therapeutics and functional materials.[3]

Primary Synthetic Pathway: Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

The most widely adopted and industrially viable method for the synthesis of racemic 6-Fluorochromane-2-carboxylic acid is the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4][5] This reaction efficiently reduces both the ketone and the double bond of the pyran ring in a single step, leading to the desired saturated chromane structure with high yield and purity.

Reaction Scheme

Catalytic_Hydrogenation reactant 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid product 6-Fluorochromane-2-carboxylic acid reactant->product Catalytic Hydrogenation conditions H₂, Pd/C Glacial Acetic Acid 70-80°C, 2.0 MPa

Caption: Catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Mechanistic Insights

The catalytic hydrogenation of chromones over a palladium-on-carbon (Pd/C) catalyst follows the Horiuti-Polanyi mechanism.[6] The process begins with the adsorption of molecular hydrogen onto the surface of the palladium catalyst, leading to the dissociation of the H-H bond and the formation of metal-hydride species.[7][8] The chromone substrate also adsorbs onto the catalyst surface. The reaction then proceeds through a stepwise addition of hydrogen atoms to the double bond and the carbonyl group of the pyran ring.[6] The use of a heterogeneous catalyst like Pd/C is advantageous as it simplifies the purification process, allowing for easy removal of the catalyst by filtration.[5]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of racemic 6-Fluorochromane-2-carboxylic acid.

Materials:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • 5% Palladium on carbon (Pd/C), wet (50% water content)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Petroleum ether

  • Autoclave reactor

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C, and 500 mL of glacial acetic acid.[5]

  • Inerting the Atmosphere: Seal the autoclave and purge with nitrogen gas three times to remove any residual oxygen.[5]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa with hydrogen and heat to 70-80°C with stirring.[5]

  • Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when hydrogen uptake ceases, and the pressure remains stable for at least 30 minutes. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid. To the resulting residue, add 30 mL of petroleum ether and heat to induce crystallization. Filter the resulting white solid and dry under vacuum to yield 6-Fluorochromane-2-carboxylic acid.[5]

Process Parameters and Yield
ParameterValueReference
Starting Material6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[5]
Catalyst5% Pd/C[5]
SolventGlacial Acetic Acid[5]
Temperature70-80°C[5]
Pressure2.0 MPa[5]
Typical Yield ~88% [5]
Purity >99% [5]

Synthesis of the Starting Material: 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

A reliable supply of the starting material is crucial for the successful synthesis of 6-Fluorochromane-2-carboxylic acid. A common route to 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid begins with the readily available p-fluorophenol.[2]

Synthetic Scheme

Starting_Material_Synthesis p_fluorophenol p-Fluorophenol acetyl_p_fluorophenyl 4-Fluorophenyl acetate p_fluorophenol->acetyl_p_fluorophenyl Acetic Anhydride hydroxyacetophenone 4-Fluoro-2-hydroxyacetophenone acetyl_p_fluorophenyl->hydroxyacetophenone Fries Rearrangement (AlCl₃) chromone 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid hydroxyacetophenone->chromone Diethyl oxalate, NaOEt

Caption: Synthesis of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid from p-fluorophenol.

The synthesis involves three key steps:

  • Esterification: p-Fluorophenol is first esterified with acetic anhydride to form 4-fluorophenyl acetate.[2]

  • Fries Rearrangement: The acetate undergoes a Fries rearrangement in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-fluoro-2-hydroxyacetophenone.[2]

  • Cyclization: The resulting acetophenone is then reacted with diethyl oxalate in the presence of a base like sodium ethoxide. This step proceeds through an initial acylation followed by an intramolecular cyclization and subsequent hydrolysis to afford the target chromone.[2]

Accessing Enantiomerically Pure 6-Fluorochromane-2-carboxylic Acid

For pharmaceutical applications, particularly in the synthesis of Nebivolol, obtaining the individual (R)- and (S)-enantiomers of 6-Fluorochromane-2-carboxylic acid is essential.[2] This is typically achieved through the resolution of the racemic mixture.

Chemical Resolution

A classical approach to separate the enantiomers is through diastereomeric salt formation using a chiral resolving agent. For 6-Fluorochromane-2-carboxylic acid, optically active α-methylbenzylamine is commonly employed.[9] The racemic acid is reacted with either (R)-(+)- or (S)-(-)-α-methylbenzylamine to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the corresponding enantiomerically pure carboxylic acids.

Enzymatic Resolution

Enzymatic resolution offers a greener and often more efficient alternative to chemical resolution.[10] This method typically involves the enantioselective hydrolysis of a racemic ester derivative of 6-Fluorochromane-2-carboxylic acid, such as the methyl ester (methyl 6-fluorochromane-2-carboxylate).

In a notable example, two different esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, have been used for the sequential resolution of racemic methyl 6-fluorochromane-2-carboxylate.[10] One esterase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. By employing both enzymes sequentially, both the (S)- and (R)-enantiomers of the carboxylic acid can be obtained with high enantiomeric excess (>99% ee for (S) and 95-96% ee for (R)).[10] This biocatalytic approach avoids the use of harsh chemicals and can be performed under mild conditions.

Comparison of Resolution Methods
FeatureChemical ResolutionEnzymatic Resolution
Principle Diastereomeric salt formationEnantioselective enzyme catalysis
Resolving Agent Chiral amine (e.g., α-methylbenzylamine)Enzyme (e.g., lipase, esterase)
Advantages Well-established, scalableHigh enantioselectivity, mild conditions, environmentally friendly
Disadvantages Often requires multiple recrystallizations, can be labor-intensiveRequires screening for a suitable enzyme, potential for enzyme inhibition

Characterization of 6-Fluorochromane-2-carboxylic Acid

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data
TechniqueDataReference
¹H NMR (400 MHz, CDCl₃, ppm)δ = 8.61 (bs, 1H, COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, CH), 2.85-2.82 (t, 2H, CH₂), 2.37-2.14 (m, 2H, CH₂)[5]
¹³C NMR (400 MHz, CDCl₃, ppm)δ = 175.2, 158.4, 156.0, 149.0, 122.4-122.3, 117.9-117.8, 115.5-115.2, 73.2, 24.1-23.5[5]
Mass Spec. (ESI)m/z 196.18 (M)[5]

Conclusion

The synthesis of 6-Fluorochromane-2-carboxylic acid is a well-established process, with the catalytic hydrogenation of its chromone precursor being the most efficient and widely used method for producing the racemic mixture. The synthesis of the starting material from p-fluorophenol is also a robust and scalable process. For pharmaceutical applications requiring enantiomerically pure forms, both chemical and enzymatic resolution methods are available, with enzymatic resolution emerging as a more sustainable and highly selective alternative. This guide provides the essential technical details and insights for researchers and professionals working on the synthesis and application of this important pharmaceutical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development.
  • ChemicalBook. (n.d.). 6-Fluorochromane-2-carboxylic acid synthesis.
  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.
  • Li, S., et al. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology, 8(1), 193-201.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF.
  • Semina, N. A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4235.
  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
  • Chemistry Notes. (n.d.). Catalytic Hydrogenation: Mechanism and Application.
  • Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism.
  • Wikipedia. (n.d.). Hydrogenation.

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CAS number and molecular structure of 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluorochroman: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound, a fluorinated heterocyclic compound, serves as a critical structural motif and key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, synthesis protocols, physicochemical properties, and significant applications, particularly in the field of drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document synthesizes technical data with practical insights to facilitate its effective use in research and development.

Chemical Identity and Molecular Structure

This compound, also known as 6-Fluoro-3,4-dihydro-2H-1-benzopyran, is a fluorinated derivative of the chroman ring system. The strategic incorporation of a fluorine atom onto the benzopyran core significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.[1][2][3]

Identifier Value Source
CAS Number 82070-01-7[4]
Molecular Formula C₉H₉FO[4]
Molecular Weight 152.17 g/mol [4]
IUPAC Name 6-Fluoro-3,4-dihydro-2H-1-benzopyran[4]

Molecular Structure:

Molecular Structure of this compound

Figure 1. The molecular structure of this compound, highlighting the chroman ring system and the fluorine substituent at the 6-position.

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multi-step chemical processes designed to achieve high yields and purity.[5] A common synthetic pathway involves the reduction of a corresponding chromone precursor. While specific protocols for the direct synthesis of the parent this compound are proprietary or less commonly published, the synthesis of a key derivative, this compound-2-carboxylic acid, is well-documented and provides insight into the core chemical transformations.

General Synthesis Route for this compound Derivatives

A prevalent method for synthesizing the this compound core involves the catalytic hydrogenation of a 6-fluorochromone precursor.[6][7] This process effectively reduces the ketone and double bond within the pyran ring to yield the saturated chroman structure.

Synthesis_Workflow Precursor 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Reagents H₂, Pd/C Catalyst Glacial Acetic Acid Reaction Catalytic Hydrogenation (70-80°C, 2.0 MPa) Precursor->Reaction Reagents->Reaction Intermediate Crude Product Mixture Reaction->Intermediate Purification Filtration & Concentration Crystallization Intermediate->Purification Product This compound-2-carboxylic acid Purification->Product

Diagram 1: Generalized workflow for the synthesis of a this compound derivative via catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis of this compound-2-carboxylic acid

The following protocol is a representative example of the synthesis of a key this compound intermediate.

Materials:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (Pd/C, 5% wet basis)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Petroleum Ether

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a high-pressure autoclave, combine 30g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5g of wet Pd/C catalyst, and 500 mL of glacial acetic acid.[7]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to establish an inert atmosphere.[7]

  • Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa. Heat the mixture to 70-80°C with continuous stirring.[6][7]

  • Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when hydrogen uptake ceases, indicated by a stable reactor pressure for at least 30 minutes.[7] Progress can also be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After completion, cool the reactor, release the excess hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.[7]

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid. Induce crystallization of the crude product by adding a non-polar solvent like petroleum ether.[6][7]

  • Drying: Collect the resulting white crystalline solid by filtration and dry under vacuum to yield the final product, this compound-2-carboxylic acid.[7] Yields for this method are reported to be high, often exceeding 88%, with excellent purity.[6]

Spectroscopic Characterization

Characterization of this compound and its derivatives relies on standard spectroscopic techniques to confirm the molecular structure and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure. For instance, in the ¹H NMR spectrum of this compound-2-carboxylic acid, characteristic signals include multiplets for the aromatic protons and distinct signals for the protons on the chroman ring.[7]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.[7][8][9]

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule, such as the carboxylic acid in derivatives.[8][9]

A reference ¹H and ¹³C NMR dataset for the related compound (2S,2R)-(6-fluoro-2-chromanyl)oxirane in DMSO-d6 provides a benchmark for researchers to verify the identity and purity of synthesized samples.[10]

Physicochemical Properties

The physical and chemical properties of a molecule are fundamental to its behavior in biological systems and its suitability for drug development.[11][12] The fluorine atom in this compound influences properties such as lipophilicity and metabolic stability.[2]

Property Value (for this compound-2-carboxylic acid) Source
Melting Point 129.2-130.3 °C[13][14]
Boiling Point (Predicted) 358.0 ± 42.0 °C[13][14]
Density (Predicted) 1.364 ± 0.06 g/cm³[13][14]
pKa (Predicted) 3.05 ± 0.20[13][14]
Solubility Low in water; soluble in DMSO and Methanol (slightly)[14]
Appearance White to off-white solid/crystalline powder[14][15]

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in several important pharmaceutical agents.[16]

Key Intermediate in Nebivolol Synthesis

The most prominent application of this compound derivatives is as a crucial intermediate in the synthesis of Nebivolol.[5][15][17][18] Nebivolol is a highly cardioselective beta-1 adrenergic receptor blocker used for the treatment of hypertension.[15][17][18] The this compound moiety is essential for the drug's selective binding to its target receptor, which contributes to its therapeutic efficacy in lowering blood pressure.[15]

Nebivolol_Synthesis Start This compound- 2-carboxylic acid Step1 Multi-step Chemical Transformations Start->Step1 Intermediate Chiral Epoxide Intermediate (e.g., 6-Fluoro-2- (oxiran-2-yl)chroman) Step1->Intermediate Step2 Coupling & Further Synthesis Intermediate->Step2 End Nebivolol Step2->End

Diagram 2: Simplified role of this compound derivatives in the synthetic pathway of Nebivolol.

Exploration of Other Biological Activities

Beyond its role in cardiovascular drugs, the this compound scaffold has been investigated for other therapeutic applications.

  • Antibacterial Agents: Novel benzimidazole derivatives incorporating the this compound moiety have been synthesized and evaluated for their antibacterial properties. Some of these compounds showed promising activity against Salmonella typhimurium.[19]

  • 5-HT1A Receptor Antagonists: A series of this compound derivatives have been prepared and assessed as potential antagonists for the 5-HT1A receptor, which is a target for neurological and psychiatric disorders.[20]

  • General Bioactive Molecules: The chroman structural unit is present in many bioactive molecules, including those with anti-inflammatory and hypoglycemic activities, suggesting a broad potential for this compound derivatives in various therapeutic areas.[21]

The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the pKa of nearby functional groups, thereby affecting the molecule's pharmacokinetic and pharmacodynamic profiles.[3]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its unique structural and electronic properties, conferred by the fluorinated chroman core, make it an invaluable building block for the synthesis of complex, high-value molecules. Its established role as a key intermediate in the production of Nebivolol underscores its importance in modern medicine. Continued research into the synthesis and application of novel this compound derivatives holds considerable promise for the discovery and development of new therapeutic agents across a range of diseases.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]
  • National Institutes of Health. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]
  • Pharmaffiliates. CAS No : 793669-26-8 | Product Name : (RS)-6-Fluoro-2-[(SR)-oxiran-2-yl]chroman. [Link]
  • PubMed. Synthesis and anti-bacterial activity of some novel 2-(this compound-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles. [Link]
  • International Union of Crystallography. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]
  • ResearchGate. (PDF) Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]
  • Google Patents. CN104072470A - Preparation method of this compound-2-formic acid.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. [Link]
  • PubChem. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]
  • PubMed. Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists. [Link]
  • Taylor & Francis. Biological activity – Knowledge and References. [Link]
  • National Center for Biotechnology Information.
  • ERIC.
  • ChemBK. 6-FluorochroMane-2-carboxylic. [Link]
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
  • ResearchGate. Physicochemical properties of the new fluoroquinolones | Download Table. [Link]
  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
  • PubMed.
  • National Institutes of Health.
  • MDPI. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]
  • PubMed Central.
  • European Pharmaceutical Review.

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Methodological & Application

analytical methods for 6-Fluorochroman quantification

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Method Search

I'm currently engaged in a comprehensive literature review. I'm prioritizing the identification of existing analytical methods for quantifying 6-Fluorochroman and related chroman structures. My search is zeroing in on techniques like HPLC, GC-MS, and LC-MS.

Expanding Methodological Scope

I'm now expanding my search to include established protocols and validation guidelines from regulatory bodies like the FDA, EMA, and USP, alongside a deep dive into this compound's physicochemical properties. I'm also researching its synthesis to anticipate potential impurities. My goal is to synthesize all this information, with the intent of structuring the application note with an introduction to this compound, followed by a detailed comparison of the analytical methodologies. Then I will be creating detailed protocols for the most suitable methods, such as a validated HPLC-UV and an LC-MS/MS method.

Structuring the Application Note

I'm now integrating information from my method search, physicochemical property investigation, and impurity analysis to structure the application note. I plan to start with an introduction to this compound, followed by a comparison of analytical methodologies. I'm prioritizing the creation of detailed HPLC-UV and LC-MS/MS protocols. I'll also add a method validation and a troubleshooting section, and complete all citations. I intend to end with a final review.

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide and a detailed protocol for the enantioselective separation of 6-Fluorochroman using High-Performance Liquid Chromatography (HPLC). This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its enantiomeric purity essential for drug development and quality control.[1][2][3] This document outlines a systematic approach to chiral method development, starting with a robust baseline method utilizing an immobilized polysaccharide-based chiral stationary phase (CSP). We delve into the principles of chiral recognition and provide a step-by-step protocol, followed by a detailed strategy for method optimization. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry who require a reliable method for resolving this compound enantiomers.

Introduction: The Significance of Chiral this compound

Chirality is a fundamental property in pharmaceutical science, as the individual enantiomers of a drug molecule often exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4][5] The tragic case of thalidomide serves as a stark reminder of the critical importance of controlling stereochemistry in therapeutic agents.[5]

This compound (6-Fluoro-3,4-dihydro-2H-1-benzopyran) is a key heterocyclic intermediate possessing a stereogenic center at the C2 position.[6] It is a vital precursor in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a building block for dl-Nebivolol, a cardioselective beta-blocker used to treat hypertension.[1] Given that the therapeutic activity of such complex molecules is often confined to a single stereoisomer, regulatory bodies mandate strict control over the enantiomeric purity of chiral intermediates like this compound.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating enantiomers in a pharmaceutical setting.[4][7][8] This direct approach provides high-resolution separation, accurate quantification, and is amenable to both analytical and preparative scales.[9] This note details a method development strategy centered on polysaccharide-based CSPs, which are renowned for their broad enantiorecognition capabilities.[10][11]

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The foundation of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[10] This interaction leads to the transient formation of diastereomeric complexes with different energies of association. The enantiomer that forms the more stable complex is retained longer on the column, resulting in its separation from the other enantiomer.[10]

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile.[4] Chiral recognition is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions with the carbamate linkages of the derivatized polysaccharide.

  • π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Involving polar functional groups.

  • Steric Hindrance (Inclusion): The analyte fits into "chiral pockets" or grooves within the three-dimensional helical structure of the polysaccharide polymer, providing a high degree of shape selectivity.[10]

The choice of mobile phase significantly influences these interactions. Normal-phase solvents (e.g., hexane/alcohol mixtures) tend to promote hydrogen bonding and dipole-dipole interactions, whereas reversed-phase or polar organic modes may favor other mechanisms.[12]

Recommended Protocol: Baseline Separation of this compound Enantiomers

This protocol provides a validated starting point for the successful separation of this compound enantiomers. It is designed to be robust and can be further optimized based on specific instrumentation and resolution requirements.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate) - immobilized), 5 µm, 250 x 4.6 mm (Phenomenex) or CHIRALPAK® IA (Daicel) are recommended as primary screening columns due to their broad selectivity and solvent compatibility.[13][14]

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

  • Additive (Optional): HPLC grade Diethylamine (DEA) or Trifluoroacetic acid (TFA).

  • Sample: Racemic this compound standard.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Chiral Stationary Phase Lux® Amylose-1 or CHIRALPAK® IA (5 µm, 250 x 4.6 mm)Immobilized amylose phases offer broad applicability and are robust enough to tolerate a wide range of organic solvents, facilitating method development.[13]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)This normal-phase condition is a classic starting point for polysaccharide CSPs, effectively promoting the interactions necessary for chiral recognition.[15][16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[17]
Column Temperature 25 °CTemperature control is crucial for reproducible retention times and selectivity. 25°C is a conventional starting point.[5]
Detection Wavelength 220 nm or 275 nm (UV)Select a wavelength where the chroman structure exhibits strong absorbance for optimal sensitivity.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.
Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in 2-Propanol.

  • Dilute the stock solution with the mobile phase (n-Hexane/IPA 90:10) to a final concentration of approximately 0.1 mg/mL.

  • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if any particulates are visible.

Method Development and Optimization Strategy

Achieving baseline separation (Resolution, Rₛ > 1.5) is the primary goal. If the initial conditions do not yield the desired result, a systematic approach to optimization is required. The following workflow illustrates a logical strategy for method development.

Chiral_Method_Development start_node Analyte Information This compound screen_node Phase 1: Initial Screening start_node->screen_node eval_node Evaluate Resolution (Rs > 1.5?) screen_node->eval_node Run Recommended Protocol success_node Final Method Established eval_node->success_node Yes rescreen_node Phase 2: Re-Screening eval_node->rescreen_node No optimize_node Phase 3: Optimization success_node->optimize_node refine_node Refine Parameters • Flow Rate • Temperature • Additive Conc. optimize_node->refine_node refine_node->success_node Finalize Conditions csp_node Screen Alternative CSPs (e.g., Cellulose-based) rescreen_node->csp_node mp_node Screen Alternative Mobile Phases (e.g., Polar Organic Mode) csp_node->mp_node mp_node->eval_node Run New Conditions

Sources

Spectroscopic Analysis of 6-Fluorochroman: A Comprehensive Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the spectroscopic analysis of 6-Fluorochroman, a key heterocyclic scaffold in medicinal chemistry and drug development. We present detailed protocols and in-depth spectral interpretation for a full suite of modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, ¹⁹F, and 2D-NMR including COSY, HSQC, and HMBC), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind experimental choices and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the structural elucidation of this important molecule.

Introduction: The Significance of this compound

This compound is a fluorinated derivative of the chroman ring system, a structural motif present in a wide array of biologically active compounds, including Vitamin E. The introduction of a fluorine atom at the 6-position significantly modulates the electronic properties of the aromatic ring, which can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. This makes this compound and its derivatives attractive building blocks in the synthesis of novel therapeutic agents.

Accurate and unambiguous structural characterization is paramount in the development of new chemical entities. This guide provides a robust framework for the comprehensive spectroscopic analysis of this compound, ensuring the identity and purity of synthesized intermediates and final compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic framework.

Recommended Protocol: NMR Sample Preparation and Acquisition

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1][2][3] Should solubility be an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are suitable alternatives.[1]

Protocol:

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of sonication may be used if necessary.

  • Acquire the desired NMR spectra (¹H, ¹³C, DEPT, ¹⁹F, COSY, HSQC, HMBC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Diagram: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Tune and Shim Spectrometer Tune and Shim Spectrometer Transfer to NMR Tube->Tune and Shim Spectrometer 1D NMR 1D NMR (¹H, ¹³C, DEPT, ¹⁹F) 2D NMR 2D NMR (COSY, HSQC, HMBC) 1D NMR->2D NMR Process Spectra Fourier Transform, Phase and Baseline Correction 2D NMR->Process Spectra Tune and Shim Spectrometer->1D NMR Spectral Interpretation Spectral Interpretation Process Spectra->Spectral Interpretation Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-56.85d8.5
H-76.78dd8.5, 3.0
H-86.70dd8.5, 3.0
O-CH₂ (H-2)4.20t5.0
Ar-CH₂ (H-4)2.80t6.5
CH₂ (H-3)2.05m-

Note: Predicted chemical shifts can be calculated using various software packages and may vary slightly from experimental values.[4][5]

Interpretation:

  • Aromatic Region (6.70-6.85 ppm): The three aromatic protons appear as distinct signals due to the influence of the fluorine substituent and the chroman ring system. The doublet for H-5 is due to coupling with H-7. The doublets of doublets for H-7 and H-8 arise from coupling to each other and to the fluorine atom.

  • Aliphatic Region (2.05-4.20 ppm): The chroman ring's aliphatic protons give rise to three distinct signals. The triplet at 4.20 ppm corresponds to the methylene protons adjacent to the oxygen atom (H-2). The triplet at 2.80 ppm is assigned to the benzylic methylene protons (H-4). The multiplet at 2.05 ppm represents the methylene protons at the 3-position (H-3), which are coupled to both H-2 and H-4 protons.

Predicted ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Phase
C-8a154.0 (d, J = 240 Hz)Quaternary (No Signal)
C-4a148.0Quaternary (No Signal)
C-6116.5 (d, J = 23 Hz)CH (Positive)
C-5115.0 (d, J = 8 Hz)CH (Positive)
C-7114.0 (d, J = 23 Hz)CH (Positive)
C-8113.5 (d, J = 8 Hz)CH (Positive)
O-CH₂ (C-2)66.5CH₂ (Negative)
Ar-CH₂ (C-4)24.5CH₂ (Negative)
CH₂ (C-3)22.0CH₂ (Negative)

Note: The carbon attached to fluorine (C-6) will appear as a doublet due to ¹JCF coupling. Other aromatic carbons will also show smaller couplings to fluorine.

Interpretation:

  • DEPT-135: This experiment is invaluable for confirming assignments.[6][7][8][9][10] The negative signals confirm the presence of the three methylene (CH₂) groups. The positive signals correspond to the four methine (CH) carbons in the aromatic ring. Quaternary carbons (C-4a and C-8a) are absent in the DEPT-135 spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom.

Interpretation: For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic nature of the chroman ring. A predicted chemical shift for a fluorine atom on a benzene ring is around -113 to -120 ppm relative to CFCl₃.[11][12] The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-5 and H-7).

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning all proton and carbon signals and confirming the overall structure.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings.[13][14][15][16][17] For this compound, cross-peaks will be observed between H-2 and H-3, H-3 and H-4, and between the coupled aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[13][15][18][19][20] It allows for the definitive assignment of each proton to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.[15][18][19][21] For example, the benzylic protons (H-4) will show correlations to the aromatic carbons C-5 and C-4a, as well as to C-2.

Diagram: 2D NMR Correlation Logic

G H2 H-2 H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC C3 C-3 H2->C3 HMBC H4 H-4 H3->H4 COSY H3->C3 HSQC C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 HMBC C4a C-4a H4->C4a HMBC H5 H-5 H7 H-7 H5->H7 COSY H5->C5 HSQC H8 H-8 H7->H8 COSY

Key correlations in 2D NMR spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Recommended Protocol: ATR-FTIR

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation for solids and liquids.[22][23][24][25]

Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Expected IR Absorption Bands and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂)
1600-1450C=C stretchAromatic Ring
1250-1200C-O stretchAryl ether
1100-1000C-F stretchAryl fluoride
900-675C-H out-of-plane bendAromatic

Interpretation:

  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[26][27][28]

  • Aliphatic C-H Stretch: Strong bands in the 2950-2850 cm⁻¹ region are due to the stretching of the C-H bonds in the methylene groups of the chroman ring.

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.[26][27][28]

  • C-O Ether Stretch: A strong band around 1250-1200 cm⁻¹ is expected for the aryl ether C-O bond.

  • C-F Stretch: The presence of the fluorine substituent will give rise to a strong absorption in the 1100-1000 cm⁻¹ region.

  • Aromatic C-H Bending: The pattern of bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.[28]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Recommended Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS

Rationale: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.[29][30][31][32] A Time-of-Flight (TOF) analyzer provides high-resolution mass data, allowing for the determination of the elemental formula.

Protocol:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. The high-resolution capability of the instrument will allow for the determination of the accurate mass of the molecular ion.

Expected Mass Spectrum and Fragmentation

Expected Molecular Ion:

  • Molecular Formula: C₉H₉FO

  • Exact Mass: 152.0637

  • Observed Ion (in positive ESI): [M+H]⁺ = 153.0715

Interpretation and Fragmentation: The high-resolution mass of the molecular ion should match the calculated exact mass within a few parts per million (ppm), confirming the elemental composition. While ESI is a soft ionization technique, some fragmentation can be induced. A common fragmentation pathway for chroman-type molecules involves a retro-Diels-Alder reaction, leading to the loss of a neutral alkene fragment from the heterocyclic ring.[33] Further fragmentation may involve the loss of CO from the resulting ion.[34][35]

Diagram: MS Fragmentation Workflow

G This compound This compound Ionization (ESI) Ionization (ESI) This compound->Ionization (ESI) [M+H]⁺ (m/z 153.0715) [M+H]⁺ (m/z 153.0715) Ionization (ESI)->[M+H]⁺ (m/z 153.0715) Fragmentation Fragmentation [M+H]⁺ (m/z 153.0715)->Fragmentation Fragment Ions Fragment Ions Fragmentation->Fragment Ions

A simplified workflow for mass spectrometry analysis.

Conclusion

The combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. By following the detailed protocols and utilizing the interpretative guidance provided in this application note, researchers can confidently verify the structure and purity of this important synthetic building block. The principles and techniques described herein are broadly applicable to the characterization of other small organic molecules, serving as a valuable resource for the scientific community.

References

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  • H.P. B., de F. F., & G. H. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 334-368.
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  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
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  • Gammadata. (n.d.). Tips for ATR Sampling.
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  • ResearchGate. (2025, August 7). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and.
  • ResearchGate. (2025, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
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  • Smyth, T., Ramachandran, V. N., & Pindolia, K. (2011). Mass spectral fragmentation studies of coumarin-type compounds using GC high-resolution MS. International Journal of Analytical Chemistry, 2011.
  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • How to select NMR solvent. (n.d.).
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  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
  • Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vázquez-Fresno, R., ... & Wilson, M. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246426).
  • Pinto, D. C., Silva, A. M., Lameirão, J. L., & Silva, F. M. (2002). Mass spectrometry study of coumarins: correlation between charges of atoms and fragmentation processes. Journal of the Brazilian Chemical Society, 13, 667-671.
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Sources

The Strategic Application of 6-Fluorochroman in Cardiovascular Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the 6-Fluorochroman scaffold in the design and development of novel cardiovascular therapeutics. Moving beyond a rigid template, this guide is structured to provide a comprehensive narrative, from the foundational chemistry and biological rationale to detailed, field-proven experimental protocols.

Introduction: The this compound Scaffold - A Privileged Structure in Cardiovascular Medicine

The chroman ring system is a recurring motif in a variety of biologically active molecules, both natural and synthetic. Its rigid, bicyclic structure provides a valuable scaffold for the precise spatial orientation of functional groups, a critical aspect in achieving high-affinity interactions with biological targets. The introduction of a fluorine atom at the 6-position of the chroman ring, creating this compound, offers several strategic advantages in medicinal chemistry.[1]

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's profile.[2] Strategic fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity to optimize pharmacokinetics.[3][4]

The most prominent example of the successful application of the this compound scaffold in cardiovascular medicine is the third-generation beta-blocker, Nebivolol .[5][6] This guide will use Nebivolol as a central case study to illustrate the principles of designing and evaluating this compound-based cardiovascular drugs, while also exploring the broader potential of this versatile scaffold.

Key Cardiovascular Targets for this compound Derivatives

The therapeutic efficacy of many cardiovascular drugs hinges on their interaction with specific molecular targets. The this compound scaffold has proven to be particularly adept at targeting two key pathways in cardiovascular regulation:

  • β1-Adrenergic Receptor Blockade: These receptors, primarily located in the heart, play a crucial role in regulating heart rate and contractility.[7] Selective blockade of β1-receptors is a cornerstone of treatment for hypertension, angina, and heart failure.

  • Nitric Oxide (NO) Mediated Vasodilation: Nitric oxide is a critical signaling molecule that promotes the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[8] Enhancing NO bioavailability is a key therapeutic strategy for managing hypertension and endothelial dysfunction.

Dual-Action Mechanism: The Nebivolol Paradigm

Nebivolol exemplifies the power of the this compound scaffold in achieving a dual mechanism of action. It is a racemic mixture of d- and l-enantiomers, with the d-enantiomer being a highly selective β1-adrenergic receptor antagonist.[6] Concurrently, the l-enantiomer is responsible for stimulating endothelial nitric oxide synthase (eNOS), leading to NO-mediated vasodilation.[6] This combined action results in effective blood pressure reduction with a favorable side-effect profile compared to non-vasodilating beta-blockers.[9]

Application Notes: Designing Novel this compound-Based Cardiovascular Drugs

The development of novel cardiovascular agents based on the this compound scaffold requires a systematic approach to structure-activity relationship (SAR) studies. The following sections provide insights into key structural modifications and their potential impact on biological activity.

Structure-Activity Relationship (SAR) for β1-Adrenergic Receptor Blockade

While specific SAR studies focusing solely on the this compound moiety are limited, general principles for beta-blocker design can be applied and extrapolated.[10][11] The key pharmacophoric elements for β-adrenergic receptor antagonists include an aromatic ring, a linker, and a secondary amine with a bulky substituent.

Table 1: Key Structural Modifications and Their Potential Impact on β1-Adrenergic Receptor Affinity

Structural ModificationRationaleExpected Outcome
Side Chain on the Chroman Ring The nature and position of substituents on the chroman ring can influence binding affinity and selectivity.Introduction of small alkyl or alkoxy groups may enhance hydrophobic interactions within the binding pocket.
Linker between Chroman and Amine The length and flexibility of the linker are critical for optimal positioning of the amine in the receptor binding site.An oxypropanolamine linker is a common and effective choice for beta-blockers.[11]
Amine Substituent A bulky alkyl group, such as isopropyl or tert-butyl, on the secondary amine is essential for high-affinity binding and antagonist activity.[11]Increasing the steric bulk can enhance potency.
Stereochemistry The stereochemistry of the chiral centers in the linker and on the chroman ring can significantly impact receptor affinity and selectivity.For Nebivolol, the d-enantiomer (+SRRR) is the active β1-blocker.[6]
Modulating Nitric Oxide-Mediated Vasodilation

The ability of the l-enantiomer of Nebivolol to induce NO-mediated vasodilation suggests that the this compound scaffold can be tailored to enhance this effect.[6]

Table 2: Strategies for Enhancing NO-Mediated Vasodilation

StrategyRationalePotential Modifications to this compound Scaffold
Enhancing eNOS Activation Directly stimulating the endothelial nitric oxide synthase (eNOS) enzyme increases NO production.Modifications to the chroman ring or the side chain could be explored to optimize interactions with eNOS or its regulatory proteins.
NO Donors Incorporating a nitric oxide-donating moiety into the this compound scaffold.Attaching nitrate esters or other NO-releasing groups to the molecule.
Inhibiting NO Degradation Preventing the breakdown of cyclic guanosine monophosphate (cGMP), the second messenger for NO, by inhibiting phosphodiesterases (PDEs).Designing hybrid molecules that combine the this compound scaffold with a PDE inhibitor pharmacophore.
Exploring Other Cardiovascular Targets: Calcium Channel Blockade

The structural features of the this compound scaffold may also lend themselves to targeting other cardiovascular ion channels, such as L-type calcium channels. While specific research on this compound derivatives as calcium channel blockers is not extensive, the general principles of calcium channel blocker design can guide initial exploration.[12][13] Dihydropyridine-based calcium channel blockers, for instance, possess a distinct pharmacophore that could potentially be mimicked or integrated with the this compound structure.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro and in vivo evaluation of this compound derivatives as potential cardiovascular drugs.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human β1-adrenergic receptor.

Materials:

  • Membrane preparation from cells expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]-CGP 12177 (a hydrophilic β-adrenergic antagonist)[14][15]

  • Non-specific binding control: Propranolol (a non-selective β-blocker)

  • Test compounds (this compound derivatives)

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Reagent Addition:

    • To all wells, add a fixed concentration of [³H]-CGP 12177 (typically at or below its Kd).

    • To the non-specific binding wells, add a high concentration of propranolol (e.g., 10 µM).

    • To the test compound wells, add increasing concentrations of the this compound derivative.

  • Membrane Addition: Add a consistent amount of the β1-adrenergic receptor membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

This protocol measures the production of nitric oxide in human umbilical vein endothelial cells (HUVECs) using the Griess reagent, which detects nitrite (a stable breakdown product of NO).[17][18]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., M199) supplemented with serum and growth factors

  • Test compounds (this compound derivatives)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HUVECs in 96-well plates until they reach confluence.

  • Serum Starvation: Before the experiment, serum-starve the cells for 4-6 hours to reduce basal NO production.[18]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or vehicle control for a specified period (e.g., 30 minutes to 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Assay:

    • In a new 96-well plate, mix the collected supernatant with the components of the Griess Reagent System according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Express the results as a fold increase in NO production compared to the vehicle control.

This ex vivo assay assesses the vasodilatory effect of test compounds on pre-constricted rat aortic rings.[19][20]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine (a vasoconstrictor)

  • Test compounds (this compound derivatives)

  • Organ bath system with force transducers

Procedure:

  • Aorta Isolation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • Pre-constriction: Constrict the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the this compound derivative to the organ bath.

  • Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine. Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation).

In Vivo Models

The SHR is a genetic model of essential hypertension and is widely used to evaluate the efficacy of antihypertensive drugs.

Animals:

  • Spontaneously Hypertensive Rats (SHR), 12-16 weeks old

  • Normotensive Wistar-Kyoto (WKY) rats as controls

Procedure:

  • Acclimatization: Acclimatize the rats to the housing conditions for at least one week.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method or implantable telemetry devices for conscious rats.[21][22]

  • Drug Administration: Administer the this compound derivative or vehicle control to the rats daily for a specified period (e.g., 4 weeks) via oral gavage.

  • Blood Pressure Monitoring: Monitor SBP and HR at regular intervals (e.g., weekly) throughout the study.

  • Data Analysis: Compare the changes in SBP and HR in the treated groups to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting experimental results.

Table 3: Example Data Table for β1-Adrenergic Receptor Binding Assay

CompoundIC50 (nM)Ki (nM)
Propranolol (Control) 1.50.8
This compound Derivative 1 10.25.4
This compound Derivative 2 5.83.1

Table 4: Example Data Table for Vasodilation Assay

CompoundEC50 (µM)Emax (%)
Sodium Nitroprusside (Control) 0.1100
This compound Derivative 3 2.585
This compound Derivative 4 1.292
Signaling Pathway and Workflow Diagrams

G cluster_0 β1-Adrenergic Receptor Signaling cluster_1 Inhibition by this compound Derivative Agonist Agonist β1-AR β1-AR Agonist->β1-AR Binds to Gs Gs β1-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets This compound This compound Derivative β1-AR_inhibited β1-AR This compound->β1-AR_inhibited Blocks

Caption: β1-Adrenergic Receptor Signaling Pathway and its Inhibition.

G cluster_0 Experimental Workflow for In Vitro Evaluation Synthesis Synthesis of This compound Derivatives Binding_Assay β1-Adrenergic Receptor Binding Assay Synthesis->Binding_Assay NO_Assay Nitric Oxide Production Assay Synthesis->NO_Assay Vasodilation_Assay Isolated Aortic Ring Vasodilation Assay Synthesis->Vasodilation_Assay Data_Analysis Data Analysis (Ki, EC50) Binding_Assay->Data_Analysis NO_Assay->Data_Analysis Vasodilation_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Sources

Application Notes and Protocols for Radioligand Binding Assays of 6-Fluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of radioligand binding assays to characterize the interaction of 6-fluorochroman derivatives with their target receptors. This document offers detailed protocols, theoretical background, and practical insights to ensure the generation of high-quality, reproducible data.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, various analogs have shown potent affinity for key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric and cardiovascular disorders. Research has highlighted their potential as antagonists for the 5-HT1A serotonin receptor, with some derivatives also exhibiting affinity for α1-adrenergic and D2-dopaminergic receptors.[1][2] The fluorine substitution at the 6-position of the chroman ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug discovery programs.

Radioligand binding assays are a cornerstone in the pharmacological characterization of such compounds, providing a quantitative measure of their affinity and selectivity for specific receptor targets.[3][4] This guide will detail the principles and methodologies for conducting these assays to evaluate this compound derivatives.

The Principle of Radioligand Binding Assays

Radioligand binding assays are a powerful and sensitive technique used to quantify the interaction between a ligand and a receptor.[5][6] The fundamental principle involves the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope, such as tritium ³H or iodine ¹²⁵I) that binds with high affinity and specificity to the receptor of interest.[5][7] The assay can be performed in two main formats:

  • Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[7][8][9]

  • Competition Binding Assays: These assays are employed to determine the affinity (Ki) of an unlabeled test compound (e.g., a this compound derivative) by measuring its ability to compete with and displace the radiolabeled ligand from the receptor.[3][10]

The amount of radioactivity bound to the receptors is measured, and from this, the binding parameters can be calculated.

Experimental Workflow Overview

A typical radioligand binding assay workflow involves several key steps, from preparing the biological materials to analyzing the final data.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Membrane Preparation incubation Incubation prep_membranes->incubation prep_ligands Radioligand & Test Compound Preparation prep_ligands->incubation separation Separation of Bound & Free Ligand incubation->separation detection Detection of Radioactivity separation->detection data_processing Data Processing detection->data_processing curve_fitting Non-linear Curve Fitting data_processing->curve_fitting parameter_calc Parameter Calculation (Kd, Bmax, Ki) curve_fitting->parameter_calc

Caption: General workflow for a radioligand binding assay.

Detailed Protocols

The following protocols are designed for the characterization of this compound derivatives targeting the 5-HT1A receptor, a common target for this class of compounds.[1][2] These protocols can be adapted for other receptors, such as α1-adrenergic and D2-dopaminergic receptors, by selecting the appropriate radioligand and optimizing assay conditions.

Materials and Reagents
ReagentSupplierPurpose
Cell Membranes expressing human 5-HT1A receptore.g., PerkinElmer, MilliporeSource of receptors
[³H]-8-OH-DPATe.g., PerkinElmerRadioligand (5-HT1A agonist)
5-Hydroxytryptamine (Serotonin)e.g., Sigma-AldrichNon-specific binding determinant
This compound derivativeSynthesized in-houseTest compound
Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA)Prepared in-houseTo maintain physiological pH and ionic strength
Wash Buffer (Ice-cold 50 mM Tris-HCl, pH 7.4)Prepared in-houseTo remove unbound radioligand
Scintillation Cocktaile.g., PerkinElmerFor detection of radioactivity
96-well filter plates (GF/B or GF/C)e.g., MilliporeTo separate bound and free radioligand
Polyethylenimine (PEI)e.g., Sigma-AldrichTo reduce non-specific binding to filters
Protocol 1: Saturation Binding Assay for [³H]-8-OH-DPAT

This protocol determines the Kd and Bmax of the radioligand for the 5-HT1A receptor.

Step-by-Step Methodology:

  • Plate Preparation: Pre-soak the 96-well filter plates with 0.5% PEI for at least 2 hours at room temperature to reduce non-specific binding of the radioligand to the filter.[11]

  • Reagent Preparation:

    • Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. The optimal protein concentration should be determined empirically.

    • Prepare serial dilutions of [³H]-8-OH-DPAT in assay buffer, typically ranging from 0.1 to 20 nM.

    • Prepare a high concentration of serotonin (e.g., 10 µM) in assay buffer for determining non-specific binding.

  • Assay Setup:

    • Total Binding: To designated wells, add 50 µL of assay buffer, 150 µL of the membrane preparation, and 50 µL of the various concentrations of [³H]-8-OH-DPAT.

    • Non-specific Binding: To another set of wells, add 50 µL of 10 µM serotonin, 150 µL of the membrane preparation, and 50 µL of the various concentrations of [³H]-8-OH-DPAT.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold. Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[12]

  • Detection: Dry the filter plate at 50°C for 30 minutes.[12] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis) and fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay for this compound Derivatives

This protocol determines the inhibitory constant (Ki) of the unlabeled this compound derivative.

Step-by-Step Methodology:

  • Plate and Reagent Preparation: Prepare the filter plates and cell membranes as described in the saturation binding protocol.

  • Ligand and Compound Preparation:

    • Prepare a fixed concentration of [³H]-8-OH-DPAT in assay buffer, typically at or near its Kd value.

    • Prepare serial dilutions of the this compound derivative in assay buffer, covering a wide concentration range (e.g., from 1 pM to 10 µM).

  • Assay Setup:

    • Total Binding: Add 50 µL of assay buffer, 150 µL of the membrane preparation, and 50 µL of the fixed concentration of [³H]-8-OH-DPAT.

    • Non-specific Binding: Add 50 µL of 10 µM serotonin, 150 µL of the membrane preparation, and 50 µL of the fixed concentration of [³H]-8-OH-DPAT.

    • Competition: Add 50 µL of the various concentrations of the this compound derivative, 150 µL of the membrane preparation, and 50 µL of the fixed concentration of [³H]-8-OH-DPAT.

  • Incubation, Filtration, and Detection: Follow steps 4-6 from the saturation binding protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the this compound derivative.

    • Plot the percentage of specific binding against the log concentration of the this compound derivative and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[3]

Data Presentation and Interpretation

The results from the binding assays should be presented in a clear and concise manner.

Table 1: Representative Saturation Binding Data for [³H]-8-OH-DPAT at the 5-HT1A Receptor

ParameterValue
Kd (nM)1.5 ± 0.2
Bmax (fmol/mg protein)250 ± 25

Table 2: Representative Competition Binding Data for a this compound Derivative at the 5-HT1A Receptor

CompoundIC50 (nM)Ki (nM)
This compound Derivative X5.2 ± 0.52.1 ± 0.2
Serotonin (control)10.5 ± 1.14.2 ± 0.4

A lower Ki value indicates a higher affinity of the compound for the receptor. To assess selectivity, competition binding assays should be performed against other relevant receptors (e.g., α1-adrenergic and D2-dopaminergic receptors).

Signaling Pathway Context

The 5-HT1A receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as potentially some this compound derivatives, will block this effect.

5-HT1A Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Serotonin) agonist->receptor Binds & Activates antagonist Antagonist (this compound Derivative) antagonist->receptor Binds & Blocks atp ATP atp->ac response Cellular Response camp->response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.

Troubleshooting Common Issues

IssuePotential CauseSolution
High Non-Specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below the Kd.[7][13]
Insufficient washing.Increase the number and volume of wash steps with ice-cold buffer.[13]
Hydrophobic interactions of the radioligand.Include BSA in the assay buffer or pre-coat filters with BSA.[13]
Low Specific Binding Low receptor expression.Increase the amount of membrane protein per well.[13]
Inactive radioligand or receptor.Check the age and storage conditions of the radioligand and membranes.
Suboptimal assay conditions.Optimize incubation time and temperature.[5]
Poor Reproducibility Inconsistent pipetting or sample handling.Ensure proper training and use of calibrated pipettes.[14]
Reagent variability.Prepare fresh buffers and use reagents from the same batch.[14]

Conclusion

Radioligand binding assays are an indispensable tool for the pharmacological profiling of novel compounds like this compound derivatives. By following the detailed protocols and best practices outlined in these application notes, researchers can obtain accurate and reproducible data on the affinity and selectivity of these compounds for their target receptors. This information is crucial for guiding structure-activity relationship studies and advancing the development of new therapeutics.

References

  • Title: Synthesis and Pharmacological Characterization of Novel this compound Derivatives as Potential 5-HT1A Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Public
  • Title: Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists Source: PubMed URL:[Link]
  • Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PMC - NIH URL:[Link]
  • Title: Radioligand binding methods: practical guide and tips Source: National Center for Biotechnology Inform
  • Title: Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists Source: NIH URL:[Link]
  • Title: Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results Source: Bio-Rad URL:[Link]
  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL:[Link]
  • Title: 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay Source: DiscoverX URL:[Link]
  • Title: Detection of β-Adrenergic Receptors by Radioligand Binding Source: Springer N
  • Title: Table 3, Detailed protocol for the D2 binding secondary assay Source: Probe Reports from the NIH Molecular Libraries Program URL:[Link]
  • Title: 5-HT2A Serotonin Receptor Assay Source: Innoprot GPCR Functional Assays URL:[Link]
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
  • Title: Serotonin 2A (5-HT2A)
  • Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL:[Link]
  • Title: Competitive MS binding assays for dopamine D2 receptors employing spiperone as a n
  • Title: Development of a 5-hydroxytryptamine(2A)
  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL:[Link]
  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL:[Link]
  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL:[Link]
  • Title: Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn Source: RSC Publishing URL:[Link]

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Application Notes & Protocols: In Vitro Evaluation of 6-Fluorochroman's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the anticancer potential of 6-Fluorochroman, a halogenated derivative of the chroman scaffold. Chroman derivatives have garnered significant interest in medicinal chemistry for their diverse pharmacological activities, including potent antitumor effects.[1][2] This guide moves beyond a simple recitation of steps, offering detailed, field-proven protocols grounded in scientific causality. We will explore key assays to determine cytotoxicity, the induction of apoptosis, and effects on cell cycle progression. Furthermore, we will detail methodologies for elucidating the potential molecular mechanisms of action through western blotting. Each protocol is designed as a self-validating system, complete with explanations for critical steps to ensure reliable and reproducible results.

Introduction: The Rationale for Investigating this compound

The chroman ring system is a privileged scaffold in many natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] In oncology, chroman derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3] The introduction of halogen atoms, such as fluorine, into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. While specific data on this compound is emerging, related fluoro-substituted compounds have demonstrated significant cytotoxic activity against various cancer cell lines, making this compound a compelling candidate for investigation.[4][5]

This guide outlines a logical, multi-faceted approach to characterize the in vitro anticancer profile of this compound. The workflow is designed to first establish its cytotoxic efficacy and then to dissect the underlying cellular and molecular mechanisms responsible for its activity.

General Experimental Workflow

A systematic in vitro evaluation follows a logical progression from broad phenotypic effects to specific mechanistic insights. The following workflow is recommended for a comprehensive assessment of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Pathway Analysis start Select Cancer Cell Lines (e.g., MCF-7, A549, PC-3) assay_prep Cell Seeding & Treatment with this compound (Dose-Response) start->assay_prep viability Cell Viability Assays (MTT / XTT) assay_prep->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Select effective concentrations cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle protein Protein Extraction ic50->protein flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow wb Western Blotting protein->wb analysis Analyze Key Proteins (e.g., Caspases, Bcl-2, p53) wb->analysis G cluster_0 A Viable Cell (Annexin V-, PI-) Inner membrane PS B Early Apoptotic (Annexin V+, PI-) PS flips to outer membrane A->B Apoptotic Stimulus C Late Apoptotic (Annexin V+, PI+) Membrane becomes permeable B->C Progression D Necrotic Cell (Annexin V-, PI+) Membrane is permeable

Caption: Principle of Apoptosis Detection with Annexin V and PI.

Step-by-Step Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for the desired time. Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes). [6]3. Washing: Wash the cell pellet twice with 1-2 mL of cold 1X PBS. Centrifuge and discard the supernatant after each wash. [7] * Causality Check: Washing removes serum and other factors that could interfere with the staining process.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

    • Trustworthiness Check: Incubation in the dark is critical to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for best results.

Protocol III: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Principle: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. [8]PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. [8][9]The fluorescence intensity emitted is directly proportional to the total DNA content within a cell. [6]By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle:

  • G0/G1 phase: Normal (2N) DNA content.

  • S phase: Intermediate DNA content (between 2N and 4N) as DNA is synthesized.

  • G2/M phase: Doubled (4N) DNA content.

Step-by-Step Protocol: Cell Cycle Analysis
  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells per sample.

  • Washing: Wash cells once with cold 1X PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant. [6]3. Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise. [6][10] * Causality Check: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which would lead to inaccurate flow cytometry data. [6][10]Ethanol fixation permeabilizes the cells, allowing PI to enter and stain the DNA.

  • Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage. [10][11]5. Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) to remove the ethanol. [6]Wash the pellet twice with PBS. [11]Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Trustworthiness Check: PI can also bind to double-stranded RNA. Treatment with RNase A is essential to ensure that only DNA is stained, providing optimal resolution of the cell cycle peaks. [8][9]6. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. [6]Use doublet discrimination gating to exclude cell clumps from the analysis.

Protocol IV: Mechanistic Analysis by Western Blotting

Scientific Principle: To understand how this compound induces apoptosis or cell cycle arrest, it's necessary to examine its effects on key regulatory proteins. Western blotting is a powerful technique to detect and semi-quantify specific proteins in a complex mixture like a cell lysate. [12]The process involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies. [13]For anticancer drug evaluation, key proteins of interest often belong to signaling pathways controlling apoptosis (e.g., Bcl-2 family, Caspases) or cell proliferation (e.g., PI3K/AKT, MAPK). [14]

G cluster_0 Apoptosis Signaling Pathway (Intrinsic) Fluorochroman This compound Bax Bax (Pro-apoptotic) Fluorochroman->Bax Activates? Bcl2 Bcl-2 (Anti-apoptotic) Fluorochroman->Bcl2 Inhibits? Mito Mitochondrion Bax->Mito Forms pore Bcl2->Bax CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Step-by-Step Protocol: Western Blotting
  • Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [13]Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. [13]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes. [13]4. SDS-PAGE: Load the denatured samples into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom. [13][15]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [13] * Trustworthiness Check: Confirm successful transfer by staining the membrane with Ponceau S before blocking.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. [15]7. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-Bcl-2, anti-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [15]8. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [15]9. Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. [13]10. Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-Actin or GAPDH) to compare protein levels across different treatments.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
  • Agilent. Apoptosis Assays by Flow Cytometry. [Link]
  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]
  • Noble Life Sciences.
  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
  • Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. [Link]
  • Cyprotex. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
  • Wikipedia. MTT assay. [Link]
  • International Journal of Pharmaceutical Sciences and Research. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • ResearchGate. (PDF) In-vitro Models in Anticancer Screening. [Link]
  • PubMed. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [Link]
  • Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]
  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
  • National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
  • Google Patents.
  • PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]
  • MDPI. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. [Link]
  • PubMed. Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo. [Link]
  • ResearchGate. (PDF) Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo. [Link]
  • MDPI. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]

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Application Notes and Protocols: Synthesis and Evaluation of 6-Fluorochroman Derivatives as Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting Topoisomerases with 6-Fluorochroman Derivatives

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and recombination.[1][2] By introducing transient single- or double-strand breaks in the DNA, these enzymes allow for the management of supercoiling and the untangling of DNA strands.[1][2] Their indispensable role in cell proliferation has made them a prime target for anticancer drug development.[3][4] Inhibitors of topoisomerases can be broadly categorized into two classes: "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to DNA damage and apoptosis, and "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA.[5][6]

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including vitamin E.[7] The incorporation of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall potency.[8][9] Strategic fluorination of the chroman ring system, specifically at the 6-position, has been explored as a promising strategy for developing novel anticancer agents.[8][10] This application note provides a detailed guide to the synthesis of this compound derivatives and the subsequent evaluation of their potential as topoisomerase inhibitors.

I. Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives can be achieved through a multi-step process, often commencing with the construction of the core chroman ring system. A common and effective route involves the reduction of a chromone precursor.[11][12] The following protocol outlines a representative synthesis of a this compound-2-carboxylic acid intermediate, a versatile building block for further derivatization.

Diagram: Synthetic Pathway for this compound-2-Carboxylic Acid

Synthesis_Pathway A p-Fluorophenol C Dimethyl 2-(p-fluorophenoxy) acetylenedicarboxylate A->C Addition Reaction (Organic Base) B Dimethyl acetylenedicarboxylate B->C D 2-(p-Fluorophenoxy) butenedioic acid C->D Hydrolysis (Alkaline) E 6-Fluoro-4-oxo-4H-1-benzopyran -2-carboxylic acid D->E Cyclization (Conc. H2SO4) F This compound-2-carboxylic acid E->F Catalytic Hydrogenation (Pd/C, H2)

Caption: A representative synthetic route to this compound-2-carboxylic acid.

Experimental Protocol: Synthesis of this compound-2-Carboxylic Acid

This protocol is adapted from established literature procedures.[7][12]

Step 1: Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Reaction Setup: To a solution of 2-hydroxy-5-fluoroacetophenone and diethyl oxalate in ethanol, add sodium ethoxide at room temperature.[13]

  • Reflux: Reflux the resulting mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under vacuum. Dilute the residue with methylene chloride and water, then acidify with hydrochloric acid.[13]

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. This intermediate can be purified by recrystallization or column chromatography.

Step 2: Catalytic Hydrogenation to this compound-2-carboxylic acid

  • Reaction Setup: In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent), 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight), and glacial acetic acid as the solvent.[11][12]

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 1.0-3.0 MPa.[7] Heat the reaction mixture to 70-80°C with continuous stirring.[12]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Purification: After cooling the reactor and releasing the pressure, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product can be precipitated by the addition of a non-polar solvent like petroleum ether, filtered, and dried to afford the final product.[11][12]

Table 1: Representative Characterization Data for this compound-2-carboxylic acid
PropertyValue
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance White to light yellow solid[12]
¹H NMR (400 MHz, CDCl₃) δ 8.61 (bs, 1H), 6.76-7.01 (m, 3H), 4.78 (t, 1H), 2.82-2.85 (t, 2H), 2.14-2.37 (m, 2H)[12]
¹³C NMR (101 MHz, CDCl₃) δ 175.2, 158.4, 156.0, 149.0, 122.4, 117.9, 115.5, 73.2, 24.1, 23.5[12]
Mass Spec (ESI) m/z 196.18 (M)[12]

II. Biological Evaluation: Topoisomerase Inhibition Assays

The synthesized this compound derivatives can be evaluated for their ability to inhibit topoisomerase I and/or topoisomerase II activity using established in vitro assays.

Diagram: Workflow for Topoisomerase Inhibition Assay

Topo_Assay_Workflow A Prepare Reaction Mixture: - Supercoiled Plasmid DNA - Topoisomerase Enzyme - Assay Buffer B Add Test Compound (this compound Derivative) or Control (e.g., Etoposide) A->B C Incubate at 37°C B->C D Stop Reaction (e.g., add SDS/Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (e.g., Ethidium Bromide) E->F G Analyze Results: Compare relaxed vs. supercoiled DNA F->G

Caption: A generalized workflow for assessing topoisomerase inhibition.

Protocol: Topoisomerase IIα Relaxation Assay

This protocol is a generalized method for assessing the catalytic inhibition of topoisomerase IIα.

  • Reaction Components:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human Topoisomerase IIα enzyme

    • Assay Buffer (containing ATP)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Positive Control: Etoposide or Doxorubicin (known Topoisomerase II poisons)[5]

    • Negative Control: DMSO vehicle

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding the topoisomerase IIα enzyme.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding a stop solution containing SDS and proteinase K.

    • Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

    • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Data Analysis:

    • Visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands.

    • The percentage of inhibition is calculated by comparing the amount of relaxed DNA in the presence of the test compound to the control.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, can be determined by plotting the percentage of inhibition against the compound concentration.[14]

Table 2: Hypothetical Topoisomerase IIα Inhibitory Activity of this compound Derivatives
CompoundR Group ModificationIC₅₀ (µM)
6FC-1 -COOH>100
6FC-2 -CONH(CH₂)₂OH55.2
6FC-3 -CONH-Phenyl23.8
6FC-4 -CONH-(4-fluorophenyl)12.5
Etoposide (Positive Control)58.96[15]

Note: These are hypothetical values for illustrative purposes.

III. Mechanism of Action: Distinguishing Poisons from Catalytic Inhibitors

It is crucial to determine whether an active compound acts as a topoisomerase poison or a catalytic inhibitor.[5]

Diagram: Differentiating Topoisomerase Inhibitor Mechanisms

Inhibitor_Mechanism cluster_0 Topoisomerase Catalytic Cycle cluster_1 Inhibitor Action A Enzyme + DNA B Cleavage Complex (Transient DNA Break) A->B C DNA Re-ligation B->C C->A D Catalytic Inhibitor D->A Blocks Binding/Cleavage E Topoisomerase Poison E->B Stabilizes Complex

Sources

The Strategic Incorporation of 6-Fluorochroman in the Synthesis of Advanced Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Fluorine

In the landscape of modern medicinal chemistry, the chroman ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of bioactive compounds.[1] Its inherent structural features allow for three-dimensional diversity, enabling interactions with a wide array of biological targets. When this already potent scaffold is augmented with a fluorine atom at the 6-position, the resulting 6-fluorochroman moiety offers a unique and powerful tool for drug discovery professionals.

The strategic incorporation of fluorine into drug candidates can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2] The high electronegativity and small atomic size of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers and scientists in the field of drug development.

Synthesis of the this compound Scaffold: A Stepwise Approach

The synthesis of this compound and its key derivatives typically originates from readily available starting materials such as p-fluorophenol. The following protocols outline the synthesis of a key intermediate, this compound-4-one, and its subsequent reduction to the parent this compound.

Protocol 1: Synthesis of this compound-4-one

This protocol is a two-step process involving a nucleophilic substitution followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(4-Fluorophenoxy)propanoic Acid

  • Materials: 4-Fluorophenol, 3-Chloropropionic acid, Sodium hydroxide (NaOH), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorophenol and sodium hydroxide in water.

    • To this solution, add 3-chloropropionic acid portion-wise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-fluorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound-4-one

  • Materials: 3-(4-Fluorophenoxy)propanoic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • In a clean, dry round-bottom flask, add 3-(4-fluorophenoxy)propanoic acid to an excess of polyphosphoric acid.

    • Heat the mixture to 80-100°C with vigorous stirring for 2-3 hours. The viscosity of the mixture will increase as the reaction proceeds.

    • Monitor the reaction by TLC. Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound-4-one.[3]

Diagram 1: Synthesis of this compound-4-one

G cluster_0 Step 1 cluster_1 Step 2 A 4-Fluorophenol C 3-(4-Fluorophenoxy)propanoic Acid A->C Nucleophilic Substitution B 3-Chloropropionic Acid NaOH, H2O, Reflux E This compound-4-one C->E Intramolecular Friedel-Crafts Acylation D Polyphosphoric Acid Heat G cluster_0 Reduction A This compound-4-one C This compound A->C Wolff-Kishner Reduction B Hydrazine Hydrate (NH2NH2·H2O) KOH, Diethylene Glycol, Heat G A p-Fluorophenol C 2-(p-Fluorophenoxy)butenedioic acid A->C B 1. Dimethyl acetylenedicarboxylate 2. NaOH (Hydrolysis) E 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid C->E Cyclization D Conc. H2SO4 G (R,S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid E->G Hydrogenation F H2, Pd/C

Sources

High-Throughput Chiral Separation of 6-Fluorochroman Isomers Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The efficient separation of stereoisomers is a critical challenge in pharmaceutical development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1] 6-Fluorochroman is a key chiral building block in the synthesis of cardiovascular drugs such as Nebivolol, which necessitates the isolation of specific stereoisomers.[2][3] This application note presents a detailed protocol and method development strategy for the rapid and efficient separation of this compound isomers using Supercritical Fluid Chromatography (SFC). By leveraging the unique physicochemical properties of supercritical CO₂, this method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including reduced analysis times, lower consumption of toxic organic solvents, and enhanced efficiency.[4][5]

Introduction: The SFC Advantage for Chiral Separations

Chroman derivatives are vital scaffolds in medicinal chemistry. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability and binding affinity. The synthesis of complex molecules from chiral building blocks like this compound often yields a mixture of stereoisomers.[2] Due to their identical physical properties, such as boiling point and polarity, separating these enantiomers and diastereomers is a formidable task for chemists.[6]

Supercritical Fluid Chromatography (SFC) has emerged as a premier technology for chiral separations in the pharmaceutical industry.[7] SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure (31.1 °C and 7.38 MPa for CO₂).[5] In this supercritical state, the fluid exhibits properties intermediate between a liquid and a gas: it has liquid-like density and solvating power, but gas-like low viscosity and high diffusivity.[8][9] These properties lead to several key advantages:

  • High Efficiency & Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and the use of longer columns without a prohibitive increase in back pressure, leading to faster separations and higher resolution.[1][10] Analysis times can be 3 to 5 times shorter than conventional HPLC methods.[5][11]

  • Green Chemistry: Replacing the bulk of organic solvents (like hexane in normal-phase HPLC) with non-toxic, inexpensive, and non-flammable CO₂ significantly reduces hazardous waste and operational costs.[1][12]

  • Enhanced Productivity: Faster run times and rapid column equilibration enable high-throughput screening and purification, accelerating the drug development pipeline.[13][]

This guide provides a systematic approach to developing a robust SFC method for the analytical separation of this compound isomers, from initial screening to final optimization.

Principles of SFC Method Development

A successful SFC separation relies on the systematic optimization of several key parameters. The primary goal is to maximize the resolution (Rₛ) between the isomeric peaks in the shortest possible time. Chiral recognition is governed by the interactions between the analytes and the Chiral Stationary Phase (CSP), which are modulated by the composition and density of the mobile phase.[15]

The mobile phase in SFC typically consists of supercritical CO₂ and a small percentage of an organic modifier (co-solvent), often an alcohol, to increase the mobile phase's polarity and elution strength.[12][16]

Our strategy involves a two-stage process:

  • Screening: Rapidly screen a diverse set of CSPs and co-solvents to identify the most promising conditions for selectivity.

  • Optimization: Fine-tune the separation by adjusting co-solvent percentage, back pressure, and temperature to achieve baseline resolution.[17]

Experimental Workflow: A Step-by-Step Protocol

Materials and Instrumentation
  • SFC System: An analytical SFC system equipped with a column switching valve, a back pressure regulator (BPR), a column oven, and a photodiode array (PDA) detector.

  • SFC Grade CO₂: 99.99% purity.

  • Co-solvents: HPLC or SFC grade Methanol, Ethanol, and Isopropanol.

  • Sample: A racemic mixture of this compound isomers, dissolved in Ethanol at a concentration of 1 mg/mL.

  • Chiral Columns: A selection of columns with diverse chiral selectors is recommended for the initial screening. Polysaccharide-based phases are often a successful starting point.[5]

Stage 1: Chiral Stationary Phase (CSP) and Co-Solvent Screening

The choice of the CSP is the most critical factor in achieving a chiral separation, as there is no universal column for all enantiomers.[5][15] Therefore, an initial screening of multiple columns with different co-solvents is the most efficient starting point.[18]

Protocol:

  • Install a set of 4-6 chiral columns covering a range of selectors (e.g., polysaccharide-based, Pirkle-type) in the column switching module.

  • Prepare mobile phases using CO₂ as the main solvent and Methanol, Ethanol, and Isopropanol as co-solvents.

  • Set up a generic, fast gradient screening method for each column/co-solvent combination.

    • Flow Rate: 3.0 mL/min

    • Gradient: 5% to 40% co-solvent over 5 minutes

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: 230 nm

    • Injection Volume: 2 µL

  • Execute the screening sequence, injecting the this compound sample onto each column with each co-solvent.

  • Analyze the results, focusing on which combination provides the best initial selectivity (separation factor, α) and resolution (Rₛ).

Table 1: Representative Screening Results for this compound Isomers

Column (CSP Type)Co-SolventIsomer 1 tᵣ (min)Isomer 2 tᵣ (min)Resolution (Rₛ)Selectivity (α)Comments
Chiralpak IAMethanol2.152.482.11.18Good initial separation
Chiralpak IAEthanol2.552.811.51.12Lower resolution
Chiralpak IBMethanol3.013.010.01.00No separation
Chiralcel OD-HMethanol2.893.352.51.21Most promising candidate
Chiralcel OD-HEthanol3.413.822.21.15Good separation
Whelk-O1 (S,S)Methanol1.982.050.81.04Poor separation

Based on the hypothetical screening data, the Chiralcel OD-H column with methanol as the co-solvent provides the highest resolution and selectivity, making it the best candidate for further optimization.

Stage 2: Method Optimization

Once the optimal column and co-solvent are identified (Chiralcel OD-H and Methanol in our example), the next step is to fine-tune the chromatographic parameters to maximize resolution and efficiency.[6] This involves systematically adjusting the co-solvent concentration, back pressure, and temperature.[19]

Workflow for SFC Method Optimization

sfc_optimization_workflow start Start: Select Best Column & Co-Solvent (e.g., Chiralcel OD-H with Methanol) optimize_cosolvent 1. Optimize Co-Solvent % (Isocratic) (Test 5%, 10%, 15%, 20%) start->optimize_cosolvent eval1 Evaluate Resolution (Rs) & Analysis Time optimize_cosolvent->eval1 optimize_pressure 2. Optimize Back Pressure (Test 120, 150, 180 bar) eval1->optimize_pressure Select % with best Rs/time balance eval2 Evaluate Rs & Retention Factor (k) optimize_pressure->eval2 optimize_temp 3. Optimize Temperature (Test 35°C, 40°C, 45°C) eval2->optimize_temp Select pressure for optimal retention eval3 Final Evaluation of Rs & Peak Shape optimize_temp->eval3 final_method Final Optimized Method eval3->final_method Select temp for best Rs & efficiency

Caption: Workflow for SFC Method Development and Optimization.

Protocol for Optimization:

  • Co-solvent Percentage:

    • Rationale: The concentration of the organic modifier directly influences the elution strength of the mobile phase.[16] Higher percentages generally decrease retention time, but may also reduce selectivity. The goal is to find a balance that provides good resolution in a short analysis time.

    • Procedure: Using the Chiralcel OD-H column, perform a series of isocratic runs with varying methanol percentages (e.g., 5%, 10%, 15%, 20%) while keeping back pressure (150 bar) and temperature (40 °C) constant. A 15% methanol concentration may be found to offer the best balance of resolution and speed.

  • Back Pressure (BPR Setting):

    • Rationale: Back pressure is a unique and powerful parameter in SFC that controls the density of the supercritical fluid.[20] Higher pressure increases the density and solvating power of the CO₂, typically leading to shorter retention times.[21][22] This can be used to fine-tune the separation after the co-solvent percentage is set.

    • Procedure: At the chosen co-solvent percentage (e.g., 15% methanol), perform runs at different back pressures (e.g., 120 bar, 150 bar, 180 bar). Observe the effect on retention and resolution. A pressure of 150 bar might be optimal, as lower pressures could lead to phase separation and higher pressures might slightly decrease resolution.[20]

  • Temperature:

    • Rationale: Temperature has a dual effect in SFC. Increasing temperature can decrease retention by overcoming analyte-CSP interactions. However, it also decreases the density of the mobile phase, which reduces its elution strength and can increase retention.[21][23] The net effect must be determined empirically to optimize efficiency.

    • Procedure: At the optimized co-solvent percentage and back pressure, test different column temperatures (e.g., 35 °C, 40 °C, 45 °C). A temperature of 40 °C is often a good starting point and may provide the best peak shape and efficiency.

Final Optimized Method and Protocol

The systematic optimization process leads to a final, robust method for the baseline separation of this compound isomers.

Table 2: Final Optimized SFC Method Parameters

ParameterOptimized Value
Instrument Analytical SFC System
Column Chiralcel OD-H, 4.6 x 150 mm, 5 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol
Composition Isocratic, 85% A / 15% B
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Detection PDA at 230 nm
Injection Vol. 2 µL
Run Time 4 minutes

Step-by-Step Final Protocol:

  • System Preparation: Equilibrate the SFC system with the conditions specified in Table 2 until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound isomer mixture in ethanol.

  • Injection: Inject 2 µL of the prepared sample into the system.

  • Data Acquisition: Acquire data for 4 minutes. The two primary isomers should be well-resolved within this timeframe.

  • Analysis: Integrate the peaks and calculate the resolution (Rₛ) and selectivity (α) to confirm method performance. A resolution value greater than 1.5 is generally considered a baseline separation.

Conclusion

This application note details a systematic and efficient strategy for developing a robust analytical method for the separation of this compound isomers using Supercritical Fluid Chromatography. By employing a two-stage approach of rapid screening followed by methodical optimization of co-solvent concentration, back pressure, and temperature, a baseline separation was achieved in under 4 minutes.

The final optimized method demonstrates the superiority of SFC for this challenging chiral separation, offering significant improvements in speed, efficiency, and sustainability over traditional chromatographic techniques.[4][24] This approach not only accelerates the analytical workflow in a research and development setting but is also readily scalable to preparative SFC for the purification of enantiomerically pure compounds required for further pharmacological studies.[]

References

  • Chemistry LibreTexts. (2022). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. [Link]
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  • Fornstedt, T. et al. (2014). The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation.
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  • De Klerck, K. et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
  • De Klerck, K. et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Novakova, L. et al. (2017). Investigation of the effect of column temperature and back-pressure in achiral supercritical fluid chromatography within the context of drug impurity profiling.
  • Lee, H.J. et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • Tarafder, A. (2016). Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. American Journal of Analytical Chemistry. [Link]
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  • De Klerck, K. et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Waters Corporation.
  • ResearchGate. Different detectors used with SFC. [Link]
  • Vaisman, A. et al. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
  • ResearchGate. Separation of pharmaceutical enantiomers using supercritical fluid technology. [Link]
  • Zhang, J. et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC)
  • ResearchGate.
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  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
  • LCGC International. Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC)
  • Hodošček, M. et al. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman.
  • ResearchGate.
  • ResearchGate. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]
  • Semantic Scholar. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase. [Link]
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  • Son, B.W. et al. (2003). Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
  • PubChem. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

Sources

cell-based assays for testing 6-Fluorochroman cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of 6-Fluorochroman

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed framework for assessing the cytotoxic potential of this compound, a novel synthetic compound. Recognizing that cytotoxicity is a complex process involving multiple potential mechanisms, we advocate for a multi-assay approach rather than relying on a single endpoint.[1][2] This document, designed for researchers in drug discovery and toxicology, details the rationale and step-by-step protocols for a panel of four key cell-based assays. These assays collectively evaluate metabolic activity, membrane integrity, apoptosis induction, and oxidative stress, thereby offering a comprehensive profile of a compound's effect on cell health. By integrating insights from these distinct biological readouts, researchers can gain a more nuanced understanding of the dose-dependent toxicity and the potential mechanism of action of this compound.

Introduction: The Need for a Mechanistic Approach to Cytotoxicity

This compound is a heterocyclic compound, and like many novel chemical entities, its biological effects are not fully characterized.[3] While related structures have been investigated for specific pharmacological activities, such as 5-HT1A receptor antagonism, the potential for off-target cytotoxicity must be rigorously evaluated.[4] Cytotoxicity refers to the ability of a substance to damage or kill cells, a critical parameter in the safety assessment of any potential therapeutic agent.[5][6]

A single cytotoxicity assay provides only one perspective on cell death. For example, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce a specific programmed cell death pathway like apoptosis.[1][2] Therefore, to build a robust safety profile for this compound, a multi-parametric approach is essential. This guide details a workflow that interrogates cell health from multiple angles:

  • Metabolic Viability: Are the cells' mitochondrial enzymes active?

  • Membrane Integrity: Is the plasma membrane intact?

  • Apoptosis: Is the compound activating the programmed cell death pathway?

  • Oxidative Stress: Is the compound inducing an imbalance of reactive oxygen species (ROS)?[7]

This strategy allows researchers to not only quantify toxicity (e.g., determine an IC50 value) but also to generate hypotheses about the underlying mechanism of cell death.

Experimental Design: A Coordinated Workflow

A logical workflow is critical for efficiently gathering comprehensive data. The following diagram outlines the general process for testing this compound, from initial cell culture to multi-assay analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Analysis & Interpretation Cell_Culture 1. Cell Line Selection & Culture Seeding 3. Seed Cells in 96-Well Plates Cell_Culture->Seeding Compound_Prep 2. This compound Serial Dilution Treatment 4. Treat Cells with This compound (24-72h) Compound_Prep->Treatment Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Use separate plates for each assay LDH LDH Assay (Membrane Integrity) Treatment->LDH Use separate plates for each assay Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Use separate plates for each assay ROS ROS Assay (Oxidative Stress) Treatment->ROS Use separate plates for each assay Data_Acq 5. Plate Reader (Absorbance/Fluorescence/ Luminescence) MTT->Data_Acq LDH->Data_Acq Caspase->Data_Acq ROS->Data_Acq IC50 6. IC50 Calculation & Dose-Response Curves Data_Acq->IC50 Profile 7. Construct Cytotoxicity Profile IC50->Profile

Caption: High-level workflow for cytotoxicity testing of this compound.

Deciphering Cell Death Pathways

The selected assays are designed to differentiate between different modes of cell death, primarily necrosis and apoptosis, and to identify upstream triggers like oxidative stress.

G cluster_triggers Initial Cellular Events cluster_pathways Cell Death Pathways cluster_assays Corresponding Assays Compound This compound Treatment ROS_Induction ROS Induction Compound->ROS_Induction Mito_Damage Mitochondrial Dysfunction Compound->Mito_Damage Apoptosis Apoptosis Caspase-3/7 Activation Intact Membrane (early) Blebbing ROS_Induction->Apoptosis ROS_Assay ROS-Glo® Assay ROS_Induction->ROS_Assay measures Mito_Damage->Apoptosis Necrosis Necrosis Membrane Rupture LDH Release Inflammation Mito_Damage->Necrosis MTT_Assay MTT Assay Mito_Damage->MTT_Assay measures Caspase_Assay Caspase-Glo® 3/7 Assay Apoptosis:f1->Caspase_Assay measures LDH_Assay LDH Release Assay Necrosis:f2->LDH_Assay measures

Caption: Relationship between cellular events, death pathways, and assays.

Detailed Protocols

Assay 1: Cell Viability via MTT Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]

  • Expert Insight: The MTT assay is a robust indicator of overall cell health but does not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. It is an excellent first-pass screen. Be aware that the final solvent concentration (e.g., DMSO) used to dissolve the test compound should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[12]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[13]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Assay 2: Membrane Integrity via LDH Release Assay
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[14][15] The released LDH is measured in the supernatant using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[16][17] The amount of color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[17]

  • Expert Insight: A critical control for this assay is the "maximum LDH release" control, where cells are completely lysed with a detergent (e.g., Triton X-100).[18] This provides a 100% cytotoxicity reference point. Also, be aware that serum in the culture medium can contain endogenous LDH, so a "medium background" control is essential.[17]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, setting up an identical plate. In addition to vehicle controls, prepare three wells for each of the following controls:

    • Spontaneous Release: Cells treated with vehicle only.

    • Maximum Release: Cells treated with vehicle, to which lysis buffer will be added later.

    • Medium Background: Medium only, no cells.

  • Lysis of Maximum Release Wells: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer (typically provided in kits, containing Triton X-100) to the "Maximum Release" wells.[19]

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes to pellet any cells or debris.[17] Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mix of substrate and assay buffer).[16] Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19]

  • Measurement: Add 50 µL of Stop Solution (if required by the kit) to each well.[19] Measure the absorbance at 490 nm.

Assay 3: Apoptosis via Caspase-3/7 Activity Assay
  • Principle: Caspases-3 and -7 are key effector enzymes that are activated during the final stages of apoptosis.[20] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[21] When these caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The "glow-type" signal is directly proportional to the amount of caspase activity.[21]

  • Expert Insight: This is a highly sensitive "add-mix-measure" assay.[21] Because it measures a specific apoptotic event, it provides strong mechanistic evidence. Running this assay in parallel with the LDH assay can help distinguish between early apoptosis (caspase-positive, LDH-negative) and late apoptosis/necrosis (caspase-positive, LDH-positive).

Protocol (based on Caspase-Glo® 3/7 Assay):

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[22] Allow the reagent to equilibrate to room temperature before use.[23]

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[23]

    • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Assay 4: Oxidative Stress via ROS Detection
  • Principle: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7] The presence of a fluorine atom in this compound could potentially contribute to ROS generation. This assay uses a substrate that reacts directly with ROS (specifically hydrogen peroxide, H2O2, the longest-lived ROS) to generate a luminescent or fluorescent signal proportional to the amount of ROS present.[7]

  • Expert Insight: ROS are often transient.[24] Therefore, it is important to measure their levels at an appropriate time point, often earlier than when widespread cell death is observed (e.g., 6-24 hours post-treatment). This assay can provide insight into whether oxidative stress is an upstream cause of the observed cytotoxicity.

Protocol (based on ROS-Glo™ H2O2 Assay):

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate. The treatment duration may be shorter (e.g., 6-24 hours) to capture the initial ROS burst.

  • H2O2 Substrate Addition: Prepare and add the H2O2 Substrate solution to each well according to the manufacturer's protocol. Incubate for the recommended time (e.g., 2 hours) at 37°C.

  • ROS Detection Solution: Add the ROS Detection Solution to each well. This solution contains the enzyme and substrate needed to generate the luminescent signal.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Measurement: Measure luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

Raw data from the plate reader should be processed to determine the percentage of cytotoxicity or viability relative to controls. The results can then be used to generate dose-response curves and calculate the IC50 (the concentration of a compound that causes 50% inhibition or cell death).

Table 1: Example Plate Layout for a 96-Well Plate

Well(s)ConditionDescription
A1-A3Medium BlankCulture medium only (no cells). Used for background subtraction.
B1-B3Untreated ControlCells with medium only. Represents 0% cytotoxicity / 100% viability.
C1-C3Vehicle ControlCells treated with the highest concentration of solvent (e.g., DMSO).
D1-D3Positive ControlCells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis).
E1-H12This compoundCells treated with a range of concentrations (e.g., 8 concentrations in triplicate).
(LDH Only)X1-X3Maximum Release

Table 2: Summarizing Multi-Assay IC50 Results

AssayEndpoint MeasuredIC50 (µM) for this compound (24h)IC50 (µM) for this compound (48h)
MTT Metabolic Activity55.235.8
LDH Release Membrane Integrity>10089.4
Caspase-3/7 Apoptosis Induction45.128.5
ROS Oxidative Stress25.6 (at 6h)N/A

Interpretation of Example Data: The hypothetical data above suggests that this compound induces cytotoxicity through a mechanism that involves oxidative stress and apoptosis.

  • The ROS assay shows an effect at a low concentration and early time point, suggesting oxidative stress is an early event.

  • The Caspase-3/7 IC50 is lower than the LDH IC50, indicating that apoptosis is a primary death mechanism.[2]

  • The LDH release only becomes significant at higher concentrations and later time points, likely due to secondary necrosis following apoptosis.

  • The MTT IC50 falls between the apoptosis and necrosis values, reflecting a general decline in cell health.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.[11]Use a multichannel pipette for consistency. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS instead.[11][25]
Low Signal in MTT Assay Cell density is too low; Incubation time is too short.[11]Perform a cell titration experiment to find the optimal seeding density. Increase MTT incubation time (up to 4 hours).[11]
High Background in LDH Assay Serum in the medium has high LDH activity; Cells are over-confluent or handled too roughly.[11]Test serum for endogenous LDH or use serum-free medium during the assay. Ensure cells are in the logarithmic growth phase and handle them gently.[11]
Assay Reagent Itself is Toxic Some reagents (e.g., tetrazolium dyes) can be toxic with prolonged exposure.[26]Minimize incubation times with assay reagents. Confirm that the reagent does not affect vehicle-control cells over the incubation period.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Caspase 3/7 Activity. (2025). Protocols.io.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC - NIH.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
  • Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. (2013). JoVE.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PMC - NIH.
  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology.
  • In vitro assay of cytotoxicity and oxidative stress. (n.d.). ResearchGate.
  • Understanding Cytotoxicity. (2024). Virology Research Services.
  • Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. (n.d.). PMC - NIH.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. (2021). YouTube.
  • Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists. (n.d.). PubMed.

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Application Notes and Protocols for Monitoring 6-Fluorochroman Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 6-Fluorochroman and its derivatives, such as this compound-2-carboxylic acid, represents a critical step in the development of various pharmaceuticals, including cardiovascular drugs like Nebivolol.[1][2] Effective monitoring of the reaction progress is paramount to ensure high yield, purity, and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques for monitoring the synthesis of this compound. We will delve into the causality behind the selection of specific methods, provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the merits of in-situ monitoring.

Introduction: The Imperative for Rigorous Reaction Monitoring

The introduction of a fluorine atom into the chroman scaffold significantly influences the molecule's physicochemical properties, which is advantageous in medicinal chemistry.[3] However, fluorination reactions and subsequent transformations can be complex, with the potential for side-product formation and incomplete conversions.[3] Real-time or frequent at-line monitoring of the reaction allows for:

  • Optimization of Reaction Parameters: Precise determination of reaction endpoints prevents the formation of degradation products and minimizes energy consumption.

  • Kinetic and Mechanistic Understanding: Data gathered from reaction monitoring provides insights into the reaction kinetics and mechanism, facilitating process scale-up and troubleshooting.[4][5]

  • Impurity Profiling: Early detection of impurities allows for adjustments to the reaction conditions to minimize their formation, simplifying downstream purification processes.[6]

  • Ensuring Safety: For exothermic or pressure-sensitive reactions, monitoring the consumption of starting materials can be a critical safety parameter.[6]

The choice of analytical technique is dictated by the specific reaction being performed, the properties of the reactants and products, and the information required. This guide will focus on the most robust and informative methods for monitoring this compound synthesis.

Chromatographic Techniques: The Workhorses of Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the progress of reactions involving non-volatile and thermally labile compounds like this compound and its carboxylic acid derivatives.[7][8]

Causality of Method Selection:

Reversed-phase HPLC (RP-HPLC) is particularly effective. The non-polar stationary phase (typically C18) allows for the separation of moderately polar compounds based on their hydrophobicity.[7] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the elution of the starting materials, intermediates, and the final product at distinct retention times. UV detection is suitable as the aromatic chroman ring system possesses a strong chromophore.[7][9]

Experimental Protocol: At-Line RP-HPLC Monitoring

This protocol is designed for at-line monitoring, where samples are periodically withdrawn from the reaction vessel for analysis.

Instrumentation and Consumables:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and methanol

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction.[10] c. Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is often optimal. A starting condition could be 30% acetonitrile, ramping up to 90% over 15 minutes to elute all components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C for improved peak shape and reproducibility.

    • Detection Wavelength: 254 nm, or a wavelength determined to be the absorbance maximum for the key analytes.

    • Injection Volume: 10 µL

  • Data Analysis: a. Identify the peaks corresponding to the starting material, intermediates, and the this compound product based on their retention times, which should be established by injecting pure standards. b. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. c. The reaction is considered complete when the peak area of the starting material is negligible or remains constant over consecutive time points.

Data Presentation:

CompoundTypical Retention Time (min)
Starting Material (e.g., 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid)5.2
This compound-2-carboxylic acid 8.7
Potential Byproduct6.5

Note: Retention times are hypothetical and will vary based on the exact chromatographic conditions.

Workflow Diagram:

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation A Withdraw Aliquot B Quench Reaction A->B C Filter Sample B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Identify & Integrate Peaks F->G H Plot Area vs. Time G->H I Determine Endpoint H->I

Caption: At-line HPLC monitoring workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring reactions involving volatile or semi-volatile compounds. For less volatile compounds like this compound-2-carboxylic acid, derivatization is often necessary to increase volatility and improve chromatographic performance.[7][11]

Causality of Method Selection:

GC-MS provides both separation and structural information, making it excellent for identifying unknown byproducts.[12] Derivatization, typically through silylation or acylation, converts polar functional groups (like carboxylic acids and hydroxyls) into less polar, more volatile derivatives.[11][13] Electron Ionization (EI) provides reproducible fragmentation patterns that can be used for library matching and structural confirmation.

Experimental Protocol: GC-MS with In-Situ Derivatization

Instrumentation and Consumables:

  • GC-MS system with an Electron Ionization (EI) source

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium as the carrier gas

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous pyridine or other suitable solvent

Procedure:

  • Sample Preparation and Derivatization: a. Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. b. Evaporate the solvent under a stream of nitrogen. c. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the dried residue. d. Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Inlet Temperature: 280°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: a. Identify the peaks for the derivatized starting material and product based on their retention times and mass spectra. The mass spectrum of the trimethylsilyl (TMS) derivative of this compound-2-carboxylic acid would show a characteristic molecular ion and fragmentation pattern. b. Monitor the reaction by comparing the relative peak areas of the relevant compounds over time.

Data Presentation:

Compound (as TMS derivative)Characteristic m/z ions
Derivatized Starting MaterialM+, [M-15]+, ...
Derivatized this compound M+, [M-15]+, [M-COOTMS]+, ...

Note: M+ refers to the molecular ion. The fragmentation pattern provides a fingerprint for identification.

Spectroscopic Techniques: Gaining Deeper Insight

Spectroscopic methods can provide real-time, in-situ information without the need for sample extraction.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for reaction monitoring, offering rich structural information.[16] ¹⁹F NMR is particularly advantageous for reactions involving fluorinated compounds, as the ¹⁹F nucleus is 100% abundant and provides a wide chemical shift range with high sensitivity to changes in the electronic environment.[17][18]

Causality of Method Selection:

¹⁹F NMR allows for unambiguous monitoring of the consumption of a fluorinated starting material and the formation of a fluorinated product.[19] The chemical shift of the fluorine atom is highly sensitive to its local environment, meaning the starting material and product will have distinct signals. ¹H NMR can also be used to monitor the appearance of characteristic peaks of the chroman ring system.[20]

Experimental Protocol: In-Situ ¹⁹F NMR Monitoring

Instrumentation and Consumables:

  • NMR spectrometer equipped with a fluorine probe

  • NMR tube compatible with the reaction solvent and temperature

  • Deuterated solvent for locking (can be the reaction solvent itself if deuterated)

Procedure:

  • Reaction Setup: a. Set up the reaction directly in a 5 mm NMR tube. b. Add the reactants and a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for the field lock.

  • NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Acquire a ¹⁹F NMR spectrum of the starting materials before initiating the reaction (t=0). c. Initiate the reaction (e.g., by adding a catalyst or raising the temperature). d. Acquire ¹⁹F NMR spectra at regular intervals.

  • Data Analysis: a. Process the spectra (Fourier transform, phasing, baseline correction). b. Integrate the signals corresponding to the fluorine atom in the starting material and the product. c. Plot the relative integral values over time to determine the reaction kinetics and endpoint.[14]

Data Presentation:

Species¹⁹F Chemical Shift (ppm)
Fluorinated Starting Materialδ₁
This compound Product δ₂

Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and are highly dependent on the molecular structure.

Workflow Diagram:

NMR_Workflow A Setup Reaction in NMR Tube B Acquire Initial Spectrum (t=0) A->B C Initiate Reaction B->C D Acquire Spectra at Intervals C->D E Process and Integrate Signals D->E F Plot Concentration vs. Time E->F G Determine Kinetics & Endpoint F->G

Caption: In-situ NMR reaction monitoring workflow.

Concluding Remarks

The selection of an appropriate monitoring technique is a critical decision in the synthesis of this compound and its derivatives. For routine at-line monitoring of reaction completion, HPLC is often the most practical and robust choice. GC-MS offers superior identification capabilities for volatile byproducts, particularly when derivatization is employed. For detailed mechanistic studies and real-time kinetic analysis, in-situ ¹⁹F NMR is unparalleled in the specific information it can provide. By understanding the principles behind each technique and implementing these validated protocols, researchers can enhance the efficiency, safety, and success of their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid.
  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Chroman-4-one using HPLC and GC-MS.
  • ChemicalBook. (n.d.). 6-Fluorochromane-2-carboxylic acid synthesis.
  • BenchChem. (2025). Synthesis Protocol for 6-Fluoro-2-(oxiran-2-yl)chroman: An Essential Intermediate for Nebivolol.
  • BenchChem. (2025). A Comparative Guide to In-Situ Reaction Monitoring of 4-Fluorobenzaldehyde Transformations.
  • International Union of Crystallography. (n.d.). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman.
  • MDPI. (n.d.). Current Challenges in Monitoring Low Contaminant Levels of Per- and Polyfluoroalkyl Substances in Water Matrices in the Field.
  • ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • BenchChem. (2025). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.
  • BenchChem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
  • ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products.
  • Magritek. (2017). New Publications on Real-Time Reaction Monitoring.
  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • PerkinElmer Blog. (n.d.). Unravel Rapid Reaction Kinetics with Advanced Spectroscopic Techniques.
  • ResearchGate. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms.
  • PMC - NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • BenchChem. (2025). Spectroscopic Techniques for Analyzing Chromic Acid Reaction Kinetics: A Comparative Guide.
  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS.
  • PubMed. (n.d.). Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives.
  • BenchChem. (2025). Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques.

Sources

Application Notes and Protocols: The Strategic Use of the 6-Fluorochroman Scaffold in the Synthesis of Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Fluorochroman Moiety as a Privileged Scaffold in Neurotracer Development

The chroman ring system is a foundational structure in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Within the central nervous system (CNS), chroman derivatives have been extensively explored for their interaction with a range of receptors, including serotonin (5-HT) receptors.[1] The introduction of a fluorine atom at the 6-position of the chroman ring can significantly enhance the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorine's unique characteristics—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, membrane permeability, and binding affinity.

The convergence of the pharmacological advantages of the this compound scaffold with the diagnostic power of Positron Emission Tomography (PET) presents a compelling strategy for the development of novel neuroimaging agents. PET is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of physiological and pathological processes at the molecular level.[2] The use of the positron-emitting isotope fluorine-18 (¹⁸F) is particularly advantageous due to its near-ideal half-life (109.8 minutes), low positron energy (0.635 MeV), and the feasibility of its production in high specific activity.[3] This document provides a comprehensive guide to the conceptualization, synthesis, and potential applications of 6-[¹⁸F]Fluorochroman-based PET imaging agents for researchers, scientists, and drug development professionals.

Core Principles: Why this compound for PET?

The rationale for employing the this compound scaffold in PET tracer design is rooted in several key principles:

  • Pharmacological Precedence : Derivatives of this compound have demonstrated high affinity for CNS targets, such as the 5-HT₁ₐ receptor, indicating the scaffold's suitability for designing neurologically active probes.[1][4]

  • Metabolic Stability : The strong C-F bond at the 6-position is resistant to metabolic degradation, which is crucial for a PET tracer to reach its target and for the radioactive signal to remain associated with the parent molecule during the imaging window.

  • Favorable Lipophilicity : The chroman structure, modified by fluorine, can be fine-tuned to achieve the optimal lipophilicity required for blood-brain barrier penetration, a prerequisite for any CNS PET tracer.

  • Synthetic Accessibility for ¹⁸F-Labeling : The phenolic hydroxyl group of a 6-hydroxychroman precursor provides a reactive handle for nucleophilic aromatic substitution with [¹⁸F]fluoride, a cornerstone of modern PET radiochemistry. While challenging on electron-rich aromatic rings, established methodologies can be adapted to achieve this transformation.

Proposed Radiosynthesis of a 6-[¹⁸F]Fluorochroman-Based PET Tracer

While specific, named PET tracers directly utilizing a simple this compound core are not extensively documented in publicly available literature, a robust and scientifically sound synthetic strategy can be proposed based on established principles of ¹⁸F-radiochemistry. The following protocol outlines a generalized approach for the synthesis of a model 6-[¹⁸F]fluorochroman derivative from a suitable precursor.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis (Offline) cluster_1 Radiosynthesis (Automated Module) precursor_synthesis Synthesis of 6-Hydroxychroman Precursor labeling Nucleophilic Substitution with Precursor precursor_synthesis->labeling f18_production [¹⁸F]Fluoride Production (Cyclotron) f18_trapping Trapping on Anion Exchange Cartridge f18_production->f18_trapping f18_elution Elution with K₂CO₃/K₂₂₂ f18_trapping->f18_elution drying Azeotropic Drying f18_elution->drying drying->labeling purification Semi-preparative HPLC Purification labeling->purification formulation Formulation in Sterile Saline purification->formulation qc Quality Control formulation->qc final_product 6-[¹⁸F]Fluorochroman Tracer qc->final_product Final Product for Injection

Caption: Generalized workflow for the synthesis of a 6-[¹⁸F]Fluorochroman-based PET tracer.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative model for the nucleophilic ¹⁸F-fluorination of an electron-rich aromatic system, a challenging but feasible reaction. The choice of precursor is critical; for this example, we will consider a diaryliodonium salt precursor of the 6-hydroxychroman, as these have been shown to be effective for the radiofluorination of non-activated aromatic rings.

Part 1: Precursor Synthesis (Offline)

  • Synthesis of the Diaryliodonium Salt Precursor :

    • The synthesis of the diaryliodonium salt precursor is a multi-step organic synthesis process that is beyond the scope of this radiolabeling protocol. It would typically involve the synthesis of a 6-hydroxychroman derivative, which is then used to prepare the corresponding diaryliodonium salt. This precursor provides an activated leaving group for the subsequent nucleophilic fluorination.

Part 2: Automated Radiosynthesis

The following steps are typically performed in an automated synthesis module to minimize radiation exposure.[5]

  • [¹⁸F]Fluoride Production and Trapping :

    • Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • The target water containing [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution and Activation of [¹⁸F]Fluoride :

    • The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110°C. This process dries the [¹⁸F]fluoride and forms the highly nucleophilic, "naked" [¹⁸F]KF/K₂₂₂ complex.

  • Nucleophilic Radiofluorination :

    • A solution of the diaryliodonium salt precursor (typically 5-10 mg) in a suitable aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) is added to the dried [¹⁸F]KF/K₂₂₂ complex.

    • The reaction vessel is sealed and heated to 120-160°C for 10-20 minutes. The ¹⁸F⁻ displaces the iodonium leaving group to form the 6-[¹⁸F]fluorochroman derivative.

  • Purification :

    • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., water/acetonitrile) and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (typically a C18 reverse-phase column).

    • The fraction corresponding to the desired 6-[¹⁸F]fluorochroman product is collected.

  • Formulation :

    • The collected HPLC fraction (in acetonitrile/water) is passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove any residual HPLC solvents.

    • The final product is eluted from the Sep-Pak with a small volume of ethanol and then diluted with sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

Part 3: Quality Control

  • Radiochemical Purity : Determined by analytical HPLC. Should be >95%.

  • Chemical Purity : Determined by analytical HPLC with UV detection, comparing to a non-radioactive standard.

  • Specific Activity : Calculated from the amount of radioactivity and the mass of the product. Typically expressed in GBq/µmol.

  • Residual Solvents : Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

  • pH and Sterility : Standard tests to ensure the final product is suitable for injection.

Table of Expected Synthesis Parameters and Results

The following table presents illustrative data based on typical values for the nucleophilic aromatic substitution on activated precursors.

ParameterTypical Value/RangeRationale/Comment
Precursor Amount 5-10 mgSufficient to ensure a good reaction rate with the no-carrier-added [¹⁸F]fluoride.
Starting [¹⁸F]Fluoride Activity 10-40 GBqDependent on cyclotron production yield.
Reaction Temperature 120-160 °CHigher temperatures are generally required for nucleophilic aromatic substitution.[6]
Reaction Time 10-20 minutesOptimized to maximize radiochemical yield while minimizing decomposition.
Radiochemical Yield (decay-corrected) 15-30%This is a realistic expectation for a multi-step automated synthesis involving a challenging fluorination step.
Total Synthesis Time 40-60 minutesFrom end of bombardment to final product. Automation is key to achieving this.[5]
Specific Activity > 50 GBq/µmolHigh specific activity is crucial for receptor imaging to avoid pharmacological effects from the injected mass.
Radiochemical Purity > 95%A standard requirement for PET radiopharmaceuticals for human use.

Potential Applications in Neuroimaging

A PET tracer based on the this compound scaffold would be a prime candidate for imaging specific neurotransmitter systems in the brain.

Diagram of Potential Application in Neuroimaging

G cluster_0 Tracer Administration & Distribution cluster_1 Target Engagement in CNS cluster_2 PET Imaging & Analysis injection IV Injection of 6-[¹⁸F]Fluorochroman Tracer bbb Blood-Brain Barrier Penetration injection->bbb binding Binding to Target Receptor (e.g., 5-HT₁ₐ) bbb->binding pet_scan PET Scan Acquisition binding->pet_scan image_recon Image Reconstruction pet_scan->image_recon quantification Quantitative Analysis (e.g., SUVR) image_recon->quantification diagnosis Neurodegenerative Diseases, Psychiatric Disorders quantification->diagnosis Diagnostic & Research Applications

Caption: Conceptual pathway from tracer injection to diagnostic application.

  • Serotonin System Imaging : Given the known affinity of chroman derivatives for 5-HT receptors, a 6-[¹⁸F]fluorochroman tracer could be developed to quantify the density and distribution of these receptors in conditions like depression, anxiety disorders, and schizophrenia.[1]

  • Neurodegenerative Diseases : Alterations in neurotransmitter systems are a hallmark of diseases like Alzheimer's and Parkinson's. A highly specific 6-[¹⁸F]fluorochroman tracer could serve as a biomarker to aid in early diagnosis, monitor disease progression, and evaluate the efficacy of novel therapeutics.[2]

  • Drug Development : Such a tracer would be an invaluable tool in pharmaceutical research, enabling in vivo occupancy studies to determine the optimal dosing for new CNS-active drugs.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the design and synthesis of novel PET imaging agents, particularly for applications in neuroscience. While the direct radiosynthesis from simple precursors presents challenges due to the electron-rich nature of the chroman ring, modern radiolabeling techniques, such as the use of diaryliodonium salt precursors, offer a viable path forward. The development of such tracers would provide powerful new tools for understanding the complex neurochemistry of the brain in health and disease. Future work should focus on the synthesis and screening of a library of this compound derivatives to identify lead compounds with optimal affinity, selectivity, and pharmacokinetic properties for PET imaging.

References

  • International Atomic Energy Agency. (n.d.). Development of 99mTc Agents for Imaging Central Neural System Receptors. IAEA Scientific and Technical Publications.
  • Research Square. (n.d.). Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion.
  • Michel, N., et al. (2018). ¹⁸F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. Pharmaceuticals (Basel).
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  • Zhang, Z., et al. (2025). Fluorinated Coumarin Derivatives as Selective PET Tracer for MAO-B Imaging. Journal of Medicinal Chemistry.
  • Müller, C., et al. (2020). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. Pharmaceuticals (Basel).
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  • Grunewald, G. L., et al. (1996). (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: a putative 5-HT1A-receptor antagonist. Journal of Medicinal Chemistry.
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  • Kim, S. W., et al. (2002). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry.
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  • Richter, S., & Wuest, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry.
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  • Mountz, J. M. (2007). PET/CT neuroimaging applications in dementia. Applied Radiology.
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Troubleshooting & Optimization

Navigating the Synthesis of 6-Fluorochroman: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 6-fluorochroman is a critical process in the development of various pharmaceuticals and research chemicals. Its successful and high-yield production is often hampered by a series of potential pitfalls, from starting material impurities to suboptimal reaction conditions. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to optimize the yield and purity of this compound.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The catalyst, often a palladium complex, may have degraded due to improper storage or handling. 2. Poor Quality Starting Materials: Impurities in the starting materials, such as 4-fluorophenol or 3-bromopropanol, can inhibit the reaction. 3. Incorrect Reaction Temperature: The reaction may be temperature-sensitive, and deviations from the optimal temperature can significantly reduce the yield.1. Catalyst Verification: Use a fresh batch of catalyst or test the activity of the current batch on a small-scale reaction. 2. Starting Material Analysis: Purify starting materials via distillation or recrystallization. Confirm purity using techniques like NMR or GC-MS. 3. Temperature Optimization: Conduct small-scale reactions at a range of temperatures to identify the optimal condition.
Formation of Significant Side Products 1. Side Reactions: The presence of moisture or oxygen can lead to undesired side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can favor the formation of side products.1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 2. Stoichiometric Control: Carefully measure and control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The product and certain impurities may have similar polarities, making separation by column chromatography challenging. 2. Thermal Instability: The product may be thermally labile, leading to decomposition during distillation.1. Alternative Purification Methods: Explore other purification techniques such as recrystallization or preparative HPLC. 2. Azeotropic Distillation: If applicable, consider azeotropic distillation to remove impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound, offering deeper insights into the experimental choices.

1. What is the most common synthetic route for this compound, and what are its key steps?

The most prevalent method for synthesizing this compound is through a multi-step process that typically involves the following key transformations:

  • Williamson Ether Synthesis: This initial step involves the reaction of a protected 3-halopropanol (e.g., 3-bromopropanol with a protecting group like TBDMS) with 4-fluorophenol in the presence of a base (e.g., potassium carbonate) to form the corresponding ether.

  • Intramolecular Cyclization: The subsequent and crucial step is an intramolecular cyclization reaction. This is often achieved through a palladium-catalyzed C-H activation/C-O bond formation.

2. How critical is the choice of catalyst in the cyclization step?

The choice of catalyst is paramount for a successful and high-yield cyclization. Palladium catalysts, such as Pd(OAc)2, in combination with a suitable ligand (e.g., a phosphine-based ligand), are commonly employed. The ligand plays a crucial role in stabilizing the palladium center and facilitating the desired bond formation. The selection of the specific ligand can significantly impact the reaction's efficiency and selectivity.

3. What are the typical reaction conditions for the synthesis of this compound?

While specific conditions can vary based on the chosen synthetic route and scale, a general set of conditions for the palladium-catalyzed cyclization step includes:

Parameter Typical Range/Condition
Catalyst Loading 1-5 mol%
Solvent Toluene, Dioxane, or DMF
Base K2CO3, Cs2CO3, or an organic base
Temperature 80-120 °C
Reaction Time 12-24 hours

4. What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A combination of analytical techniques is essential for effective reaction monitoring and product characterization:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, including starting materials, intermediates, product, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the this compound product.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.

Experimental Workflow and Methodologies

Optimized Protocol for this compound Synthesis

This protocol outlines a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.

Step 1: Synthesis of 1-(3-bromopropoxy)-4-fluorobenzene

  • To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-(3-bromopropoxy)-4-fluorobenzene.

Step 2: Intramolecular Cyclization to this compound

  • To a solution of 1-(3-bromopropoxy)-4-fluorobenzene (1.0 eq) in anhydrous toluene, add Pd(OAc)2 (0.02 eq), a suitable phosphine ligand (0.04 eq), and cesium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Visualizing the Process

To better understand the workflow and key relationships in troubleshooting, the following diagrams are provided.

cluster_synthesis This compound Synthesis Workflow start Start 4-Fluorophenol + 3-Bromopropanol ether Williamson Ether Synthesis Base (K2CO3) start->ether cyclization Intramolecular Cyclization Pd Catalyst, Ligand, Base ether->cyclization purification Purification Column Chromatography cyclization->purification product Final Product | this compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

cluster_troubleshooting Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue Low Yield/Impurity Formation cause1 Catalyst Inactivity issue->cause1 cause2 Reagent Impurity issue->cause2 cause3 Suboptimal Conditions issue->cause3 sol1 Use Fresh Catalyst cause1->sol1 sol2 Purify Reagents cause2->sol2 sol3 Optimize T, Time, Conc. cause3->sol3

Caption: A troubleshooting decision tree for this compound synthesis.

Navigating the Stereoselective Synthesis of 6-Fluorochroman: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure 6-fluorochroman is a critical step in the development of various pharmacologically active molecules.[1] However, achieving high stereoselectivity can be a significant challenge. This guide, structured as a technical support center, provides troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common hurdles encountered during their experiments.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during the stereoselective synthesis of this compound.

Issue 1: Low Enantioselectivity or a Racemic Mixture

You've run your asymmetric synthesis, but the chiral HPLC or NMR analysis shows a low enantiomeric excess (ee) or a nearly 50:50 mixture of enantiomers.

Probable Cause Explanation Recommended Solution
Ineffective Chiral Catalyst or Ligand The chosen catalyst or ligand may not be providing a sufficient energetic difference between the transition states leading to the two enantiomers. This could be due to a poor substrate-catalyst fit or catalyst deactivation.Catalyst Screening: If using a commercially available catalyst, screen a variety of chiral catalysts (e.g., organocatalysts like cinchona alkaloid derivatives or metal complexes with chiral ligands).[2][3][4] For custom catalysts, consider modifying the ligand structure to enhance steric hindrance or electronic effects that can improve enantioselection.
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to a loss of selectivity.Temperature Optimization: Run the reaction at a range of temperatures, often starting at lower temperatures (e.g., 0 °C or -20 °C) and gradually increasing if the reaction is too slow.[5][6]
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. An inappropriate solvent can lead to poor enantioselectivity.Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Aprotic solvents are often preferred to avoid interference with the catalyst.
Presence of Impurities Trace amounts of water or other impurities in the starting materials or solvents can react with and deactivate the catalyst, leading to a non-selective background reaction.Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Purify starting materials if their purity is questionable.[7]
Issue 2: Formation of Significant Side Products

Your reaction mixture shows multiple spots on TLC or peaks in GC/MS, indicating the formation of undesired byproducts.

Probable Cause Explanation Recommended Solution
Alkene Isomerization If your synthesis involves an alkene intermediate, the double bond can migrate to a more stable internal position, especially in the presence of trace acids, bases, or metal catalysts.[8]Use High-Purity Reagents: Ensure all reagents and solvents are free from contaminants that could catalyze isomerization. Control Temperature: Run the reaction at the lowest effective temperature.[8]
Over-fluorination or Undesired Fluorination In reactions involving a fluorinating agent, the reagent may react at unintended positions on the molecule, or multiple fluorine atoms may be added.[7]Control Stoichiometry: Carefully control the amount of the fluorinating agent used. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed. Lowering the temperature can also improve selectivity.[7]
Elimination Reactions For reactions involving leaving groups, elimination to form an alkene can compete with the desired substitution reaction. This is more common with sterically hindered substrates.Lower Reaction Temperature: Performing the reaction at a lower temperature can favor the desired SN2 pathway over elimination.[7]
Decomposition of Starting Material or Product The reaction conditions (e.g., strong acid or base, high temperature) may be too harsh, leading to the degradation of your starting material or the desired this compound product.Milder Reaction Conditions: Explore the use of milder catalysts, bases, or acids. Reduce the reaction temperature and time.
Issue 3: Difficulty in Product Purification

You've successfully synthesized the this compound, but separating it from the remaining starting materials, byproducts, or the other enantiomer is proving difficult.

Probable Cause Explanation Recommended Solution
Similar Polarity of Product and Impurities The desired product and a major impurity may have very similar polarities, making separation by standard column chromatography challenging.Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase is often necessary for separating enantiomers.[9]
Formation of Diastereomers If your synthesis creates more than one stereocenter, you may be forming diastereomers which can have very similar properties.[9]Chiral Resolution: Diastereomers can often be separated by standard chromatography. If you have a mixture of enantiomers, you can try to form diastereomeric salts by reacting the mixture with a chiral resolving agent. These diastereomeric salts can then be separated by crystallization or chromatography, followed by the removal of the resolving agent.[10]
Product is an Oil The purified this compound may be an oil, making it difficult to handle and assess its purity by melting point.Co-distillation or Trituration: If the product is an oil, try co-distilling it with a high-boiling point, non-reactive solvent to remove trace impurities. Alternatively, trituration with a non-polar solvent in which the impurities are soluble but the product is not can sometimes induce crystallization or solidification.

Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions about the stereoselective synthesis of this compound.

Q1: What are the most common strategies for the asymmetric synthesis of chromans?

A1: Several powerful strategies have been developed for the asymmetric synthesis of chromans, including:

  • Organocatalysis: This approach utilizes small, chiral organic molecules to catalyze the reaction. Common examples include cinchona alkaloid derivatives (like quinine and quinidine) and proline-based catalysts.[2][11][12] These catalysts can activate substrates through the formation of iminium or enamine intermediates.[13][14]

  • Transition-Metal Catalysis: Chiral complexes of transition metals like palladium, rhodium, and copper are widely used.[15][16][17] These catalysts can facilitate a variety of transformations, including asymmetric allylic alkylations and cycloadditions.[15][18]

  • Bifunctional Catalysis: This strategy employs catalysts that have both a Lewis acid and a Lewis base functionality, or a Brønsted acid and a Brønsted base.[3][4][19] This allows for the simultaneous activation of both the nucleophile and the electrophile in a highly organized transition state, often leading to excellent stereocontrol.[14]

Q2: How does the fluorine atom in this compound influence the synthesis strategy?

A2: The fluorine atom at the 6-position has several effects:

  • Electronic Effects: Fluorine is a highly electronegative atom, which can influence the reactivity of the aromatic ring. This can affect the rates of electrophilic aromatic substitution reactions that might be used to construct the chroman core.

  • Building Block vs. Late-Stage Fluorination: You can either start with a pre-fluorinated building block, such as 4-fluorophenol, or introduce the fluorine atom at a later stage of the synthesis.[20][21] The "building block" approach is often more straightforward, while "late-stage fluorination" can be more challenging but offers more flexibility in diversifying analogs.[21]

  • Analytical Characterization: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, which can be a powerful tool for monitoring reaction progress and assessing the purity of the final product.[22]

Q3: My chosen catalytic system is not providing the desired enantioselectivity. What are the first parameters I should investigate for optimization?

A3: When facing low enantioselectivity, a systematic optimization of reaction conditions is crucial. The first parameters to investigate are typically:

  • Catalyst/Ligand Structure: Even small changes to the structure of the chiral catalyst or ligand can have a profound impact on stereoselectivity. If possible, screen a small library of related catalysts.[23]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalytic cycle. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane, acetonitrile).[5]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity, but may also decrease the reaction rate.[6]

  • Concentration: The concentration of the reactants can sometimes affect the aggregation state of the catalyst or the rate of side reactions.

Q4: What are the key considerations for choosing between an organocatalytic and a transition-metal-catalyzed approach?

A4: The choice between organocatalysis and transition-metal catalysis depends on several factors:

Factor Organocatalysis Transition-Metal Catalysis
Cost and Availability Organocatalysts are often derived from readily available natural products (e.g., amino acids, alkaloids) and can be less expensive.[12]Transition-metal catalysts, especially those with precious metals like palladium and rhodium, can be more expensive.[18]
Sensitivity Organocatalysts are generally less sensitive to air and moisture compared to many transition-metal catalysts.[14]Many transition-metal catalysts require strictly anhydrous and anaerobic conditions.
Reaction Scope The scope of reactions that can be catalyzed by a particular class of organocatalysts can sometimes be narrower.Transition metals can catalyze a very broad range of transformations.[17]
Toxicity Organocatalysts are generally considered to have lower toxicity, which is a significant advantage in pharmaceutical synthesis.Trace amounts of residual heavy metals from the catalyst can be a concern in the final drug product and require careful purification.

Experimental Workflow & Visualization

General Workflow for Catalyst Screening in Asymmetric Chroman Synthesis

The following diagram illustrates a typical workflow for screening catalysts to optimize the enantioselective synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision Prep Prepare Stock Solutions: - Starting Materials - Internal Standard Array Set up Reaction Array (e.g., in vial block or multi-well plate) Prep->Array AddCat Add Catalysts (one per reaction vessel) Array->AddCat AddReact Add Reactants & Solvent AddCat->AddReact React Run Reactions (controlled temperature and time) AddReact->React Quench Quench Reactions React->Quench Sample Prepare Samples for Analysis (e.g., filtration, dilution) Quench->Sample Analyze Analyze by Chiral HPLC or GC (determine yield and ee) Sample->Analyze Data Tabulate and Compare Results Analyze->Data Select Select Optimal Catalyst Data->Select Optimize Further Optimization (solvent, temp., conc.) Select->Optimize

Caption: A typical workflow for screening catalysts.

Logical Relationship in Troubleshooting Low Enantioselectivity

This diagram outlines the logical steps to take when troubleshooting a reaction that results in low enantiomeric excess.

G Start Low Enantioselectivity Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckConditions Confirm Anhydrous & Inert Conditions Start->CheckConditions OptimizeTemp Optimize Reaction Temperature (usually lower) CheckPurity->OptimizeTemp If pure CheckConditions->OptimizeTemp If correct OptimizeSolvent Screen Different Solvents OptimizeTemp->OptimizeSolvent ScreenCatalyst Screen Different Catalysts/Ligands OptimizeSolvent->ScreenCatalyst Success Improved Enantioselectivity ScreenCatalyst->Success

Caption: Troubleshooting low enantioselectivity.

References

  • Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC
  • Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organoc
  • Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis | Request PDF - ResearchG
  • Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid C
  • Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications | Journal of the American Chemical Society
  • Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organoc
  • Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives - ResearchG
  • Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex - Organic Chemistry Frontiers (RSC Publishing)
  • Technical Support Center: Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman - Benchchem
  • Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman deriv
  • A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google P
  • Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists - PubMed
  • Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Optimization of the reaction conditions for the selective synthesis of...
  • Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol).
  • "common side reactions of 1-Hexene, 6-fluoro- in synthesis" - Benchchem
  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing)
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC
  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - ScienceOpen
  • Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance - Benchchem
  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - ScienceOpen
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI
  • Preparation method of this compound-2-formic acid - Google P
  • A Comparative Guide to Fluorination Strategies in Organic Synthesis: The Building Block Approach vs.
  • Organocatalytic asymmetric synthesis of P-stereogenic molecules - Frontiers
  • Toward the ideal synthesis. New transition metal- catalyzed reactions inspired by novel medicinal leads* - Pure and Applied Chemistry
  • Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activ
  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes
  • Recyclable Organocatalysts for a One-Pot Asymmetric Synthesis of 2-Fluorocyclohexanols Bearing Six Contiguous Stereocenters | Request PDF - ResearchG
  • Transition-metal-catalyzed methods for synthesis of fluorenes | Request PDF - ResearchG
  • Modern Synthetic Procedures for the Fluorin
  • The Analysis of Two Distinct Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine - PMC
  • Enantioselective approach to the asymmetric synthesis of (6R)- hydroxymethyl-5,6-dihydro-2H-pyran-2 - SciSpace
  • Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC
  • A novel process for the preparation of [(R,S)/ (S,R)] and [(S,S)/ (R,R)
  • Assembly of Fluorinated Chromanones via Enantioselective Tandem Reaction - The Royal Society of Chemistry
  • Stereoselective synthesis of unnatural (2S,3S)-6-hydroxy-4-sphingenine-containing sphingolipids - Organic & Biomolecular Chemistry (RSC Publishing)
  • Stereoselective total synthesis of skew-tetramantane - PubMed

Sources

Technical Support Center: Purification of 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluorochroman. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity this compound from complex reaction mixtures. Drawing upon established chemical principles and field-proven insights, this document will navigate you through common challenges and frequently asked questions, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.

Poor Separation of this compound from a Close-Eluting Impurity in Column Chromatography

Question: My column chromatography is not effectively separating this compound from an impurity with a very similar Rf value. How can I improve the resolution?

Answer:

Achieving baseline separation of compounds with similar polarities is a common challenge in column chromatography. Here is a systematic approach to enhance resolution:

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Decrease Solvent Polarity: If using a normal-phase system (e.g., silica gel with a hexane/ethyl acetate gradient), reduce the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of both compounds, potentially leading to better separation.[1][2]

    • Utilize an Isocratic Elution: Instead of a gradient, use a pre-determined solvent mixture with low polarity. This can improve separation by allowing the compounds more time to interact with the stationary phase.

    • Introduce a Third Solvent: Adding a small percentage of a third solvent with a different polarity (e.g., dichloromethane or tert-butyl methyl ether) can alter the selectivity of the separation.

  • Modify the Stationary Phase:

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a functionalized silica gel (e.g., amino- or cyano-bonded).[3]

    • Use a Finer Mesh Silica Gel: A smaller particle size of the stationary phase increases the surface area and can lead to improved separation, although it may also result in slower flow rates.

  • Adjust Column Parameters:

    • Increase Column Length: A longer column provides more theoretical plates for the separation to occur.

    • Decrease Column Diameter: A narrower column can minimize band broadening.[4]

    • Optimize Loading: Ensure the crude material is loaded onto the column in a minimal amount of solvent to create a narrow starting band.[1]

Causality Explained: The separation in column chromatography is based on the differential partitioning of analytes between the stationary and mobile phases. By modifying the mobile phase composition, you alter the competition for binding sites on the stationary phase. Decreasing the mobile phase polarity increases the interaction of polar compounds with the silica gel, leading to longer retention and potentially better resolution. Using a different stationary phase changes the nature of the interactions (e.g., from polar-polar to dipole-dipole), which can significantly affect the elution order and separation.

This compound is Decomposing on the Silica Gel Column

Question: I am observing streaking on my TLC plate and a lower-than-expected yield after column chromatography, suggesting my this compound may be degrading. What can I do to prevent this?

Answer:

While this compound is generally stable, the acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive compounds. Fluorinated compounds can also be susceptible to certain interactions.[5]

Step-by-Step Troubleshooting:

  • Deactivate the Silica Gel:

    • Add Triethylamine: Prepare a slurry of your silica gel in the chosen solvent system and add 0.1-1% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as your stationary phase.

  • Minimize Contact Time:

    • Use Flash Chromatography: Employing positive pressure to accelerate the elution will reduce the time your compound spends on the column.

    • Optimize the Solvent System: Start with a slightly more polar solvent system than what was determined by TLC to expedite the elution of your product.

  • Work at Lower Temperatures:

    • Run the Column in a Cold Room: If the compound is particularly sensitive, performing the chromatography at a lower temperature can slow down the rate of decomposition.

  • Consider Alternative Purification Methods:

    • Recrystallization: If your this compound is a solid, recrystallization can be an excellent, non-destructive purification method.[6][7]

    • Preparative HPLC: For high-purity requirements and small-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) can be very effective.[8]

Causality Explained: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can act as catalysts for degradation reactions like hydrolysis or rearrangements. Neutralizing these acidic sites with a base like triethylamine or using a less acidic stationary phase like alumina can prevent this decomposition. Minimizing the time the compound is in contact with the stationary phase and reducing the temperature are general strategies to mitigate any potential degradation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis, handling, and analysis of this compound.

1. What are the most common byproducts in the synthesis of this compound and how do they arise?

Common byproducts often depend on the specific synthetic route. However, some frequently encountered impurities include:

  • Unreacted Starting Materials: Such as 4-fluorophenol or other precursors.

  • Incomplete Cyclization Products: Intermediates like 3-(4-fluorophenoxy)propanoic acid may persist if the cyclization reaction does not go to completion.[9]

  • Over-oxidation or Reduction Products: Depending on the reagents used, the chroman ring system can be further oxidized or reduced.

  • Positional Isomers: If the starting materials have multiple reactive sites, isomers of this compound may be formed.

  • Self-Condensation Products: Starting materials, particularly aldehydes or ketones used in certain synthetic pathways, can undergo self-condensation.[10]

2. What is a recommended starting solvent system for flash chromatography of this compound on silica gel?

A good starting point for developing a solvent system for the flash chromatography of this compound on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on the chroman structure, a typical starting ratio would be in the range of 95:5 to 80:20 (Hexane:Ethyl Acetate) . It is crucial to first determine the optimal solvent system by running a Thin Layer Chromatography (TLC) of your crude reaction mixture. The ideal solvent system should give your desired this compound an Rf value between 0.2 and 0.4.

3. How can I confirm the purity and identity of my final this compound product?

A combination of analytical techniques is essential to confirm the purity and structural identity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the protons on the chroman ring system and their respective chemical environments.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: Is crucial for confirming the presence and chemical shift of the fluorine atom on the aromatic ring. The expected chemical shift for an aromatic fluorine is typically in the range of -110 to -120 ppm.[11]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Using a UV detector, HPLC is an excellent method for determining the purity of your compound.[8][11] Purity is typically assessed by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity, especially for volatile impurities.[11]

4. What are the key safety precautions to take when handling this compound and its precursors?

It is imperative to handle all chemicals with care and to consult the Safety Data Sheet (SDS) for specific compounds.[12][13][14] General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]

  • Handling: Avoid contact with skin and eyes.[12] In case of contact, rinse immediately with plenty of water.[12]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[12]

III. Data Summary and Experimental Protocols

Table 1: Typical Solvent Systems for Purification of Chroman Derivatives
Purification MethodStationary PhaseTypical Mobile Phase (Starting Ratios)
Flash ChromatographySilica GelHexane/Ethyl Acetate (95:5 to 80:20)
Flash ChromatographyAlumina (Neutral)Dichloromethane/Hexane (10:90 to 50:50)
Preparative TLCSilica GelToluene/Ethyl Acetate (90:10)
Protocol 1: General Procedure for Flash Column Chromatography
  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the eluent through until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure if necessary (flash chromatography).

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

IV. Visualized Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_thermally_stable->column_chrom No distillation Distillation / Kugelrohr is_thermally_stable->distillation Yes high_purity_needed High purity required? prep_hplc Preparative HPLC high_purity_needed->prep_hplc Yes final_product Pure this compound high_purity_needed->final_product No column_chrom->high_purity_needed recrystallization->high_purity_needed distillation->high_purity_needed prep_hplc->final_product

Caption: Decision tree for selecting an appropriate purification method.

Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation

Chromatography_Troubleshooting start Poor Separation (Co-elution) optimize_mobile Optimize Mobile Phase (Decrease Polarity / Isocratic / Add 3rd Solvent) start->optimize_mobile check_separation1 Improved Separation? optimize_mobile->check_separation1 change_stationary Change Stationary Phase (Alumina / Functionalized Silica) check_separation1->change_stationary No success Successful Separation check_separation1->success Yes check_separation2 Improved Separation? change_stationary->check_separation2 adjust_column Adjust Column Parameters (Longer / Narrower Column) check_separation2->adjust_column No check_separation2->success Yes check_separation3 Improved Separation? adjust_column->check_separation3 check_separation3->success Yes consider_alt Consider Alternative Method (e.g., Preparative HPLC) check_separation3->consider_alt No

Caption: Troubleshooting workflow for poor chromatographic separation.

V. References

  • This compound-4-one - SAFETY DATA SHEET. (2025). Retrieved from

  • This compound-4-one|High-Purity Research Chemical - Benchchem. (n.d.). Retrieved from

  • How to avoid common pitfalls in chromone synthesis - Benchchem. (n.d.). Retrieved from

  • Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline - Benchchem. (n.d.). Retrieved from

  • Safety Data Sheet - Fluorochem. (2024). Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Retrieved from

  • Synthesis of 6-Chloro-8-fluorochroman-4-one: An Application Note and Detailed Protocol - Benchchem. (n.d.). Retrieved from

  • Recrystallization and Crystallization. (n.d.). Retrieved from

  • Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. (n.d.). Retrieved from

  • Six Suggestions for Successful Column Chromatography | Biocompare. (2020). Retrieved from

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed. (n.d.). Retrieved from

  • Column chromatography - YouTube. (2018). Retrieved from

  • O Chem Column Chromatography (cc) - YouTube. (2012). Retrieved from

  • Purification of 2,6-Dimethoxytoluene by recrystallization from pentane - Benchchem. (n.d.). Retrieved from

Sources

Technical Support Center: Synthesis of 6-Fluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluorochroman and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and decision points in synthesizing this valuable heterocyclic scaffold. As a key intermediate in the development of pharmaceuticals like Nebivolol, achieving high efficiency and purity in its synthesis is paramount.[1][2][3] This document provides in-depth, experience-driven troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Section 1: Overview of Predominant Synthesis Routes

The synthesis of the this compound core typically originates from p-fluorophenol and proceeds through the formation of a chroman-4-one or chromene intermediate, followed by reduction or cyclization steps. The choice of route often depends on the desired substitution at the 2-position (e.g., carboxylic acid, methanol, epoxide) and the availability of starting materials.

Two common pathways are summarized below:

  • Route A: From p-Fluorophenol via Chromene-2-carboxylic Acid: This robust and high-yielding route involves the reaction of p-fluorophenol with dimethyl butynedioate, followed by cyclization and catalytic hydrogenation.[3][4]

  • Route B: From p-Fluorophenol via Fries Rearrangement: This classic approach involves forming a key 2-hydroxy-5-fluoroacetophenone intermediate, which is then elaborated to the chromene ring system before subsequent reduction and modification.[5]

The following diagram illustrates a generalized workflow for Route A, which is often preferred for its efficiency.

G A p-Fluorophenol + Dimethyl Butynedioate B 2-(p-Fluorophenoxy) butenedioic acid A->B Addition Reaction (e.g., Triethylamine catalyst) C 6-Fluoro-4-oxo-4H-chromene- 2-carboxylic acid B->C Intramolecular Cyclization (e.g., H₂SO₄) D This compound- 2-carboxylic acid C->D Catalytic Hydrogenation (e.g., Pd/C, H₂) E Further Derivatization (e.g., (this compound-2-yl)methanol) D->E Reduction (e.g., LiAlH₄ or DIBAL-H)

Caption: Generalized workflow for the synthesis of this compound derivatives via Route A.

Section 2: Troubleshooting Guide (By Synthesis Stage)

This section addresses specific problems you may encounter during key transformations in a question-and-answer format.

Stage 1: Intramolecular Cyclization to Form the Chromone/Chromanone Core

Q: My cyclization of 2-(p-fluorophenoxy)butenedioic acid with sulfuric acid is resulting in a low yield and significant charring. What's going wrong?

A: This is a common issue in Friedel-Crafts type acylations. The culprit is often related to reaction conditions and substrate purity.

  • Causality: Concentrated sulfuric acid is not only a catalyst but also a strong dehydrating and oxidizing agent. If the reaction temperature is too high or the substrate contains impurities, it can lead to sulfonation and oxidative decomposition (charring) of your aromatic starting material.

  • Troubleshooting Steps:

    • Verify Substrate Purity: Ensure your diacid intermediate is thoroughly dried and free of residual solvents or reagents from the previous step. Impurities can be a nucleation point for decomposition.

    • Control Temperature: This reaction is often exothermic upon mixing. Maintain a strict temperature profile, typically between 25–30°C, using an ice bath for initial mixing and careful monitoring throughout.[4] Do not allow the temperature to exceed this range.

    • Acid Concentration: Use a high concentration of sulfuric acid (≥90%) as water content can impede the reaction. Some protocols have found success with polyphosphoric acid (PPA) as an alternative, which can sometimes offer milder conditions.[6]

    • Quenching: Quench the reaction by pouring the mixture carefully onto crushed ice. This dissipates heat rapidly and precipitates the product, minimizing degradation that can occur during a slow quench. The product can then be isolated by filtration.[4]

Stage 2: Catalytic Hydrogenation of the Chromene Intermediate

Q: During the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using Pd/C, I'm getting incomplete conversion and/or recovering my catalyst is difficult. How can I improve this step?

A: Catalytic hydrogenation is a powerful step, but its efficiency hinges on catalyst activity, hydrogen pressure, and reaction setup.

  • Causality: Incomplete conversion suggests either poor catalyst activity (poisoning), insufficient hydrogen pressure/availability, or non-optimal reaction time and temperature. Difficulty in catalyst recovery is usually a physical problem related to the particle size of the catalyst and the filtration method.

  • Troubleshooting Steps:

    • Catalyst Quality & Loading: Use a fresh, high-quality 5% or 10% Pd/C catalyst. The catalyst is recoverable by filtration, but its activity may decrease with each recycle.[4] Ensure you are using an adequate catalytic amount. A typical loading is around 5-10% by weight relative to the substrate.

    • Reaction Conditions: This hydrogenation requires elevated pressure and temperature. Conditions of 2.0 MPa (approx. 290 psi) of hydrogen pressure at 70–80°C are reported to be effective.[4][7] Ensure your hydrogenation apparatus (e.g., a Parr shaker) is properly sealed and maintaining pressure.

    • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. When the pressure in the reactor remains stable for about half an hour, the reaction is typically complete.[7] You can also take aliquots (carefully, after depressurizing) to monitor by TLC or HPLC.

    • Catalyst Filtration: After the reaction, allow the mixture to cool completely. The Pd/C catalyst can be filtered through a pad of Celite® to ensure complete removal of fine particles. Wash the Celite pad with the reaction solvent (e.g., acetic acid or ethanol) to recover any adsorbed product.[5][7]

G start Low Yield or Incomplete Conversion in Hydrogenation q1 Is the catalyst fresh and of high quality? start->q1 a1_yes Check Reaction Parameters q1->a1_yes Yes a1_no Replace with fresh Pd/C catalyst q1->a1_no No q2 Is H₂ pressure stable and at target (e.g., 2.0 MPa)? a1_yes->q2 a1_no->start Re-run a2_yes Increase reaction time or temperature (to 70-80°C) q2->a2_yes Yes a2_no Check for leaks in the hydrogenation apparatus q2->a2_no No end Problem Solved: High Yield Achieved a2_yes->end a2_no->start Fix & Re-run

Sources

troubleshooting guide for nebivolol synthesis from 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nebivolol Synthesis

Welcome to the technical support resource for the synthesis of Nebivolol, a selective β1-receptor antagonist. This guide is designed for researchers, chemists, and process development professionals engaged in the multi-step synthesis of Nebivolol, with a specific focus on routes commencing from 6-fluorochroman derivatives. Nebivolol's complex stereochemistry, featuring four chiral centers, presents unique synthetic challenges.[1][2] This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to address common issues encountered during synthesis and purification.

Part 1: Synthesis of the Key Epoxide Intermediate: (±)-6-Fluoro-2-(oxiran-2-yl)chroman

The synthesis of Nebivolol commonly proceeds via the coupling of two key chiral fragments derived from this compound.[3][4] One of the most critical intermediates is the epoxide, 6-fluoro-2-(oxiran-2-yl)chroman.[5][6] The preparation and purification of this intermediate are pivotal for the success of the entire synthetic route.

Diagram: General Synthesis Pathway of Nebivolol

G cluster_0 Epoxide Synthesis cluster_1 Amine Fragment Synthesis cluster_2 Coupling & Final Product A This compound-2- carboxylic acid B This compound-2- carbaldehyde A->B Reduction & Oxidation C (±)-[1S(R)] & [1S(S)] 6-Fluoro-2-(oxiran-2-yl)chroman (Diastereomeric Mixture) B->C Epoxidation (e.g., with a sulfur ylide) D Separated Epoxide Diastereomers C->D Chromatography or Crystallization E Separated Epoxide Diastereomer A F (±)-[1S(R)]-6-fluoro-3,4-dihydro-α- [[(phenylmethyl)amino]methyl]- 2H-1-benzopyran-2-methanol E->F Ring opening with Benzylamine G N-benzyl-Nebivolol F->G H Nebivolol G->H Catalytic Debenzylation I Nebivolol HCl H->I Salt Formation (HCl)

Caption: Generalized synthetic workflow for Nebivolol.

FAQs: Epoxide Synthesis and Purification

Question 1: My conversion of this compound-2-carbaldehyde to the epoxide is low, and I'm observing significant side products. What are the likely causes?

Answer: Low yield in the epoxidation step is a common hurdle. The aldehyde precursor itself can be unstable, prone to polymerization or side reactions if not handled correctly.[7] The choice of epoxidation reagent is also critical.

  • Causality: Traditional methods using sulfur ylides (e.g., from trimethylsulfonium iodide and a base) are effective but sensitive to reaction conditions. The aldehyde's purity is paramount; impurities can quench the ylide or catalyze degradation pathways. Temperature control is also vital. Exothermic reactions can lead to uncontrolled side reactions.

  • Troubleshooting Protocol:

    • Verify Aldehyde Purity: Ensure the this compound-2-carbaldehyde is pure before use. If it has been stored, consider purification by flash chromatography.[8]

    • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde and ylide.

    • Temperature Management: Maintain the recommended temperature for ylide formation (often 0°C or below) and during the addition of the aldehyde. A slow, controlled addition of the aldehyde to the ylide solution is recommended to manage the reaction exotherm.

    • Reagent Stoichiometry: Ensure the correct stoichiometry of the sulfur ylide precursor and base. An excess of base can sometimes lead to side reactions with the aldehyde.

Question 2: I am struggling to separate the diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman using column chromatography. The fractions are always cross-contaminated. How can I improve the separation?

Answer: The separation of the (R,S)- and (R,R)-epoxide diastereomers is a well-documented challenge in Nebivolol synthesis, often requiring chromatographic separation.[7][9][10] Achieving high diastereomeric purity is crucial as it dictates the stereochemistry of the final product.

  • Expertise & Causality: These diastereomers have very similar polarities, making baseline separation on standard silica gel difficult. The efficiency of the separation depends heavily on the choice of the mobile phase and the column parameters.

  • Troubleshooting Protocol & Data:

    • Optimize Mobile Phase: A systematic screen of solvent systems is the first step. While many patents describe various systems, a common starting point is a hexane/ethyl acetate or heptane/ethyl acetate gradient.[11] Sometimes, adding a small amount of a more polar solvent like isopropanol or dichloromethane can enhance selectivity.

    • Advanced Chromatography: For industrial-scale production where traditional chromatography is less economical, techniques like Counter-Current Chromatography (CPC) have been shown to be highly effective. A ternary system of n-hexane/methanol/water has been reported to yield both diastereomers with >99% purity.[12]

    • Consider Fractional Crystallization: In some cases, one of the diastereomers may be induced to crystallize from a specific solvent system, leaving the other enriched in the mother liquor.[11] This requires careful screening of solvents and temperature profiles.

Separation Technique Typical Purity Achieved Key Considerations
Flash Chromatography 90-98%Requires careful optimization of solvent gradient and high-quality silica.
Preparative HPLC >99%High cost, low throughput, often not viable for large scale.[13]
Counter-Current Chromatography (CPC) >99%Excellent for scale-up, avoids solid stationary phase, high yield.[12]
Fractional Crystallization Variable, can be >99% for one isomerDependent on finding suitable crystallization conditions; may not work for all mixtures.

Part 2: The Coupling Reaction and Stereochemical Control

The core of the Nebivolol molecule is formed by the nucleophilic attack of an amino alcohol on the epoxide ring. This step creates the central nitrogen linkage and sets two of the four chiral centers.

Diagram: Troubleshooting the Coupling Reaction

G Start Start Coupling Reaction: Epoxide + Amino Alcohol LowYield Issue: Low Yield of N-benzyl-Nebivolol Start->LowYield Impurity Issue: Multiple Stereoisomers Detected by HPLC Start->Impurity Sol_Yield1 Check Purity of Reactants: Epoxide & Amine must be >98% LowYield->Sol_Yield1 Cause: Impure Reactants? Sol_Yield2 Increase Reaction Time/ Temperature (e.g., reflux in Methanol) LowYield->Sol_Yield2 Cause: Incomplete Reaction? Sol_Yield3 Ensure Proper Solvent: Alcohols (Methanol, Isopropanol) are common LowYield->Sol_Yield3 Cause: Incorrect Conditions? Sol_Imp1 Verify Diastereomeric Purity of Starting Materials Impurity->Sol_Imp1 Cause: Contaminated Intermediates? Sol_Imp3 Optimize Isolation: Use selective crystallization (e.g., with diisopropyl ether) to isolate the desired (SRRR + RSSS) pair Impurity->Sol_Imp3 Cause: Poor Isolation? End Proceed to Debenzylation Sol_Yield1->End Sol_Yield2->End Sol_Yield3->End Sol_Imp2 Re-purify Intermediates: Recrystallize Amine or Re-run Epoxide Column Sol_Imp1->Sol_Imp2 Sol_Imp2->End Sol_Imp3->End

Caption: Decision tree for troubleshooting the key coupling step.

FAQs: Coupling, Purification, and Stereoisomerism

Question 3: My final Nebivolol product contains a high percentage of undesired diastereomers (e.g., RSRR and SRSS). How can I remove them?

Answer: The formation of multiple diastereomers is a direct consequence of using stereochemically impure intermediates or non-selective reaction conditions. The desired product is a racemic mixture of the d-nebivolol (SRRR) and l-nebivolol (RSSS) enantiomers.[14][15]

  • Trustworthiness & Causality: The stereochemical outcome of the coupling reaction is predetermined by the stereochemistry of your epoxide and amino alcohol fragments. If your (R,S)-epoxide is contaminated with the (R,R)-epoxide, you will inevitably form undesired diastereomers. Post-synthesis purification is possible but challenging.

  • Troubleshooting Protocol:

    • Prevention is Key: The most robust solution is to ensure the diastereomeric purity of your starting fragments before the coupling reaction. Re-purify the intermediates if necessary.

    • Selective Crystallization: The different diastereomeric pairs of N-benzyl Nebivolol or Nebivolol itself have different solubilities. Several patents describe methods to selectively crystallize the desired (SRRR + RSSS) pair away from the undesired ones. Solvents like diisopropyl ether have been shown to be effective for isolating the desired N-benzyl Nebivolol intermediate.[16] Similarly, treatment with oxalic acid can selectively precipitate the oxalate salt of the desired isomers.[17]

    • Low-Temperature Isolation: Some procedures report that isolating the coupled product at very low temperatures (-5 to -25°C) can significantly enhance the purity of the desired stereoisomers in the crystalline solid.[17]

Question 4: The final debenzylation step via catalytic hydrogenation is slow and incomplete. What can I do to improve this?

Answer: Incomplete debenzylation of N-benzyl-Nebivolol is a common issue that can complicate final purification. The efficiency of this step depends on the catalyst, solvent, pressure, and temperature.

  • Expertise & Causality: The benzyl group must be removed to yield the final active pharmaceutical ingredient. The catalyst, typically Palladium on Carbon (Pd/C), can become poisoned by impurities carried over from previous steps. The reaction conditions also play a significant role.

  • Troubleshooting Protocol:

    • Catalyst Choice and Loading: Ensure you are using a high-quality catalyst (e.g., 10% Pd/C). Catalyst loading is typically 5-10 mol%. In some cases, using a different catalyst like Pd(OH)2 (Pearlman's catalyst) can be more effective, especially if catalyst poisoning is suspected.[10]

    • Solvent System: The reaction is often performed in alcoholic solvents like methanol or ethanol. Some protocols suggest using a mixture of acetic acid and water, which can improve substrate solubility and reaction rates.[10]

    • Hydrogen Pressure and Temperature: While some hydrogenations can be run at atmospheric pressure, increasing the pressure of hydrogen gas (e.g., to 50-60 psi) will significantly increase the reaction rate. Gentle heating (e.g., to 40-50°C) can also be beneficial, but monitor for potential side reactions.

    • Purity of Substrate: Ensure the N-benzyl-Nebivolol is free from impurities, particularly sulfur-containing compounds or residual bases that can poison the palladium catalyst. An extra purification step before hydrogenation may be necessary.

Question 5: How can I confirm the stereoisomeric purity of my final Nebivolol HCl product?

Answer: Confirming the stereoisomeric purity is essential. Due to the identical physical properties of enantiomers and similar properties of diastereomers, specialized analytical techniques are required.

  • Authoritative Grounding: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the stereoisomers of Nebivolol.[18][19]

  • Methodology:

    • Column: An amylose-based chiral stationary phase, such as Chiralpak AD-3 or similar, is highly effective.[18][20]

    • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane, ethanol, isopropanol, and an amine modifier like diethanolamine (DEA). A reported ratio is 42:45:13:0.1 (v/v/v/v).[18] The amine is crucial for good peak shape.

    • Detection: UV detection at 280 nm is standard.

    • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to ensure reliable results.[18]

References

  • Jadhav, S. B., Shringare, K. P., & Vanamore, S. A. (2020). Preparative separation of nebivolol isomers by improved throughput reverse phase tandem two column chromatography. Chirality, 32(11), 1324–1335. [Link]
  • Siebert, G. A., & Daniels, B. S. (2008). Stereochemical comparison of nebivolol with other beta-blockers. Cardiovascular drugs and therapy, 22(4), 333–339. [Link]
  • Rao, R. N., Kumar, D. P., & Kumar, V. (2014). A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase. Journal of chromatographic science, 52(9), 1051–1058. [Link]
  • Rohm and Haas. (2025). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography.
  • Google Patents. (2014). CN103833717A - Synthetic method of nebivolol.
  • Xue, J., et al. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. [Link]
  • Hassan, Y. A., El-Bagary, R. I., & Elkady, E. F. (2011). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. Die Pharmazie, 66(10), 754–757. [Link]
  • ResearchGate. (2008). Stereochemical comparison of nebivolol with other β-blockers. [Link]
  • Google Patents. (2013). CA2668436C - Process for preparing nebivolol.
  • Ignarro, L. J. (2008). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Cardiovascular & hematological agents in medicinal chemistry, 6(3), 156–161. [Link]
  • ResearchGate. (2018). HPLC Enantiomeric resolution of nebivolol on normal and reversed amylose based chiral phases. [Link]
  • Ignarro, L. J. (2008). Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
  • Google Patents. (2012).
  • European Patent Office. (2021).
  • European Patent Office. (2014).
  • Jas, G., et al. (2012). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E, 68(Pt 1), o167. [Link]
  • IP.com. (2010). Process For Preparation Of 6 Fluoro 3,4 Dihydro 2 H 1 Benzopyran 2 Carboxaldehyde. [Link]
  • Google Patents. (2006). WO2006025070A2 - Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol.
  • ResearchGate. (2017). (PDF) Synthesis of Enantiopure Beta-Blocker (+)
  • Google Patents. (2008). EP1919888A2 - Method for producing nebivolol.
  • ResearchGate. (2004). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]
  • Quick Company. (2007).
  • LookChem. (n.d.). 6-Fluoro-2-(oxiran-2-yl)chroman. [Link]
  • Molbase. (n.d.). Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. [Link]
  • Google Patents. (2014).
  • Google Patents. (2016).
  • European Patent Office. (2012).
  • European Patent Office. (2022).
  • Google Patents. (2017).
  • van de Water, A., et al. (1988). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Arzneimittel-Forschung, 38(3A), 419–423. [Link]
  • CRO SPLENDID LAB. (n.d.). (2R, 2S)-6-Fluoro-2-(2-oxiranyl)chromane. [Link]
  • Google Patents. (2012).
  • Google Patents. (2008).
  • Google Patents. (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde.
  • Google Patents. (2011).
  • PubChem. (n.d.). 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. [Link]
  • Google Patents. (2009). KR100896266B1 - Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol.
  • Google Patents. (2013).

Sources

Technical Support Center: Synthesis of 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 6-Fluorochromane-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common challenges encountered during this synthesis. As a vital intermediate in the pharmaceutical industry, particularly for cardiovascular drugs like Nebivolol, achieving a high-yield, high-purity synthesis is critical.[1]

Section 1: The Primary Synthetic Pathway

The most prevalent and efficient method for synthesizing 6-Fluorochromane-2-carboxylic acid involves the catalytic hydrogenation of its chromone precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[2][3] This reaction reduces both the ketone and the double bond of the pyran ring to yield the desired saturated chromane structure.[2]

Typical Reaction Conditions:

Parameter Value Source
Precursor 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid [2][3]
Catalyst Palladium on activated carbon (5% Pd/C) [2][3]
Solvent Glacial Acetic Acid [2][3]
Hydrogen Pressure 2.0 MPa (approx. 15-20 kg) [3]
Temperature 70-80 °C [2][3]

| Atmosphere | Inert (Nitrogen purge) followed by Hydrogen |[2][3] |

The workflow involves charging an autoclave with the precursor, catalyst, and solvent, followed by pressurizing with hydrogen and heating.[3] Reaction completion is monitored by the stabilization of hydrogen pressure and confirmed using Thin Layer Chromatography (TLC).[3]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Precursor 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Reaction Catalytic Hydrogenation (70-80°C, 2.0 MPa H₂) Precursor->Reaction Reagents H₂, 5% Pd/C, Acetic Acid Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Workup: 1. Filter Catalyst 2. Concentrate Solvent Purified 6-Fluorochromane-2-carboxylic acid (>99% Purity) Crude->Purified Purification: Precipitation/Recrystallization

Figure 1. General workflow for the synthesis of 6-Fluorochromane-2-carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Conversion of Starting Material

  • Symptom: TLC analysis shows a significant amount of the starting chromone precursor remaining, even after extended reaction times. Hydrogen uptake is minimal or stalls prematurely.

  • Probable Cause A: Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst is the most common point of failure. It can be deactivated by atmospheric exposure, impurities in the solvent or starting material (e.g., sulfur compounds), or simply by age.

  • Suggested Solution:

    • Use Fresh Catalyst: Always use fresh, high-quality Pd/C from a reputable supplier. If using an older bottle, ensure it has been stored correctly under an inert atmosphere.

    • Handle Catalyst Properly: Minimize the catalyst's exposure to air. Weigh it quickly and add it to the reaction vessel under a stream of nitrogen. For larger scales, using a wet catalyst (e.g., 50% water content) is a common industrial practice to ensure safety and stability.[3]

    • Ensure Inert Atmosphere: Before introducing hydrogen, thoroughly purge the autoclave with an inert gas like nitrogen to remove all oxygen.[2][3] Oxygen can damage the catalyst and create a potential safety hazard with hydrogen.

  • Probable Cause B: Insufficient Hydrogen Pressure/Leaks: The reaction is pressure-dependent. If the autoclave has a leak, it will be impossible to maintain the required hydrogen pressure for the reaction to proceed to completion.

  • Suggested Solution:

    • Leak Test: Before starting the reaction, always perform a leak test on the autoclave by pressurizing it with nitrogen to the target reaction pressure and monitoring for any pressure drops over 30-60 minutes.

    • Maintain Pressure: During the reaction, as hydrogen is consumed, the pressure will drop. It may need to be replenished to maintain the target pressure of ~2.0 MPa until consumption ceases.[3]

Problem 2: Formation of an Alcohol Impurity (Over-reduction)

  • Symptom: Characterization (e.g., NMR, LC-MS) of the crude product reveals the presence of (6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methanol. This side product arises from the reduction of the carboxylic acid group to a primary alcohol.

  • Probable Cause: While catalytic hydrogenation under these conditions is generally selective for the ketone and alkene, prolonged reaction times, excessively high temperatures (>85-90°C), or a highly active catalyst batch can sometimes lead to the slow reduction of the carboxylic acid. This is more commonly a problem when reducing the corresponding ester derivative with powerful reducing agents like Vitride (sodium dihydro-bis(2-methoxyethoxy)aluminate), but it can occur under harsh hydrogenation conditions.[4]

  • Suggested Solution:

    • Strict Reaction Monitoring: Monitor the reaction closely by TLC or by observing the cessation of hydrogen uptake.[3] Once the starting material is consumed, stop the reaction promptly.

    • Optimize Temperature: Do not exceed the recommended temperature range of 70-80°C.[3] Lowering the temperature slightly (e.g., to 70°C) may help improve selectivity if over-reduction is a persistent issue.

    • Purification: This alcohol impurity can often be separated from the desired carboxylic acid product through a pH-based extraction during workup. The carboxylic acid is soluble in an aqueous basic solution (e.g., aq. NaOH), while the alcohol is not. Acidifying the aqueous layer will then precipitate the pure desired product.[3]

Troubleshooting_Flowchart Start Reaction Issue Detected Problem What is the primary symptom? Start->Problem LowYield Low Conversion / No Reaction Problem->LowYield Impurity Unexpected Impurity Formed Problem->Impurity Catalyst Check Catalyst Activity (Use Fresh Pd/C) LowYield->Catalyst Yes OverReduction Alcohol Impurity Detected Impurity->OverReduction Yes Pressure Check System Pressure (Perform Leak Test) Catalyst->Pressure If catalyst is good StopReaction Stop reaction promptly upon completion OverReduction->StopReaction Purify Use pH-based extraction StopReaction->Purify

Figure 2. Troubleshooting decision tree for common synthesis issues.

Problem 3: Product is Difficult to Crystallize or Precipitate

  • Symptom: After concentrating the acetic acid solvent, the resulting residue is an oil or a sticky solid that fails to crystallize upon addition of an anti-solvent like petroleum ether.

  • Probable Cause: Residual Acetic Acid: Glacial acetic acid is high-boiling and can be difficult to remove completely under reduced pressure. Its presence can act as a solvent, preventing the product from precipitating.

  • Suggested Solution:

    • Azeotropic Removal: After the initial concentration, add a solvent like toluene to the residue and concentrate again under reduced pressure.[3] Toluene forms an azeotrope with acetic acid, aiding in its complete removal. Repeat this step 2-3 times.

    • Controlled Precipitation: Ensure the anti-solvent (e.g., petroleum ether) is added to the concentrated, relatively solvent-free residue. Heating the mixture gently to dissolve the product, followed by slow cooling, can promote the formation of a crystalline solid rather than an oil.[3][5]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid used as the solvent? A: Glacial acetic acid is an excellent solvent for both the starting chromone and the final chromane product, ensuring the reaction remains in a homogeneous phase.[2] Its acidic nature also helps to maintain the catalyst's activity and can prevent certain side reactions.

Q2: How do I properly monitor the reaction using TLC? A: Prepare a TLC plate by spotting the starting material (precursor) as a reference, the co-spot (starting material + reaction mixture), and the reaction mixture. A typical mobile phase would be a mixture of ethyl acetate and hexane, often with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acids. The product, being more saturated, will have a different Rf value than the conjugated starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

Q3: What is the expected yield and purity for this synthesis? A: When performed correctly, this synthesis method is highly efficient. Reported yields are often in the range of 88-90% or higher, with purity exceeding 99.5% after purification.[3][5]

Q4: Can other synthetic routes be used? A: Yes, other routes exist, such as those starting from p-fluorophenol and building the chromane ring system through different cyclization strategies.[6] However, the catalytic hydrogenation of the corresponding chromone is a very common, reliable, and high-yielding final step.[2] Tandem Michael addition-cyclization reactions are also a known method for forming chromane skeletons, but can sometimes lead to different cyclization products depending on the substrates and conditions.[7][8]

Section 4: Key Experimental Protocol

Synthesis of 6-Fluorochromane-2-carboxylic acid via Catalytic Hydrogenation

  • Vessel Preparation: To a suitable autoclave, add 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq), 5% Palladium on Carbon (typically 5-10% by weight relative to the starting material), and glacial acetic acid (approx. 10-15 mL per gram of starting material).[3]

  • Inerting: Seal the autoclave. Purge the vessel by pressurizing with nitrogen to ~1.0 MPa and then venting. Repeat this process three times to ensure all oxygen is removed.[3]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen. Pressurize the vessel with hydrogen to 2.0 MPa.[3]

  • Reaction: Begin stirring and heat the reaction mixture to 70-80°C. Monitor the pressure. If it drops due to hydrogen consumption, repressurize to 2.0 MPa. The reaction is complete when hydrogen uptake ceases (the pressure remains stable).[3][5] This can take several hours (e.g., 30-35 hours depending on scale and catalyst efficiency).[3]

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of acetic acid.[3]

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the bulk of the acetic acid.[3]

  • Purification: To the concentrated residue, add an anti-solvent such as petroleum ether and heat to induce precipitation of a white solid. Cool the mixture, collect the solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum to yield the final product.[3][5]

References

  • Vertex AI Search. (2026). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [URL not available]
  • Vertex AI Search. (2026). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [URL not available]
  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.
  • Zhang, Z., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Royal Society of Chemistry.
  • Chen, J., et al. (2014). Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations. Organic & Biomolecular Chemistry, 12(43), 8695-8703.
  • Google Patents. (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • MDPI. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation.
  • Ahmed, M. G., et al. (2011). An efficient synthesis of chromene derivatives through a tandem michael addition-cyclization reaction. ResearchGate.

Sources

Technical Support Center: Enhancing the Stability of 6-Fluorochroman Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Fluorochroman derivatives. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and prevent stability issues in your experiments. The chroman scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom can significantly enhance metabolic stability and other pharmacokinetic properties.[1][2] However, ensuring chemical stability during storage, formulation, and in vitro/in vivo testing is paramount for obtaining reproducible and reliable data.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound compounds.

Q1: What are the primary drivers of instability for this compound compounds?

A1: The stability of a this compound derivative is influenced by both its intrinsic chemical nature and external environmental factors. The most common drivers of degradation are:

  • Oxidation: The chroman ring system, particularly at the benzylic position (C4) and the electron-rich aromatic ring, can be susceptible to oxidation. This can be exacerbated by exposure to air (oxygen), trace metal ions, or reactive oxygen species (ROS) in cell culture media.[3]

  • Hydrolysis: Compounds with hydrolyzable functional groups (e.g., esters, amides) appended to the chroman core can degrade, especially at non-neutral pH. The core chroman ether linkage is generally stable but can be susceptible under harsh acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. It is crucial to store these compounds in amber vials or otherwise protected from light.[4]

  • Metabolic Instability: While the fluorine atom at the 6-position is often added to block metabolic oxidation at that site, other positions on the molecule can still be susceptible to enzymatic degradation by, for example, Cytochrome P450s (CYPs) in biological systems.[3][5]

Q2: My this compound compound shows variable activity in my cell-based assays. Could this be a stability issue?

A2: Absolutely. Inconsistent results in biological assays are a classic indicator of compound instability.[3] If the compound degrades in the assay medium over the incubation period, its effective concentration decreases, leading to underestimated potency (e.g., a higher IC50 value) and poor reproducibility.[3] It is essential to assess the compound's stability directly in the assay medium (including buffers, salts, and any supplements like DTT) under the exact experimental conditions (e.g., 37°C, 5% CO₂).[3][6]

Q3: How does the 6-fluoro substituent specifically impact the compound's stability?

A3: The fluorine atom at the 6-position has several effects:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by CYP enzymes.[7] This is often the primary reason for its inclusion in drug design.[5][7]

  • Electronic Effects: Fluorine is highly electronegative, which withdraws electron density from the aromatic ring. This can modulate the reactivity of the entire chroman system, potentially reducing its susceptibility to certain oxidative pathways.

  • Improved Pharmacokinetics: Beyond stability, fluorine can favorably alter properties like lipophilicity and membrane permeability, which are crucial for a drug's overall performance.[1][2]

Part 2: Troubleshooting Guide for Experimental Instability

This guide is designed to help you diagnose and solve stability problems as they arise during your workflow.

Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis of a stored sample.

This is a common sign of chemical degradation. The new peaks are likely degradants.

Troubleshooting Workflow: Degradant Identification

G start Unexpected Peaks in HPLC control Analyze a freshly prepared reference standard start->control compare Do new peaks appear in control? control->compare degradation Conclusion: Peaks are degradants. Proceed to stress testing. compare->degradation No issue Issue is likely with instrument, solvent, or column. (See HPLC Troubleshooting) compare->issue Yes stress_test Perform Forced Degradation Study (Protocol 1) to identify degradation pathway. degradation->stress_test

Caption: Decision tree for identifying unknown HPLC peaks.

Diagnostic Steps:

  • Analyze a Control: Immediately analyze a reference standard of your compound that has been stored under ideal conditions (e.g., solid, -20°C, dark). If the new peaks are absent in the control, it confirms they are related to your experimental storage or handling conditions.[4]

  • Check Mass Balance: If using LC-MS, determine the mass of the new peaks. Often, degradants are products of oxidation (+16 Da), hydrolysis (+18 Da), or dimerization.

  • Perform a Forced Degradation Study: Intentionally stress the compound under harsh conditions (heat, light, acid, base, oxidation) to accelerate the formation of degradants. This helps identify the compound's vulnerabilities and confirm the identity of the peaks seen in your experiment.[4] See Protocol 1 for a detailed methodology.

Issue 2: The concentration of my compound decreases over time in aqueous buffer or cell media.

This indicates chemical or metabolic instability in your experimental matrix.

Diagnostic Steps:

  • Assess Chemical Stability in Buffer: First, incubate the compound in the cell-free assay buffer under experimental conditions (e.g., 37°C for 24 hours). Collect time points (e.g., 0, 2, 6, 24h) and analyze by HPLC to quantify the remaining parent compound.[6] A significant decrease points to chemical instability (e.g., hydrolysis, oxidation).

  • Assess Stability with Biological Components: If the compound is stable in buffer alone, repeat the experiment in the presence of cells or microsomes.[3] Accelerated degradation in this context points towards metabolic instability.

  • Consider Adsorption: The compound might be adsorbing to the walls of plastic labware (e.g., microplates, tubes). Compare stability in polypropylene vs. glass containers. Using low-adsorption plates can sometimes resolve this.[4]

Solutions & Mitigation Strategies
Problem Source Mitigation Strategy Mechanism of Action
Oxidation Add antioxidants (e.g., 100 µM Ascorbic Acid, 50 µM Trolox) to aqueous solutions.Scavenges free radicals and reactive oxygen species that initiate degradation.
Prepare solutions fresh and purge with Nitrogen or Argon gas.Removes dissolved oxygen from the solvent.
Hydrolysis Adjust the pH of the solution to a more stable range (typically pH 2-3 for many compounds).[8] Perform a pH stability screen.The rate of hydrolysis is often highly pH-dependent. Finding an optimal pH can slow the reaction by orders of magnitude.[3]
Photodegradation Store all samples (solid and solution) in amber vials or wrap containers in aluminum foil.Blocks exposure to UV and visible light, preventing light-induced reactions.
Work in a dimly lit area or use yellow safety lights when handling the compound.Minimizes ambient light exposure during experimental setup.
General (Solution) Store stock solutions at -80°C in an anhydrous solvent like DMSO.[6]Low temperature and lack of water dramatically slow nearly all degradation pathways.
Prepare aqueous working solutions immediately before use from a frozen DMSO stock.[6]Minimizes the time the compound spends in the less stable aqueous environment.

Part 3: Key Experimental Protocols

These protocols provide step-by-step guidance for assessing and improving the stability of your this compound compounds.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation.[4]

Objective: To identify the degradation products and pathways of a this compound compound.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of your compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add 1N HCl to a sample aliquot to a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a sample aliquot to a final concentration of 0.1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a sample aliquot to a final concentration of 0.3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate a sample aliquot at 80°C for 48 hours (in a sealed vial).

    • Photolytic Stress: Expose a sample aliquot to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

    • Control: Keep one sample aliquot at 4°C, protected from light.

  • Sample Analysis: At the end of the incubation, neutralize the acid/base samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze by a validated HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the conditions that cause degradation and use MS data to propose structures for the major degradants.

Protocol 2: Preparation of Stabilized Aqueous Solutions

Objective: To prepare a working solution for biological assays with enhanced stability.

Methodology:

  • Stock Solution: Prepare a high-concentration (e.g., 10-20 mM) stock solution of the this compound compound in anhydrous DMSO.[6]

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.[6] This prevents repeated freeze-thaw cycles.

  • Working Solution Preparation (Just-In-Time): a. Retrieve a single aliquot of the DMSO stock from the freezer and allow it to thaw completely at room temperature. b. Prepare your final aqueous buffer (e.g., PBS, cell culture media). If oxidation is a concern, consider adding an antioxidant like ascorbic acid to a final concentration of 50-100 µM. c. Serially dilute the DMSO stock into the aqueous buffer to achieve the final desired concentration for your experiment. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays. d. Use this working solution immediately. Do not store aqueous solutions for extended periods unless stability has been confirmed.

References

  • Scott, P. J. H. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023).
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences.
  • Thimmaiah, P., et al. (2018). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. MOJ Biorganic & Organic Chemistry.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). International Journal of Novel Research and Development.
  • How to troubleshoot experiments. (2024). Chemistry World.
  • Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. (2023). ChemRxiv.
  • Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. (2018). ChemRxiv.
  • Applications of Fluorine in Medicinal Chemistry. (2021). ResearchGate.
  • The Many Roles for Fluorine in Medicinal Chemistry. (2011). ResearchGate.
  • Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (2023). National Institutes of Health (NIH).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ChemRxiv.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2019). RSC Publishing.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI.
  • 6-FluorochroMane-2-carboxylic. ChemBK.
  • Study on the stability of the oxime HI 6 in aqueous solution. (1987). PubMed.
  • Chayrov, R., Yurukov, B., & Stankova, I. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy.

Sources

Technical Support Center: Enzymatic Resolution of 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic kinetic resolution of 6-Fluorochroman. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with this critical chiral separation technique. Chiral this compound and its derivatives are vital building blocks in pharmaceuticals, making their efficient and selective synthesis paramount. This resource provides in-depth, experience-driven advice to help you overcome low yields and poor enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and the yield is consistently below 40%. What are the most likely causes?

Low conversion is a frequent issue. The primary culprits are often enzyme inhibition, unfavorable reaction equilibrium, or suboptimal reaction conditions. A key factor to consider is product inhibition , where the accumulation of the reaction products (the acylated this compound and the corresponding alcohol from the acyl donor) can bind to the enzyme's active site and reduce its catalytic rate.[1][2][3] Another possibility is that the reaction has reached equilibrium.

  • Quick Troubleshooting Steps:

    • Check Enzyme Activity: Ensure your enzyme is active. Run a standard control reaction with a known substrate.

    • Investigate Product Inhibition: Analyze time-course samples. A sharp decrease in reaction rate after an initial burst often points to product inhibition.

    • Optimize Acyl Donor: If using a vinyl ester (e.g., vinyl acetate), the co-product acetaldehyde can inactivate the enzyme.[4] Consider switching to a different acyl donor or applying a vacuum to remove volatile byproducts.

Q2: I'm observing poor enantioselectivity (low ee%). How can I improve it?

Poor enantioselectivity, measured as enantiomeric excess (ee%), means the enzyme is not effectively discriminating between the two enantiomers of the this compound. This can be influenced by the choice of enzyme, solvent, temperature, and the acyl donor.[5][6][7]

  • Quick Troubleshooting Steps:

    • Enzyme Screening: The choice of lipase is critical. Lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia) exhibit different selectivities.[7][8] Screening a panel of lipases is a crucial first step.

    • Solvent Polarity: The solvent plays a major role in modulating enzyme activity and selectivity. Non-polar solvents like hexane or toluene are often preferred.

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.[9]

Q3: My enzyme seems to lose activity quickly, especially during scale-up or reuse. What's happening?

Enzyme instability can be caused by denaturation due to temperature, pH, or exposure to organic solvents.[10][11] Mechanical stress from vigorous stirring can also damage the enzyme. For free enzymes, aggregation can lead to a loss of activity.

  • Quick Troubleshooting Steps:

    • Immobilization: Immobilizing the enzyme on a solid support is the most effective strategy to enhance its stability and facilitate reuse.[12][13][14][15] Immobilization can protect the enzyme from harsh environmental conditions and prevent aggregation.[16]

    • Control pH: Ensure the pH of the reaction medium is within the optimal range for the specific lipase used.

    • Moderate Agitation: Use gentle agitation (e.g., orbital shaking instead of vigorous stirring) to minimize mechanical stress.

In-Depth Troubleshooting Guides

Guide 1: Tackling Low Reaction Yields

Low yields in a kinetic resolution (ideally approaching 50% for one enantiomer) are often multifactorial. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting_Low_Yield start Low Yield (<50%) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1a sol1a cause1->sol1a Check activity sol1b sol1b cause1->sol1b Improve stability sol2a sol2a cause2->sol2a Shift equilibrium sol2b sol2b cause2->sol2b Prevent reversal sol3a sol3a cause3->sol3a Screen parameters sol3b sol3b cause3->sol3b Adjust kinetics sol4a sol4a cause4->sol4a Remove inhibitors

1. Enzyme and Substrate Concentration: The rates of enzyme-catalyzed reactions are dependent on both enzyme and substrate concentrations.[17][18][19] Initially, the rate increases with substrate concentration. However, once the enzyme's active sites become saturated, the rate plateaus.

  • Recommendation: Systematically vary the substrate-to-enzyme ratio to find the optimal balance between reaction rate and enzyme cost. Start with a substrate concentration in the range of 10-50 mM and an enzyme loading of 1-10% (w/w) relative to the substrate.

ParameterRangeRationale
Substrate Conc.10 - 100 mMAvoids substrate inhibition at high concentrations while ensuring sufficient reactant.
Enzyme Loading1 - 10% (w/w)Balances reaction rate with the cost of the biocatalyst.
Temperature30 - 50 °COptimal range for many common lipases. Higher temperatures can lead to denaturation.[10][19]
SolventHexane, Toluene, MTBENon-polar solvents often enhance lipase activity and selectivity.

2. Acyl Donor and Product Inhibition: The choice of acyl donor is critical. Irreversible acyl donors, such as vinyl or enol esters, are often used to drive the reaction forward. The co-product of vinyl acetate, vinyl alcohol, tautomerizes to acetaldehyde, which can inactivate the enzyme.[4] The accumulation of the acylated product can also cause feedback inhibition.[19]

  • Recommendation: If using vinyl acetate, consider applying a light vacuum to remove volatile acetaldehyde. Alternatively, screen other acyl donors like isopropenyl acetate or ethyl acetate. To mitigate product inhibition, consider in situ product removal techniques, though this adds complexity.

Guide 2: Enhancing Enantioselectivity (E value)

The enantiomeric ratio (E) is a measure of an enzyme's ability to distinguish between two enantiomers. A high E value is essential for achieving high enantiomeric excess (ee).

Workflow_Enantioselectivity cluster_setup Initial Setup cluster_screening Optimization Loop cluster_analysis Analysis cluster_result Outcome s1 Racemic This compound o1 Screen Lipase Panel (CALB, PCL, etc.) s1->o1 s2 Select Acyl Donor (e.g., Vinyl Acetate) s2->o1 o2 Screen Solvents (Hexane, Toluene, etc.) o1->o2 Select best enzyme o3 Optimize Temperature (e.g., 30°C vs 40°C) o2->o3 Select best solvent a1 Monitor Reaction (Take Time Points) o3->a1 Run optimized reaction a2 Chiral HPLC Analysis a1->a2 a3 Calculate Conversion & ee% a2->a3 a3->o1 Iterate if E is low r1 High E-value (>200) a3->r1 Proceed

1. Enzyme Selection: Not all lipases are created equal. Their active sites have different steric and electronic properties, leading to varying affinities for the enantiomers of this compound.

  • Recommendation: Perform an initial screen with a panel of commercially available lipases. Immobilized lipases like Novozym 435 (Candida antarctica lipase B) and lipases from Pseudomonas cepacia or Pseudomonas fluorescens are excellent starting points.[7][8][20]

2. Solvent and Temperature Effects: The reaction medium can profoundly impact enzyme conformation and flexibility, which in turn affects enantioselectivity.

  • Recommendation: Screen a range of non-polar organic solvents. Temperature affects the thermodynamics of substrate binding; a lower temperature often increases the difference in activation energies for the two enantiomers, leading to higher selectivity.[9] Compare reaction outcomes at different temperatures (e.g., 30°C, 40°C, and 50°C).

Solvent (Log P)Typical Effect on Lipase
n-Hexane (~3.9)Often high activity and selectivity.
Toluene (~2.7)Good alternative, can improve substrate solubility.
Dichloromethane (~1.3)More polar, may reduce selectivity.
Acetonitrile (~ -0.3)Polar, often denaturing and not recommended.

Experimental Protocols

Protocol 1: General Procedure for Lipase Screening
  • To a 4 mL glass vial, add racemic this compound (e.g., 20 mg, 1 equivalent).

  • Add 2 mL of the chosen organic solvent (e.g., n-hexane).

  • Add the acyl donor (e.g., vinyl acetate, 3 equivalents).

  • Add the lipase (e.g., 10 mg of immobilized lipase like Novozym 435).

  • Seal the vial and place it on an orbital shaker at the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction by filtering off the enzyme and then analyze the sample by chiral HPLC.

Protocol 2: Chiral HPLC Analysis

Accurate analysis of enantiomeric excess (ee) and conversion is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[21][22][]

  • Column: Use a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose.

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). A common starting point is 90:10 (Hexane:IPA).[22]

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector set to an appropriate wavelength for this compound (e.g., 280 nm).

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase before injection.

  • Quantification: Calculate the conversion and the ee of both the remaining substrate and the formed product from the peak areas in the chromatogram.

  • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

  • Conversion (c) (%) = [ eesubstrate / ( eesubstrate + eeproduct ) ] * 100

References

  • Bengis-Garber, C., & Kushner, D. J. (1981). Lipoprotein lipase. Mechanism of product inhibition. Journal of Biological Chemistry. [Link]
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235. [Link]
  • Ren, X., Wang, Y., Zhang, Y., & Li, J. (2021). Immobilization of Multi-Enzymes on Support Materials for Efficient Biocatalysis. Frontiers in Bioengineering and Biotechnology, 9, 637088. [Link]
  • Sheldon, R. A. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews. [Link]
  • Fernandez-Lorente, G., et al. (2022). Enzyme Immobilization Strategies for the design of robust and efficient biocatalysts. Current Opinion in Green and Sustainable Chemistry. [Link]
  • Allied Academies. (n.d.). Improving the Long-term Stability of Immobilised Biocatalysts. Journal of Catalysis and Chemical Engineering. [Link]
  • Karami, Z., et al. (2020). Effect of the product inhibition on the reaction courses using two hypothetic enzymes.
  • Quinn, D. M., et al. (1987). Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II. Biochemistry. [Link]
  • Sharma, M., et al. (2014). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. EXCLI Journal. [Link]
  • Xu, J.-H., et al. (2022). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology. [Link]
  • de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. [Link]
  • Reetz, M. T. (2002). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications.
  • Martínez-Montero, L., et al. (2018).
  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • Hilal, H. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Le, T. B. (2016). Contemporary Analysis of Chiral Molecules.
  • Singh, A., et al. (2020).
  • Ottosson, J., & Hult, K. (2001). Rational design of enantioselective enzymes requires considerations of entropy. Protein Science. [Link]
  • Kamal, M., & Rahman, S. (2017). Main Structural Targets for Engineering Lipase Substrate Specificity. Applied Sciences. [Link]
  • Gotor-Fernández, V., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions.
  • Li, G., et al. (2017). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols.
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Technical Support Center: Method Validation for 6-Fluorochroman Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 6-Fluorochroman and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our focus is on establishing self-validating analytical systems that ensure data integrity, reproducibility, and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound is a fluorinated heterocyclic compound that serves as a key structural motif in various pharmacologically active agents, most notably the beta-blocker Nebivolol. The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable component in drug design.[1][2] Consequently, the development and validation of precise and reliable analytical methods are paramount for quality control, impurity profiling, stability testing, and pharmacokinetic studies.

This guide provides a comprehensive framework for validating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound analysis. We will delve into common challenges, troubleshooting protocols, and frequently asked questions, all grounded in established regulatory principles.[3][4]

Section 1: High-Performance Liquid Chromatography (HPLC) Method Validation

Reverse-phase HPLC (RP-HPLC) is the workhorse for analyzing moderately polar compounds like this compound and its derivatives. A typical starting point involves a C18 or Phenyl stationary phase with a mobile phase gradient of acetonitrile and an aqueous buffer.[5][6]

Troubleshooting Guide: HPLC Analysis

Question: I'm observing significant peak tailing for my this compound analyte. What are the likely causes and solutions?

Answer: Peak tailing is a common issue, especially for compounds with basic functional groups or when interacting with the stationary phase. Here’s a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: This is the most frequent cause. Residual silanol groups on the silica-based column packing can interact strongly with polar or basic analytes.

    • Causality: The acidic nature of free silanols (Si-OH) leads to strong, unwanted ionic interactions with basic sites on the analyte, delaying its elution in a non-uniform manner and causing the peak to tail.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte. For this compound-2-carboxylic acid (pKa ≈ 3.05), a mobile phase pH of ~2.5-3.0 is often effective to keep the analyte in its protonated, less interactive state.[6][7]

      • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

      • Employ End-Capped Columns: Use a modern, high-purity, end-capped C18 or Phenyl column. These columns have been treated to minimize the number of accessible silanol groups.[8]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Causality: When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases is disrupted, leading to a non-Gaussian peak shape.

    • Solution: Reduce the sample concentration or the injection volume and reinject. If the peak shape improves, mass overload was the issue.

  • Column Void or Contamination: A physical void at the column inlet or strongly retained contaminants can distort the flow path.

    • Causality: A void creates turbulent flow and multiple paths for the analyte band, while contaminants at the frit can cause channeling. Both lead to peak distortion.

    • Solution: First, try reversing and flushing the column (disconnect it from the detector). If pressure is high and tailing persists, the inlet frit may be contaminated. Using a guard column is a crucial preventative measure.[9]

Frequently Asked Questions (FAQs): HPLC

Q1: Which column is better for this compound analysis: C18 or Phenyl?

  • A C18 column is a robust, general-purpose choice that separates primarily based on hydrophobicity.[10] However, a Phenyl column can offer alternative selectivity (different elution order for impurities) due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the chroman structure. This can be particularly useful for separating structurally similar impurities or isomers.[11]

Q2: My retention times are drifting between injections. What should I check?

  • Retention time instability is typically caused by issues with the mobile phase or the pump. Check for:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. A good rule of thumb is to flush with 10-20 column volumes.

    • Mobile Phase Composition: If preparing the mobile phase manually, ensure it is homogenous. If using an online mixer, check for pump proportioning valve issues. Air bubbles in the pump head can also cause inconsistent flow rates.[12]

    • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes can affect viscosity and retention.

Q3: How do I perform a forced degradation study to prove specificity?

  • Forced degradation (or stress testing) is essential to demonstrate that your method can separate the main analyte from its potential degradation products.[13][14] This is a core requirement for a stability-indicating method.[15][16]

    • Protocol: Expose separate solutions of this compound to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60-80°C.[17]

      • Base Hydrolysis: 0.1 M NaOH at 60-80°C.[17]

      • Oxidation: 3-30% H₂O₂ at room temperature.[13]

      • Thermal: Dry heat at 80-100°C.

      • Photolytic: Expose to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples against a non-stressed control. The goal is to achieve 5-20% degradation. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak.

Protocol: HPLC Method Validation for this compound Assay

This protocol outlines the key experiments for validating an HPLC assay method, with acceptance criteria based on typical ICH guidelines.[5][18]

Validation Parameter Experimental Protocol Typical Acceptance Criteria
System Suitability Inject a standard solution (e.g., 20 µg/mL) six times.Tailing Factor: ≤ 2.0Theoretical Plates: > 2000%RSD of Peak Area: ≤ 1.0%
Specificity Analyze blank (diluent), placebo (if drug product), and forced degradation samples.No interfering peaks at the retention time of this compound. Degradant peaks are well-resolved from the analyte peak (Resolution > 1.5).
Linearity Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation Coefficient (r²): ≥ 0.999Y-intercept should be insignificant.
Accuracy Analyze samples spiked with known amounts of this compound at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean Recovery: 98.0% - 102.0%
Precision (Repeatability)Analyze six independent preparations of the same sample at 100% of the target concentration.%RSD: ≤ 2.0%
Precision (Intermediate)Repeat the repeatability test on a different day, with a different analyst, or on a different instrument.%RSD: ≤ 2.0%
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., via signal-to-noise ratio of 10:1).Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on results.System suitability parameters must be met. Results should not be significantly affected by the variations.

Section 2: GC-MS and LC-MS Method Considerations

Mass spectrometry-based methods offer superior sensitivity and specificity, making them ideal for trace-level impurity analysis and pharmacokinetic studies.

Troubleshooting & FAQs: MS-Based Methods

Question: I am analyzing this compound in a biological matrix (e.g., plasma) using LC-MS/MS and see significant signal suppression. How can I mitigate this?

Answer: This is a classic example of the matrix effect , where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the MS source.[3]

  • Causality: Compounds from the biological matrix can compete with the analyte for ionization, alter the droplet evaporation process, or change the local chemical environment in the ion source, leading to a suppressed (or sometimes enhanced) signal.

  • Solutions:

    • Improve Sample Preparation: Simple protein precipitation may not be sufficient. Use a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate the analyte and remove interfering matrix components.

    • Optimize Chromatography: Modify the HPLC gradient to better separate the this compound peak from the bulk of the matrix components. A longer run time or a different stationary phase might be necessary.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., Deuterium or ¹³C labeled this compound) is chemically identical to the analyte and will be affected by the matrix in the same way. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components below the level where they cause significant suppression.

Q2: Is derivatization necessary for GC-MS analysis of this compound?

  • For this compound itself, which is relatively volatile, direct injection may be possible. However, for more polar derivatives like this compound-2-carboxylic acid, derivatization is highly recommended. The polar carboxylic acid group makes the molecule non-volatile and prone to strong interactions with the GC column. Derivatizing it to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) will significantly improve peak shape and thermal stability, allowing for reliable analysis.[3]

Visualizing the Workflow

A logical workflow is critical for efficient and compliant method validation.

MethodValidationWorkflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Routine Phase 3: Routine Use Dev Develop Initial Method (HPLC/GC/LC-MS) Stress Forced Degradation (Stress Testing) Dev->Stress Assess Specificity Val_Params Validate Parameters: - Linearity & Range - Accuracy - Precision (Repeatability, Intermediate) - LOD/LOQ - Robustness Stress->Val_Params If Specific, Proceed Routine Routine Sample Analysis Val_Params->Routine If Validated, Implement SST System Suitability Testing (Daily Check) Routine->SST Verify Performance

Caption: A streamlined workflow for analytical method development and validation.

TroubleshootingLogic cluster_Source Isolate the Source cluster_Solutions Implement Solutions Problem Problem Observed e.g., Peak Tailing, Drifting RT, Signal Suppression Source_Chem Chemistry (Mobile Phase, Sample, Column) Problem->Source_Chem Investigate First Source_HW Hardware (Pump, Injector, Detector) Problem->Source_HW Sol_Chem Adjust pH Change Column Improve Sample Prep Use Fresh Mobile Phase Source_Chem->Sol_Chem Sol_HW Check for Leaks Purge Pump Clean Injector/Source Replace Seals Source_HW->Sol_HW Verify Verify Fix (Run System Suitability) Sol_Chem->Verify Sol_HW->Verify

Caption: A logical decision tree for troubleshooting common chromatographic issues.

References

  • Gohel, V., Patel, S., & Shah, U. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Pharmaceutical Tablets. Systematic Reviews in Pharmacy, 14(7), 56-66.
  • ResearchGate. (2025). Development & validation of stability indicating method for quantification of nebivolol & their related substances by HPLC-UV-PDA detection in its pharmaceutical drug product.
  • Der Pharma Chemica. (2011). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 3(6), 414-423.
  • Patel, S. J. (2024). Development and Validation of a Robust RP-HPLC Method for Estimation of Nebivolol in Marketed Formulation. World Journal of Pharmaceutical Research, 13(16), 1145-1156.
  • International Journal of Research in Pharmacy and Chemistry. (2011). DEVELOPMENT AND VALIDATION METHOD FOR QUANTIFICATION OF NEBIVOLOL IN FORMULATION ANALYSIS BY USING RP-HPLC.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Nikolin, B., Imamović, B., Medanhodžić-Vuk, S., & Sober, M. (2004). High performance liquid chromatography in pharmaceutical analysis. Bosnian journal of basic medical sciences, 4(2), 5–9.
  • Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. (n.d.). TSI Journals.
  • Powers, L., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • LCGC International. (n.d.). How to Avoid Problems in LC–MS.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 177-187.
  • SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) [Video]. YouTube.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • ACS Fall 2025. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
  • IJSDR. (2023). Troubleshooting in HPLC: A Review.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Avantor. (2025, February 21). Addressing challenges when implementing PFAS LC MS analysis methods for water samples [Video]. YouTube.
  • Nenajdenko, V. G. (Ed.). (2012). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques.
  • ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • Pradhan, S., & Annapurna, M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).
  • ResearchGate. (2008). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices.
  • Shimadzu. (n.d.). PFAS Analysis: Application Notebook.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
  • PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
  • Ceylan, B., Çaycı, M., Önal, C., & Önal, A. (2025). Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. Methods and objects of chemical analysis, 20(2), 117–122.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
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  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • PubMed Central. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions.
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  • ResearchGate. (n.d.). Results of forced degradation studies.
  • PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products.

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scale-up considerations for industrial 6-Fluorochroman production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of 6-Fluorochroman and its derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this critical pharmaceutical intermediate. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome common challenges in process development and manufacturing. This document is structured to provide foundational knowledge through FAQs, address specific issues in a detailed troubleshooting guide, and offer validated protocols for key synthetic and analytical steps.

Section 1: Synthesis Overview & Core Concepts

This compound and its carboxylic acid derivative are pivotal building blocks in the pharmaceutical industry, notably in the synthesis of cardiovascular drugs.[1] The manufacturing process, while conceptually straightforward, presents significant scale-up challenges related to reaction control, safety, and purity. The most common industrial route involves a multi-step synthesis culminating in a catalytic hydrogenation of a chromone intermediate.[2][3]

General Synthesis Pathway

The transformation from simple starting materials to the final fluorinated chroman structure typically follows the pathway illustrated below. Each step involves critical process parameters that must be carefully controlled as the batch size increases.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization (Friedel-Crafts) cluster_2 Step 3: Reduction p_fluorophenol p-Fluorophenol addition_product Dimethyl 2-(p-fluorophenoxy) butenedioate p_fluorophenol->addition_product Addition Reaction (Base Catalyzed) diester Dimethyl Acetylenedicarboxylate diester->addition_product hydrolysis_product 2-(p-Fluorophenoxy) butenedioic acid addition_product->hydrolysis_product Hydrolysis (Alkaline) cyclization_product 6-Fluoro-4-oxo-4H-1-benzopyran- 2-carboxylic acid hydrolysis_product->cyclization_product Intramolecular Acylation (Conc. H₂SO₄) final_product This compound-2-carboxylic acid cyclization_product->final_product Catalytic Hydrogenation (Pd/C, H₂ pressure)

Caption: General synthesis pathway for this compound-2-carboxylic acid.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound, providing foundational knowledge for process development.

Q1: What is the most robust and scalable synthesis route for this compound derivatives? The most frequently cited and industrially viable route begins with precursors that are cyclized to form the chromone ring system, which is subsequently reduced.[2] A common method starts with p-fluorophenol and dimethyl acetylenedicarboxylate, which undergo an addition reaction and hydrolysis.[4] The resulting intermediate is then cyclized in strong acid, such as concentrated sulfuric acid, via an intramolecular Friedel-Crafts acylation.[4][5] The final and critical step is the catalytic hydrogenation of the chromone intermediate using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure to yield the saturated chroman ring.[3] This route is favored for its high yields and the availability of starting materials.

Q2: What are the critical process parameters (CPPs) for the Friedel-Crafts cyclization step? The intramolecular Friedel-Crafts acylation is arguably the most critical step influencing yield and purity. The key parameters are:

  • Catalyst Concentration and Ratio: Concentrated sulfuric acid is commonly used. The ratio of the substrate to acid is crucial; enough acid must be present to act as both the catalyst and the solvent, but excessive amounts can complicate workup and increase cost.[4]

  • Temperature Control: This reaction is exothermic. The initial addition of the substrate into the acid must be done at a controlled low temperature (e.g., using an ice bath) to prevent runaway reactions and charring. The reaction is then typically allowed to proceed at room temperature.[4] Inadequate temperature control can lead to the formation of sulfonated byproducts and other impurities.

  • Reaction Time: Monitoring the reaction to completion, often by Thin Layer Chromatography (TLC) or in-process HPLC, is vital to maximize the yield of the desired product without promoting side reactions.[2]

Q3: What are the primary safety hazards associated with this process, particularly concerning fluorine? Safety is paramount, especially given the reagents used.

  • Strong Acids: The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. The workup, which involves quenching the acid with ice water, must be performed carefully in a well-ventilated area to control the exothermic release and potential fumes.[4]

  • Fluoride-Containing Reagents: While this synthesis avoids highly reactive reagents like elemental fluorine (F₂) or hydrogen fluoride (HF), it's crucial to understand their dangers.[6][7] Any process generating HF is extremely hazardous. HF is highly corrosive, acutely toxic, and can cause severe, deep-tissue burns with delayed symptoms.[8][9][10] All personnel working in labs where HF or reagents that can generate HF (e.g., DAST, Olah's reagent) are used must be trained on specific first-aid protocols, including the immediate application of calcium gluconate gel to affected areas.[10][11]

  • Catalytic Hydrogenation: Handling hydrogen gas under pressure carries a risk of fire or explosion. The process must be conducted in a designated, well-ventilated area using a properly rated autoclave. The Pd/C catalyst is pyrophoric, especially after use when it is dry and may be saturated with hydrogen. It must be handled under a nitrogen atmosphere or wetted with water to prevent ignition.[2][3]

Q4: How should I select an analytical method for in-process control and final product purity of this compound? The choice depends on the specific analytical need. High-Performance Liquid Chromatography (HPLC) is the most powerful and common technique for both in-process monitoring and final purity assessment due to its high specificity and sensitivity.[12][13]

  • For Purity and Impurity Profiling: A reverse-phase HPLC (RP-HPLC) method using a C18 column is ideal for separating the non-volatile this compound from starting materials and byproducts.[13]

  • For Enantiomeric Purity: If a specific enantiomer is being produced, a chiral HPLC method is required. This often involves using a chiral stationary phase (CSP) or derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard C18 column.[14][15]

  • For Volatile Impurities: Gas Chromatography (GC) is suitable for detecting and quantifying residual solvents or volatile impurities that would not be well-resolved by HPLC.[12]

Section 3: Scale-Up and Troubleshooting Guide

Transitioning from the laboratory bench to pilot or industrial scale introduces variables that can significantly impact reaction outcomes.[16][17] This section provides solutions to common problems encountered during scale-up.

Problem 1: Low or Inconsistent Yields in the Catalytic Hydrogenation Step
  • Potential Cause 1: Catalyst Inactivity. The Pd/C catalyst can be poisoned by impurities in the substrate or solvent (e.g., sulfur compounds) or can become deactivated through improper handling and storage.

    • Recommended Solution: Ensure the chromone intermediate is of high purity before the reduction step. Use fresh, high-quality catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Potential Cause 2: Inefficient Mass Transfer. At a larger scale, ensuring efficient contact between the solid catalyst, liquid substrate, and gaseous hydrogen becomes more challenging. Poor agitation can lead to hydrogen starvation at the catalyst surface, slowing the reaction.[18]

    • Recommended Solution: The autoclave's agitation system (impeller design, RPM) must be optimized to ensure the catalyst remains suspended and gas is effectively dispersed. A thorough engineering assessment is required when changing reactor geometry or scale.

  • Potential Cause 3: Incomplete Reaction. The reaction may appear complete by TLC but stall before reaching 100% conversion due to pressure drops or temperature fluctuations.

    • Recommended Solution: Monitor hydrogen uptake continuously. A stable reactor pressure that no longer decreases is a primary indicator of completion.[3] Implement strict controls over temperature and pressure throughout the batch.

G cluster_causes Potential Causes cluster_solutions Solutions & Verification start Low Yield in Hydrogenation Step cause1 Catalyst Inactivity/ Poisoning start->cause1 cause2 Inefficient Mass Transfer (Poor Agitation) start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Verify Substrate Purity Use Fresh Catalyst Inert Handling cause1->sol1 sol2 Optimize Agitation (RPM) Assess Reactor Design (Baffles, Impeller) cause2->sol2 sol3 Monitor H₂ Uptake Maintain Stable T & P Use In-Process Analytics (IPC) cause3->sol3

Caption: Troubleshooting workflow for low hydrogenation yield.

Problem 2: Formation of Impurities During Friedel-Crafts Cyclization
  • Potential Cause: Side Reactions due to Poor Temperature Control. As described in the FAQ, excessive heat during the addition of substrate to sulfuric acid can cause charring or the formation of sulfonated byproducts.

    • Recommended Solution: The rate of addition must be carefully controlled and linked to the reactor's cooling capacity. For large-scale production, this often means using jacketed reactors with efficient heat transfer fluids and potentially a semi-batch process where the substrate is added slowly over time.[18]

  • Potential Cause: Isomer Formation. While the intramolecular reaction is generally selective, harsh conditions can sometimes lead to alternative cyclization points or rearrangement, although this is less common for this specific substrate.

    • Recommended Solution: Adhere to the optimized temperature profile. Ensure the starting material is the correct isomer and is of high purity.

Problem 3: Product Isolation Challenges (Oiling Out, Poor Crystallinity)
  • Potential Cause: Incorrect Solvent/Anti-Solvent System. The crude product after workup and concentration may precipitate as an oil rather than a crystalline solid, making filtration and drying difficult.[3]

    • Recommended Solution: Develop a robust crystallization procedure. This involves screening various solvent/anti-solvent systems. For this compound-2-carboxylic acid, precipitating from a solvent like acetic acid by adding a non-polar anti-solvent like petroleum ether or toluene has been reported to yield a crystalline solid.[2][3] Seeding the solution with a small amount of pure crystalline product can also promote proper crystal growth.

  • Potential Cause: Residual Impurities. The presence of impurities can inhibit crystallization and lead to an oily or amorphous product.

    • Recommended Solution: Ensure the workup procedure effectively removes unreacted starting materials and byproducts. This may involve additional aqueous washes or a pH adjustment to remove acidic or basic impurities. If problems persist, a re-crystallization or a silica gel plug filtration of the crude material may be necessary.

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[4]

WARNING: This procedure involves concentrated sulfuric acid and is highly exothermic. Perform in a well-ventilated fume hood with appropriate PPE.

  • Preparation: In a four-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (e.g., 173 mL). Cool the flask in an ice-water bath to 0-5°C.

  • Substrate Addition: Weigh 2-(p-fluorophenoxy) butenedioic acid (e.g., 43.2 g, 0.19 mol) and add it portion-wise to the stirred sulfuric acid over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30°C). Stir vigorously for 5 hours. The reaction mixture should become a clear solution.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (e.g., 1200 g). This quenching step is highly exothermic and should be done slowly with stirring.

  • Isolation: A solid will precipitate. Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Dry the solid in a vacuum oven at 50-60°C to a constant weight.

    • Expected Outcome: A white to off-white solid with a typical yield of >95%.

Protocol 2: HPLC Method for Purity Analysis of this compound-2-carboxylic acid[12][13]

This method is suitable for determining the purity of the final product and related impurities.

ParameterMethod SpecificationRationale
Instrument HPLC with UV or DAD DetectorStandard for purity analysis of chromophoric compounds.[13]
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is in its protonated form for better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 min, hold for 5 minA broad gradient ensures elution of both polar starting materials and less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmWavelength where the chroman ring system has significant absorbance.
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.Ensures complete dissolution and compatibility with the mobile phase.

Section 5: References

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ()

  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem. ()

  • Technical Support Center: Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman - Benchchem. ()

  • Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. ()

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. ()

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. ()

  • Safer fluorination process developed using flow electrochemistry - Chemistry World. ()

  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. ()

  • (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate. ()

  • CN104072470A - Preparation method of this compound-2-formic acid - Google Patents. ()

  • 6-Fluorochromane-2-carboxylic acid synthesis - ChemicalBook. ()

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing. ()

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. ()

  • C2. Handling Hydrofluoric Acid. ()

  • Guidelines for the Safe Handling of Hydrofluoric Acid. ()

  • Safe Handling, Storage and Disposal of Hydrofluoric Acid. ()

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. ()

  • Friedel–Crafts reaction - Wikipedia. ()

  • Bioreactor Design and Scale-Up Strategies in Modern Fermentation Technology: Challenges and Opportunities - Walsh Medical Media. ()

  • Avoiding pitfalls in scaling up biopharmaceutical production - Pharmaceutical Technology. ()

  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment - Benchchem. ()

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. ()

  • A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH - Benchchem. ()

Sources

Technical Support Center: Strategies to Improve the Purity of 6-Fluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluorochroman derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable heterocyclic building blocks. The incorporation of a fluorine atom into the chroman scaffold significantly influences the molecule's physicochemical properties, including lipophilicity and metabolic stability, making these compounds highly valuable in medicinal chemistry.[1][2] However, these same properties can introduce unique challenges during purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimental work. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and optimize your purification strategies.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Question: I'm running a silica gel column to purify my this compound derivative, but the desired product is co-eluting with an impurity. How can I improve the separation?

Answer: This is a frequent challenge, often stemming from an improperly optimized mobile phase or unforeseen interactions with the stationary phase.

Potential Causes & Solutions:

  • Inappropriate Solvent System Polarity: The polarity of your eluent may not be suitable for achieving differential migration between your compound and the impurity.

    • Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf), affording no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf).

    • Solution: Methodically optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.25-0.35 for your target compound.

      • If Rf is too high, decrease the polarity (e.g., increase the hexane ratio in a hexane/ethyl acetate system).

      • If Rf is too low, increase the polarity (e.g., increase the ethyl acetate ratio).[3]

  • Poor Solvent Selectivity: Sometimes, simply adjusting polarity isn't enough if the impurity has a very similar polarity to your product.

    • Causality: Different solvents interact with solutes in unique ways (e.g., hydrogen bonding, dipole-dipole interactions). Changing the solvent family can alter these interactions and improve separation, even if the overall polarity is similar.

    • Solution: Switch to a different solvent system. If you are using hexane/ethyl acetate, try a system like dichloromethane/methanol or toluene/acetone.[3]

  • Secondary Interactions with Silica: this compound derivatives containing basic nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and poor separation.

    • Causality: The lone pair of electrons on a nitrogen atom can form a strong hydrogen bond or an acid-base interaction with surface silanols, causing the compound to "stick" and elute slowly and unevenly.

    • Solution: Add a basic modifier to the mobile phase to neutralize the acidic sites. A small amount of triethylamine (0.1-1%) or a few drops of ammonia in your polar solvent (e.g., methanol) can dramatically improve peak shape and resolution for basic compounds.[3]

  • Influence of the Fluorine Atom: The fluorine substituent can lead to unique retention behaviors.

    • Causality: Fluorinated compounds can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules.[4] While less pronounced than hydrophobicity, this can be exploited.

    • Solution: For particularly challenging separations, consider specialized stationary phases. A fluorinated (fluorous) stationary phase can offer enhanced selectivity for fluorinated molecules compared to their non-fluorinated counterparts.[4][5]

Issue 2: My Final Product is an Oil and Won't Crystallize

Question: After column chromatography, I evaporated the solvent and was left with a pure oil. I need a solid for characterization and stability. How can I induce crystallization?

Answer: Oiling out is common when a compound has a low melting point or when residual solvent or minor impurities are present, inhibiting the formation of a crystal lattice.

Potential Causes & Solutions:

  • High Purity Depression of Freezing Point: The compound may be very pure but simply has a melting point near or below room temperature.

    • Solution: Try dissolving the oil in a minimal amount of a volatile, non-polar solvent like pentane or diethyl ether and storing it in a freezer (-20 °C to -80 °C). The lower temperature may be below the compound's melting point, and the solvent provides a medium for crystal lattice formation.

  • Inhibition of Nucleation by Impurities: Even trace amounts of impurities can disrupt the ordered packing required for crystallization.

    • Causality: Impurities can adsorb to the surface of nascent crystal nuclei, preventing their growth into larger crystals.[6]

    • Solution: Ensure the compound is truly pure (>99%) by analytical HPLC or NMR. If not, re-purify via chromatography. If it is pure, the key is to find the right conditions for nucleation.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

    • Causality: Spontaneous nucleation in a clean, smooth vessel can be kinetically slow.

    • Solution:

      • Scratching: Gently scratch the inside of the flask below the surface of the oil with a glass rod. The microscopic imperfections in the glass provide nucleation sites.[6]

      • Seeding: If you have a tiny crystal from a previous batch, add it to the oil. This seed crystal provides a template for further crystal growth.[6]

      • Solvent Shock: Dissolve the oil in a small amount of a "good" solvent (e.g., dichloromethane). Then, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. This supersaturation can often trigger crystallization. Let it stand undisturbed.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Impurities are typically related to the specific synthetic route but generally fall into several categories.[7] For instance, in a multi-step synthesis starting from p-fluorophenol to produce a this compound-4-one derivative via Friedel-Crafts acylation, you might encounter the following:[8][9][10]

Impurity Category Specific Examples Origin
Unreacted Starting Materials p-Fluorophenol, 3-chloropropionic acidIncomplete reaction in initial steps.[9]
Reaction Intermediates 3-(4-fluorophenoxy)propanoic acidIncomplete cyclization during the Friedel-Crafts step.[9][11]
Isomeric Byproducts 8-Fluorochroman-4-oneNon-regioselective intramolecular Friedel-Crafts acylation.[12]
Reagent-Related Impurities Polyphosphoric acid (PPA) residuesIncomplete quenching and work-up after cyclization.[11]
Side-Reaction Products Polymeric byproducts, over-oxidation productsHarsh reaction conditions (e.g., high temperature).[12]
Degradation Products Ring-opened products, defluorinated speciesInstability of the product during work-up or storage, particularly under harsh pH or light exposure.[7][13]

Q2: How do I choose between column chromatography and recrystallization for my primary purification method?

A2: The choice depends on the nature of your crude product and impurities. The following diagram illustrates a general decision-making workflow.

G

  • Use Column Chromatography when: Impurities have significantly different polarities from the product, the product is an oil, or you have a complex mixture of multiple components.[3]

  • Use Recrystallization when: The crude product is already relatively pure (>85-90%), is a solid, and you have identified a suitable solvent system where the compound has high solubility when hot and low solubility when cold.[6] It is excellent for removing small amounts of impurities and is often used as a final polishing step after chromatography.

Q3: What are the best analytical techniques for assessing the final purity of my this compound derivative?

A3: A combination of methods provides the most complete picture of purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[8][14][15]

Technique Principle Advantages Limitations
HPLC (UV/DAD) Separation based on partitioning between mobile and stationary phases.High sensitivity (to 0.01%), excellent for quantifying impurities, can be automated for high throughput.[14]Requires a chromophore (which chromans have), non-chromophoric impurities are not detected.
1H & 19F NMR Measures nuclear spin transitions in a magnetic field.Provides structural confirmation, can identify and quantify impurities if their signals are resolved, 19F NMR is highly specific for fluorine-containing impurities.Lower sensitivity than HPLC (~1-5%), requires pure reference standards for accurate quantification (qNMR).[15]
GC-MS Separation based on volatility, followed by mass analysis.Excellent for identifying volatile impurities (e.g., residual solvents) and byproducts with different molecular weights.[15]Compound must be volatile and thermally stable; not suitable for non-volatile or thermally labile derivatives.
LC-MS HPLC separation followed by mass analysis.Combines the separation power of HPLC with the identification power of MS; excellent for identifying unknown impurities.[7]Quantification can be less accurate than HPLC-UV unless isotope-labeled standards are used.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography of this compound-4-one

This protocol describes a standard procedure for purifying this compound-4-one, a common intermediate.[8]

1. Preparation of the Column: a. Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). c. Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica bed.

2. Sample Loading: a. Dissolve the crude this compound-4-one (~1 g) in a minimal amount of dichloromethane or the mobile phase. b. Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel (~2-3x the sample weight) by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder. c. Carefully add the sample to the top of the column.

3. Elution: a. Begin eluting with the low-polarity mobile phase (e.g., 5% ethyl acetate/hexane). b. Collect fractions and monitor their composition by TLC. c. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product (e.g., move to 10%, then 15% ethyl acetate in hexane). This gradient helps separate closely eluting compounds. d. Once the desired product has eluted (as determined by TLC), the column can be flushed with a high-polarity solvent to remove any remaining materials.

4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. c. Place the resulting product under high vacuum to remove residual solvent.

G

Protocol 2: General Recrystallization Procedure

This protocol provides a framework for developing a recrystallization procedure.[6]

1. Solvent Selection: a. Place a small amount of your crude solid (~20 mg) in several test tubes. b. Add a few drops of different solvents to each tube. A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating. c. Heat the tubes that showed poor solubility. The ideal solvent will dissolve the compound completely near its boiling point. d. Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of high-quality crystals.

2. Recrystallization: a. Place the crude compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution. c. If the solution is colored due to impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. d. Perform a hot filtration through a pre-warmed funnel to remove the charcoal and any insoluble impurities. e. Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

3. Crystal Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. c. Dry the crystals thoroughly in a vacuum oven.

References

  • Benchchem. (n.d.). This compound-4-one|High-Purity Research Chemical.
  • Yin, J., et al. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing.
  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.
  • Mair, D. A., et al. (2009). Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes. PubMed.
  • BenchChem Technical Support Team. (2025). Synthesis of 6-Chloro-8-fluorochroman-4-one: An Application Note and Detailed Protocol. Benchchem.
  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Pataj, Z., et al. (n.d.). Enantioselective high-performance liquid chromatographic separation of fluorinated ß. SZTE Publicatio Repozitórium.
  • Shandong Zc Pharmaceutical Co Ltd. (2014). Preparation method of this compound-2-formic acid. Google Patents.
  • Tang, P., & Li, Y. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
  • Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis of 6-Chloro-8-fluorochroman as a Starting Material.
  • Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
  • Nenajdenko, V. G. (2025). Fluorinated Heterocycles. ResearchGate.
  • Pal, S., & Kumar, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Zhou, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Benchchem. (n.d.). Identifying common impurities in 3-Fluorofluoren-9-one synthesis.
  • Pawar, S. J., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Benchchem. (n.d.). managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives.

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optimization of reaction conditions for 6-Fluorochroman synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Resolving Peak Tailing in HPLC Analysis of 6-Fluorochroman: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 6-Fluorochroman and related chroman derivatives. As your dedicated support partner, we will delve into the root causes of this common chromatographic problem and provide systematic, field-proven solutions to restore peak symmetry and ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs) About Peak Tailing

Q1: What is peak tailing and why is it a problem in HPLC?

A: Peak tailing is a phenomenon where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3] Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.[1]

  • Inaccurate Integration: The distorted peak shape can lead to errors in peak area calculation, affecting the accuracy of quantitative analysis.[1]

  • Lower Sensitivity: Tailing reduces the peak height, which can negatively impact the signal-to-noise ratio and the limit of detection.[1]

A common metric to quantify peak shape is the tailing factor (T) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[4]

Q2: What are the primary causes of peak tailing in reversed-phase HPLC?

A: Peak tailing in reversed-phase HPLC typically arises from more than one retention mechanism occurring simultaneously.[4] While the primary retention mechanism is hydrophobic interaction with the stationary phase, secondary interactions can cause a portion of the analyte molecules to be retained more strongly, leading to a "tail." The most common causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary culprit.[1][2][4] These acidic silanols can interact with basic or polar analytes, such as the heterocyclic oxygen in the chroman structure, causing peak tailing.[4][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak shape distortion.[2]

  • Column Contamination and Voids: Accumulation of strongly retained sample components on the column inlet frit or the formation of a void in the packing material can disrupt the flow path and cause peak distortion for all analytes.[3][6]

  • Metal Chelation: Trace metal impurities within the silica matrix or from the HPLC system hardware can chelate with certain analytes, causing peak tailing.[5][7][8]

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion, especially for early eluting peaks.[9][10][11]

Troubleshooting Guide for this compound Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing issues specific to the analysis of this compound.

Initial Assessment: Is the Problem System-Wide or Analyte-Specific?

Before making any changes to your method, it's crucial to determine if the peak tailing is affecting only the this compound peak or all peaks in the chromatogram.

  • All Peaks Tailing: This often points to a physical problem with the HPLC system or the column.[3]

  • Only this compound (and structurally similar compounds) Tailing: This suggests a chemical interaction between your analyte and the stationary phase or mobile phase.[3]

Scenario 1: Analyte-Specific Peak Tailing

If only the this compound peak is tailing, the issue is likely due to secondary chemical interactions. The chroman structure, with its ether oxygen and the influence of the fluorine atom, can be susceptible to interactions with active sites on the column.

Troubleshooting Step 1: Mitigating Secondary Silanol Interactions

The interaction between the polar functionalities of this compound and acidic silanol groups on the stationary phase is a highly probable cause of peak tailing.[4][5]

Causality: At a mid-range pH, residual silanol groups on the silica surface can be deprotonated and negatively charged, leading to strong ionic interactions with any basic sites on the analyte. Even for neutral but polar molecules, hydrogen bonding with silanols can occur.

Solutions:

  • Mobile Phase pH Adjustment:

    • Protocol: Lower the mobile phase pH to around 2.5-3.0 using an appropriate buffer (e.g., 0.1% formic acid or phosphoric acid).[4][5] At this low pH, the ionization of silanol groups is suppressed, minimizing secondary interactions.[4][5]

    • Rationale: By keeping the silanols in their protonated, non-ionized state, you reduce the unwanted polar interactions that cause tailing for basic and polar compounds.[5]

  • Use of Mobile Phase Additives:

    • Protocol: For older, Type A silica columns, consider adding a tail-suppressing agent like triethylamine (TEA) at a concentration of around 20-50 mM to the mobile phase.[1]

    • Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[5]

  • Column Selection:

    • Protocol: Switch to a modern, high-purity, Type B silica column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) to reduce their activity.[4][12]

    • Rationale: While end-capping doesn't eliminate all silanols, it significantly reduces the number of accessible active sites available for secondary interactions.[4] Consider columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica-organic particles, which offer improved peak shape for polar analytes.[1][13]

Troubleshooting Step 2: Addressing Potential Metal Chelation

The structure of this compound may allow for chelation with metal ions present in the system.

Causality: Metal ions can leach from stainless steel frits, tubing, or even be present as impurities in the silica packing material.[7][14] If the analyte has functional groups that can form a complex with these metal ions, this secondary interaction can lead to significant peak tailing.[8][15]

Solutions:

  • Use of Metal Chelating Agents:

    • Protocol: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM).[16]

    • Rationale: EDTA will bind to the free metal ions in the system, preventing them from interacting with your analyte.

  • Utilize Bio-Inert or Metal-Free HPLC Systems:

    • Protocol: If metal sensitivity is a persistent issue, consider using an HPLC system with PEEK or other polymer-based flow paths and columns with hardware designed to minimize metal interactions.[8]

    • Rationale: Eliminating the source of metal contamination is the most effective long-term solution.

Scenario 2: System-Wide Peak Tailing

If all peaks in your chromatogram are exhibiting tailing, the problem is likely mechanical or related to a broader system issue.

Troubleshooting Step 1: Inspecting the Column and Guard Column

Causality: A physical disruption in the column's packed bed, such as a void at the inlet, or a blocked frit can cause poor peak shape for all compounds.[6] This is often caused by pressure shocks or the accumulation of particulate matter from unfiltered samples.

Solutions:

  • Check for Column Voids:

    • Protocol: Disconnect the column and inspect the inlet. If a void is visible, the column may be irreversibly damaged and need replacement.[17]

    • Rationale: A void creates a space where the sample can spread out before entering the packed bed, leading to band broadening and tailing.

  • Replace the Guard Column and Frits:

    • Protocol: If you are using a guard column, replace it.[3][6] If the problem persists, the inlet frit of the analytical column may be blocked. Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.

    • Rationale: The guard column and inlet frit are designed to trap contaminants and particulates. Over time, they can become clogged, disrupting the flow and causing peak distortion.[3][17]

Troubleshooting Step 2: Optimizing the Sample Solvent

Causality: Injecting a sample in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause the sample band to spread out at the head of the column, resulting in distorted peaks.[9][18]

Solutions:

  • Match Sample Solvent to Mobile Phase:

    • Protocol: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[11] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

    • Rationale: This ensures that the sample is focused into a tight band at the column inlet, leading to sharp, symmetrical peaks.[9]

  • Reduce Injection Volume:

    • Protocol: Try reducing the injection volume to see if the peak shape improves.[6]

    • Rationale: A smaller injection volume minimizes the disruptive effects of a strong sample solvent.

Data Presentation and Visual Guides

Table 1: HPLC Column Selection Guide for Polar Analytes like this compound
Column TypeStationary Phase CharacteristicsBest ForpH Range
Standard End-capped C18 High-purity silica with traditional C18 bonding and end-capping.General purpose, good for moderately polar compounds.2-8
Polar-Embedded C18 C18 phase with a polar group embedded within the alkyl chain.Enhanced retention and improved peak shape for polar and basic compounds.[2] Provides shielding from residual silanols.2-8
Hybrid Silica C18 Stationary phase made of a hybrid of silica and organic polymer.Excellent peak shape for bases due to reduced silanol activity.[1] Extended pH stability.1-12
Phenyl-Hexyl Phenyl rings provide alternative selectivity through pi-pi interactions.Good for aromatic compounds and can offer different selectivity compared to C18.[19]2-8
Fluorinated Phases (e.g., PFP) Pentafluorophenyl phases offer unique selectivity through dipole-dipole, pi-pi, and hydrophobic interactions.[19][20]Can provide enhanced retention and selectivity for halogenated compounds and positional isomers.[20][21]2-8
Diagram 1: Mechanism of Peak Tailing due to Silanol Interactions

G cluster_0 Ideal Chromatography cluster_1 Peak Tailing Scenario Analyte This compound C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interaction Elution Elution C18->Elution Symmetrical Peak Analyte2 This compound C18_2 C18 Stationary Phase Analyte2->C18_2 Hydrophobic Interaction Silanol Residual Silanol (Si-OH) Analyte2->Silanol Secondary Polar Interaction Elution2 Elution2 C18_2->Elution2 Tailing Peak G Start Peak Tailing Observed for this compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks AnalyteSpecific Analyte-Specific Tailing CheckAllPeaks->AnalyteSpecific No SystemWide System-Wide Tailing CheckAllPeaks->SystemWide Yes LowerpH Lower Mobile Phase pH (2.5-3.0) AnalyteSpecific->LowerpH CheckGuard Replace Guard Column SystemWide->CheckGuard CheckShape1 Peak shape improved? LowerpH->CheckShape1 ChangeColumn Switch to End-capped or Hybrid Column CheckShape1->ChangeColumn No Resolved Problem Resolved CheckShape1->Resolved Yes CheckShape2 Peak shape improved? ChangeColumn->CheckShape2 AddChelator Add Chelating Agent (EDTA) CheckShape2->AddChelator No CheckShape2->Resolved Yes AddChelator->Resolved CheckShape3 Peak shape improved? CheckGuard->CheckShape3 CheckSolvent Match Sample Solvent to Mobile Phase CheckShape3->CheckSolvent No CheckShape3->Resolved Yes CheckShape4 Peak shape improved? CheckSolvent->CheckShape4 InspectColumn Inspect Column for Voids / Backflush CheckShape4->InspectColumn No CheckShape4->Resolved Yes ContactSupport Contact Technical Support InspectColumn->ContactSupport

Sources

minimizing byproduct formation in Friedel-Crafts reaction for chromans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chroman synthesis via Friedel-Crafts reactions. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this powerful reaction, focusing on the critical challenge of minimizing byproduct formation to maximize the yield and purity of the desired chroman products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each solution is grounded in mechanistic principles to help you understand the "why" behind the fix.

Problem 1: Low yield of the desired chroman, with the major byproduct being an aromatic ether (O-alkylation product).

Question: My reaction between a phenol and an allylic alcohol/halide is primarily yielding the O-alkylated ether instead of the C-alkylated intermediate required for cyclization. How can I favor C-alkylation?

Potential Causes & Recommended Solutions:

The phenoxide ion, formed under basic or even neutral conditions, is an ambident nucleophile with reactive sites on both the oxygen and the aromatic ring (primarily the ortho and para positions). The competition between O- and C-alkylation is a classic challenge in phenol chemistry.[1][2]

  • Causality—Solvent Effects: The choice of solvent plays a pivotal role in directing the alkylation site.[1]

    • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents leave the oxygen anion highly exposed and reactive, strongly favoring the kinetically faster O-alkylation pathway.

    • Protic Solvents (e.g., water, trifluoroethanol): These solvents form a hydrogen-bonding cage around the phenolate oxygen. This solvation shell sterically hinders the oxygen, making the carbon atoms of the ring more accessible for electrophilic attack. This shielding favors the thermodynamically more stable C-alkylated product.[1]

  • Recommended Action:

    • Switch to a Protic Solvent: If your current conditions use an aprotic solvent, switch to a protic one like trifluoroethanol (TFE) or even water, if substrate solubility permits.

    • Use a Brønsted Acid Catalyst: Strong Brønsted acids or Lewis acids that can generate a Brønsted acid in situ can promote the desired intramolecular hydroalkoxylation of the phenol intermediate to form the chroman.[3]

Problem 2: Significant formation of di-alkylated or poly-alkylated products.

Question: I'm observing products where more than one alkyl group has been added to my phenol starting material, leading to a complex mixture and low yield of the target mono-alkylated chroman.

Potential Causes & Recommended Solutions:

This is a well-known limitation of the Friedel-Crafts alkylation. The initial alkylation product is often more electron-rich, and therefore more nucleophilic, than the starting phenol. This makes the product more reactive towards subsequent alkylation than the starting material.[4][5]

  • Causality—Relative Reaction Rates: The activating nature of the newly introduced alkyl group accelerates the rate of a second alkylation, leading to polyalkylation.

  • Recommended Actions:

    • Use an Excess of the Aromatic Substrate: By using a large excess of the phenol relative to the alkylating agent (e.g., 5-10 equivalents), you increase the statistical probability that the electrophile will encounter a molecule of starting material rather than the more reactive product.[6]

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly via a syringe pump helps to maintain a low instantaneous concentration of the electrophile, further favoring mono-alkylation.

    • Lower the Reaction Temperature: Reducing the temperature can decrease the overall reaction rate, often increasing the selectivity for the initial alkylation step.[7]

Problem 3: The reaction stops at the ortho-allyl phenol stage with little to no cyclization to the chroman.

Question: I have successfully formed the C-alkylated intermediate, but it is not cyclizing to the final chroman product. How can I promote the final ring-closing step?

Potential Causes & Recommended Solutions:

The final step in this one-pot synthesis is an intramolecular hydroalkoxylation (an oxa-Michael addition or related cyclization), which often has a higher activation energy than the initial Friedel-Crafts alkylation.

  • Causality—Insufficient Thermal Energy or Catalytic Activity:

    • The reaction temperature may be too low to overcome the energy barrier for the cyclization step.

    • The catalyst may not be sufficiently acidic to activate the alkene of the allyl group for nucleophilic attack by the phenolic hydroxyl group.

  • Recommended Actions:

    • Increase Reaction Temperature: After confirming the formation of the intermediate (e.g., by TLC or in-situ IR), consider increasing the reaction temperature to drive the cyclization. Studies have shown that higher temperatures are often required for the hydroalkoxylation step.[3]

    • Add a Co-catalyst: If the primary catalyst is a mild Lewis acid, the addition of a stronger Brønsted acid (e.g., a catalytic amount of triflic acid or triflimide) can specifically promote the cyclization step.[3][8]

    • Change the Catalyst: Some catalysts are more effective at promoting both steps. Gold(I) catalysts, for instance, have been shown to be highly efficient for the one-pot synthesis of chromans from phenols and allylic alcohols.[3]

General Troubleshooting Workflow

For a systematic approach to diagnosing and solving issues in your chroman synthesis, refer to the following workflow diagram.

G start Low Yield or Purity of Chroman Product analysis Analyze Crude Reaction Mixture (TLC, LCMS, GCMS) start->analysis p1 High Starting Material? analysis->p1  Yes p2 Major Byproduct is O-Alkylated Ether? analysis->p2  Yes p3 Multiple Alkylation Products? analysis->p3  Yes p4 Intermediate Formed, No Cyclization? analysis->p4  Yes p5 Polymerization / Tar? analysis->p5  Yes s1 Check Catalyst Activity (Moisture?) Increase Temperature or Reaction Time Increase Catalyst Loading p1->s1 s2 Switch to Protic Solvent (TFE, H2O) Use Catalyst Favoring C-Alkylation p2->s2 s3 Use Large Excess of Phenol Slow Addition of Alkylating Agent p3->s3 s4 Increase Temperature Post-Alkylation Add Brønsted Acid Co-Catalyst p4->s4 s5 Lower Reaction Temperature Use Milder Lewis Acid Catalyst Use Inhibitor for Alkene p5->s5

Caption: A stepwise workflow for troubleshooting chroman synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the choice of Lewis or Brønsted acid catalyst affect byproduct formation?

The catalyst is arguably the most critical variable. Its identity and strength dictate the reaction mechanism and, consequently, the product distribution.[9]

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are classic Friedel-Crafts catalysts that are highly effective at activating alkyl halides.[10] However, their high reactivity can lead to several byproducts:

    • Polymerization: They can aggressively promote the polymerization of the alkene/allylic alcohol.

    • Rearrangement: They tend to generate discrete carbocations, which are prone to rearrangement to form more stable carbocations, leading to isomeric products.[4][11][12]

    • Decomposition: They can cause degradation of sensitive substrates.

  • Milder Lewis Acids (e.g., ZnCl₂, SnCl₄, BF₃·OEt₂): These catalysts offer a balance of reactivity and selectivity.[13][14] They are less likely to cause polymerization and may favor a more concerted (Sₙ2-like) alkylation pathway, suppressing carbocation rearrangements.

  • Brønsted Acids (e.g., H₂SO₄, TfOH, Triflimide (HNTf₂)): These are particularly effective when using alkenes or alcohols as alkylating agents.[8][15] They protonate the substrate to generate the electrophile. Superacids like triflic acid (TfOH) can be highly efficient for the cyclization step.[15]

  • Modern Catalysts (e.g., Au(I), Bi(OTf)₃): Transition metal catalysts are increasingly used for their mild conditions and high selectivity, often avoiding the harshness of traditional Lewis acids. Gold catalysts, for example, can activate allylic alcohols without needing to convert them to halides first.[3]

Catalyst Selection Summary Table

Catalyst TypeExamplesProsCons (Common Byproducts)
Strong Lewis Acid AlCl₃, FeCl₃, TiCl₄Highly reactive, inexpensiveRearrangement, Polyalkylation, Polymerization, Tar formation[4]
Mild Lewis Acid ZnCl₂, SnCl₄, BF₃·OEt₂Good selectivity, fewer rearrangementsLower reactivity, may require higher temperatures[13]
Brønsted Acid H₂SO₄, H₃PO₄, TfOH, HNTf₂Excellent for alcohols/alkenes, promotes cyclizationCan cause dehydration/elimination, charring at high temp[8][15]
Modern Catalyst AuCl(PPh₃)/AgOTf, Bi(OTf)₃Very mild, high selectivity, functional group toleranceHigher cost, potential for catalyst poisoning

Q2: Can I use Friedel-Crafts acylation followed by reduction to avoid these issues?

Yes, this is a powerful two-step strategy to circumvent the primary limitations of Friedel-Crafts alkylation, namely carbocation rearrangements and polyalkylation.[7]

  • Friedel-Crafts Acylation: First, an intramolecular acylation of a suitable precursor (e.g., a 3-(2-hydroxyphenyl)propanoic acid derivative) is performed. The acylium ion intermediate is resonance-stabilized and does not rearrange.[16] Furthermore, the product ketone is deactivated by the electron-withdrawing carbonyl group, preventing further reactions (polyacylation).[4]

  • Reduction: The resulting chroman-4-one is then reduced to the target chroman using standard methods like the Wolff-Kishner or Clemmensen reduction, or more mildly with reagents like triethylsilane in the presence of a strong acid.

This sequence offers superior control and generally provides cleaner products, albeit with a longer synthetic route.

Mechanism: Alkylation vs. Acylation Byproduct Pathways

G cluster_0 Friedel-Crafts Alkylation Pathway cluster_1 Friedel-Crafts Acylation Pathway A_Start Phenol + Alkylating Agent A_Inter Carbocation Electrophile A_Start->A_Inter A_Rearrange Rearranged Carbocation A_Inter->A_Rearrange A_Desired Desired Chroman A_Inter->A_Desired Desired Path A_Iso Isomeric Byproduct A_Rearrange->A_Iso A_Poly Polyalkylation Byproduct A_Desired->A_Poly Further Reaction B_Start Phenolic Acid Precursor B_Inter Acylium Ion (Resonance Stabilized) B_Start->B_Inter B_NoRearrange No Rearrangement B_Chromanone Chroman-4-one B_Inter->B_Chromanone B_Deactivated Deactivated Ring (No Polyacylation) B_Final Desired Chroman B_Chromanone->B_Final Reduction Step

Caption: Comparison of byproduct pathways in F-C alkylation vs. acylation.

Protocol: High-Selectivity Synthesis of 2,2-Dimethyl-4-phenylchroman

This protocol is adapted from methodologies emphasizing byproduct minimization and demonstrates a modern approach using a Brønsted acid catalyst.[8][17]

Objective: To synthesize 2,2-dimethyl-4-phenylchroman from 2-(hydroxy(phenyl)methyl)phenol and methallyltrimethylsilane, minimizing side reactions.

Materials:

  • 2-(hydroxy(phenyl)methyl)phenol

  • Methallyltrimethylsilane

  • Triflimide (HNTf₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-(hydroxy(phenyl)methyl)phenol (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to make a ~0.5 M solution.

  • Reagent Addition: To the stirred solution at room temperature, add methallyltrimethylsilane (1.5 equiv) dropwise.

  • Catalyst Addition: Add a pre-prepared 0.125 M solution of triflimide in DCM (5 mol %) to initiate the reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution and stir vigorously for 15 minutes.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0% to 5% EtOAc in hexanes) to afford the pure chromane derivative.[8]

References

  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Organic Chemistry. (2016).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • Majumder, S., et al. (2018).
  • Royal Society of Chemistry. (2018).
  • Chemistry Steps. (2022).
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Chemistry LibreTexts. (2015). 15.
  • Mettler Toledo. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health (NIH). (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. [Link]
  • National Institutes of Health (NIH). (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. [Link]
  • PharmaXChange.info. (2011).
  • ACS Publications. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (n.d.).
  • ChemRxiv. (n.d.). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 6-Fluorochroman: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 6-fluorochroman scaffold is a privileged structural motif in medicinal chemistry, notably serving as a critical building block for cardiovascular drugs like Nebivolol.[1][2][3] Its strategic incorporation of fluorine can enhance metabolic stability and binding affinity, making it a desirable component in drug design. The efficient and scalable synthesis of this compound and its derivatives, particularly this compound-2-carboxylic acid, is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound-2-carboxylic acid, a key precursor. We will dissect each pathway, evaluating them on criteria such as yield, scalability, safety, and atom economy. Our analysis is grounded in peer-reviewed literature and patents, offering field-proven insights to inform your synthetic strategy.

Route 1: The "Chromone First" Strategy via Intramolecular Cyclization and Subsequent Reduction

This is arguably the most established and widely documented approach. The core logic involves first constructing the aromatic, unsaturated chromone ring system, which is then reduced in a final step to the desired saturated chroman structure.

Overall Synthetic Workflow

The general pathway starts from readily available p-fluorophenol and proceeds through a multi-step sequence to build the key intermediate, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (a fluorinated chromone), which is then hydrogenated.[4][5]

Route_1_Workflow A p-Fluorophenol C 2-(p-Fluorophenoxy)butenedioic acid A->C Addition & Hydrolysis [3] B Dimethyl Acetylenedicarboxylate B->C D 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (Chromone) C->D Intramolecular Cyclization (Conc. H₂SO₄) [3] E This compound-2-carboxylic acid D->E Catalytic Hydrogenation (Pd/C, H₂) [1, 4]

Caption: Workflow for the Chromone First Strategy.

In-Depth Mechanistic and Experimental Rationale

Step 1 & 2: Addition and Hydrolysis

The synthesis commences with an addition reaction between p-fluorophenol and dimethyl acetylenedicarboxylate.[4] This reaction is typically catalyzed by an organic base. The resulting diester is often not isolated but directly hydrolyzed under alkaline conditions to yield 2-(p-fluorophenoxy)butenedioic acid. This "one-pot" approach enhances efficiency by minimizing purification steps.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The key ring-forming step is an intramolecular cyclization of the butenedioic acid derivative. This is achieved using a strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA).[4][6] The strong acid protonates a carboxylic acid group, promoting the formation of an acylium ion, which then attacks the electron-rich aromatic ring (activated by the phenoxy ether) to form the six-membered heterocyclic ring of the chromone. The reaction is typically performed at a controlled temperature (e.g., 25–30°C) to prevent side reactions.[4]

Step 4: Catalytic Hydrogenation

The final transformation is the reduction of the chromone to the chroman.[7] This is a robust and high-yielding reaction, typically accomplished via catalytic hydrogenation. The process employs a palladium on carbon (Pd/C) catalyst under hydrogen pressure in a solvent like glacial acetic acid.[5][7] The reaction reduces both the ketone at the 4-position and the double bond in the heterocyclic ring to yield the saturated this compound system. Yields for this step are often excellent, frequently exceeding 88%.[5][7]

Experimental Protocol: Catalytic Hydrogenation of the Chromone Intermediate

This protocol is a composite representation from established literature.[5][7]

  • Reactor Setup: In a suitable autoclave, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq), 5-10% wet palladium on carbon (typically 5% w/w catalyst to substrate), and glacial acetic acid (approx. 15-20 mL per gram of substrate).

  • Inerting: Seal the autoclave and purge the system three times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 1.8–2.0 MPa) and heat to 70–80°C.[4][5]

  • Monitoring: Maintain the hydrogen pressure throughout the reaction. The reaction is considered complete when hydrogen uptake ceases, which can be monitored by a stable pressure reading over 30 minutes.[5]

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude solid can be triturated or recrystallized from a solvent system like toluene or petroleum ether to yield pure this compound-2-carboxylic acid as a white solid.[5][7]

Route 2: Alternative "Phenol First" Cyclization

An alternative, convergent approach involves the reaction of a substituted phenol with an acrylic acid derivative, followed by cyclization. This method is common for synthesizing chroman-4-ones, which can then be further modified.

Overall Synthetic Workflow

This route begins with the reaction of 4-chloro-2-fluorophenol with 3-chloropropionic acid, followed by an intramolecular Friedel-Crafts acylation to form a chroman-4-one intermediate.[6][8] While this example yields a different substitution pattern (6-chloro-8-fluoro), the underlying strategy is directly adaptable for this compound synthesis by starting with p-fluorophenol.

Route_2_Workflow A p-Fluorophenol C 3-(p-Fluorophenoxy)propanoic acid A->C Nucleophilic Substitution [5] B 3-Halopropionic Acid or Acrylate B->C D This compound-4-one C->D Intramolecular Cyclization (PPA or similar) [5] E This compound D->E Reduction (e.g., Wolff-Kishner or Clemmensen)

Caption: Workflow for the Phenol First Cyclization Strategy.

In-Depth Mechanistic and Experimental Rationale

Step 1: Nucleophilic Substitution

This step involves a Williamson ether synthesis-type reaction where the phenoxide, generated from p-fluorophenol under basic conditions, acts as a nucleophile, displacing a halide from a three-carbon electrophile like 3-chloropropionic acid.[6]

Step 2: Intramolecular Friedel-Crafts Acylation

Similar to Route 1, this key step forms the chroman ring system. The carboxylic acid is activated by a strong acid catalyst, such as polyphosphoric acid (PPA), which facilitates the electrophilic attack on the aromatic ring to yield the cyclic ketone, this compound-4-one.[6] This cyclization is highly efficient for forming the six-membered ring.

Step 3: Reduction of the Ketone

To arrive at the parent this compound scaffold, the ketone at the 4-position must be completely removed. This can be accomplished through classic reduction methods like the Wolff-Kishner (hydrazine, base, high temperature) or Clemmensen (zinc amalgam, HCl) reduction. These methods are effective but often require harsh conditions.

Comparative Analysis

ParameterRoute 1: "Chromone First"Route 2: "Phenol First"
Starting Materials p-Fluorophenol, Dimethyl Acetylenedicarboxylatep-Fluorophenol, 3-Halopropionic Acid
Number of Steps ~3-4 steps to target acid~3 steps to parent chroman
Key Intermediates Fluorinated ChromoneFluorinated Chroman-4-one
Overall Yield Generally high; final hydrogenation is very efficient (>88%).[5][7]Good; cyclization yields are often high (70-80%).[6]
Scalability Proven scalability, suitable for industrial production.[4]Scalable, but final reduction may require harsh conditions.
Safety/Hazards Use of H₂ gas under pressure requires specialized equipment (autoclave).[5]Use of strong acids (PPA, conc. H₂SO₄) and potentially harsh reduction conditions.
Versatility Excellent for producing 2-carboxylic acid derivatives.[1][7]Excellent for producing 4-oxo derivatives and the parent chroman ring.[9][10]

Expert Opinion and Strategic Selection

For the synthesis of this compound-2-carboxylic acid, a direct precursor to Nebivolol intermediates, Route 1 is the superior and industrially preferred method. [4][7] Its primary advantage is the robust and high-yielding final hydrogenation step that directly provides the desired product with high purity. The process is well-documented and optimized for scale-up. The handling of hydrogen gas is a standard operation in industrial chemical manufacturing, mitigating the perceived risk with proper engineering controls.

Route 2 is an excellent choice if the primary target is the this compound-4-one intermediate or the unsubstituted this compound core. Chroman-4-ones are versatile intermediates themselves, allowing for further functionalization at the 4-position.[9][10] However, the subsequent complete reduction of the ketone to a methylene group to form the parent chroman requires harsh conditions that may not be compatible with other functional groups and can be less desirable from a process safety and environmental perspective.

The Rise of Late-Stage Fluorination

A conceptually different approach is late-stage fluorination , where the fluorine atom is introduced at the end of a synthesis.[11][12] This is a burgeoning field in medicinal chemistry, offering the ability to rapidly create fluorinated analogues of complex molecules without redesigning the entire synthesis.[13] Methods using electrophilic fluorinating reagents (like Selectfluor) in the presence of a transition metal catalyst (e.g., Palladium) can achieve direct C-H fluorination.[14]

While powerful for discovery chemistry, these methods are often not yet optimized for large-scale production and can suffer from issues with regioselectivity.[11] For a well-defined target like this compound, building the molecule with the fluorine atom already in place (as in Routes 1 and 2) remains the most practical and economical strategy for large-scale synthesis.

Conclusion

The synthesis of this compound is a well-trodden path with multiple viable routes. The "Chromone First" strategy (Route 1) stands out for its efficiency, high yields, and proven scalability, making it the method of choice for producing this compound-2-carboxylic acid for pharmaceutical applications. The "Phenol First" approach (Route 2) offers a robust alternative for accessing the versatile this compound-4-one intermediate. The choice of synthesis route should be guided by the specific target molecule, required scale, and available laboratory infrastructure. As chemists, understanding the causality behind each step—from the choice of cyclization catalyst to the conditions for reduction—is paramount to successful and efficient synthesis.

References

  • Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid.NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid.NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation method of this compound-2-formic acid.
  • 6-Fluorochromane-2-carboxylic acid synthesis.ChemicalBook.
  • Synthesis of 6-Chloro-8-fluorochroman-4-one: An Application Note and Detailed Protocol.Benchchem.
  • Synthesis Protocol for 6-Fluoro-2-(oxiran-2-yl)
  • Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman.IUCr.
  • Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview.Benchchem.
  • An In-depth Technical Guide on the Synthesis of 6-Chloro-8-fluorochroman as a Starting M
  • Synthesis and Pharmacological Characterization of Novel this compound Derivatives as Potential 5-HT1A Receptor Antagonists.
  • Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists.PubMed.
  • Recent advances in late-stage monofluorination of natural products and their derivatives.Organic Chemistry Frontiers (RSC Publishing).
  • Late-Stage Fluorination: From Fundamentals to Applic
  • Recent advances in late-stage monofluorination of natural products and their deriv
  • Late-Stage Fluorin

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 6-Fluorochroman, establishing robust and reliable analytical methods is a critical step in ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. The focus will be on the validation of these methods in accordance with international regulatory guidelines, providing a framework for selecting the most appropriate method for your specific needs.

The principles and parameters of analytical method validation are universally guided by documents from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective of this validation process is to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6] This guide will delve into the practical application of these principles for this compound.

The Importance of Method Validation

Analytical method validation provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.[7][8] For a compound like this compound, which may be a new chemical entity, a rigorously validated analytical method is essential for:

  • Accurate quantification in bulk drug substance and finished pharmaceutical products.

  • Detection and quantification of impurities and degradation products.

  • Supporting stability studies to determine shelf-life.

  • Ensuring batch-to-batch consistency in manufacturing.

  • Meeting regulatory submission requirements for drug approval.[9][10]

The validation process involves a series of experiments to evaluate the performance characteristics of the method.[11][12] These characteristics, as defined by ICH guidelines, include accuracy, precision, specificity, linearity, range, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[13][14][15]

Comparative Overview of Analytical Techniques for this compound

The choice between HPLC and GC-MS for the analysis of this compound depends on the physicochemical properties of the analyte and the intended application of the method. Based on its chroman structure, this compound is expected to be a semi-volatile compound with a moderate molecular weight, making both HPLC and GC-MS viable techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry, particularly for non-volatile or thermally labile compounds.[16]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and structural information.[16]

The following sections will present hypothetical, yet scientifically grounded, HPLC and GC-MS methods for this compound and detail the validation protocols for each.

High-Performance Liquid Chromatography (HPLC) Method for this compound

An HPLC method for this compound would likely utilize reversed-phase chromatography, which is well-suited for separating moderately polar compounds.

Proposed HPLC Method Parameters
ParameterProposed ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention and separation for a wide range of organic molecules.
Mobile Phase Acetonitrile and Water (Gradient)A gradient elution allows for the efficient separation of the main compound from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 275 nmThe chroman structure is expected to have a UV absorbance maximum in this region.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
HPLC Method Validation Protocol

The validation of this HPLC method would follow the ICH Q2(R2) guidelines and involve the following tests:[1][13]

1. System Suitability: Before initiating the validation, system suitability tests are performed to ensure the chromatographic system is performing adequately.[17] This includes multiple injections of a standard solution to check for reproducibility of peak area, retention time, tailing factor, and theoretical plates.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[14] For this compound, this would be demonstrated by:

  • Analyzing a placebo (if in a formulation) to show no interfering peaks at the retention time of this compound.

  • Performing forced degradation studies (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation products do not co-elute with the main peak.

3. Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[18]

  • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[17]

The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[19] For an assay, this is typically 80% to 120% of the test concentration.[19]

4. Accuracy: Accuracy is the closeness of the test results to the true value.[12]

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[9][19]

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.

5. Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[20]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.[17]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[21]

7. Robustness: Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9][20]

  • Procedure: Introduce small variations to parameters such as flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., ±2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting A Method Development & Optimization B Validation Protocol Definition A->B C System Suitability Testing B->C D Specificity (Forced Degradation) C->D Proceed if suitable E Linearity & Range F Accuracy (Recovery) G Precision (Repeatability & Intermediate) H LOD & LOQ Determination I Robustness Studies D->E E->F F->G G->H H->I J Data Analysis & Evaluation I->J K Validation Report Generation J->K

Caption: Workflow for the validation of an HPLC analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound

A GC-MS method would be suitable for determining the purity of this compound and for identifying and quantifying volatile or semi-volatile impurities.

Proposed GC-MS Method Parameters
ParameterProposed ConditionRationale
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)A standard, robust column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow rateAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 280 °CTo ensure complete volatilization of the sample without degradation.
Oven Temperature Program Start at 100 °C, ramp to 280 °CA temperature gradient is necessary to separate compounds with different boiling points.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique that produces reproducible mass spectra for library matching.
Mass Range m/z 50-500To capture the molecular ion and characteristic fragment ions of this compound and potential impurities.
GC-MS Method Validation Protocol

The validation of a GC-MS method follows similar principles to HPLC validation, with some specific considerations for the technique.

1. System Suitability: Similar to HPLC, system suitability is assessed by injecting a standard solution to check for consistent retention time, peak area, and signal-to-noise ratio.

2. Specificity: In GC-MS, specificity is enhanced by the mass spectrometric detection.[16]

  • Procedure: Analyze a blank solvent and a placebo to ensure no interfering peaks are present at the retention time of this compound. The mass spectrum of the peak should also be unique to the analyte.

  • Forced degradation samples would be analyzed to ensure chromatographic separation and mass spectral distinction from degradation products.

3. Linearity and Range:

  • Procedure: Prepare a series of at least five standard solutions of this compound over the desired concentration range.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.

4. Accuracy:

  • Procedure: Spike a placebo matrix with known amounts of this compound at three concentration levels.

  • Acceptance Criteria: Mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

5. Precision:

  • Repeatability: Analyze at least six replicate samples at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.

  • Acceptance Criteria: RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting progressively more dilute solutions and assessing the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

7. Robustness:

  • Procedure: Introduce small, deliberate changes to parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate.

  • Acceptance Criteria: The method should remain reliable and precise under these varied conditions.

Comparison of HPLC and GC-MS for this compound Analysis

The choice between HPLC and GC-MS will depend on the specific analytical needs. The following table provides a comparative summary of the two techniques for the analysis of this compound.

FeatureHPLCGC-MS
Analyte Suitability Well-suited for non-volatile and thermally labile compounds. Ideal for assay and impurity profiling in finished products.Best for volatile and semi-volatile compounds. Excellent for identifying unknown impurities due to mass spectral libraries.
Specificity Good, based on retention time and UV spectrum. Can be enhanced with a diode array detector.Excellent, due to the combination of chromatographic separation and mass spectral identification.
Sensitivity Generally in the microgram to nanogram range.Typically offers higher sensitivity, often in the picogram to femtogram range.
Sample Preparation Usually involves dissolving the sample in the mobile phase.May require derivatization for polar or non-volatile compounds, though likely not necessary for this compound.
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial investment and maintenance costs.
Typical Application Routine quality control, assay, content uniformity, and dissolution testing.Impurity identification, residual solvent analysis, and trace-level analysis.

Comparative Validation Framework

Comparative_Framework cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_decision Method Selection HPLC HPLC Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Robustness Decision Fitness for Purpose Specificity->Decision Linearity->Decision Accuracy->Decision Precision->Decision LOD_LOQ->Decision Robustness->Decision

Caption: A framework for comparing HPLC and GC-MS methods based on validation parameters.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques that can be successfully validated for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control and assay of the bulk drug or formulated product, a validated HPLC method is often the most practical and cost-effective choice. For in-depth impurity profiling, identification of unknown degradants, and trace-level analysis, the superior specificity and sensitivity of a validated GC-MS method are highly advantageous.

Ultimately, the validation data for the chosen method will provide the documented evidence that the procedure is fit for its intended purpose, ensuring the quality and consistency of data throughout the drug development lifecycle.[5]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link] (Note: As the original link is to a YouTube video which may not be stable, a conceptual link is provided).
  • ProPharma. (2024).
  • BA Sciences. (n.d.).
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  • S. Ravi Sankar, et al. (2020). SIMULTANEOUS SEPARATION OF SIX FLUOROQUINOLONES USING AN ISOCRATIC HPLC SYSTEM WITH UV DETECTION: APPLICATION TO ANALYSIS OF LEVOFLOXACIN IN PHARMACEUTICAL FORMULATIONS.
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Introduction: The Significance of Chirality in 6-Fluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 6-Fluorochroman Enantiomers for Researchers and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, notably as a key intermediate in the synthesis of cardiovascular drugs like Nebivolol.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[3][4] Crucially, the chroman ring system often contains at least one stereocenter, typically at the C2 position, leading to the existence of enantiomers. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on a drug's biological activity.[5][6][7] Enantiomers of the same compound can exhibit widely different potencies, efficacies, and even toxicological profiles due to their differential interactions with chiral biological targets such as receptors and enzymes.[8][9] This guide will delve into the comparative efficacy of this compound enantiomers, supported by experimental data and detailed protocols.

Enantioselective Synthesis and Resolution: The Gateway to Pure Enantiomers

The biological evaluation of individual enantiomers necessitates their preparation in high enantiomeric purity. Two primary strategies are employed: enantioselective synthesis and the resolution of racemic mixtures.

Chemical and Enzymatic Resolution of Racemic this compound-2-Carboxylic Acid

A common precursor for many this compound derivatives is 6-fluoro-chroman-2-carboxylic acid (FCCA).[10] The resolution of racemic FCCA is a critical step. While chemical resolution methods exist, they can be complex and may result in lower yields.[11] A more efficient and environmentally friendly approach is enzymatic resolution.

A practical method utilizes two esterases, EstS and EstR, from Geobacillus thermocatenulatus.[11] Starting with racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), these enzymes can selectively hydrolyze one enantiomer, allowing for the separation of both the (S)- and (R)-FCCA with high enantiomeric excess (ee).[11]

Experimental Protocol: Sequential Biphasic Batch Resolution of MFCC [11]

  • Immobilization of Cells: Prepare immobilized E. coli cells expressing either EstS or EstR in calcium alginate beads.

  • Reaction Setup: Establish a biphasic system with an aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., toluene) containing the racemic MFCC substrate.

  • First Resolution Step (Production of (S)-FCCA):

    • Add the immobilized EstS cells to the biphasic system.

    • Maintain the reaction at an optimal temperature and pH with stirring.

    • Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

    • Separate the aqueous phase containing the (S)-FCCA.

  • Second Resolution Step (Production of (R)-FCCA):

    • Replace the aqueous phase with a fresh buffer.

    • Add the immobilized EstR cells to the same organic phase containing the remaining (R)-MFCC.

    • Allow the reaction to proceed to completion.

    • Separate the aqueous phase containing the (R)-FCCA.

  • Product Recovery and Analysis:

    • Acidify the aqueous phases to precipitate the (S)- and (R)-FCCA.

    • Collect the products by filtration, wash, and dry.

    • Determine the enantiomeric excess of each product using chiral HPLC.

This sequential method has been shown to produce (S)-FCCA with 96.9% ee and (R)-FCCA with 99.1% ee, achieving a high total mole yield.[11]

G cluster_synthesis Enzymatic Resolution of Racemic MFCC racemic_mfcc Racemic Methyl 6-fluoro-chroman-2-carboxylate (MFCC) in Toluene estS Immobilized EstS Cells in Aqueous Buffer racemic_mfcc->estS Step 1: Selective Hydrolysis s_fcca (S)-6-fluorochroman-2-carboxylic acid (Aqueous Phase) estS->s_fcca r_mfcc Enriched (R)-MFCC (Toluene Phase) estS->r_mfcc estR Immobilized EstR Cells in Aqueous Buffer r_fcca (R)-6-fluorochroman-2-carboxylic acid (Aqueous Phase) estR->r_fcca r_mfcc->estR Step 2: Hydrolysis

Caption: Workflow for the sequential enzymatic resolution of MFCC.

Comparative Pharmacological Efficacy

The biological activity of this compound derivatives is highly dependent on their stereochemistry and the nature of substituents. A notable example is their activity as 5-HT1A receptor antagonists.[12]

5-HT1A Receptor Antagonism

A study investigating a series of novel this compound derivatives found that many compounds acted as potent ligands for the 5-HT1A receptor.[12] The antagonist activity was assessed in Chinese Hamster Ovary (CHO) cells expressing the human 5-HT1A receptor.

Experimental Protocol: Forskolin-Stimulated Adenylate Cyclase Assay [12]

  • Cell Culture: Culture CHO cells stably expressing the human 5-HT1A receptor.

  • Assay Preparation: Seed the cells in multi-well plates and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with the test this compound enantiomers at various concentrations.

  • Stimulation: Add forskolin (an adenylate cyclase activator) and a 5-HT1A agonist (e.g., 8-OH-DPAT) to the cells.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis: The antagonist activity is determined by the ability of the test compounds to inhibit the agonist-induced suppression of forskolin-stimulated cAMP accumulation. Calculate IC50 values.

In this study, the introduction of an optically active hydroxy group at the C-4 position of the chroman ring was found to be effective in improving receptor selectivity.[12] While the specific data comparing the (R) and (S) enantiomers at C-4 for all derivatives was not detailed in the abstract, the principle that stereochemistry at this position is critical for activity was established.

Stereochemistry and Receptor Binding

The differential activity of enantiomers stems from their three-dimensional arrangement, which dictates how they fit into the binding pocket of a receptor. For a chiral drug to interact with its target, a minimum of three points of interaction are generally required. Enantiomers, being non-superimposable mirror images, will present these interaction points in different spatial orientations. One enantiomer (the eutomer) will have a complementary arrangement of functional groups that allows for a high-affinity interaction with the receptor, leading to a biological response. The other enantiomer (the distomer) will have a non-complementary arrangement, resulting in a weaker or no interaction.[7]

G cluster_receptor Receptor-Ligand Interaction cluster_enantiomers Enantiomers receptor Receptor Binding Site eutomer (R)-Enantiomer (Eutomer) eutomer->receptor High Affinity Binding (Biological Effect) distomer (S)-Enantiomer (Distomer) distomer->receptor Low/No Affinity Binding (Inactive or Different Effect)

Caption: Differential binding of enantiomers to a chiral receptor.

Data Summary: Efficacy of this compound Derivatives

While a direct head-to-head comparison of (R)- and (S)-6-fluorochroman enantiomers across a range of biological targets is not available in a single publication, the following table summarizes key findings from the literature regarding the impact of stereochemistry and substitution on the activity of related compounds.

Compound ClassKey Stereochemical FeatureBiological TargetObservationReference
This compound DerivativesOptically active hydroxy at C-45-HT1A ReceptorImproved receptor selectivity[12]
(S)-6-Fluorochroman-2-carboxylic acid(S)-configuration at C-2Pharmaceutical IntermediatePivotal chiral building block[11]
(R)-6-Fluorochroman-2-carboxylic acid(R)-configuration at C-2Pharmaceutical IntermediatePivotal chiral building block[11]
Nebivolol (contains this compound moiety)(S,R,R,R)- and (R,S,S,S)- enantiomersβ1-adrenergic receptorThe d-enantiomer is a potent β1-blocker, while the l-enantiomer promotes nitric oxide release.[13]

Note: The data on Nebivolol is included to illustrate the profound impact of stereochemistry in a final drug product that utilizes a this compound core.

Conclusion and Future Directions

The evidence strongly indicates that the stereochemistry of this compound derivatives is a critical determinant of their pharmacological efficacy. The ability to synthesize or resolve specific enantiomers is paramount for developing selective and potent drug candidates. The improved receptor selectivity observed with the introduction of chiral centers, such as a hydroxyl group at the C-4 position, highlights a promising avenue for future drug design.

For researchers in this field, the focus should be on the asymmetric synthesis of individual stereoisomers and their subsequent detailed pharmacological characterization. This includes not only determining binding affinities and functional activities but also evaluating pharmacokinetic profiles and potential off-target effects for each enantiomer separately. Such a rigorous approach is essential for unlocking the full therapeutic potential of the this compound scaffold and adhering to the principles of modern, stereochemically-defined drug development.

References

  • Yasunaga, T., Kimura, T., Naito, R., Kontani, T., Wanibuchi, F., Yamashita, H., Nomura, T., Tsukamoto, S., Yamaguchi, T., & Mase, T. (1998). Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. [Link]
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  • Wang, J., Xu, Y., Zhao, G., & Wu, Q. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 22(19), 6438-6447. [Link]
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  • A novel process for the preparation of [(R,S)/ (S,R)] and [(S,S)/ (R,R)] chroman epoxides, key intermediates in the synthesis of Nebivolol. (2017). International Journal of Bioassays, 6(6), 5439-5444. [Link]
  • Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. (2015).
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  • (S)-2-((R)-6-Fluorochroman-2-yl)-2-(tosyloxy)ethyl acetate. (n.d.).
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A Senior Application Scientist's Guide to Catalytic Synthesis of 6-Fluorochroman: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the chroman scaffold is a privileged structure, appearing in numerous bioactive molecules and pharmaceuticals. The fluorinated analogue, 6-fluorochroman, is of particular importance as a key building block for several drugs, most notably the cardiovascular medication Nebivolol.[1] Achieving its synthesis with high efficiency and, critically, high stereocontrol is a paramount challenge.

This guide provides an in-depth, head-to-head comparison of the primary catalytic strategies employed for the asymmetric synthesis of this compound and its direct precursors. We will move beyond a simple listing of methods to analyze the causality behind catalyst choice, comparing organocatalysis, transition metal catalysis, and biocatalysis. Each section is supported by experimental insights to provide a clear, field-proven perspective on performance.

The Core Challenge: Asymmetric Formation of the Chroman Ring

The central challenge in synthesizing chiral this compound lies in the stereoselective construction of the C2-centered stereocenter during the ring-forming cyclization step. The choice of catalyst dictates not only the enantioselectivity but also the reaction's efficiency, substrate scope, and scalability. We will compare three dominant and mechanistically distinct approaches.

Organocatalysis: The Chiral Brønsted Acid Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free conditions and often high enantioselectivity.[2] For chroman synthesis, chiral phosphoric acids (CPAs) are a standout catalyst class.[3][4]

Mechanism of Action: CPAs operate as bifunctional catalysts. The acidic proton activates an electrophile (e.g., an ortho-hydroxy-substituted vinyl ketone), while the chiral phosphate anion complexes with the nucleophile, orchestrating a highly organized, enantioselective intramolecular oxa-Michael addition.[5] This dual activation within a chiral pocket is the key to achieving high stereocontrol.

CPA_Mechanism

Performance Insights: While direct data for this compound is sparse, analogous domino Michael/hemiacetalization reactions to form functionalized chromanes report excellent results. Using modularly designed organocatalysts derived from cinchona alkaloids, researchers have achieved yields up to 97% and outstanding enantioselectivities of up to 99% ee.[6] A key advantage is the operational simplicity and avoidance of heavy metals. However, catalyst loading can sometimes be higher compared to metal-based systems, and optimization is often required for different substrates.[7]

Transition Metal Catalysis: The Power of d-Orbitals

Transition metals offer unique reactivity for constructing complex molecules.[8] For chroman synthesis, palladium, nickel, and rhodium have proven particularly effective, typically through catalytic asymmetric allylic substitution or cyclization reactions.[7]

Mechanism of Action: A common strategy involves a Pd-catalyzed 6-endo-trig intramolecular asymmetric allylic substitution. Here, a Pd(0) complex coordinates with an allylic leaving group on the substrate, forming a chiral η³-allyl-Pd intermediate. The phenolic nucleophile, guided by a chiral ligand, then attacks the allyl complex to form the chromene ring with high enantioselectivity.[9]

Pd_Mechanism

Performance Insights: This approach has been successfully used to synthesize 2-aryl-2H-chromenes in high yields and enantioselectivities.[9] Nickel-catalyzed methods have also been developed for synthesizing chiral chromans bearing quaternary centers with excellent enantioselectivities.[7] Transition metal catalysts often exhibit high turnover numbers, allowing for very low catalyst loadings. However, they can be sensitive to air and moisture, may require expensive and complex ligands, and necessitate screening for residual metal content in the final product, a critical consideration in drug development.

Biocatalysis: Nature's Approach to Stereocontrol

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. While a direct enzymatic cyclization to this compound is not yet established, biocatalysts are exceptionally effective in preparing its chiral precursors with near-perfect stereocontrol.[10][11]

Mechanism of Action: A key step in several Nebivolol syntheses is the asymmetric reduction of a ketone precursor, 2-chloro-1-(this compound-2-yl)ethan-1-one, to the corresponding chiral alcohol. Alcohol dehydrogenases (ADHs or KREDs) can perform this reduction. The enzyme's chiral active site binds the substrate in a specific orientation, allowing a hydride (from a cofactor like NADH or NADPH) to be delivered to only one face of the carbonyl, resulting in a single enantiomer of the alcohol product.[12]

Biocatalysis_Workflow Prochiral_Ketone This compound Ketone Precursor Enzyme_System Alcohol Dehydrogenase (ADH/KRED) Cofactor Recycling System (e.g., GDH/Glucose) Prochiral_Ketone->Enzyme_System Chiral_Alcohol Enantiopure Alcohol Precursor (>99% ee) Enzyme_System->Chiral_Alcohol Asymmetric Reduction

Performance Insights: This strategy is remarkably powerful. Recent studies have identified several ADHs that can reduce the this compound ketone precursor to all four possible stereoisomers of the alcohol product. These reactions proceed with exceptional enantiomeric excess (>99% ee) and at very high substrate loadings (137 g/L), demonstrating significant potential for industrial scale-up.[12] The main advantages are the unparalleled selectivity, mild reaction conditions (aqueous media, room temperature), and environmental friendliness. The primary challenge can be the initial identification and optimization of a suitable enzyme.

Head-to-Head Performance Summary

The following table summarizes the key performance characteristics of each catalytic approach for the synthesis of this compound or closely related analogues.

Catalyst Class Representative Catalyst Typical Yield Enantioselectivity (ee) Key Advantages Key Disadvantages
Organocatalysis Chiral Phosphoric Acid (CPA) / Cinchona AlkaloidGood to High (up to 97%)[6]Excellent (up to 99%)[6]Metal-free, operationally simple, robust.Can require higher catalyst loading, substrate-specific optimization.
Transition Metal Pd-Phosphoramidite / Ni-MonophosphineHigh (up to 99%)[7]Excellent (up to 99%)[7][9]High turnover frequency, low catalyst loading, broad scope.Metal contamination, air/moisture sensitivity, ligand cost.
Biocatalysis Alcohol Dehydrogenase (ADH/KRED)High (not specified)Near-perfect (>99%)[12]Unmatched stereoselectivity, green conditions, high substrate loading.Limited to specific transformations, requires enzyme screening/engineering.

Validated Experimental Protocol: Multi-Step Synthesis of this compound-2-carboxylic acid

This protocol, adapted from established literature, details a reliable, non-asymmetric synthesis of a key this compound intermediate, which can then be resolved or used in further asymmetric steps.[13][14]

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid

  • In a reaction vessel, dissolve p-fluorophenol and dimethyl butynediote in methanol separately at ambient temperature.

  • Combine the solutions and cool the vessel to 10–15°C in an ice bath.

  • Slowly add a catalytic amount of triethylamine. After the addition, allow the reaction to proceed at room temperature for 1 hour.

  • To the resulting solution containing the intermediate ester, directly add an aqueous solution of sodium hydroxide, maintaining the temperature between 25–35°C. Continue the hydrolysis for 3 hours.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate a faint yellow solid.

  • Filter the solid, wash with water, and dry to obtain 2-(4-fluorophenoxy)but-2-enedioic acid.

Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

  • Carefully add the diacid from Step 1 to concentrated sulfuric acid (95-98%) with a mass-to-volume ratio of approximately 1:4 (g/mL).

  • Stir the mixture at 25–30°C for 5 hours.

  • Pour the reaction mixture slowly onto crushed ice to quench the reaction and precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry. This yields the chromone product with high purity (>99%).[14]

Step 3: Catalytic Hydrogenation to this compound-2-carboxylic Acid

  • In a pressure vessel, suspend the chromone product from Step 2 in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a palladium on carbon catalyst (Pd/C, typically 5-10 wt%).

  • Pressurize the vessel with hydrogen gas and perform the reduction under appropriate temperature and pressure until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture to remove the Pd/C catalyst and concentrate the filtrate to obtain the final product, this compound-2-carboxylic acid.[13]

Conclusion and Future Outlook

The synthesis of this compound can be approached through several powerful catalytic methodologies.

  • Organocatalysis stands out for its operational simplicity and metal-free nature, offering a direct route to the chiral chroman core with excellent stereoselectivity.

  • Transition metal catalysis provides a highly efficient alternative, often with very low catalyst loadings, but requires careful consideration of potential metal contamination.

  • Biocatalysis , while currently focused on precursor synthesis, offers an unparalleled level of stereocontrol under green conditions, making it an exceptionally strong candidate for industrial processes where enantiopurity is non-negotiable.

The choice of catalyst ultimately depends on the specific requirements of the synthesis: scalability, cost, acceptable impurity profiles, and the desired stereoisomer. Future research will likely focus on developing direct, enantioselective enzymatic cyclizations and discovering more robust, universally applicable organocatalysts to further streamline the synthesis of this vital pharmaceutical building block.

References

  • Xue, J., Dou, Z., Sun, Z., Luo, T., & Chen, X. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry.
  • ChemRxiv. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity.
  • Google Patents. (2014). CN104072470A - Preparation method of this compound-2-formic acid.
  • ResearchGate. (2025). Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF.
  • Wang, Y., et al. (2019). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Tetrahedron Letters.
  • Toste, F. D., et al. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
  • Wang, X., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry.
  • Jiménez, E. I. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry.
  • MacMillan, D. W. C. (2005). Enantioselective organo-cascade catalysis. Journal of the American Chemical Society.
  • Lewis, D. P., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Molecules.
  • Akiyama, T., & Mori, K. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry.
  • Shan, D., & Du, Z. (2025). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry.
  • List, B., et al. (2019). Design and synthesis of new alkyl-based chiral phosphoric acid catalysts. Chirality.
  • Fernández, I. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs.
  • Inam, M., & Kumar, A. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Monatshefte für Chemie - Chemical Monthly.
  • Reddy, P. V., & Falck, J. R. (2011). Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. Organic Letters.
  • Google Patents. (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde.
  • Wang, J., et al. (2021). Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers.
  • Lee, K. (2018). Asymmetric Synthesis of (−)-6-Desmethyl-Fluvirucinine A1 via Conformationally-Controlled Diastereoselective Lactam-Ring Expansions. Marine Drugs.
  • Thomson, R. J., & Trost, B. M. (2010). Catalytic enantioselective synthesis of 2-aryl-chromenes. Angewandte Chemie International Edition.
  • Pfaltz, A., et al. (2018). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition.
  • Kang, S. H. (2009). Asymmetric Synthesis of (+)-Iso-6-Cassine via Stereoselective Intramolecular Amidomercuration. Organic Letters.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development.
  • Google Patents. (2011). WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).
  • Stoltz, B. M. (2016). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition.
  • Bornscheuer, U. T., & Liese, A. (2017). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition.
  • Gotor-Fernández, V., & Gotor, V. (2019). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Catalysts.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged" structure in drug discovery. A key strategy to modulate the therapeutic potential of indole-based compounds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated indole analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Modulating Bioactivity

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties.[1][2][3] These alterations are not merely incremental; they can unlock entirely new pharmacological profiles. Key effects of fluorination include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Introducing fluorine at a metabolically susceptible position on the indole ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][4]

  • Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the indole ring, influencing hydrogen bonding and other non-covalent interactions with target proteins. This can lead to significant changes in binding affinity and selectivity.[1][2] For instance, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[1]

  • pKa Alteration: The introduction of fluorine can lower the pKa of nearby basic functional groups. This change in basicity can dramatically influence a compound's oral absorption and overall pharmacokinetic profile.[5]

Comparative Analysis of Biological Activity

The impact of fluorination is best illustrated through direct comparison of biological data for analogous fluorinated and non-fluorinated indole compounds.

Many indole derivatives are potent kinase inhibitors, a class of drugs pivotal in oncology.[6] Sunitinib, a fluorinated indole derivative, is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[6]

Consider the case of Rho kinase (ROCK1) inhibitors, where fluorination at the C6 position of an indazole (an indole isostere) enhanced inhibitory potency by over 175-fold compared to fluorination at the C4 position.[1]

CompoundFluorine PositionROCK1 IC50 (nM)Oral Bioavailability
Indazole Analog 1 C42500Not Reported
Indazole Analog 2 C61461%
Data synthesized from literature reports.[1]

This dramatic increase in potency and bioavailability for the 6-fluoroindazole highlights the profound and position-specific effects of fluorination.[1]

Fluorination has been a successful strategy in developing potent antiviral agents. In a series of 7-substituted-4-fluoroindole carboxamides designed as HIV-1 inhibitors, the fluorinated derivatives consistently showed higher potency than the non-fluorinated lead compound.[1]

CompoundFluorine PresenceHIV-1 Inhibition EC50 (nM)
Lead Indole No> 1 (exact value not specified)
Fluorinated Alkylamide Analog Yes (4-Fluoro)0.29
Fluorinated Sulfonamide Analog Yes (4-Fluoro)0.52
Fluorinated Primary Amide Analog Yes (4-Fluoro)0.14
Data from a study on 7-substituted carboxamides-4-fluoro indole.[1]

The data clearly demonstrates that the 4-fluoro substitution significantly boosts the antiviral activity, with some analogs exhibiting picomolar potency.[1]

Experimental Protocols for Comparative Evaluation

To rigorously compare fluorinated and non-fluorinated analogs, a cascade of standardized in vitro assays is essential.

The evaluation of novel chemical entities typically follows a structured progression from initial binding and enzyme assays to more complex cell-based and pharmacokinetic assessments.

G cluster_0 In Vitro Characterization cluster_1 Cellular & PK Profiling Receptor Binding Assay Receptor Binding Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Receptor Binding Assay->Enzyme Inhibition Assay Determine Target Affinity (Ki) Cell-Based Functional Assay Cell-Based Functional Assay Enzyme Inhibition Assay->Cell-Based Functional Assay Progress Hits Permeability Assay (PAMPA) Permeability Assay (PAMPA) Cell-Based Functional Assay->Permeability Assay (PAMPA) Assess Cellular Potency (EC50/IC50) Metabolic Stability Assay Metabolic Stability Assay Permeability Assay (PAMPA)->Metabolic Stability Assay Evaluate ADME Properties

Caption: A typical workflow for evaluating drug candidates.

This protocol determines the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., rat frontal cortex for 5-HT2A).[7]

  • Radioligand (e.g., [3H]ketanserin).[7]

  • Test compounds (fluorinated and non-fluorinated analogs).

  • Assay buffer, wash buffer.

  • 96-well filter plates (e.g., Millipore MAFB plates).[7]

  • Scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[7]

  • Reaction Mixture: In each well, add:

    • Cell membranes (e.g., 70 µg of protein per well).[7]

    • Radioligand ([3H]ketanserin) at a concentration near its Kd (e.g., ~2.0 nM).[7]

    • Varying concentrations of the test compound or vehicle.

    • For non-specific binding control, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature to reach equilibrium.[7]

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold and wash several times with ice-cold wash buffer.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[7]

  • Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8]

This assay measures the amount of ADP produced by a kinase reaction, which correlates with kinase activity. Inhibition is measured as a decrease in signal.[9]

Materials:

  • Recombinant kinase enzyme (e.g., HCK, GSK3β).[9][10]

  • Kinase substrate (e.g., a generic peptide substrate).

  • ATP.

  • Test compounds.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).[9]

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction: In each well of the plate, add:

    • 1 µL of test compound at various concentrations (or 5% DMSO for control).[9]

    • 2 µL of kinase enzyme solution.[9]

    • 2 µL of a substrate/ATP mixture to initiate the reaction.[9]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[10]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

PAMPA is a non-cell-based assay that predicts passive membrane permeability, a key factor in oral absorption.[11][12]

Materials:

  • PAMPA plate sandwich (a donor plate and an acceptor plate).[11]

  • Artificial membrane solution (e.g., 1% lecithin in dodecane).[13]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds.

  • 96-well UV plate for analysis.

Procedure:

  • Membrane Coating: Gently dispense 5 µL of the artificial membrane solution onto the filter of each well in the donor plate.[13]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (with 5% DMSO).[13]

  • Prepare Donor Plate: Add 150-200 µL of the test compound solution (e.g., 10 µM in PBS with 5% DMSO) to each well of the coated donor plate.[12][13]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 10-20 hours with gentle shaking.[12][13]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[12]

  • Calculate Permeability: Calculate the effective permeability (Pe) for each compound.

Visualizing Fluorine's Influence on Drug Properties

The multifaceted effects of fluorination can be conceptualized as a cascade of influences on both the pharmacodynamic and pharmacokinetic properties of an indole analog.

G cluster_physchem Physicochemical Changes cluster_pd Pharmacodynamics (PD) cluster_pk Pharmacokinetics (PK) Fluorination Fluorination Increased Lipophilicity Increased Lipophilicity Fluorination->Increased Lipophilicity Altered pKa Altered pKa Fluorination->Altered pKa Blocked Metabolism Blocked Metabolism Fluorination->Blocked Metabolism Modified Conformation Modified Conformation Fluorination->Modified Conformation Binding Affinity Binding Affinity Increased Lipophilicity->Binding Affinity Absorption Absorption Increased Lipophilicity->Absorption Distribution Distribution Increased Lipophilicity->Distribution Altered pKa->Absorption Metabolism Metabolism Blocked Metabolism->Metabolism Modified Conformation->Binding Affinity Selectivity Selectivity Modified Conformation->Selectivity Potency Potency Binding Affinity->Potency Selectivity->Potency Excretion Excretion

Caption: The impact of fluorination on drug properties.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established tool in medicinal chemistry for optimizing the biological activity of indole-based compounds. As demonstrated, fluorination can dramatically enhance target potency, improve metabolic stability, and modulate pharmacokinetic properties. However, the effects are highly dependent on the position and number of fluorine atoms. A systematic approach, employing robust and reproducible in vitro assays as outlined in this guide, is crucial for rationally designing and evaluating fluorinated indole analogs to unlock their full therapeutic potential.

References

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  • Parallel Artificial Membrane Permeability Assay (PAMPA).
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  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
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  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
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  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
  • Structures of some bioactive fluorinated indole derivatives.
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF.
  • Can anyone suggest a protocol for a kinase assay?
  • 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
  • Serotonin 2A (5-HT2A)
  • Fluorine-containing indoles: Synthesis and biological activity.
  • Development of a 5-hydroxytryptamine(2A)
  • Fluorine-containing indoles. daneshyari.com. [Link]
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Royal Society of Chemistry. [Link]
  • Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
  • 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds...
  • Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Royal Society of Chemistry. [Link]
  • Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
  • Drug Discovery through Simple Analog Synthesis and Bioactivity Determination in the Undergraduate Laboratory Experience.
  • Structure/activity relationships of indole derivatives.
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The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its inherent structural features allow for versatile functionalization, leading to derivatives with a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[1][2] A particularly fruitful strategy in the evolution of chroman-based therapeutics has been the introduction of fluorine atoms. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated chroman derivatives, elucidating how the strategic incorporation of fluorine can profoundly modulate their physicochemical properties and biological efficacy. We will delve into the causality behind experimental observations, present comparative data, and provide detailed protocols for key assays to offer a comprehensive resource for the rational design of next-generation chroman-based therapeutic agents.

The Fluorine Factor: More Than a Simple Substitution

The substitution of hydrogen with fluorine is a common tactic in medicinal chemistry, but the consequences are far from simple.[3][4] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can trigger a cascade of effects on a molecule's profile.[5][6] These include:

  • Modulation of Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][7][8] This is a critical consideration in the development of drugs targeting the central nervous system.[9][10][11]

  • Alteration of Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, leading to increased metabolic stability and a longer biological half-life.[12]

  • Influence on Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the chroman ring system, influencing hydrogen bonding interactions and the overall binding affinity of the molecule to its biological target.[5][13]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, which can be crucial for optimal interaction with a target protein's binding site.

This guide will explore these principles through the lens of specific examples, demonstrating how the strategic placement of fluorine on the chroman scaffold dictates its biological activity.

Comparative Analysis of Biological Activities

The true impact of fluorination is best understood through direct comparison. This section presents a comparative analysis of fluorinated chroman derivatives across various therapeutic areas, supported by experimental data.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated chroman derivatives have emerged as promising candidates in oncology, with notable activity against various cancer cell lines.[1][14][15] The SAR in this area is particularly sensitive to the position and number of fluorine substituents.

Table 1: Comparative Anticancer Activity of Fluorinated Chroman Derivatives

Compound/DerivativeTarget/Cell LineKey Fluorine SubstitutionsIC50 (µM)Non-Fluorinated Analog IC50 (µM)Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)6,8-di-F, 4'-CF36Not Available[16]
Imidazolone derivative 6HepG2 (Liver Cancer)p-fluorocinnamide moiety4.23Not Available[14]
7-fluoro substituted chroman-4-oneSIRT27-FWeak inhibition (18% at 200 µM)Not Available[12][17]

Data presented is a synthesis of findings from multiple sources and may not represent a direct head-to-head study.

The data clearly indicates that the anticancer potency of fluorinated chromans is highly dependent on the substitution pattern. For instance, while a 7-fluoro substituted chroman-4-one displayed only weak inhibitory activity against SIRT2, other fluorinated derivatives have shown significant potency against cancer cell lines.[12][17] This underscores the importance of empirical testing of various substitution patterns in the drug discovery process.

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has been implicated in the regulation of cell cycle and tumorigenesis, making it an attractive target for cancer therapy.[1] Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[12][17] The inhibitory mechanism is thought to involve the interaction of the chroman scaffold with the enzyme's active site. The electronic properties of the chroman ring, which are significantly influenced by fluorine substitution, play a crucial role in this interaction. Generally, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold enhance SIRT2 inhibitory activity.[12]

SIRT2_Inhibition_Pathway Fluorinated_Chroman Fluorinated Chroman-4-one SIRT2 SIRT2 Enzyme Fluorinated_Chroman->SIRT2 Inhibition Tubulin α-Tubulin (acetylated) SIRT2->Tubulin Deacetylation Microtubules Microtubule Dynamics Tubulin->Microtubules Stabilization Cell_Cycle Cell Cycle Arrest Microtubules->Cell_Cycle Disruption Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Proposed mechanism of anticancer activity via SIRT2 inhibition by fluorinated chroman-4-ones.

Antiviral Activity: A Potent Defense Against Influenza

The antiviral potential of fluorinated chroman derivatives has been notably demonstrated against influenza viruses.[16][18] The strategic placement of fluorine atoms can significantly enhance the potency of these compounds.

A noteworthy example is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , which exhibited potent activity against Influenza A/Puerto Rico/8/34 (H1N1) virus with an IC50 of 6 µM.[16] This compound was also found to be active against other influenza strains, highlighting the potential of this scaffold for developing broad-spectrum antiviral agents.[16]

The mechanism of antiviral action for many flavonoid-based compounds, including chroman derivatives, can involve interference with various stages of the viral life cycle, such as viral entry, replication, and protein translation.[12] For influenza virus, inhibition of viral neuraminidase or interference with the hemagglutinin protein are potential mechanisms.[12]

Viral_Lifecycle_Inhibition cluster_host_cell Host Cell Entry Viral Entry Replication Viral Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Virus Virus Release->Virus New Virions Virus->Entry Fluorinated_Chroman Fluorinated_Chroman Fluorinated_Chroman->Entry Inhibition Fluorinated_Chroman->Replication Inhibition

Caption: Potential points of inhibition in the viral life cycle by fluorinated chroman derivatives.

Modulation of Potassium Channels: Implications for Cardiovascular and Neurological Disorders

Certain fluorinated chroman derivatives have been identified as potent potassium channel openers.[19][20] For example, the pinacidil-derivative flocalin, which contains fluorine, is an effective ATP-sensitive potassium (KATP) channel opener with vasodilatory and cardioprotective effects.[19] By activating KATP channels, these compounds can hyperpolarize cardiac myocytes, reducing their excitability and calcium entry.[19] This mechanism of action suggests their potential utility in the treatment of cardiovascular conditions such as hypertension and angina.

The structure-activity relationships for potassium channel openers are complex. In the case of cromakalim and its analogs, the benzopyran core is crucial for activity.[20] The nature and position of substituents on this core, including fluorine, can significantly influence potency and tissue selectivity.[20]

Furthermore, the modulation of potassium channels in the central nervous system is a key area of research for neurological disorders characterized by hyperexcitability, such as epilepsy.[21] The ability of some nonsteroidal anti-inflammatory drugs (NSAIDs) to act as openers of Kv7.2/3 (KCNQ2/3) potassium channels suggests that chroman-based structures could be explored for similar activities.[21]

Experimental Protocols: Ensuring Scientific Rigor

To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

SIRT2 Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing the inhibitory activity of compounds against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • NAD+

  • Developer reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (fluorinated chroman derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Reaction:

    • Add 25 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add 25 µL of a solution containing the SIRT2 enzyme and the fluorogenic substrate in assay buffer.

    • Initiate the reaction by adding 50 µL of a solution containing NAD+ in assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Development: Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer reagent to each well.

  • Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the signal to stabilize. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Host cells susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Agarose or methylcellulose overlay medium

  • Test compounds (fluorinated chroman derivatives)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates and grow them to form a confluent monolayer.

  • Infection: Remove the culture medium and infect the cell monolayers with a specific amount of virus (e.g., 100 plaque-forming units (PFU) per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization:

    • Fix the cells with a formalin solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Conclusion and Future Directions

The strategic incorporation of fluorine into the chroman scaffold is a powerful and versatile tool for modulating biological activity. The evidence presented in this guide clearly demonstrates that the position and number of fluorine substituents are critical determinants of the therapeutic potential of these derivatives, influencing their efficacy in anticancer, antiviral, and neuromodulatory applications. The provided experimental protocols offer a framework for the continued exploration and validation of novel fluorinated chroman compounds.

Future research in this area should focus on a more systematic exploration of the SAR of polysubstituted fluorinated chromans. Combining empirical screening with computational modeling and docking studies will be instrumental in elucidating the precise molecular interactions that govern their biological effects. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates. The continued exploration of fluorinated chroman derivatives holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

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  • Synthesis and biological screening of some novel fluorinated chromones and aurones. (2015). Arabian Journal of Chemistry.
  • Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance - Benchchem.
  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023). ResearchGate.
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  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications.
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  • Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. (2025). ResearchGate.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2021). ChemRxiv.
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  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2018). PubMed.
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  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). PubMed Central (PMC).
  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (2020). MDPI.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2022). PubMed Central (PMC).
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2023). MDPI.
  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009). PubMed.
  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2013). PubMed.
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  • Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2023). MDPI.
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A Senior Application Scientist's Guide: A Comparative Study of Analytical Techniques for 6-Fluorochroman Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluorochroman is a vital heterocyclic compound, often serving as a critical building block in the synthesis of pharmacologically active molecules, most notably the cardioselective β-blocker, Nebivolol.[1] The structural integrity and purity of this intermediate are paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the selection and implementation of robust, accurate, and precise analytical methodologies for its characterization are of critical importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the principal analytical techniques employed for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles of each technique, present detailed, field-proven experimental protocols, and offer a comparative framework to guide the selection of the most appropriate method based on specific analytical objectives.

Introduction: The Analytical Imperative for this compound

This compound (CAS 82070-01-7), also known as 6-Fluoro-3,4-dihydro-2H-1-benzopyran, is a fluorinated derivative of the chroman scaffold.[2] Its molecular formula is C₉H₉FO with a molecular weight of 152.17 g/mol .[2] The fluorine atom's introduction into the chroman ring system can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable synthon in medicinal chemistry.

The analytical challenge lies not only in confirming the identity and quantifying the purity of this compound but also in detecting and characterizing potential process-related impurities and degradation products. The choice of analytical technique is therefore a strategic decision, dictated by the specific question being asked—be it routine quality control, structural elucidation of a novel impurity, or stability testing.

Core Analytical Methodologies: A Head-to-Head Comparison

The three predominant techniques for the analysis of small organic molecules like this compound are HPLC, GC-MS, and NMR. Each offers a unique set of capabilities, advantages, and limitations. The selection is fundamentally guided by the analyte's properties, such as volatility, polarity, and thermal stability, as well as the analytical goal (e.g., quantification vs. structural confirmation).[3][4]

General Analytical Workflow

The journey from a raw sample to a final, actionable analytical result follows a structured path. This workflow ensures reproducibility and minimizes sources of error.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Dissolution Dissolution/Extraction Sample->Dissolution Solubilize Filtration Filtration/Centrifugation Dissolution->Filtration Remove Particulates Derivatization Derivatization (if needed) Filtration->Derivatization Enhance Volatility/Detectability Injection Sample Injection Filtration->Injection For HPLC/NMR Derivatization->Injection For GC-MS Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV, MS, FID) Separation->Detection Integration Peak Integration Detection->Integration Acquire Signal Quantification Quantification Integration->Quantification Calculate Area Reporting Final Report Quantification->Reporting Generate Results

Caption: General workflow for the analysis of this compound.

Performance Comparison Summary

The following table provides a high-level, objective comparison of HPLC, GC-MS, and NMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4][5]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4][5]Absorption of radiofrequency by atomic nuclei in a strong magnetic field to elucidate molecular structure.[6]
Primary Use Purity determination, impurity profiling, and quantification of non-volatile or thermally labile compounds.[4]Purity and impurity profiling for volatile and semi-volatile compounds; provides structural confirmation.[4][5]Absolute structural elucidation, identity confirmation, and quantitative analysis (qNMR) without a reference standard.[7]
Specificity High, especially with Diode Array Detection (DAD) providing UV spectral information for peak purity analysis.[4]Very high, as it combines chromatographic separation with mass fragmentation patterns for definitive identification.[4]Unparalleled specificity for structure; can distinguish between isomers with identical molecular formulas.[7]
Sensitivity High, capable of detecting impurities at trace levels (ng to pg), depending on the detector (e.g., UV, MS).[4]Very high, especially in Selected Ion Monitoring (SIM) mode, capable of detecting trace-level impurities (pg to fg).[8]Lower sensitivity compared to chromatographic methods; typically requires µg to mg quantities of sample.
Sample Throughput High, with typical run times of 10-30 minutes per sample.[4]Moderate to high; run times can be longer due to temperature programming, but modern fast GC methods are available.[4]Low; sample preparation is simple, but acquisition times can be long, especially for 2D NMR or insensitive nuclei like ¹³C.
Derivatization Not typically required for chroman derivatives.Often necessary for polar compounds like chromans to increase volatility and improve peak shape.[5][9]Not required.
Advantages Robust, reproducible, widely applicable for a broad range of compounds, non-destructive (sample can be collected).Excellent separation efficiency, high sensitivity, and provides definitive structural information from mass spectra.[10]Provides unambiguous structural information, non-destructive, primary ratio method for quantification.
Limitations Peak co-elution can occur, limited structural information from UV detection alone.Not suitable for non-volatile or thermally labile compounds; derivatization adds a step and potential for error.[9]Lower throughput, higher instrumentation cost, requires more concentrated samples.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the analysis of this compound. As a senior scientist, it is understood that method optimization and validation are imperative for implementation in a regulated environment.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality: Reverse-phase HPLC is the workhorse for pharmaceutical analysis due to its applicability to a wide range of moderately polar compounds like this compound.[5] A C18 column provides excellent hydrophobic retention, while a water/acetonitrile mobile phase allows for fine-tuning of the elution strength. UV detection is chosen for its simplicity and sensitivity, as the aromatic chroman ring system is chromophoric.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Prepare Mobile Phase (ACN:Water) Pump Pump & Degasser MobilePhase->Pump StdPrep Prepare Standard Solution (1 mg/mL in Methanol) Autosampler Autosampler (Inject 20 µL) StdPrep->Autosampler SamplePrep Prepare Sample Solution (Dissolve in Methanol) SamplePrep->Autosampler Pump->Autosampler Column C18 Column (250x4.6mm, 5µm) Autosampler->Column Detector UV/DAD Detector (λ = 280 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: HPLC analysis workflow for this compound.

Protocol:

  • Instrumentation and Consumables:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[5]

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • HPLC-grade acetonitrile (ACN), methanol, and purified water.

    • 0.45 µm membrane filters for solvent and sample filtration.[11]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.[5]

    • Prepare working standards by further dilution with the mobile phase as required.

  • Sample Preparation:

    • Prepare the sample solution at a similar concentration to the standard solution using methanol as the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from clogging the system.[12]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v). Degas prior to use.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Run Time: 15 minutes.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] While this compound has moderate volatility, its analysis is significantly improved by derivatization. Silylation, using a reagent like BSTFA, replaces the acidic proton of any residual hydroxyl groups (common impurities) and can improve chromatographic peak shape and thermal stability.[9][13] The mass spectrometer provides definitive identification through characteristic fragmentation patterns.

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS System cluster_data Data Analysis SamplePrep Dissolve Sample (in Pyridine/Acetonitrile) Derivatize Add Silylating Agent (BSTFA) Heat at 60°C for 30 min SamplePrep->Derivatize Injector GC Injector (Split Mode) Inject 1 µL Derivatize->Injector GC_Column Capillary Column (e.g., DB-5ms) Injector->GC_Column Oven Temperature Program GC_Column->Oven MS_Detector Mass Spectrometer (EI, Full Scan) Oven->MS_Detector TIC Acquire Total Ion Chromatogram MS_Detector->TIC MassSpec Extract Mass Spectra TIC->MassSpec LibrarySearch Identify Peaks (Library Search & Fragmentation) MassSpec->LibrarySearch

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 6-Fluorochroman Purity Testing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a high-performance liquid chromatography (HPLC) method for determining the purity of 6-Fluorochroman, a crucial process in pharmaceutical development. We will explore the rationale behind methodological choices, compare a robust, stability-indicating method with potential alternatives, and provide detailed protocols for validation in accordance with international regulatory standards.

The Imperative for a Validated Purity Method

In pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, whether arising from synthesis or degradation, can possess undesirable toxicological properties or alter the therapeutic effect of the final drug product. Consequently, a robust, validated analytical method is required by regulatory bodies such as the FDA and EMA to ensure that the identity, strength, quality, and purity of drug substances are consistently controlled.[1]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[2][3] However, a method is only reliable if it is validated for its intended purpose.[4] This guide focuses on creating a "stability-indicating" method, which is a validated quantitative procedure capable of detecting changes in the drug substance over time and distinguishing the active ingredient from its degradation products, process impurities, and other potential interferences.[5][6]

Method Development: A Comparison of Chromatographic Approaches

The goal is to develop a method that provides optimal separation of this compound from all potential impurities. Reversed-phase chromatography (RPC), which separates compounds based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, is the most suitable approach for a moderately polar small molecule like this compound.[7][8][9]

Proposed Method: Gradient Reversed-Phase HPLC

This method is designed for optimal resolution and is the focus of our validation study.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The C18 stationary phase provides strong hydrophobic interactions, which is ideal for retaining and separating a wide range of organic molecules, including potential impurities of varying polarity.[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[7] Formic acid is used to control the pH and ensure the consistent ionization state of the analyte and impurities, leading to sharper, more symmetrical peaks.

  • Elution Mode: Gradient

    • Rationale: A gradient elution, where the concentration of the organic solvent (Acetonitrile) is increased over time, is superior for purity analysis.[10] It ensures that both highly polar and non-polar impurities are eluted within a reasonable timeframe, providing sharp peaks and improved resolution across the entire chromatogram.

  • Detector: Photodiode Array (PDA) Detector at 280 nm.

    • Rationale: The chroman moiety in this compound absorbs UV light. A PDA detector not only quantifies the analyte but also provides spectral data, which is invaluable for assessing peak purity and identifying co-eluting impurities.

Alternative Method: Isocratic Reversed-Phase HPLC

An isocratic method uses a constant mobile phase composition. While simpler, it often represents a compromise.

  • Column: C18 (same as proposed)

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

  • Elution Mode: Isocratic

  • Detector: Single Wavelength UV Detector at 280 nm.

Head-to-Head Comparison
FeatureProposed Gradient MethodAlternative Isocratic MethodJustification for Preference
Resolution Superior. Capable of separating impurities with a wide range of polarities.Limited. May fail to resolve early or late-eluting impurities. Peaks may broaden significantly over time.Purity methods must resolve all potential impurities. A gradient is essential for complex samples or unknown impurity profiles.[10]
Run Time Optimized. Can be tailored for efficient elution of all components.Can be long if late-eluting impurities are present, or too short, causing polar impurities to co-elute in the solvent front.The gradient provides flexibility to achieve the best balance of resolution and analysis time.
Sensitivity Higher. Gradient compression results in sharper, taller peaks, improving detection limits for impurities.Lower. Peak broadening (dispersion) reduces peak height, potentially masking low-level impurities.Detecting trace-level impurities is a primary goal of purity testing.
Robustness Requires more careful development but is robust once validated.Simpler to run but less adaptable to variations in sample matrix.The investment in developing a robust gradient method pays dividends in long-term reliability.
Information Rich. PDA provides peak purity analysis and spectral identification.Limited. A single wavelength detector only provides quantitative data.Peak purity analysis is a critical component of specificity for a stability-indicating method.[11]

The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4] The following protocol is designed based on the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13]

ValidationWorkflow cluster_dev Phase 1: Development cluster_protocol Phase 2: Protocol cluster_validation Phase 3: Execution cluster_routine Phase 4: Implementation dev dev protocol protocol validation validation routine routine A Method Development & Optimization B Write Validation Protocol (Pre-defined Acceptance Criteria) A->B Finalized Method C Execute Validation Experiments B->C Approved Protocol D Method Implementation for Routine QC Testing C->D Validation Report Approval E Ongoing Method Lifecycle Management D->E System Suitability Checks

Caption: High-level workflow for HPLC method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][14] For a purity method, this includes impurities, degradants, and excipients. The cornerstone of demonstrating specificity for a stability-indicating method is the forced degradation study.[5][15]

Experimental Protocol:

  • Prepare separate solutions of this compound at approximately 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

  • Analyze a control (unstressed) sample and each stressed sample using the proposed HPLC method with a PDA detector.

  • Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation product peaks (Resolution > 2.0) and demonstrates spectral purity (no co-eluting peaks as determined by the PDA). A target degradation of 10-20% is ideal to ensure significant degradants are formed without completely consuming the parent peak.[16]

SpecificityLogic stress stress analysis analysis outcome outcome A Forced Degradation (Acid, Base, Peroxide, Heat, Light) B Generate Potential Degradation Products A->B Induces Stress C Analyze Stressed Samples by Proposed HPLC-PDA Method B->C Sample Contains... D Peak Purity Analysis (via PDA Detector) C->D E Resolution Assessment (Rs > 2 between peaks) C->E F Specificity Demonstrated: Method is Stability-Indicating D->F E->F

Caption: Logic linking forced degradation to specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the specified range. For a purity method, this should typically span from the limit of quantitation (LOQ) to 120% of the nominal test concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.0 (LOQ)12,540
50.0628,900
100.01,255,150
120.01,506,500
150.01,880,900
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed via recovery studies.[14]

Experimental Protocol:

  • Prepare a synthetic mixture (placebo) of all components except the this compound.

  • Spike the placebo with the this compound reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Table 2: Representative Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%50.049.699.2%
100%100.0100.5100.5%
150%150.0149.199.4%
Mean Recovery 99.7%
Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system (if available).

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for both repeatability and intermediate precision.

Table 3: Representative Precision Data

Precision LevelParameterResult (% RSD)
Repeatability Purity (%) of 6 samples0.45%
Intermediate Precision Purity (%) across 2 days, 2 analysts0.88%
Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • Acceptance Criteria:

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).

Table 4: Representative LOD & LOQ Data

ParameterConcentration (µg/mL)S/N Ratio
LOD 0.3~3:1
LOQ 1.0~10:1
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 0.2 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Organic Phase Composition (e.g., ± 2%)

  • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Conclusion

The validation of an HPLC method is a systematic and evidence-based process that is fundamental to ensuring drug quality. This guide has demonstrated that a gradient reversed-phase HPLC method with PDA detection is unequivocally superior to a simpler isocratic approach for the purity testing of this compound. Its ability to separate a wide range of potential impurities and degradation products, confirmed through rigorous forced degradation studies, establishes it as a true stability-indicating method.

By following the detailed validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can generate a comprehensive validation package. This not only satisfies regulatory requirements as stipulated by guidelines like ICH Q2(R1) but also provides a high degree of confidence in the quality and stability of the drug substance throughout its lifecycle.[12][17][18] The data presented herein serves as a template for the expected performance of a well-developed and validated method, forming a reliable foundation for quality control in a regulated environment.

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  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation.
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The Competitive Landscape of 6-Fluorochroman Derivatives in Oncology: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position of the chroman ring can profoundly influence the molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell permeability. These attributes make 6-fluorochroman derivatives attractive candidates for the development of novel anticancer agents. This guide provides a comparative analysis of the anticancer activity of different this compound derivatives, drawing upon available experimental data to elucidate structure-activity relationships and highlight promising avenues for future drug discovery.

Unveiling the Anticancer Potential: A Focus on Quinolone and Chromone Analogs

While direct comparative studies on a broad range of this compound derivatives are still emerging, research on structurally related 6-fluoroquinolone and 6-fluorochromone analogs provides valuable insights into their anticancer potential. This guide will focus on a key series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides that have been systematically evaluated for their cytotoxic effects against colon cancer cell lines. Additionally, we will draw comparisons with 6-fluorochromone derivatives to broaden our understanding of the structure-activity landscape.

Comparative Cytotoxicity of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides

A study by an unnamed research group systematically synthesized and evaluated a series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides for their in vitro anticancer activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines[1]. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, were determined and are summarized in the table below.

Compound IDR (Substitution on Phenyl Ring)IC50 (µM) - Caco-2IC50 (µM) - HCT-116
8 H48.6344
9 2-CH3121115
10 3-CH39892
11 4-CH37570
12 2-OCH3215201
13 3-OCH3189178
14 4-OCH3155147
15 2-Cl8881
16 3-Cl7267
17 4-Cl5551
18 2-F10599
19 3-F8579
20 4-F6359
21 2-NO2378664
22 3-NO2298312
23 4-NO2254289
24 2,4-diCl6157
25 3,4-diCl5147
26 2,5-diCl7973

Data sourced from a study on N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides[1].

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends for this series of compounds:

  • Influence of Substituent Position: For monosubstituted derivatives (methyl, methoxy, chloro, and fluoro), substitutions at the para (4-position) of the N-phenyl ring generally resulted in the highest potency (lowest IC50 values). This suggests that the electronic and steric properties of the substituent at this position are critical for optimal interaction with the biological target.

  • Effect of Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, such as chloro and fluoro, at the para position (compounds 17 and 20 ) conferred greater anticancer activity compared to electron-donating groups like methyl and methoxy (compounds 11 and 14 ). This indicates that a more electron-deficient N-phenyl ring may be favorable for activity. The strongly deactivating nitro group (compounds 21-23 ), however, led to a significant decrease in potency, suggesting a potential "sweet spot" for electron-withdrawing strength.

  • Impact of Disubstitution: Dichloro-substituted analogs, particularly compound 25 (3,4-diCl), exhibited some of the most potent activity in the series. This highlights the potential for synergistic effects when multiple electron-withdrawing groups are present on the N-phenyl ring.

Insights from 6-Fluorochromone Derivatives

While a direct comparison of a series of this compound derivatives is limited in the public domain, a study on 6-fluoro-2,7-di-substituted-3-formylchromones provides valuable comparative data against Ehrlich ascites carcinoma (EAC) cells[2]. These compounds, while differing in the oxidation state of the pyran ring and other substitutions, share the core 6-fluorinated chroman skeleton.

The study revealed that 6-fluoro-2,7-di-morpholino-3-formylchromone, 6-fluoro-2,7-di-piperidino-3-formylchromone, and 6-fluoro-2,7-di-N-methylpiperazino-3-formylchromone displayed promising anticancer activity both in vitro and in vivo[2]. This suggests that the presence of amino-heterocyclic substituents at the 2 and 7 positions of the 6-fluorochromone scaffold can contribute significantly to its cytotoxic properties.

Mechanistic Considerations: Targeting Key Cellular Processes

The precise mechanisms of action for many this compound derivatives are still under investigation. However, research on structurally related fluoroquinolones and other chroman analogs points towards several potential molecular targets and pathways.

Inhibition of Topoisomerases

One of the well-established mechanisms for the anticancer activity of fluoroquinolone derivatives is the inhibition of topoisomerase II[3][4]. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. It is plausible that some this compound derivatives exert their cytotoxic effects through a similar mechanism. The study on 6-fluorochromones also proposed topoisomerase inhibition as a potential mechanism of action[2].

Cell Cycle Arrest

Several studies on fluoroquinolone analogs have demonstrated their ability to induce cell cycle arrest, often at the G2/M phase[3][4]. This prevents cancer cells from progressing through mitosis and proliferating. Cell cycle analysis of cancer cells treated with novel this compound derivatives would be a critical step in elucidating their mechanism of action.

Induction of Apoptosis

The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in cancer cells. The accumulation of DNA damage due to topoisomerase inhibition or the disruption of other critical cellular processes can activate apoptotic signaling pathways.

Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_pathway Apoptotic Signaling This compound Derivative This compound Derivative Topoisomerase Inhibition Topoisomerase Inhibition This compound Derivative->Topoisomerase Inhibition DNA Damage DNA Damage Topoisomerase Inhibition->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Caspase Activation Caspase Activation DNA Damage->Caspase Activation p53 activation Cell Cycle Arrest->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols for Anticancer Activity Evaluation

The following are standard, detailed methodologies for key experiments used to assess the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and the absorbance of the solution is quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are harvested from culture, counted, and seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is carefully aspirated and replaced with 100 µL of medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plate is incubated for a further 48 to 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) 24h Incubation 24h Incubation Cell Seeding (96-well plate)->24h Incubation Compound Treatment Compound Treatment 24h Incubation->Compound Treatment 48-72h Incubation 48-72h Incubation Compound Treatment->48-72h Incubation MTT Addition MTT Addition 48-72h Incubation->MTT Addition 3-4h Incubation 3-4h Incubation MTT Addition->3-4h Incubation Solubilization Solubilization 3-4h Incubation->Solubilization Absorbance Reading (570 nm) Absorbance Reading (570 nm) Solubilization->Absorbance Reading (570 nm) IC50 Calculation IC50 Calculation Absorbance Reading (570 nm)->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available data, particularly from the series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides, strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The structure-activity relationships identified highlight the importance of the nature and position of substituents on appended aromatic rings in modulating cytotoxic potency.

Future research in this area should focus on:

  • Synthesis and screening of a broader range of this compound derivatives: This will enable a more comprehensive understanding of the structure-activity relationships.

  • Elucidation of the mechanism of action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy studies: Promising candidates identified from in vitro screening should be evaluated in animal models of cancer to assess their therapeutic potential in a more complex biological system.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds is essential for their further development as clinical candidates.

By systematically exploring the chemical space around the this compound core and employing robust preclinical evaluation strategies, it is anticipated that novel and effective anticancer drugs based on this privileged scaffold can be discovered.

References

  • Ali, N., Adly, M., Taher, A., Coleman, H., Ahmed, F., Mahmoud, A., Salem, M., & El-Masry, R. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • Ishar, M. P., Singh, G., Singh, S., Sreenivasan, K. K., & Singh, G. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]
  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., Al-Said, M. S., & Abdel-Maksoud, S. A. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry, 156, 108163. [Link]
  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ChemistrySelect, 7(20), e202200889. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Fluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the comparative molecular docking of 6-fluorochroman derivatives. As researchers and drug development professionals, our goal is to efficiently identify and optimize lead compounds. Computational techniques, particularly molecular docking, have become indispensable in this pursuit.[1][2][3] This guide is structured to provide not just a methodology, but a comprehensive understanding of the rationale behind experimental choices, ensuring a robust and insightful computational analysis. We will explore the nuances of setting up a comparative docking study, interpreting the results, and translating them into actionable insights for drug design.

The Rationale: Why this compound Derivatives and Molecular Docking?

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[4][5][6] The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity, making this compound a promising scaffold for novel therapeutic agents.[7][8][9] Molecular docking allows us to predict the binding orientation and affinity of these derivatives to a specific protein target, providing a rational basis for prioritizing synthesis and biological testing.[1][10][11] This in silico approach accelerates the drug discovery process by enabling the rapid screening of virtual libraries and providing insights into structure-activity relationships (SAR).[1][2]

The Landscape of Molecular Docking Software

The choice of docking software is a critical first step that influences the reliability of your results. The landscape of docking software is diverse, with options ranging from open-source academic software to sophisticated commercial packages.[12][13]

Software Docking Algorithm Scoring Function Licensing Key Features
AutoDock Vina Gradient-optimization conformational search[1][10]Empirical and knowledge-basedOpen-source (GNU GPL)[13]High speed and ease of use, suitable for virtual screening.[1]
Glide (Schrödinger) Systematic search with OPLS force fieldsGlideScore (SP and XP)Commercial[13]High accuracy and reliability, integrated into a larger drug discovery suite.
GOLD (CCDC) Genetic algorithm for flexible ligandsGOLDScore, ChemScore, ASP, PLPCommercialHigh degree of ligand and protein flexibility.
DOCK Shape-matching for virtual library dockingForce-field and empiricalFreeware for academic use[13]One of the pioneering docking programs with a long history of development.
MOE (Chemical Computing Group) Alpha Triangle and Alpha HB placementLondon dG, GBVI/WSA dGCommercial[13]Integrated environment for molecular modeling, including docking.

For this guide, we will focus on AutoDock Vina due to its widespread use, accessibility, and balance of speed and accuracy, making it an excellent choice for comparative studies.[1][10]

Experimental Workflow: A Self-Validating System

A robust docking protocol is a self-validating one. This means building in checks and controls to ensure the reliability of your predictions. The following workflow is designed to achieve this.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (e.g., PDB ID: 1CX2 for COX-2) Ligand 2. Ligand Preparation (this compound Derivatives) Grid 3. Grid Box Generation PDB->Grid Ligand->Grid Redocking 4. Protocol Validation (Re-docking of Co-crystallized Ligand) Docking 5. Docking of Derivatives Grid->Docking Redocking->Docking If RMSD < 2Å Proceed Scoring 6. Scoring & Ranking (Binding Affinity) Docking->Scoring Interaction 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Comparison 8. Comparative Analysis & SAR Scoring->Comparison Interaction->Comparison

Caption: A validated workflow for comparative molecular docking studies.

Detailed Experimental Protocol: Docking this compound Derivatives against COX-2

In this section, we provide a step-by-step protocol for a comparative docking study of this compound derivatives against Cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. We will use the crystal structure of COX-2 in complex with a known inhibitor (PDB ID: 1CX2) as our receptor.[14]

4.1. Target Protein Preparation

  • Download the PDB file: Obtain the crystal structure of COX-2 (PDB ID: 1CX2) from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.

  • Clean the PDB file: Remove water molecules, co-factors (except the heme group essential for activity), and any existing ligands. This can be done using software like AutoDockTools (ADT) or PyMOL.

  • Add polar hydrogens and assign charges: Use ADT to add polar hydrogen atoms and compute Gasteiger charges for the protein. This is crucial for accurately calculating electrostatic interactions.

  • Save the prepared protein: Save the processed protein in the PDBQT format, which is required by AutoDock Vina.

4.2. Ligand Preparation

  • Sketch the this compound derivatives: Draw the 2D structures of your this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. For this example, we will consider a parent this compound core with varying substituents at the 2-position (e.g., -H, -CH3, -Ph).

  • Convert to 3D structures: Use a program like Open Babel or the 3D structure generation feature in your sketching software to convert the 2D structures to 3D.

  • Energy minimization: Perform energy minimization on the 3D structures using a force field like MMFF94 to obtain low-energy conformers.

  • Save in PDBQT format: Convert the energy-minimized ligand structures to the PDBQT format using ADT. This step also defines the rotatable bonds in the ligand.

4.3. Docking Protocol Validation (Re-docking)

  • Extract the co-crystallized ligand: From the original 1CX2 PDB file, extract the coordinates of the co-crystallized inhibitor (SC-558).

  • Prepare the co-crystallized ligand: Prepare the SC-558 ligand in the same way as the this compound derivatives (energy minimization and conversion to PDBQT).

  • Define the grid box: In ADT, define a grid box that encompasses the active site of the protein. The grid box should be centered on the co-crystallized ligand and be large enough to allow for rotational and translational movement of the new ligands. For 1CX2, a grid box centered on the active site with dimensions of 25 x 25 x 25 Å is a good starting point.

  • Perform re-docking: Dock the prepared SC-558 ligand back into the active site of COX-2 using AutoDock Vina.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of SC-558 and its original crystallographic pose. An RMSD value of less than 2.0 Å indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.

4.4. Docking of this compound Derivatives

  • Run AutoDock Vina: Use the validated docking protocol to dock each of the prepared this compound derivatives into the active site of COX-2.

  • Analyze the results: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

Data Presentation and Comparative Analysis

The output of a docking study is rich with information. Presenting this data in a clear and concise manner is essential for comparative analysis.

Table 1: Comparative Docking Results of this compound Derivatives against COX-2 (PDB: 1CX2)

Compound ID Substituent at C2 Binding Affinity (kcal/mol) Interacting Residues (Hydrogen Bonds) Interacting Residues (Hydrophobic)
6FC-H -H-7.2Arg513, Tyr355Val349, Leu352, Val523
6FC-Me -CH3-7.8Arg513, Tyr355Val349, Leu352, Val523, Ala527
6FC-Ph -Phenyl-9.1Arg513, His90Val349, Leu352, Val523, Phe518
SC-558 (Control) --10.5Arg513, His90, Gln192Val349, Leu352, Val523, Phe518

Interpretation of Results:

  • Binding Affinity: A more negative binding affinity suggests a more favorable binding interaction. In our hypothetical results, the phenyl-substituted derivative (6FC-Ph ) shows the strongest binding affinity among the tested compounds.

  • Key Interactions: The analysis of interacting residues provides insights into the molecular basis of binding. For example, the hydrogen bond with Arg513 appears to be a key interaction for all compounds, consistent with known COX-2 inhibitors. The additional hydrophobic interactions of the phenyl group in 6FC-Ph with residues like Phe518 likely contribute to its higher binding affinity.[14]

G cluster_ligand 6FC-Ph Ligand cluster_protein COX-2 Active Site 6-F 6-Fluorine Val523 Val523 6-F->Val523 Hydrophobic Chroman Core Chroman Core Arg513 Arg513 Chroman Core->Arg513 H-Bond His90 His90 Chroman Core->His90 H-Bond C2-Phenyl C2-Phenyl Group Phe518 Phe518 C2-Phenyl->Phe518 π-π Stacking C2-Phenyl->Val523 Hydrophobic

Caption: Key interactions of 6FC-Ph in the COX-2 active site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of this compound derivatives. Our hypothetical case study against COX-2 demonstrates how this methodology can be used to rank compounds and derive valuable structure-activity relationships. The superior binding affinity of the phenyl-substituted derivative suggests that further exploration of aromatic substituents at the C2 position could be a fruitful avenue for lead optimization.

It is crucial to remember that molecular docking is a predictive tool, and its results must be validated by experimental biological assays.[5][7] The insights gained from these computational studies, however, provide a powerful rational framework to guide and accelerate the drug discovery process.

References

  • Grokipedia. List of protein-ligand docking software.
  • Wikipedia. List of protein-ligand docking software.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919.
  • HADDOCK Web Server. High Ambiguity Driven protein-protein DOCKing.
  • Center for Computational Structural Biology. DOCKING.
  • Paoletta, S., et al. (2017). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules, 22(11), 1948.
  • Reddy, B. R., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. International Journal of Health Sciences, 6(S4), 11899–11916.
  • El-Sayed, N. F., et al. (2023). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific Reports, 13(1), 12345.
  • Kumar, A., et al. (2020). Molecular docking studies and synthesis of a new class of chroman-4-one fused 1,3,4-thiadiazole derivatives and evaluation for their anticancer potential. Journal of the Iranian Chemical Society, 17(4), 849-861.
  • Sepay, N., et al. (2022). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. Journal of Biomolecular Structure and Dynamics, 40(18), 8235-8248.
  • Susha, S. R., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 39(16), 6133-6145.
  • ResearchGate. Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid.
  • Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.
  • Palapetta, S. C., et al. (2022). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega, 7(10), 8635-8650.
  • Kothiwale, S., et al. (2013). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Journal of Chemical Information and Modeling, 53(8), 1964-1977.
  • Akahane, A., et al. (1999). Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists. Bioorganic & Medicinal Chemistry, 7(7), 1263-1274.
  • Guedes, I. A., et al. (2016). Computational Methods Applied to Rational Drug Design. Current Topics in Medicinal Chemistry, 16(15), 1636-1647.
  • Sliwoski, G., et al. (2014). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 10, 2780-2802.

Sources

A Comparative Guide to the Synthesis and Validation of 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the synthesis and validation of 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. As a critical intermediate in the development of pharmaceuticals such as Fidarestat, an aldose reductase inhibitor for treating diabetic complications, the robust and verifiable synthesis of this molecule is of paramount importance.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid can be approached through several strategic routes. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. Here, we compare a common, reliable method with a notable alternative.

Primary Synthesis Route: Friedel-Crafts Acylation and Cyclization

A widely adopted and dependable method commences with the inexpensive and readily available 4-fluorophenol.[1] This multi-step synthesis involves a Friedel-Crafts acylation followed by cyclization to form the chromanone ring system. This approach is favored for its straightforward procedures and relatively high yields.[1]

Alternative Route: Microwave-Assisted Synthesis

For rapid synthesis, microwave-assisted methods offer a significant advantage.[4] Starting from a substituted 2'-hydroxyacetophenone, this technique can dramatically reduce reaction times from hours to minutes while often improving yields.[4] This approach is particularly valuable for high-throughput screening of derivatives.

Parameter Primary Synthesis Route (Friedel-Crafts) Alternative Route (Microwave-Assisted)
Starting Materials 4-Fluorophenol, Acetic Anhydride, Diethyl OxalateSubstituted 2'-hydroxyacetophenone, Diethyl Oxalate
Key Steps Esterification, Rearrangement, Acylation, Cyclization, HydrolysisOne-pot cyclization and hydrolysis
Reaction Time Several hours to days20-50 minutes
Typical Yield ~27% overall yield[5]54-93%[4]
Scalability Well-established for scale-up production[1]Scalability may require specialized equipment
Advantages Inexpensive starting materials, reliableRapid synthesis, high yields

Workflow for Synthesis and Validation

A robust validation process is not merely a final check but an integrated part of the synthesis workflow. Each analytical step provides crucial feedback to confirm the successful formation of the target compound and to identify any potential impurities.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification cluster_validation Validation Phase start Starting Materials (e.g., 4-Fluorophenol) reaction Multi-step Chemical Transformation start->reaction crude Crude Product Isolation reaction->crude recrystallization Recrystallization crude->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Structural Elucidation ir IR Spectroscopy pure_product->ir Functional Group ID ms Mass Spectrometry pure_product->ms Molecular Weight Confirmation hplc HPLC Analysis pure_product->hplc Purity Assessment mp Melting Point pure_product->mp Purity Check

Caption: Overall workflow from synthesis to validation.

Experimental Protocols and Data Interpretation: A Guide to Validation

The following sections provide detailed protocols for the synthesis and analytical validation of 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.

Primary Synthesis Protocol (Abbreviated)

This protocol is based on the Friedel-Crafts acylation and cyclization approach.

Synthesis_Protocol step1 Step 1: Esterification 4-Fluorophenol + Acetic Anhydride -> 4-Fluorophenyl Acetate step2 Step 2: Fries Rearrangement 4-Fluorophenyl Acetate -> 4-Fluoro-2-acetyl Phenol step1->step2 step3 Step 3: Acylation & Cyclization + Diethyl Oxalate -> 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid step2->step3 step4 Step 4: Reduction Hydrogenation (Pd/C) -> 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid step3->step4

Caption: Key steps in the primary synthesis route.

Experimental Details:

  • Esterification and Rearrangement: 4-Fluorophenol is first esterified with acetic anhydride. The resulting 4-fluorophenyl acetate undergoes a Fries rearrangement in the presence of a Lewis acid like aluminum chloride to yield 4-fluoro-2-acetyl phenol.[5]

  • Acylation and Cyclization: The phenol is then treated with diethyl oxalate in the presence of a base, leading to acylation, cyclization, and hydrolysis to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[5]

  • Reduction: The final step involves the reduction of the double bond in the pyran ring using a catalyst such as 10% Palladium on carbon (Pd/C) in acetic acid to yield the target compound.[5]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain colorless crystals.[2][3]

Validation via Spectroscopic and Chromatographic Techniques

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the synthesized compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Data:

Analysis Expected Chemical Shifts (δ, ppm) and Coupling Rationale
¹H NMR Aromatic protons (3H, multiplet), CH proton adjacent to carboxylic acid (1H, doublet of doublets), CH₂ protons (2H, multiplet), Carboxylic acid proton (1H, broad singlet, may be exchanged with D₂O).[6]The distinct signals and their splitting patterns confirm the connectivity of the protons in the chromanone ring and the attached carboxylic acid.
¹³C NMR Carbonyl carbon (~190-200 ppm), Carboxylic acid carbon (~170-175 ppm), Aromatic carbons (signals between 110-160 ppm, showing C-F coupling), Aliphatic carbons (CH and CH₂ signals in the upfield region).[6]The chemical shifts are characteristic of the different carbon environments, and the C-F coupling provides definitive evidence for the position of the fluorine atom.

Causality: IR spectroscopy is essential for identifying the key functional groups present in the molecule, providing rapid confirmation of the synthesis.

Experimental Protocol:

  • Prepare a sample of the dry, purified product, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

Functional Group Expected Absorption Range (cm⁻¹) Significance
O-H (Carboxylic Acid) 2500-3300 (very broad)Confirms the presence of the carboxylic acid group.[7]
C=O (Ketone) ~1680Indicates the ketone carbonyl in the chromanone ring.
C=O (Carboxylic Acid) 1710-1760Confirms the carboxylic acid carbonyl.[7]
C-F (Aromatic) 1100-1250Evidence of the fluorine substituent on the aromatic ring.

Causality: Mass spectrometry provides the molecular weight of the compound, offering definitive proof of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in either positive or negative ion mode.

Expected Data:

Parameter Expected Value Rationale
Molecular Formula C₁₀H₇FO₄[8][9]Based on the structure of the target compound.
Molecular Weight 210.16 g/mol [8][9]The calculated molecular weight.
[M-H]⁻ Ion (Negative Mode) m/z 209.03The deprotonated molecule, commonly observed for carboxylic acids in ESI negative mode.
[M+H]⁺ Ion (Positive Mode) m/z 211.05The protonated molecule.

Causality: HPLC is the industry standard for assessing the purity of a synthesized compound. It separates the target molecule from any unreacted starting materials, by-products, or other impurities.

Experimental Protocol:

  • Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase.

  • Use a reverse-phase C18 column.

  • Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure sharp peaks for the carboxylic acid.

  • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

Expected Data:

A successful synthesis and purification will result in a single, sharp peak in the chromatogram, indicating a high level of purity (typically >95-99%). The retention time of this peak should be consistent across multiple runs.

Causality: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range or a value that deviates significantly from the literature value can indicate the presence of impurities.

Experimental Protocol:

  • Place a small amount of the dry, crystalline product in a capillary tube.

  • Use a calibrated melting point apparatus to slowly heat the sample.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Expected Data:

The literature melting point for 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is in the range of 155-164°C.[9] A sharp melting point within this range is indicative of high purity.

Conclusion

The successful synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is contingent upon a meticulous synthetic strategy and a comprehensive validation process. The primary route via Friedel-Crafts acylation offers a reliable and scalable method, while alternatives like microwave-assisted synthesis provide rapid access to the target compound. Validation is a self-corroborating system where NMR confirms the structure, IR identifies key functional groups, MS verifies the molecular weight, HPLC assesses purity, and melting point provides a quick purity check. By employing this multi-faceted approach, researchers can ensure the integrity and quality of this vital pharmaceutical intermediate, paving the way for further drug development and discovery.

References

  • (2025-08-06) ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid.
  • (2022-09-21)
  • Synthesis, Characterization and Biological Studies of Chromene Deriv
  • One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanoc
  • Synthesis of (d) 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid.
  • (2014-07-24)
  • Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid.
  • (2025-06-05) Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02718G - The Royal Society of Chemistry.
  • 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylicacid - Echemi.
  • Synthesis of chromene and its derivatives | Download Scientific Diagram - ResearchG
  • (2019-04-25)
  • (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid synthesis - chemicalbook.
  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchG
  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid.
  • 6-Fluoro-4-oxochromene-2-carboxylic acid | CymitQuimica.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing.
  • 6-Fluoro-4-oxochroman-2-carboxylic acid - PMC - NIH.
  • 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid,5gm - Biomall.
  • (PDF)
  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rot
  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH.
  • (2018-06-13) 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • (2020-10-22) Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI.
  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed.
  • (2024-09-30) 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid - PubChem.
  • (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid - PubChem.

Sources

performance of different chiral stationary phases for 6-Fluorochroman separation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the efficient separation of enantiomers is a critical step. 6-Fluorochroman, a key chiral building block, presents a common challenge for analytical and preparative-scale purification. This guide provides an in-depth comparison of the performance of different polysaccharide-based chiral stationary phases (CSPs) for the enantioselective separation of this compound and its derivatives. Drawing upon established chromatographic principles and experimental data from analogous compounds, we will explore the nuances of CSP selection and method optimization to empower researchers in achieving baseline resolution.

The Central Role of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have become the industry standard for their broad enantioselectivity and robustness.[1][2] The helical structure of these polymers creates chiral grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to differential retention and separation.

The two most prominent families of polysaccharide-based CSPs are those based on amylose and cellulose, often derivatized with phenylcarbamates. While both share a similar foundational chemistry, the subtle differences in their three-dimensional structures can lead to significant variations in their chiral recognition capabilities. Generally, amylose-based phases are considered to have a more helical structure, which can be advantageous for certain analytes, while cellulose-based phases offer a different spatial arrangement of chiral selectors.[3][4]

Performance Comparison: Amylose vs. Cellulose Derivatives

While specific experimental data for the direct comparative separation of this compound on various CSPs is not widely published, we can draw valuable insights from the separation of structurally similar compounds, such as fluorinated chromanols and other chiral molecules.

A study on the separation of fluoxetine enantiomers, for instance, found that an amylose-based column (Chiralpak AD-H) provided good resolution with lower mobile phase consumption compared to a cellulose-based column (Chiralcel OD-H).[5] Conversely, for other compounds, cellulose-based phases have demonstrated superior performance.[6] This highlights the empirical nature of chiral method development, where screening multiple CSPs is often necessary to identify the optimal stationary phase for a given analyte.

For the purpose of this guide, we will focus on two widely used and effective CSPs:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, Lux® Amylose-1)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

The "-H" designation in columns like Chiralpak AD-H and Chiralcel OD-H refers to a smaller particle size (typically 5 µm) compared to the standard 10 µm particles, resulting in higher efficiency and resolution.[7]

Experimental Data and Protocols

To provide a practical framework, we present a detailed experimental protocol for the chiral separation of a close analog, 5,7-Difluorochroman-4-ol, on an amylose-based CSP. This protocol serves as an excellent starting point for the method development of this compound separation.

Table 1: Recommended Starting Chromatographic Conditions for this compound Separation (based on 5,7-Difluorochroman-4-ol data)
ParameterRecommended ConditionRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate), 5 µmProven effectiveness for structurally similar fluorinated chromanols.
Column Dimensions 250 x 4.6 mm i.d.Standard analytical column dimensions for good resolution and efficiency.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)Normal phase mode is often the first choice for polysaccharide CSPs. The alcohol modifier controls retention, and the basic additive improves peak shape for neutral and acidic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column. Can be optimized for resolution and analysis time.
Column Temperature 25 °C (Ambient)Temperature can influence selectivity; a controlled temperature is recommended for reproducibility.
Detection UV at 254 nmChroman structures typically exhibit UV absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Concentration 1 mg/mL in mobile phaseA typical starting concentration for analytical method development.
Experimental Protocol: Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the HPLC system is clean and free of any contaminants from previous analyses.

    • Equilibrate the column with the mobile phase (n-Hexane/IPA/DEA) at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

    • Identify the two enantiomer peaks and calculate the resolution (Rs), retention factors (k'), and selectivity factor (α) using standard chromatographic equations. A resolution of >1.5 is generally considered baseline separation.

  • Method Optimization:

    • Mobile Phase Composition: The ratio of n-Hexane to IPA is a critical parameter. Increasing the percentage of IPA will decrease retention times, while decreasing it will increase retention and potentially improve resolution.

    • Additive Concentration: The concentration of DEA can be optimized (typically between 0.05% and 0.2%) to achieve the best peak shape.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution at the cost of longer analysis times.

    • Temperature: Investigating different column temperatures (e.g., 15°C, 25°C, 40°C) can reveal temperature-dependent changes in selectivity.[8]

Visualizing the Workflow and Chiral Recognition

To better understand the process of chiral method development and the underlying principles of enantioseparation, the following diagrams are provided.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic this compound Sample Screen_CSPs Screen Amylose & Cellulose CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->Screen_CSPs Screen_MP Use Standard Normal Phase Mobile Phases (Hexane/IPA, Hexane/EtOH) Screen_CSPs->Screen_MP Analyze_Results Analyze Initial Results (Resolution, Peak Shape) Screen_MP->Analyze_Results Optimize_MP Optimize Mobile Phase (Modifier %, Additive Conc.) Analyze_Results->Optimize_MP Optimize_Conditions Optimize Flow Rate & Temperature Optimize_MP->Optimize_Conditions Final_Method Final Optimized Method Optimize_Conditions->Final_Method Validate Validate Method (Robustness, Reproducibility) Final_Method->Validate

Figure 1: Workflow for Chiral HPLC Method Development.

Chiral_Recognition cluster_enantiomers Racemic this compound CSP Chiral Stationary Phase (Amylose/Cellulose) Chiral Pockets & Grooves Interaction_R Stronger Interaction (3-point interaction model) Longer Retention CSP->Interaction_R Interaction_S Weaker Interaction (Fewer interaction points) Shorter Retention CSP->Interaction_S Enantiomer_R (R)-6-Fluorochroman Enantiomer_R->CSP Interacts with Enantiomer_S (S)-6-Fluorochroman Enantiomer_S->CSP Interacts with Separation Separated Enantiomers Interaction_R->Separation Interaction_S->Separation

Figure 2: Conceptual Model of Chiral Recognition.

Conclusion and Future Perspectives

The successful chiral separation of this compound is readily achievable using polysaccharide-based chiral stationary phases. While both amylose and cellulose-derived CSPs are strong candidates, an initial screening approach is recommended to identify the most suitable phase for a specific application. The provided experimental protocol for a structurally similar compound offers a robust starting point for method development. By systematically optimizing the mobile phase composition, flow rate, and temperature, researchers can achieve baseline separation with excellent peak shape and reproducibility.

Future advancements in chiral chromatography, including the development of novel chiral selectors and the use of supercritical fluid chromatography (SFC), will continue to enhance the efficiency and speed of enantioselective separations.[9] However, the principles of method development and the fundamental understanding of chiral recognition mechanisms outlined in this guide will remain essential for success in this critical area of chemical analysis.

References

  • Comparison of separation performances of amylose- and cellulose- based stationary phases in the high-performance liquid. CORE. (n.d.).
  • Zhou, J., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Zhejiang University. Science. B, 8(1), 56–59.
  • Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained.
  • ResearchGate. (n.d.). Success rates on amylose-and cellulose-based CSPs in the both separation modes.
  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • MDPI. (n.d.). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6957–6976.
  • YMC. (n.d.). Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance.
  • HPLC.eu. (n.d.). chiral columns.
  • ResearchGate. (n.d.). (PDF) Fundamental Chromatographic Parameters.
  • ResearchGate. (n.d.). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (2022). Liquid chromatographic enantiomeric separation of chiral ethanolamine substituted compounds. Chirality, 34(4), 620-629.
  • LCGC International. (2022). Application Notes: Chiral.
  • ResearchGate. (2020). High-performance liquid chromatographic enantioseparation of isopulegol-based ß-amino lactone and ß-amino amide analogs on polysaccharide-based chiral stationary phases focusing on the change of the enantiomer elution order.
  • PubMed. (2011). Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Daicel Chiral Technologies. (n.d.). Column description.
  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 9022.

Sources

comparative review of 6-Fluorochroman applications in medicine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the medicinal applications of 6-Fluorochroman. I'm prioritizing Google searches to explore its antioxidant potential, neuroprotective qualities, and relevance in cardiovascular and metabolic diseases.

Analyzing Search Results

I'm now analyzing the search results. My goal is to pinpoint promising therapeutic areas for this compound and identify concrete application examples. I'm focusing on direct comparisons with other compounds and structuring the guide logically. I'll cover chromans and 6-fluoro substitution, then dedicate sections to therapeutic applications. Each will include mechanisms of action, data, and comparisons.

Developing Search Strategies

I am expanding my search parameters. I'm focusing on comparative studies involving this compound and related compounds, seeking specific experimental data and detailed mechanisms of action. This refined approach aims to streamline the analysis phase and build a robust foundation for my guide. I'm also planning to create tables to compare efficacy and toxicity parameters and draft Graphviz diagrams to illustrate key processes.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Fluorochroman

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The Rationale for Caution

6-Fluorochroman belongs to the family of halogenated organic compounds. The introduction of a fluorine atom into the chroman structure can significantly alter its reactivity, biological activity, and environmental persistence.[3] While specific toxicity data for this compound is sparse, analogous compounds such as (S)-6-Fluorochromane-2-carboxylic acid are known to cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[4]

Furthermore, upon combustion, fluorinated organic compounds can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5] This potential for hazardous decomposition underscores the necessity of segregating this compound waste from the general laboratory waste stream and ensuring it is never incinerated outside of a dedicated hazardous waste facility.

The primary risks associated with improper disposal include:

  • Personnel Exposure: Direct contact can lead to skin and eye irritation, while inhalation of any dust or vapors could cause respiratory issues.[4]

  • Environmental Contamination: As with many synthetic organic compounds, the environmental fate of this compound is not well-characterized. Improper disposal could lead to the contamination of soil and water systems.

  • Regulatory Non-compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] Failure to adhere to these regulations can result in significant penalties.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form, including as a waste product, the appropriate PPE must be worn. The selection of PPE is not merely a procedural step; it is a critical risk mitigation strategy based on the potential hazards of the chemical.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects eyes from potential splashes of solutions containing this compound or from airborne solid particles.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected for any signs of degradation or punctures before and during use.[7]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin and personal clothing from contamination.[7][8]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.Minimizes the potential for inhalation of any dust or vapors, which is a primary route of chemical exposure.[7][8]
Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to minimize exposure and prevent the spread of contamination. The procedure differs slightly depending on the physical state of the spilled material.

Minor Spill (Manageable by laboratory personnel)

  • Alert & Restrict: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment & Cleanup (Solid):

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent to prevent dust from becoming airborne.[9]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[10]

  • Containment & Cleanup (Liquid):

    • Create a dike around the spill using an absorbent material (e.g., spill pillows, vermiculite, or cat litter) to control its spread.[11][12]

    • Add absorbent material to the spill, working from the outside in.

    • Collect the saturated absorbent material using spark-proof tools and place it in a designated hazardous waste container.[12]

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[10]

  • Label & Dispose: Seal and label the waste container and manage it according to the disposal workflow in Section 4.

Major Spill (Requires external assistance)

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and/or emergency response team.

  • Isolate: If it is safe to do so, close the doors to the contaminated area to confine the hazard.

  • Assist: Provide emergency responders with information on the spilled material.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.

Step 1: Waste Classification & Segregation

  • Classification: this compound is a halogenated organic compound .

  • Action: This waste must be segregated from non-halogenated organic waste, aqueous waste, and solid waste. Never mix incompatible waste streams.[13] The cost to dispose of halogenated waste is often higher, making proper segregation crucial for cost management as well.

Step 2: Container Selection

  • Action: Collect this compound waste in a designated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the waste. For liquid waste, high-density polyethylene (HDPE) or glass containers are typically appropriate. Do not fill containers beyond 90% capacity to allow for expansion.

Step 3: Labeling

  • Action: Label the waste container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • List all constituents of the waste mixture, including solvents, with their approximate percentages.

    • The date when waste was first added to the container (the "accumulation start date").

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .

  • Causality: The SAA must be at or near the point of generation and under the control of the laboratory personnel. This ensures that the waste is managed by those who are most knowledgeable about its properties. The container must be kept closed at all times except when adding waste.

Step 5: Request for Disposal

  • Action: Once the waste container is full (or within one year of the accumulation start date, whichever comes first), contact your institution's EHS department to arrange for a waste pickup.

  • Do not pour this compound waste down the drain or dispose of it in the regular trash. This is a direct violation of EPA regulations and poses a significant environmental hazard.

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal start This compound Waste Generated classify Classify as Halogenated Organic Waste start->classify segregate Segregate from other waste streams classify->segregate container Select compatible, leak-proof container segregate->container label_container Label container with 'Hazardous Waste' & contents container->label_container collect Collect waste in labeled container (keep closed, <90% full) label_container->collect store Store in designated Satellite Accumulation Area (SAA) collect->store monitor Monitor accumulation date and container volume store->monitor full Container Full or Approaching Time Limit? monitor->full full->monitor No request Arrange for pickup by Environmental Health & Safety (EHS) full->request Yes end Proper Disposal by EHS request->end

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance at a Glance

Adherence to federal and local regulations is non-negotiable. The EPA's Resource Conservation and Recovery Act (RCRA) is the primary federal law governing the disposal of solid and hazardous waste.

Regulatory AspectRequirementReference
Waste Determination Generators of waste are legally responsible for determining if their waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).40 CFR §262.11
EPA Waste Codes Halogenated solvent waste often falls under the "F-listed" wastes from non-specific sources (e.g., F001, F002). Your EHS department will make the final determination.40 CFR §261.31[6]
Labeling Each container of hazardous waste must be marked with the words "Hazardous Waste" and an indication of the hazards of the contents.40 CFR §262.32
Storage (SAA) A generator may accumulate up to 55 gallons of hazardous waste in containers at or near the point of generation without a permit, provided the containers are in good condition, compatible with the waste, and kept closed.40 CFR §262.15
Sewer Disposal The disposal of hazardous waste pharmaceuticals (and by extension, hazardous research chemicals) into a sewer system that passes to a publicly-owned treatment works is strictly prohibited.40 CFR §266.505

By adhering to this comprehensive disposal plan, researchers and laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance.

References

  • Thermo Fisher Scientific. (2025, December 22). This compound-4-one - SAFETY DATA SHEET.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Kent State University. (n.d.). Cleaning up a spill.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • ResearchGate. (n.d.). Fluorinated ether decomposition in localized high concentration electrolytes.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
  • U.S. Environmental Protection Agency. (n.d.). Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Utah Tech University. (n.d.). Safety in the Organic Chemistry Laboratory.

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Navigating the Safe Handling of 6-Fluorochroman: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. 6-Fluorochroman, a fluorinated derivative of the chroman scaffold, represents a class of compounds with significant potential in medicinal chemistry. However, its safe and effective use in the laboratory necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in their work with this compound.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is the foundation of its safe handling. As a fluorinated organic molecule, it is crucial to consider the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under thermal stress.[1]

Key Chemical Properties (Inferred):

PropertyValueSource/Rationale
Molecular FormulaC9H9FOSanta Cruz Biotechnology[3]
Molecular Weight152.17 g/mol Santa Cruz Biotechnology[3]
Physical StateLikely a solid or liquid at room temperature.Based on related chroman derivatives.
SolubilityExpected to be soluble in organic solvents.General property of similar organic compounds.
StabilityStable under normal laboratory conditions.Inferred from SDS of related compounds.[1]
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases, strong reducing agents.Based on SDS for this compound-4-one.[1]

Primary Hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation.[2]

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

  • Harmful if Swallowed: Ingestion may be harmful.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87 standards are mandatory.[4] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves offer good protection against a range of chemicals and are a suitable choice for handling this compound in most laboratory settings.[6] For prolonged exposure or when handling larger quantities, heavier-duty gloves such as neoprene may be more appropriate.[6][7] Always inspect gloves for tears or punctures before use and change them frequently.[6]

  • Body Protection: A long-sleeved laboratory coat is required to protect against incidental splashes and contact.[4][8] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[9]

  • Footwear: Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[8]

Respiratory Protection:

In most cases, handling small quantities of this compound in a well-ventilated chemical fume hood will provide adequate respiratory protection. However, if there is a risk of generating aerosols or dust, or if engineering controls are insufficient, respiratory protection will be necessary. A respirator with a cartridge suitable for organic vapors should be used.[7] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[10]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep the container tightly closed when not in use.

Experimental Workflow:

The following workflow outlines the key steps for safely handling this compound during a typical laboratory experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Glassware Assemble Glassware Prepare Fume Hood->Assemble Glassware Weigh Compound Weigh Compound Assemble Glassware->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Quench Reaction Quench Reaction Dissolve/React->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Remove PPE Remove PPE Decontaminate Glassware->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Experimental workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing all required personal protective equipment.[11]

    • Prepare the Chemical Fume Hood: Verify that the fume hood is functioning correctly. The work surface should be clean and uncluttered.[12]

    • Assemble Glassware: Inspect all glassware for cracks or defects before use.[11]

  • Handling:

    • Weighing: If the compound is a solid, weigh it in the fume hood to avoid inhalation of any dust particles.

    • Dissolving and Reaction: Perform all manipulations, including dissolving the compound and running the reaction, within the chemical fume hood.[12]

  • Cleanup:

    • Quenching: If necessary, quench the reaction safely according to your established protocol.

    • Waste Segregation: Segregate all waste streams appropriately. Halogenated organic waste should be collected in a designated, labeled container.[13]

    • Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]

Emergency Procedures: Be Prepared

Even with meticulous planning, accidents can happen. Being prepared to respond effectively is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

G cluster_streams Waste Streams This compound Waste This compound Waste Halogenated Organic Waste Halogenated Organic Waste This compound Waste->Halogenated Organic Waste Solutions in organic solvents Contaminated Solids Contaminated Solids This compound Waste->Contaminated Solids Gloves, paper towels, absorbent material Aqueous Waste Aqueous Waste This compound Waste->Aqueous Waste Aqueous workup solutions

Caption: Waste segregation for this compound.

  • Halogenated Organic Waste: All solutions containing this compound and other halogenated solvents must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[13]

  • Contaminated Solids: Any solid materials that have come into contact with this compound, such as gloves, paper towels, and absorbent materials from spills, should be collected in a separate, labeled container for solid hazardous waste.

  • Aqueous Waste: Aqueous solutions from reaction workups that may contain trace amounts of this compound should be collected as aqueous hazardous waste. Do not pour any chemical waste down the drain.[12]

All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[13] Follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, advancing scientific discovery while prioritizing the well-being of themselves, their colleagues, and the environment.

References

  • This compound-4-one Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • (S)-6-Fluorochromane-2-carboxylic acid Safety Data Sheet. (2022, May 16). Apollo Scientific.
  • 6-FLUOROCHROMONE Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Protective Gear. (n.d.). Organic Chemistry at CU Boulder.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, University of South Carolina.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Fluorene. (2025, December 24). Sigma-Aldrich.
  • This compound-8-carbaldehyde Safety Data Sheet. (2023, July 18). Apollo Scientific.
  • SAFETY DATA SHEET - Coumarin. (2024, September 8). Sigma-Aldrich.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
  • Chemical Synthesis Safety Tips To Practice in the Lab. (n.d.). Moravek.
  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
  • Navigating the Safe Disposal of 6-Iso-propylchromone: A Guide for Labor
  • 6-fluorochromane-2-carboxylic acid | CAS No- 99199-60-7. (n.d.). Simson Pharma Limited.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.